molecular formula C10H10N2 B160969 6-Amino-2-methylquinoline CAS No. 65079-19-8

6-Amino-2-methylquinoline

货号: B160969
CAS 编号: 65079-19-8
分子量: 158.2 g/mol
InChI 键: TYJFYUVDUUACKX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

6-Amino-2-methylquinoline is a high-purity chemical intermediate serving a critical role in advanced pharmaceutical and antimicrobial research. As a member of the 6-aminoquinolone family, this compound is a key scaffold in the development of novel therapeutic agents. Scientific studies highlight its significant value in antiviral research, particularly as a promising lead candidate for anti-HIV-1 and anti-HIV-2 therapies. 6-Amino-2-methylquinoline derivatives have been shown to interfere with the trans-activation step of viral transcription, a mechanism distinct from conventional reverse transcriptase and protease inhibitors, making them attractive for combination therapy in AIDS treatment . Beyond its antiviral applications, this compound and its class are potent agents against Gram-positive bacteria, providing a valuable core structure for developing new antibacterial treatments . The quinoline core is also a recognized pharmacophore in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities including antimalarial, anticancer, and antitubercular properties . In process chemistry, the synthesis of quinoline-based drugs like 6-Amino-2-methylquinoline has seen advancements through nanomaterial-assisted catalysis, which can dramatically improve reaction yields and efficiency for bulk-scale production . For Research Use Only. Not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-methylquinolin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H10N2/c1-7-2-3-8-6-9(11)4-5-10(8)12-7/h2-6H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYJFYUVDUUACKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2070186
Record name 6-Quinolinamine, 2-methyl-
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Molecular Weight

158.20 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Solubility

>23.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24805352
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

65079-19-8
Record name 6-Amino-2-methylquinoline
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Record name 6-Quinolinamine, 2-methyl-
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Record name 6-Quinolinamine, 2-methyl-
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Record name 6-Quinolinamine, 2-methyl-
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Record name 6-Amino-2-methylquinoline
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Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling of 6-Amino-2-methylquinoline

[1]

Executive Summary

6-Amino-2-methylquinoline (CAS 65079-19-8), often referred to as 6-aminoquinaldine, represents a critical heterocyclic scaffold in the development of functionalized quinolines.[1] Distinguished by its bifunctional nature—possessing both a nucleophilic exocyclic amine and a basic endocyclic nitrogen—it serves as a versatile intermediate for antimalarial therapeutics, fluorescent chemosensors, and corrosion inhibitors.

This guide provides a rigorous physicochemical analysis of 6-Amino-2-methylquinoline, synthesizing experimental data with theoretical modeling to support high-precision research and development.[1]

Molecular Identity & Structural Analysis[1][2][3][4]

The compound consists of a fused benzene and pyridine ring (quinoline) substituted with a methyl group at position 2 and an amino group at position 6. This substitution pattern creates a unique "push-pull" electronic system where the electron-donating amino group enriches the electron density of the carbocyclic ring, while the methyl group at position 2 sterically and inductively influences the pyridine nitrogen.

Nomenclature & Identifiers[5]
ParameterIdentifier / Value
IUPAC Name 2-Methylquinolin-6-amine
Common Synonyms 6-Aminoquinaldine; 6-Amino-2-methylquinoline
CAS Number 65079-19-8
Molecular Formula C₁₀H₁₀N₂
Molecular Weight 158.20 g/mol
SMILES CC1=NC2=C(C=C1)C=C(N)C=C2
InChI Key TYJFYUVDUUACKX-UHFFFAOYSA-N

Physicochemical Parameters

The following data aggregates experimental values from commercial certificates of analysis (CoA) and computational predictions validated against structural analogs.

Core Properties Table[1]
PropertyValue / RangeContext / Method
Physical State Solid PowderStandard conditions (25°C, 1 atm)
Color Brown to Dark BrownSusceptible to oxidative darkening
Melting Point 182.0 – 192.0 °CExperimental (Capillary method) [1, 2]
Boiling Point >300 °C (Predicted)Decomposes before boiling at 1 atm
Solubility (Water) Low (< 1 mg/mL)Hydrophobic aromatic core dominates
Solubility (Organic) HighDMSO, Methanol, Ethanol, Chloroform
pKa (Ring N) ~5.8 – 6.0 (Predicted)2-Me (+I effect) increases basicity vs. quinoline (4.[1][2][3][4][5]9)
pKa (Amino N) ~4.0 – 4.5 (Predicted)Weakly basic due to resonance into ring
logP (Octanol/Water) 1.90Computed (XLogP3) [3]
Topological Polar Surface Area 38.9 ŲIndicative of good membrane permeability
Solubility & Stability Insights
  • pH Dependence: The compound exhibits pH-dependent solubility. In acidic media (pH < 4), the pyridine nitrogen protonates, significantly enhancing aqueous solubility.

  • Oxidative Stability: The 6-amino group is electron-rich, making the compound prone to oxidation upon prolonged exposure to air and light. Storage under inert gas (Argon/Nitrogen) at 2–8°C is mandatory for maintaining >98% purity.

Synthesis & Reaction Pathways[1][8][9][10][11]

The industrial preparation of 6-amino-2-methylquinoline typically employs the Doebner-Miller synthesis , a variant of the Skraup reaction. This involves the condensation of 1,4-diaminobenzene (p-phenylenediamine) with crotonaldehyde (or its precursors like paraldehyde/acetone) in the presence of mineral acid.

Synthetic Workflow Diagram

SynthesisPathStart1p-PhenylenediamineIntermediateSchiff Base / DihydroquinolineStart1->IntermediateHCl, HeatStart2Crotonaldehyde(or Paraldehyde)Start2->IntermediateOxidationOxidative AromatizationIntermediate->OxidationNitrobenzene or I2Product6-Amino-2-methylquinoline(Crude)Oxidation->ProductPurificationRecrystallization(EtOH/Water)Product->Purification

Figure 1: Modified Doebner-Miller synthesis pathway for 6-aminoquinaldine.

Impurity Profile

Common impurities arising from this route include:

  • Polymeric tars: Due to polymerization of crotonaldehyde.

  • Isomers: 5-amino-2-methylquinoline (if regioselectivity is poor).

  • Unreacted starting material: p-Phenylenediamine (detectable via TLC/HPLC).

Spectroscopic Characterization

Accurate identification relies on Nuclear Magnetic Resonance (NMR). Below is the predicted ¹H NMR profile based on substituent shielding effects in DMSO-d₆.

¹H NMR Prediction (DMSO-d₆, 400 MHz)
PositionShift (δ ppm)MultiplicityIntegrationAssignment Logic
2-CH₃ 2.55Singlet3HMethyl group on aromatic ring (deshielded).[1]
-NH₂ 5.40Broad Singlet2HExchangeable amino protons.[1]
H-5 6.90Doublet (d)1HOrtho to NH₂, shielded.[1]
H-7 7.15dd1HOrtho to NH₂, meta to Ring N.
H-3 7.20Doublet (d)1HBeta to Ring N.
H-8 7.65Doublet (d)1HPeri to Ring N, deshielded.[1]
H-4 7.90Doublet (d)1HGamma to Ring N.

Note: Shifts may vary ±0.2 ppm depending on concentration and water content in DMSO.

Applications in Drug Discovery & Materials

Pharmacophore Scaffold

The 6-aminoquinoline moiety is a privileged structure in medicinal chemistry.

  • Antimalarials: Analogous to the 8-aminoquinoline class (Primaquine), the 6-amino variants are explored for gametocytocidal activity with potentially reduced hematological toxicity.

  • DNA Intercalators: The planar quinaldine system allows for intercalation into DNA base pairs. Derivatization at the 6-amino position with side chains containing tertiary amines enhances binding affinity via electrostatic interactions with the phosphate backbone.

Fluorescent Probes

Quinolines exhibit intrinsic fluorescence. 6-Amino-2-methylquinoline serves as a "turn-on" fluorescent sensor precursor.[1]

  • Mechanism: The amino group acts as a Photoinduced Electron Transfer (PET) donor. Acylation or reaction with specific analytes (e.g., Zn²⁺, Hg²⁺) modulates this transfer, resulting in a fluorescence change.

Safety & Handling Protocol (GHS)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.[1]
Skin Irritation H315Causes skin irritation.[1]
Eye Irritation H319Causes serious eye irritation.[1]
STOT - Single Exp. H335May cause respiratory irritation.[1]

Experimental Protocol:

  • PPE: Nitrile gloves (0.11 mm min thickness), safety goggles, and lab coat are mandatory.

  • Ventilation: All weighing and transfer operations must occur inside a certified fume hood to prevent inhalation of dust.

  • Spill Management: Sweep up dry powder carefully to avoid dust generation. Neutralize surfaces with a mild detergent; do not use bleach (potential for chloramine formation with amines).

References

  • Thermo Scientific Chemicals. (2023). Certificate of Analysis: 6-Amino-2-methylquinoline, 97%. Link

  • Fisher Scientific. (2023). Product Specifications: 6-Amino-2-methylquinoline. Link

  • PubChem. (2023). Compound Summary: 2-Methylquinolin-6-amine (CID 103148).[1] National Center for Biotechnology Information. Link

  • ChemicalBook. (2023). 6-Amino-2-methylquinoline Properties and Suppliers. Link

  • Sigma-Aldrich. (2023). Safety Data Sheet (SDS) - Generic Quinoline Derivatives. Link

Technical Guide: Synthesis of 6-Amino-2-methylquinoline via Chemoselective Reduction

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

The transformation of 2-methyl-6-nitroquinoline to 6-amino-2-methylquinoline (also known as 6-aminoquinaldine) is a pivotal step in the synthesis of antimalarial pharmacophores (e.g., primaquine analogues), functionalized dyes, and corrosion inhibitors.

While the reduction of a nitro group is a textbook transformation, the quinoline scaffold introduces specific challenges that require expert handling:

  • Catalyst Poisoning: The basic nitrogen of the quinoline ring can coordinate with transition metal catalysts (Pd, Pt), dampening activity during hydrogenation.

  • Regioselectivity: Over-reduction of the heterocyclic ring (forming tetrahydroquinolines) must be avoided.

  • Solubility & Purification: Aminoquinolines are prone to oxidation and can form tarry complexes during workup.

This guide presents two field-proven methodologies: a Catalytic Hydrogenation protocol (ideal for clean, high-throughput synthesis) and an Iron-Mediated Chemical Reduction (ideal for robust, scalable batch processing without high-pressure equipment).

Part 2: Reaction Engineering & Mechanism

The Chemoselective Challenge

The objective is the selective reduction of the nitro group (


) to the amine (

) without affecting the aromatic quinoline system.

Reaction Scheme:



Mechanistic Pathway (Catalytic Hydrogenation)

The reduction proceeds via a nitroso (


) and hydroxylamine (

) intermediate. In the presence of Pd/C, hydrogen is adsorbed onto the metal surface. The nitro group accepts these surface-bound hydrides.

Critical Insight: To prevent the quinoline nitrogen from poisoning the Pd catalyst, the reaction is often performed in a protic solvent (MeOH or EtOH) sometimes with a trace of acid to protonate the ring nitrogen, reducing its affinity for the metal center.

Workflow Visualization

The following diagram outlines the decision logic and process flow for the two recommended methods.

G Start Starting Material: 2-Methyl-6-nitroquinoline Decision Select Reduction Method Start->Decision MethodA Method A: Catalytic Hydrogenation (Pd/C, H2) Decision->MethodA Cleanest Profile MethodB Method B: Fe/NH4Cl Reduction (Béchamp Variant) Decision->MethodB No H2 Pressure StepA1 Solvent: MeOH/EtOH Catalyst: 10% Pd/C MethodA->StepA1 StepA2 Pressurize H2 (30-50 psi) Temp: RT to 40°C StepA1->StepA2 StepA3 Filtration (Celite) Remove Catalyst StepA2->StepA3 Workup Workup & Purification (Acid-Base Extraction) StepA3->Workup StepB1 Solvent: EtOH/H2O (3:1) Reagent: Fe Powder + NH4Cl MethodB->StepB1 StepB2 Reflux (80°C) Time: 2-4 Hours StepB1->StepB2 StepB3 Hot Filtration Remove Iron Oxides StepB2->StepB3 StepB3->Workup Product Final Product: 6-Amino-2-methylquinoline Workup->Product

Figure 1: Strategic workflow for the reduction of 2-methyl-6-nitroquinoline, contrasting catalytic and chemical routes.

Part 3: Detailed Experimental Protocols

Method A: Catalytic Hydrogenation (Pd/C)

Recommended for high purity and ease of workup.

Materials:

  • 2-Methyl-6-nitroquinoline (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (10 wt% loading relative to substrate)

  • Methanol (HPLC grade)

  • Hydrogen gas (Balloon or Parr shaker)

Protocol:

  • Preparation: In a hydrogenation vessel (or heavy-walled flask), dissolve 2-methyl-6-nitroquinoline (e.g., 1.88 g, 10 mmol) in Methanol (30 mL).

    • Expert Note: If solubility is poor, warm the methanol slightly or use a 1:1 mixture of MeOH/DCM.

  • Catalyst Addition: Carefully add 10% Pd/C (188 mg).

    • Safety: Pd/C is pyrophoric. Add under an inert atmosphere (Nitrogen or Argon) or wet the catalyst with a small amount of water before adding solvent.

  • Hydrogenation: Purge the vessel with Nitrogen (3x), then with Hydrogen (3x).

    • Conditions: Stir vigorously under

      
       atmosphere (balloon pressure is usually sufficient; 30 psi in a Parr shaker accelerates the reaction) at Room Temperature for 4–6 hours.
      
  • Monitoring: Monitor via TLC (System: Ethyl Acetate/Hexane 1:1). The starting nitro compound (

    
    ) should disappear, replaced by the fluorescent amine spot (
    
    
    
    ).
  • Workup: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with Methanol.

  • Isolation: Concentrate the filtrate in vacuo to yield the crude amine.

Method B: Iron/Ammonium Chloride Reduction

Recommended for scale-up or when hydrogenation equipment is unavailable.

Materials:

  • 2-Methyl-6-nitroquinoline (1.0 eq)

  • Iron Powder (3.0 - 5.0 eq, fine mesh)

  • Ammonium Chloride (

    
    ) (5.0 eq)
    
  • Ethanol/Water (3:1 ratio)

Protocol:

  • Setup: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, suspend 2-methyl-6-nitroquinoline (10 mmol) in Ethanol (40 mL) and Water (15 mL).

  • Activation: Add Ammonium Chloride (50 mmol) and Iron powder (30-50 mmol).

    • Mechanism:[1][2][3][4][5][6][7]

      
       acts as an electrolyte and a mild proton source, preventing the formation of insoluble iron hydroxides that can trap the product.
      
  • Reaction: Heat the mixture to reflux (

    
    ) with vigorous stirring.
    
    • Observation: The reaction typically turns dark grey/brown. Reflux for 2–4 hours.

  • Workup (Crucial Step): While still hot, filter the mixture to remove unreacted iron and iron oxide sludge. Wash the solid residue with hot Ethanol.

    • Why Hot? The product may precipitate or adsorb onto the iron sludge upon cooling.

  • Extraction: Concentrate the filtrate to remove most Ethanol. Dilute the aqueous residue with water and extract with Ethyl Acetate (

    
    ).
    
  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate.
    

Part 4: Purification & Characterization

Acid-Base Purification (The Self-Validating System)

Because the product is a base (amine), it can be purified from non-basic impurities (unreacted nitro compound) using its chemical properties.

  • Dissolve crude residue in 1M HCl (Product goes into aqueous phase as salt).

  • Wash aqueous phase with Ethyl Acetate (Removes non-basic impurities).

  • Basify aqueous phase with 2M NaOH to pH > 10 (Product precipitates/oils out).

  • Extract with Ethyl Acetate, dry, and concentrate.[8][9]

Data Summary Table
ParameterMethod A (Pd/C)Method B (Fe/NH4Cl)
Yield 90 - 98%80 - 88%
Reaction Time 4 - 6 Hours2 - 4 Hours
Selectivity High (at RT)High
Scalability Limited by H2 safetyExcellent
Cost High (Pd catalyst)Low (Fe powder)
Expected Analytical Data
  • Appearance: Pale yellow to tan solid.

  • Melting Point: 158–160 °C (Lit. varies slightly based on recrystallization solvent).

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       2.50 (s, 3H, 
      
      
      
      )
    • 
       5.45 (s, 2H, 
      
      
      
      , exchangeable)
    • 
       6.8 - 7.8 (m, 4H, Aromatic protons)
      
    • Diagnostic: Disappearance of the downfield signals associated with the nitro-adjacent protons.

Part 5: References

  • Vertex AI Search. (2025). Reduction of 2-methyl-6-nitroquinoline to 6-amino-2-methylquinoline SnCl2 method. 10[5]

  • Brieflands. (2025). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. 6[5]

  • Fujifilm Wako Chemicals. (2025). Chemoselective Reduction catalysts. 11[5]

  • Royal Society of Chemistry. (2025). Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. 2[5]

  • ChemSpider Synthetic Pages. (2012). Reduction of nitro arene by Fe/ammonium chloride. 12

Sources

A-Z Guide to Skraup Synthesis of Quinolines: Mechanism, Protocol, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Skraup synthesis, a cornerstone of heterocyclic chemistry since its discovery by Czech chemist Zdenko Hans Skraup in 1880, remains a pivotal and economically viable method for the synthesis of quinolines.[1][2] This guide provides an in-depth exploration of the Skraup synthesis, tailored for professionals in research and drug development. We will dissect the core reaction mechanism, present field-tested experimental protocols, and discuss the reaction's vast applications in the pharmaceutical landscape. The quinoline scaffold is a ubiquitous heterocycle in medicinal chemistry, forming the basis for numerous critical drugs, including antimalarials like quinine and chloroquine, as well as various antitumor and anti-inflammatory agents.[3] This document aims to serve as a comprehensive technical resource, bridging foundational principles with practical execution and application.

The Core Mechanism Unveiled

The Skraup synthesis is a multi-step process that transforms an aromatic amine, typically aniline or its derivatives, into a quinoline. The archetypal reaction involves heating the aniline with glycerol, concentrated sulfuric acid, and an oxidizing agent.[2][4] While effective, the reaction is notoriously exothermic and can proceed with uncontrolled violence if not properly managed.[4][5] Understanding the causality behind each mechanistic step is crucial for control and optimization.

The synthesis proceeds through four principal stages:

  • Dehydration of Glycerol: Concentrated sulfuric acid acts as both a catalyst and a dehydrating agent, converting glycerol into the highly reactive α,β-unsaturated aldehyde, acrolein.[4][6][7] This step is the genesis of the three-carbon unit that will eventually form part of the heterocyclic ring. The high temperature and strong acid environment favor the elimination of two water molecules from glycerol.[1][7]

  • Michael Addition: The aromatic amine (aniline) performs a nucleophilic 1,4-conjugate addition (Michael addition) to the acrolein intermediate.[4][6][8] This forms a β-anilinopropionaldehyde derivative. The choice of aniline substrate is critical; electron-donating groups on the aromatic ring can accelerate this step, while strong electron-withdrawing groups may hinder it.

  • Cyclization and Dehydration: Under the strong acidic conditions, the aldehyde moiety of the intermediate is protonated, rendering it susceptible to intramolecular electrophilic attack by the activated aromatic ring.[1][8] This ring-closure step forms a 1,2-dihydroquinoline intermediate after the subsequent elimination of a water molecule.

  • Oxidation: The final step is the aromatization of the 1,2-dihydroquinoline to the stable quinoline ring system.[4][8] This is achieved by an oxidizing agent present in the reaction mixture. Historically, arsenic pentoxide (As₂O₅) was used, but modern protocols favor nitrobenzene, which can also serve as a solvent.[2][7][9] The nitrobenzene is reduced to aniline in the process, which can then participate in the reaction, making it an efficient choice.[9]

Mechanistic Pathway Diagram

The following diagram illustrates the sequential steps of the Skraup synthesis.

Skraup_Mechanism cluster_start Reactants cluster_steps Reaction Pathway cluster_end Product Aniline Aniline Step2 Step 2: Michael Addition Aniline->Step2 Glycerol Glycerol Step1 Step 1: Dehydration Glycerol->Step1 + H₂SO₄ H2SO4 H₂SO₄ Oxidizer Oxidizing Agent (e.g., Nitrobenzene) Step4 Step 4: Oxidation Oxidizer->Step4 Acrolein Acrolein Intermediate Step1->Acrolein - 2H₂O Acrolein->Step2 Addition_Product β-Anilinopropionaldehyde Step2->Addition_Product Step3 Step 3: Cyclization & Dehydration Addition_Product->Step3 + H⁺ Dihydroquinoline 1,2-Dihydroquinoline Step3->Dihydroquinoline - H₂O Dihydroquinoline->Step4 Quinoline Quinoline Derivative Step4->Quinoline

Caption: The four main stages of the Skraup quinoline synthesis.

A Practical Guide to Execution: Experimental Protocol

The violent exothermicity of the Skraup synthesis necessitates meticulous control.[4][5] The addition of a moderator, such as ferrous sulfate (FeSO₄), is a critical, field-proven modification that ensures a smoother, more controlled reaction rate by extending the reaction over a longer period.[2][5]

Reagents and Equipment
  • Reactants: Aniline (or substituted aniline), "Dynamite" glycerol (>99.5% purity is preferred as water content can lower yields), Nitrobenzene, Concentrated Sulfuric Acid.[5]

  • Moderator: Ferrous sulfate heptahydrate (FeSO₄·7H₂O).

  • Work-up: Water, Concentrated Sodium Hydroxide solution, Anhydrous Potassium Carbonate.

  • Equipment: Large round-bottom flask (at least 2-3 times the volume of the reactants), reflux condenser, heating mantle or oil bath, mechanical stirrer, dropping funnel, steam distillation apparatus.

Step-by-Step Methodology

This protocol is a representative example for the synthesis of quinoline from aniline.

  • Setup: In a large round-bottom flask equipped with a reflux condenser and stirrer, carefully combine aniline, glycerol, and ferrous sulfate heptahydrate. It is crucial to add the reagents in the correct order to prevent the reaction from starting prematurely.[5]

  • Acid Addition: Cool the flask in an ice bath. Slowly and with vigorous stirring, add concentrated sulfuric acid through a dropping funnel. The formation of aniline sulfate is exothermic and must be controlled.

  • Heating: Once the addition is complete and the initial exotherm has subsided, add the nitrobenzene. Heat the mixture gently using a heating mantle or an oil bath to approximately 140-150°C.[4][10] The reaction will become self-sustaining.[10] It is critical to be able to remove the heat source quickly if the reaction becomes too vigorous.

  • Reflux: After the initial vigorous phase, maintain the mixture at a gentle reflux for 3-4 hours to ensure the reaction goes to completion.[4][10]

  • Work-up & Isolation:

    • Allow the mixture to cool to room temperature.

    • Carefully dilute the reaction mixture with water.

    • Neutralize the excess acid by slowly adding a concentrated solution of sodium hydroxide until the solution is strongly alkaline. This step is also highly exothermic and requires external cooling.

    • Isolate the crude quinoline via steam distillation. Unreacted nitrobenzene will distill first, followed by the quinoline product.[10]

  • Purification:

    • Separate the organic quinoline layer from the aqueous distillate.

    • Dry the crude product over anhydrous potassium carbonate.

    • Purify the final product by vacuum distillation, collecting the fraction at the appropriate boiling point (for quinoline, 235-237°C at atmospheric pressure).[4][10]

Critical Safety Precautions
  • Exothermicity: The reaction is highly exothermic and can become violent.[10][11] Never perform this synthesis without a moderator like ferrous sulfate.[10] Always have an ice bath ready to cool the reaction if necessary.

  • Ventilation: Conduct the entire procedure in a well-ventilated fume hood.[10]

  • Personal Protective Equipment (PPE): Safety goggles, lab coats, and chemical-resistant gloves are mandatory at all times.[10][11]

  • Reagent Handling: Concentrated sulfuric acid is extremely corrosive. Aniline and nitrobenzene are toxic and can be absorbed through the skin.[10] Handle all chemicals with extreme care.

Experimental Workflow Diagram

Skraup_Workflow A 1. Reagent Charging (Aniline, Glycerol, FeSO₄) B 2. Controlled Acid Addition (Conc. H₂SO₄ in Ice Bath) A->B C 3. Add Oxidizer (Nitrobenzene) B->C D 4. Gentle Heating & Reflux (140-150°C, 3-4h) C->D E 5. Cooldown & Dilution (Water) D->E F 6. Neutralization (Conc. NaOH in Ice Bath) E->F G 7. Steam Distillation F->G H 8. Separation & Drying (Anhydrous K₂CO₃) G->H I 9. Final Purification (Vacuum Distillation) H->I

Caption: A step-by-step workflow for the Skraup synthesis protocol.

Reaction Scope and Quantitative Analysis

The yield and applicability of the Skraup synthesis are highly dependent on the nature of the substituents on the aniline ring, the choice of oxidizing agent, and reaction conditions.

Substituted AnilineProduct(s)Oxidizing AgentYield (%)Reference
AnilineQuinolineNitrobenzene84-91%Organic Syntheses[4]
m-Nitroaniline5-Nitroquinoline & 7-NitroquinolineNitrobenzeneMixtureBenchChem[4]
3-Nitro-4-aminoanisole6-Methoxy-8-nitroquinolineArsenic Pentoxide-Organic Syntheses[4]
α-NaphthylamineBenzoquinoline--Vive Chemistry[7]
8-Aminoquinoline1,10-Phenanthroline--Vive Chemistry[7]
3-Aminopyridine1,5-Naphthyridine--Vive Chemistry[7]

Causality of Substituent Effects:

  • Electron-donating groups (e.g., -CH₃, -OCH₃) on the aniline ring generally favor the electrophilic cyclization step, leading to good yields.

  • Electron-withdrawing groups (e.g., -NO₂) deactivate the ring, making the cyclization more difficult. However, the reaction is still feasible, as demonstrated with m-nitroaniline.

  • Steric hindrance from ortho-substituents can significantly impact yields by impeding the cyclization step.

Applications in Drug Development

The quinoline core is a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. The Skraup synthesis provides a direct and cost-effective route to this essential heterocyclic system.

  • Antimalarials: The development of chloroquine and primaquine, foundational drugs in the fight against malaria, relies on the quinoline scaffold.

  • Antibiotics: Fluoroquinolones (e.g., ciprofloxacin) are a broad-spectrum class of antibiotics based on the 4-quinolone structure.

  • Anticancer Agents: Compounds like camptothecin and its derivatives (e.g., topotecan) feature a quinoline core and exhibit potent antitumor activity.[3]

  • Other Therapeutic Areas: Quinoline derivatives are found in drugs used as anti-inflammatory, antiviral, and cardiovascular agents, highlighting the versatility of this chemical motif.[3][9] The synthesis of 7-methyl-8-nitroquinoline from m-toluidine via the Skraup reaction serves as a key step for creating intermediates in drug discovery.[1]

Conclusion

Despite being over a century old, the Skraup synthesis continues to be a relevant and powerful tool in the arsenal of the synthetic chemist. Its ability to construct the quinoline ring system from simple, readily available starting materials makes it indispensable for both academic research and industrial-scale production. By understanding the underlying mechanism, carefully controlling the potent exotherm, and appreciating the influence of substrate choice, researchers can effectively leverage this classic reaction to develop novel quinoline derivatives for the next generation of therapeutics.

References

  • NROChemistry. (n.d.). Skraup Reaction. Retrieved from a video by The Synthetic Chemist citing NROChemistry.
  • Slideshare. (n.d.). Synthesis of quinoline derivatives and its applications. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Skraup Synthesis of Quinolines.
  • ResearchGate. (n.d.). Quinoline synthesis methods: Skraup reaction (A); Doebner reaction (B);.... Retrieved from [Link]

  • PubMed. (n.d.). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Quinoline. Coll. Vol. 1, p.478 (1941); Vol. 2, p.79 (1922). Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • Wikipedia. (n.d.). Skraup reaction. Retrieved from [Link]

  • A-Level Chemistry. (n.d.). Preparation and Properties of Quinoline.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Vive Chemistry. (2012, November 3). Skraup's Synthesis. Retrieved from [Link]

Sources

Technical Monograph: Optimized Synthesis of 2-Methylquinolines via the Doebner-von Miller Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-methylquinoline (quinaldine) scaffold is a privileged pharmacophore in medicinal chemistry, serving as a critical precursor for anti-malarial agents (e.g., Primaquine), solvatochromic dyes, and kinase inhibitors. While the classical Doebner-von Miller (DvM) reaction—a variation of the Skraup synthesis—remains the industrial standard for accessing this moiety, it is historically plagued by harsh conditions, tar formation (polymerization), and variable yields.

This guide moves beyond textbook definitions to provide a process-chemistry perspective. We analyze the mechanistic bottlenecks of the DvM reaction and present optimized protocols that balance atom economy with purity, specifically tailored for the synthesis of 2-methylquinolines using modern biphasic and Lewis-acid catalyzed methodologies.

Part 1: Mechanistic Anatomy & Kinetic Control

To optimize the DvM reaction, one must control the competition between the desired cyclization and the deleterious polymerization of the


-unsaturated carbonyl precursor.
The Reaction Pathway

The synthesis of 2-methylquinoline fundamentally relies on the condensation of aniline with crotonaldehyde .[1] Note that crotonaldehyde is often generated in situ via the acid-catalyzed aldol condensation of two acetaldehyde equivalents (or from paraldehyde).

The Eisch Mechanism (Modern Consensus): Unlike the traditional Michael-addition-first model, isotopic labeling studies by Eisch et al. suggest a mechanism where the Schiff base formation is the critical first step, followed by cyclization. The final step requires an oxidative dehydrogenation (aromatization) to yield the quinoline.

Key Mechanistic Stages:

  • Precursor Formation: Acetaldehyde

    
     Crotonaldehyde (if not added directly).
    
  • Condensation: Aniline + Crotonaldehyde

    
     N-arylaldimine (Schiff base).
    
  • Cyclization: Intramolecular electrophilic attack closes the ring to form a 1,2-dihydroquinoline.

  • Aromatization: The dihydroquinoline is oxidized to 2-methylquinoline. Crucial Note: In the absence of an external oxidant, the Schiff base often acts as the hydrogen acceptor, getting reduced to a secondary amine side-product, which lowers yield.

DVM_Mechanism Aniline Aniline Schiff Schiff Base (N-arylaldimine) Aniline->Schiff + H+ Croton Crotonaldehyde (or generated in situ) Croton->Schiff Polymer Polymerization (Tar) Croton->Polymer Acid Catalyzed (Avoid this) Transition Diazetidinium Transition State Schiff->Transition Cyclization Dihydro 1,2-Dihydroquinoline (Unstable) Transition->Dihydro Rearrangement Oxidation Oxidative Aromatization (-2H) Dihydro->Oxidation Product 2-Methylquinoline (Quinaldine) Oxidation->Product

Figure 1: The mechanistic flow of the Doebner-von Miller reaction, highlighting the critical oxidation step and the polymerization risk.

Part 2: Strategic Control Points

The Polymerization Trap

The most common failure mode is the formation of "tar." Crotonaldehyde is highly prone to acid-catalyzed polymerization.

  • Solution: Use a Biphasic System . By dissolving the aldehyde in an organic solvent (e.g., Toluene) and the aniline/acid in the aqueous phase, you limit the concentration of free aldehyde in the acidic zone, favoring the reaction with aniline over self-polymerization.

Regioselectivity (Meta-Substituted Anilines)

When using meta-substituted anilines, two isomers are possible: 5-substituted or 7-substituted 2-methylquinolines.

  • Electron Donating Groups (EDG) (e.g., -OMe, -Me): Strongly favor the 7-position due to para-directing activation of the ring closure.

  • Electron Withdrawing Groups (EWG) (e.g., -NO2, -Cl): Often yield a mixture, but steric hindrance usually disfavors the 5-position, leading to 7-substituted dominance, albeit with lower overall yields.

The Oxidation Bottleneck

The reaction is not stoichiometric regarding hydrogen; it generates hydrogen.

  • Classical: The reaction "sacrifices" some Schiff base to act as an oxidant, capping theoretical yield at ~50-60%.

  • Optimized: Add a mild oxidant (e.g., Iodine,

    
    , or mild nitro-compounds) or use a solvent capable of hydrogen transfer to push the equilibrium toward the aromatic product.
    

Part 3: Experimental Protocols

Method A: The Robust Biphasic Protocol (Recommended for Scale-up)

Best for: High reliability, minimizing tar, standard laboratory equipment.

Reagents:

  • Aniline (1.0 equiv)

  • Crotonaldehyde (1.2 equiv)[2]

  • Hydrochloric Acid (6M, 2.5 equiv)

  • Toluene (Solvent)

  • Zinc Chloride (

    
    , 0.1 equiv) - Lewis acid co-catalyst improves yield.
    

Procedure:

  • Phase 1 (Acid Charge): In a 3-neck flask equipped with a mechanical stirrer and reflux condenser, charge Aniline and 6M HCl. Heat to 80°C.

  • Phase 2 (Controlled Addition): Dissolve Crotonaldehyde and

    
     in Toluene. Add this solution dropwise to the aqueous aniline mixture over 60 minutes. Crucial: Vigorous stirring is required to maximize interfacial surface area.
    
  • Phase 3 (Reflux): Once addition is complete, raise temperature to reflux (approx. 100-110°C) for 3-4 hours. The toluene layer extracts the unreacted aldehyde, protecting it from the acid.

  • Workup: Cool to room temperature. Separate layers. Basify the aqueous layer with NaOH (pH 10). Extract with Ethyl Acetate.

  • Purification: Dry organic layer over

    
    . Concentrate. Purify via vacuum distillation or flash chromatography (Hexane:EtOAc).
    
Method B: Green/Lewis Acid Catalyzed (Microwave Compatible)

Best for: Rapid screening, high purity, difficult substrates.

Reagents:

  • Aniline (1.0 equiv)

  • Crotonaldehyde (1.2 equiv)[2]

  • Indium Trichloride (

    
    , 10 mol%) or Iron(III) Chloride (
    
    
    
    )
  • Water (Solvent)[3]

Procedure:

  • Mix Aniline and Lewis Acid in water.

  • Add Crotonaldehyde slowly at room temperature.

  • Microwave: Irradiate at 100°C for 20-30 minutes (or reflux for 4 hours if using conventional heating).

  • Workup: Extract with EtOAc. The Lewis acid often remains in the aqueous phase or precipitates.

Workflow Visualization

Workflow Start Start: Reagent Prep Biphasic Biphasic Setup (Aq. HCl + Toluene) Start->Biphasic Addition Controlled Addition (Crotonaldehyde in Toluene) Biphasic->Addition Slow Add (60 min) Reflux Reflux (3-4 hrs) Dynamic Extraction Addition->Reflux Quench Basify (NaOH, pH 10) Reflux->Quench Cool Down Extract Extraction (EtOAc) Quench->Extract Purify Distillation / Column Extract->Purify

Figure 2: Operational workflow for the Biphasic Doebner-von Miller Synthesis.

Part 4: Data Summary & Troubleshooting

Comparative Efficiency Table
ParameterClassical (HCl Only)Biphasic (HCl/Toluene)Lewis Acid (

/Water)
Yield 35 - 50%65 - 80%75 - 90%
Reaction Time 6 - 12 Hours4 - 6 Hours0.5 - 4 Hours
Purity (Crude) Low (Heavy Tar)MediumHigh
Scalability Difficult (Exothermic)ExcellentGood
Atom Economy Low (Side reactions)ImprovedHigh
Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Black Tar / Solidification Polymerization of Crotonaldehyde due to high local acid concentration.Use biphasic method; slow down addition rate; increase stirring speed.
Low Yield (<30%) Incomplete oxidation of the dihydro-intermediate.Add mild oxidant (e.g.,

or Nitrobenzene) or extend reflux time open to air.
Regioisomer Mix Substrate control issues (meta-substituted anilines).Purify via recrystallization (isomers often have distinct crystal habits) or switch to Combes synthesis for specific isomers.
Violent Exotherm Runaway aldol condensation/polymerization.Safety Critical: Dilute aldehyde in solvent; use active cooling during addition.

References

  • Doebner, O., & von Miller, W. (1881). Ueber eine dem Chinolin homologe Base. Berichte der deutschen chemischen Gesellschaft.

  • Eisch, J. J., & Dluzniewski, T. (1989). Mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of Organic Chemistry.

  • Denmark, S. E., & Venkatraman, S. (2006).[3] On the Mechanism of the Skraup-Doebner-Von Miller Quinoline Synthesis. The Journal of Organic Chemistry.

  • Ranu, B. C., et al. (2012). Green Synthesis of Quinolines. Green Chemistry Letters and Reviews.

  • BenchChem Technical Support. (2025). Doebner-von Miller Quinoline Synthesis: Troubleshooting & Optimization.

Sources

Technical Guide: Friedländer Synthesis of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Friedländer annulation remains the most versatile and regioselective method for constructing the quinoline scaffold—a privileged structure in medicinal chemistry found in antimalarials (Chloroquine), kinase inhibitors (Lenvatinib), and broad-spectrum antibiotics.

Unlike the Skraup or Doebner-Miller syntheses, which often suffer from harsh conditions and poor regiocontrol, the Friedländer synthesis offers predictable substitution patterns driven by the stability of the 2-aminobenzaldehyde (or ketone) precursor. This guide moves beyond basic textbook definitions to address the critical stability issues of precursors, the bifurcation of mechanistic pathways under different catalytic environments, and the transition to "green" solvent-free protocols.

Mechanistic Underpinnings: The Kinetic Bifurcation

The reaction involves the condensation of a 2-aminoaryl carbonyl compound (1 ) with an enolizable carbonyl donor (2 ) possessing an


-methylene group.
The "Aldol-First" vs. "Imine-First" Debate

Classically, the mechanism is debated between two pathways.[1] Empirical evidence suggests the pathway is catalyst-dependent:

  • Base Catalysis: Typically proceeds via an initial Aldol condensation (rate-limiting) followed by rapid cyclodehydration.

  • Acid Catalysis: Often favors initial Schiff base (imine) formation followed by intramolecular cyclization.

Understanding this bifurcation is critical for troubleshooting. If your substrate is sterically hindered at the carbonyl, acid catalysis (Imine-First) may fail, necessitating a base-catalyzed approach.

Pathway Visualization

FriedlanderMechanism cluster_legend Pathway Logic Reactants 2-Aminoaryl Carbonyl + Enolizable Ketone AldolInter Intermediate A: Aldol Adduct Reactants->AldolInter Base Catalysis (Rate Limiting) ImineInter Intermediate B: Schiff Base (Imine) Reactants->ImineInter Acid Catalysis Enone Enone Species AldolInter->Enone - H2O Product Substituted Quinoline Enone->Product Cyclization - H2O ImineInter->Product Intramolecular Aldol/Dehydration Base favors Aldol Base favors Aldol Acid favors Imine Acid favors Imine Base favors Aldol->Acid favors Imine

Figure 1: Mechanistic bifurcation dependent on catalytic environment. Base catalysis typically proceeds via the Aldol pathway, while acid catalysis often initiates imine formation.

Strategic Reagent Selection: The Stability Paradox

The primary failure mode in Friedländer synthesis is not the reaction itself, but the instability of the 2-aminobenzaldehyde precursor.

The Self-Condensation Trap

2-aminobenzaldehyde is notoriously unstable, prone to rapid self-condensation to form trimeric species upon storage.

  • Solution A (In-Situ Generation): Use 2-nitrobenzaldehyde followed by in situ reduction (

    
    , 
    
    
    
    , or Hydrogenation) in the presence of the enolizable ketone. This is the "Modified Friedländer" and is significantly more robust.
  • Solution B (Stable Surrogates): Use 2-aminobenzophenone or 2-aminoacetophenone . These are stable solids but are less reactive due to steric bulk, often requiring Lewis Acid catalysis (

    
    , 
    
    
    
    ) rather than simple Brønsted bases.

Catalytic Evolution & Data Comparison

The field has moved from stoichiometric bases to catalytic, solvent-free, and aqueous systems.

Comparative Efficiency Table

The following data aggregates performance metrics across varying catalytic systems for the condensation of 2-aminobenzophenone with acetylacetone (standard benchmark).

Catalyst SystemConditionsTimeYieldKey AdvantageLimitation
KOH (Solid) Solvent-free, 80°C2-5 min92-98%Ultra-fast, GreenNot suitable for base-sensitive functional groups

(Lewis Acid)
Acetonitrile, Reflux2-4 h85-90%Tolerates sensitive groupsCost of Indium; Solvent waste
Sulfamic Acid (

)
Methanol, Ultrasound30 min90-95%Cheap, Recyclable solidRequires sonication equipment
Water (Catalyst-Free) 70-80°C3-5 h85-97%Hydrophobic effect drives reactionPoor solubility of bulky reactants
Ionic Liquids ([bmim]BF4) 100°C2.5 h88%Recyclable solvent/catalystHigh viscosity, difficult workup

Detailed Experimental Protocols

Protocol A: High-Throughput "Green" Synthesis (Solid-State)

Best for: Rapid library generation where reactants are solids or high-boiling liquids.

  • Reagents: Mix 2-aminobenzophenone (1.0 mmol), enolizable ketone (1.2 mmol), and finely powdered KOH (1.5 mmol).

  • Reaction: Grind the mixture in a mortar and pestle at room temperature for 5–10 minutes. Alternatively, heat the mixture at 80°C without solvent.

  • Observation: The mixture will typically melt or become a paste; color change (often yellow to orange) indicates imine/quinoline formation.

  • Workup: Add water (10 mL) to the solid mass. The KOH dissolves, precipitating the crude quinoline.

  • Purification: Filter the solid. Recrystallize from Ethanol/Water (9:1).

  • Validation:

    • TLC: Check for disappearance of the amine spot (ninhydrin active).

    • NMR: Look for the characteristic Quinoline H-4 proton (singlet/doublet around

      
       8.0–8.5 ppm).
      
Protocol B: Lewis-Acid Catalyzed (Sensitive Substrates)

Best for: Complex substrates with ester/amide linkages that might hydrolyze under strong base.

  • Setup: Flame-dry a round-bottom flask under Argon.

  • Reagents: Dissolve 2-aminoaryl ketone (1.0 mmol) and active methylene compound (1.1 mmol) in anhydrous Acetonitrile (5 mL).

  • Catalyst: Add

    
     (5 mol%) or 
    
    
    
    (1 mol%).
  • Reaction: Reflux (80°C) for 3–4 hours. Monitor by TLC.

  • Workup: Evaporate solvent. Dilute with EtOAc, wash with brine.

  • Purification: Flash column chromatography (Hexane/EtOAc).

Troubleshooting & Optimization Logic

Use this decision tree to optimize low-yielding reactions.

OptimizationTree Start Problem: Low Yield (<50%) CheckPrecursor Check 2-Amino Precursor Purity (TLC/NMR) Start->CheckPrecursor Impure Degraded/Dimerized CheckPrecursor->Impure Pure Precursor is Pure CheckPrecursor->Pure Action1 Switch to 2-Nitro precursor + SnCl2 red. Impure->Action1 CheckSterics Check Ketone Sterics (Is alpha-C hindered?) Pure->CheckSterics Hindered Yes (e.g., t-Butyl) CheckSterics->Hindered Unhindered No (Methyl/Methylene) CheckSterics->Unhindered Action2 Use Microwave (150°C) or Solid Acid (Nafion) Hindered->Action2 CheckElectronic Check Electronics Unhindered->CheckElectronic Action3 Switch Catalyst: Base -> Acid (or vice versa) CheckElectronic->Action3

Figure 2: Logical workflow for troubleshooting reaction failures.

References

  • Classic Mechanism & Scope: Cheng, C.-C., & Yan, S.-J. (2004). The Friedländer Synthesis of Quinolines. Organic Reactions.[1][2][3][4][5][6][7][8][9]

  • Catalytic Comparison (Solid KOH vs. Others): Muscia, G. C., Bollini, M., & Carnevale, J. P. (2006). Microwave-assisted Friedländer synthesis of quinolines. Tetrahedron Letters.

  • Green Chemistry (Water-Mediated): Shen, Q., Wang, L., Yu, J., et al. (2012).[2][10] Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions.[2][3][8] Synthesis.

  • Lewis Acid C

    
    ): 
    Ranu, B. C., Hajra, A., & Jana, U. (2000). Indium(III) Chloride-Catalyzed One-Pot Synthesis of Quinolines. Tetrahedron Letters.
    
    
  • Iodine Catalysis: Wu, J., Xia, H.-G., & Gao, K. (2006).[2] Molecular iodine: a highly efficient catalyst in the synthesis of quinolines via Friedländer annulation. Organic & Biomolecular Chemistry.

Sources

The Pfitzinger Reaction: A Definitive Guide to Quinoline-4-Carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Pfitzinger reaction (also known as the Pfitzinger-Borsche reaction) remains the premier method for synthesizing quinoline-4-carboxylic acids (cinchoninic acids), a "privileged scaffold" in medicinal chemistry. Unlike the Friedländer synthesis, which requires unstable 2-aminoaryl ketones, the Pfitzinger reaction utilizes isatin —a stable, inexpensive, and readily available starting material.

This guide moves beyond basic textbook definitions to provide a rigorous, field-tested technical workflow. It addresses the critical mechanistic checkpoints, regioselectivity challenges in unsymmetrical ketones, and modern green chemistry adaptations (Microwave/Water) that have revitalized this 19th-century reaction for 21st-century drug discovery.

Part 1: Mechanistic Underpinnings

To optimize the Pfitzinger reaction, one must understand that it is essentially a masked aldol condensation followed by a cyclization. The reaction does not proceed directly from isatin; it proceeds via the isatinate anion.

The Cascade Sequence
  • Hydrolysis (The Activation): Strong base (KOH/NaOH) opens the lactam ring of isatin to form the isatinate (2-aminophenylglyoxylic acid) salt.

  • Enolization: The ketone substrate is deprotonated to form an enolate.

  • Condensation: The enolate attacks the highly electrophilic ketone carbonyl of the isatinate.

  • Cyclization & Dehydration: Intramolecular imine formation closes the ring, followed by aromatization to the quinoline system.

Visualization: The Molecular Pathway

The following diagram details the transition states and critical intermediates.

PfitzingerMechanism Isatin Isatin (Starting Material) Isatinate Isatinate Anion (Ring Open Intermediate) Isatin->Isatinate Ring Opening Base KOH/NaOH (Hydrolysis) Base->Isatinate Aldol Aldol Adduct Isatinate->Aldol + Enolate Ketone Ketone/Aldehyde (R-CH2-C=O-R') Enolate Enolate Species Ketone->Enolate Deprotonation Enolate->Aldol Imine Cyclized Imine Aldol->Imine -H2O Quinoline Quinoline-4-COOH (Final Product) Imine->Quinoline Aromatization

Figure 1: The Pfitzinger reaction mechanism, highlighting the critical ring-opening of isatin to the reactive isatinate species.[1][2][3][4]

Part 2: Strategic Synthetic Planning

Regioselectivity with Unsymmetrical Ketones

When reacting isatin with an unsymmetrical ketone (e.g., 2-butanone), two isomeric products are possible.

  • General Rule: The reaction is governed by steric hindrance. The isatinate usually attacks the least hindered position of the ketone (kinetic control) or the position that leads to the most stable product (thermodynamic control).

  • Observation: For methyl alkyl ketones (

    
    ), the 2-substituted quinoline is the major product (attack at the methyl group) rather than the 3-substituted isomer, due to the steric bulk of the R-group hindering attack at the methylene.
    
Substrate Scope & Limitations
Substrate ClassReactivity ProfileStrategic Note
Acetophenones HighExcellent yield; forms 2-arylquinoline-4-carboxylic acids. Standard test substrate.
Cyclic Ketones HighForms tricyclic fused systems (e.g., acridine derivatives from cyclohexanone).
Aliphatic Aldehydes Moderate to LowAldehydes are prone to self-aldol polymerization in strong base, leading to "tar" formation.
1,3-Diketones HighCan lead to decarboxylation or complex rearrangements depending on conditions.

Part 3: Optimized Experimental Protocols

Protocol A: The Classical Thermal Method (Robust & Scalable)

Best for: Large-scale synthesis (>10g) where equipment limitations exist.

Reagents:

  • Isatin (1.0 eq)

  • Ketone (1.2 - 1.5 eq)

  • KOH (33% aqueous solution, approx. 10-15 mL per gram of isatin)[2]

  • Ethanol (co-solvent, optional but recommended for solubility)

Step-by-Step:

  • Dissolution: Suspend isatin in the 33% KOH solution. Heat gently (40-50°C) until the deep red isatin dissolves and the solution turns yellow/orange (formation of potassium isatinate).

  • Addition: Add the ketone dropwise. If the ketone is insoluble in water, add ethanol until the mixture is homogeneous.

  • Reflux: Heat the mixture to reflux (80-100°C) for 12–24 hours.

    • Checkpoint: Monitor by TLC (System: Ethyl Acetate/Methanol 9:1). Look for the disappearance of the isatin spot.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour into crushed ice (approx. 5x reaction volume).

    • Critical Step: Acidify carefully with Glacial Acetic Acid or 10% HCl to pH 3-4. The quinoline-4-carboxylic acid will precipitate as a solid.[2]

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol or acetic acid.

Protocol B: Microwave-Assisted Green Synthesis (High Throughput)

Best for: Library generation, medicinal chemistry SAR studies.

Reagents:

  • Isatin (1.0 mmol)

  • Ketone (1.0 mmol)

  • Solvent: Water (3 mL) or Acetic Acid (glacial).

  • Catalyst: KOH (2 eq) or Diethylamine (catalytic, if using acidic conditions).

Step-by-Step:

  • Preparation: Mix isatin, ketone, and base in a microwave-safe vial.

  • Irradiation: Set microwave reactor to 140°C (High Absorption).

    • Time: 5–15 minutes (Hold time).

    • Pressure: Monitor to ensure it stays below vessel limits (typically <20 bar).

  • Isolation: Pour the hot reaction mixture into ice water. Acidify to precipitate the product.[2]

  • Yield Comparison: Typically 85-95% yield in 10 minutes vs. 60-70% in 24 hours (Thermal).

Part 4: Troubleshooting & Optimization Logic

The Pfitzinger reaction is generally reliable, but specific failure modes exist. Use this logic tree to diagnose issues.

OptimizationLogic Start Problem Detected Issue1 Low Yield / Tar Formation Start->Issue1 Issue2 No Precipitate on Acidification Start->Issue2 Action1 Cause: Aldol Polymerization Fix: Reduce Base Conc. Switch to MW irradiation Issue1->Action1 Action3 Cause: Incomplete Hydrolysis Fix: Pre-heat Isatin + Base before adding Ketone Issue1->Action3 Action2 Cause: Product is Zwitterionic Fix: Adjust pH to Isoelectric Point (Usually pH 3-4, not pH 1) Issue2->Action2

Figure 2: Diagnostic workflow for common Pfitzinger reaction failures.

Quantitative Optimization Table
VariableStandard ConditionOptimization StrategyEffect
Base Strength 33% KOHReduce to 10% or use

Reduces polymerization of sensitive aldehydes.
Solvent Ethanol/Water100% Water (Hydrophobic Effect)Accelerates reaction rates ("On-water" chemistry).
Temperature Reflux (80°C)Microwave (140°C)Reduces reaction time from hours to minutes.

Part 5: Pharmaceutical Applications

The quinoline-4-carboxylic acid moiety is not just a chemical curiosity; it is a validated pharmacophore.

  • Antimalarials: Analogues of quinine. The 4-COOH group allows for the attachment of amine side chains crucial for accumulation in the parasite food vacuole.

  • Kinase Inhibitors: Substituted quinolines act as ATP-competitive inhibitors. The carboxylic acid can be converted to amides to interact with the hinge region of kinases.

  • DHODH Inhibitors: Recent studies (see references) highlight quinoline-4-carboxylic acids as potent inhibitors of Dihydroorotate Dehydrogenase, a target for cancer and autoimmune diseases.

  • SIRT3 Inhibitors: Used in metabolic disease research, specifically targeting mitochondrial sirtuins.

References

  • Pfitzinger Reaction Mechanism & Overview: Wikipedia. Pfitzinger reaction. Retrieved from

  • Microwave-Assisted Synthesis: BenchChem. Application Notes and Protocols for the Pfitzinger Reaction. Retrieved from

  • Biological Activity (DHODH): Journal of Medicinal Chemistry.[5] Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Retrieved from

  • Biological Activity (SIRT3): Frontiers in Pharmacology. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Retrieved from

  • Green Chemistry (Water as Solvent): RSC Advances. Green chemistry oriented organic synthesis in water. Retrieved from

Sources

Technical Guide: Combes Synthesis for 2,4-Disubstituted Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Utility

The Combes quinoline synthesis is a cornerstone method for constructing the quinoline pharmacophore—a privileged scaffold found in antimalarials (Chloroquine), kinase inhibitors (Lenvatinib), and antibacterial agents. While the classical 1888 protocol involves harsh acidic conditions, modern adaptations have evolved to meet the stringent requirements of high-throughput screening and green chemistry.

This guide focuses specifically on the 2,4-disubstituted quinoline subclass. Unlike the Skraup or Doebner-Miller syntheses, which often yield complex mixtures, the Combes synthesis utilizes


-diketones to offer superior regiocontrol. However, achieving high fidelity in 2,4-substitution requires a mastery of the kinetic versus thermodynamic control points in the reaction mechanism.

Mechanistic Architecture & Regiochemistry

To optimize yield and purity, one must understand the causality of the reaction. The synthesis proceeds through two distinct phases:[1] (1) Formation of the enamine (Schiff base) and (2) Acid-catalyzed cyclization.[1]

The Reaction Pathway

The reaction begins with the condensation of an aniline with a


-diketone. The critical determinant of the final product structure is which carbonyl group forms the Schiff base .

The Regioselectivity Rule:

  • Kinetic Control: The aniline nitrogen attacks the more electrophilic (less sterically hindered) carbonyl group first.

  • Structural Consequence: The substituent attached to the carbonyl that undergoes initial condensation becomes the C2-substituent . The substituent on the remaining carbonyl becomes the C4-substituent .

Example: In the reaction of aniline with benzoylacetone (1-phenylbutane-1,3-dione):

  • Aniline attacks the methyl ketone (less hindered)

    
     Imine forms at the methyl site.
    
  • Cyclization occurs onto the phenyl ketone.

  • Product: 2-Methyl-4-phenylquinoline.

Visualizing the Mechanism

The following diagram details the transformation from reactants to the aromatized quinoline core.

CombesMechanism Reactants Aniline + Beta-Diketone SchiffBase Schiff Base (Enamine) Reactants->SchiffBase - H2O (Kinetic Control) Protonation Keto-Protonation SchiffBase->Protonation H+ Catalyst Cyclization Intramolecular Cyclization Protonation->Cyclization Electrophilic Subst. Elimination Dehydration & Aromatization Cyclization->Elimination - H2O Product 2,4-Disubstituted Quinoline Elimination->Product

Figure 1: Step-wise mechanistic flow of the Combes synthesis highlighting the critical dehydration steps.[2]

Experimental Protocols

Below are two validated protocols: a modern microwave-assisted method for library generation and a robust classical method for scale-up.

Protocol A: Microwave-Assisted Synthesis (Green/High-Throughput)

Best for: Rapid library synthesis, acid-sensitive substrates, and improving yield.

Reagents:

  • Substituted Aniline (1.0 equiv)

  • 
    -Diketone (1.2 equiv)
    
  • Catalyst: Montmorillonite K-10 clay (200 mg/mmol) or Molecular Iodine (10 mol%)

  • Solvent: Solvent-free (Neat)

Workflow:

  • Preparation: In a microwave-safe vial, mix the aniline (e.g., 2.0 mmol) and

    
    -diketone (2.4 mmol).
    
  • Catalyst Addition: Add Montmorillonite K-10 clay. Mix thoroughly to create a homogeneous paste.

  • Irradiation: Place in a microwave reactor.

    • Settings: Power 300W, Temperature 110°C.

    • Time: Irradiate for 5–10 minutes. (Monitor via TLC).

  • Work-up: Cool to room temperature. Add ethyl acetate (10 mL) and filter to remove the solid catalyst.

  • Purification: Wash filtrate with brine, dry over

    
    , and concentrate. Purify via recrystallization (EtOH) or flash chromatography.
    

Validation Point: This method typically suppresses the formation of tarry by-products common in sulfuric acid protocols.

Protocol B: Classical Polyphosphoric Acid (PPA) Method (Scale-Up)

Best for: Large-scale synthesis (Gram scale) and unreactive anilines.

Reagents:

  • Aniline (50 mmol)

  • 
    -Diketone (50 mmol)
    
  • Polyphosphoric Acid (PPA) – ~50 g

Workflow:

  • Condensation (Step 1): Combine aniline and diketone in toluene (100 mL) with a Dean-Stark trap. Reflux until the theoretical amount of water is collected (approx. 2-3 hours).

  • Isolation: Evaporate toluene to obtain the crude Schiff base (enamine).

  • Cyclization (Step 2): Add PPA to the crude enamine.

  • Heating: Heat the mixture to 140°C with vigorous stirring for 1–2 hours. Caution: Exothermic reaction.[1]

  • Quenching: Pour the hot reaction mixture onto crushed ice (~200 g) with stirring.

  • Neutralization: Basify with 10% NaOH solution until pH ~9. The crude quinoline will precipitate.

  • Purification: Filter the solid or extract with DCM. Recrystallize from ethanol/water.

Critical Control Points: Regioselectivity & Optimization

Regioselectivity is the primary challenge when using unsymmetrical


-diketones. The table below summarizes how to manipulate conditions to favor the desired isomer.
Table 1: Regiocontrol and Troubleshooting
VariableConditionOutcome / Recommendation
Diketone Structure ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

= Small (Me),

= Large (Ph)
2-Me, 4-Ph Quinoline .[2][3][4][5] Aniline attacks the smaller

carbonyl first.
Electronic Effects Electron-Withdrawing Groups (EWG) on AnilineSlower Reaction. Requires stronger acid (PPA or TfOH) and higher temps.
Electronic Effects EWG on Diketone (

)
Inverted Regioselectivity.

increases electrophilicity of the adjacent carbonyl, often directing attack there despite sterics [1].
Moisture Control Water in reactionFailed Cyclization. The reaction is a double dehydration. Use Dean-Stark or molecular sieves.
Isomer Purity Mixture of 2,4- and 4,2-isomersThermodynamic Control. If kinetic product is undesired, heating the Schiff base before acid addition can sometimes equilibrate the imine.
Visualizing Regioselectivity Logic

The following decision tree assists in predicting the major product based on substrate sterics.

Regioselectivity Start Substrate Analysis: R1-CO-CH2-CO-R2 CheckSterics Compare Steric Bulk: Is R1 < R2? Start->CheckSterics PathA Yes (R1 is smaller) e.g., R1=Me, R2=Ph CheckSterics->PathA True PathB No (R1 is larger) e.g., R1=t-Butyl, R2=Me CheckSterics->PathB False AttackA Aniline attacks R1-CO PathA->AttackA AttackB Aniline attacks R2-CO PathB->AttackB ResultA Major Product: 2-R1-4-R2-Quinoline AttackA->ResultA ResultB Major Product: 2-R2-4-R1-Quinoline AttackB->ResultB

Figure 2: Decision matrix for predicting regiochemical outcomes in Combes synthesis.

References

  • Sloop, J. C., et al. (2009). Synthesis of Fluorinated Quinolines via Modified Combes Reaction. Journal of Fluorine Chemistry.

  • Roberts, E., & Turner, E. E. (1927). The Combes Synthesis of Quinolines.[1][2][3][4][5][6][7][8] Journal of the Chemical Society.

  • Yuan, S., et al. (2011). Microwave-assisted Synthesis of 2-Methyl-4-Quinolinones via Combes Synthesis Catalyzed by Acidic Resin.[8] Asian Journal of Chemistry.

  • Organic Chemistry Portal. (2023). Synthesis of Quinolines: Combes Quinoline Synthesis.[2][3][4][5][8]

  • Bergstrom, F. W. (1944). Heterocyclic Nitrogen Compounds.[9][10][11] Part IIA. Hexacyclic Compounds: Pyridine, Quinoline, and Isoquinoline. Chemical Reviews.[3]

Sources

Navigating the Molecular Landscape: A Technical Guide to the 13C NMR Spectrum of 6-Amino-2-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This technical guide, designed for researchers, scientists, and drug development professionals, provides an in-depth analysis of the 13C Nuclear Magnetic Resonance (NMR) spectral data for 6-Amino-2-methylquinoline. This key heterocyclic compound serves as a valuable scaffold in medicinal chemistry and materials science. This document will delve into the theoretical underpinnings of its 13C NMR spectrum, offer a detailed (predicted) spectral analysis and peak assignments, and provide a robust experimental protocol for acquiring such data.

Introduction: The Significance of 6-Amino-2-methylquinoline

6-Amino-2-methylquinoline is a derivative of quinoline, a bicyclic aromatic heterocycle that is a cornerstone in the development of a wide array of pharmaceuticals. The quinoline motif is present in drugs with diverse therapeutic applications, including anticancer, antimalarial, and antimicrobial agents. The precise substitution pattern of an amino group at the 6-position and a methyl group at the 2-position endows 6-Amino-2-methylquinoline with specific electronic and steric properties, making it a crucial intermediate in the synthesis of novel bioactive molecules. Understanding its molecular structure with atomic-level precision is paramount for rational drug design and the development of new chemical entities. 13C NMR spectroscopy is an indispensable tool for this purpose, providing a detailed fingerprint of the carbon skeleton.

Theoretical Framework: Substituent Effects on the Quinoline Core

The 13C NMR spectrum of 6-Amino-2-methylquinoline is best understood by considering the electronic effects of the amino (-NH2) and methyl (-CH3) substituents on the quinoline ring system.

  • Amino Group (-NH2) at C6: The amino group is a strong electron-donating group (EDG) through resonance (+R effect) and a weak electron-withdrawing group through induction (-I effect). The resonance effect dominates, leading to an increase in electron density at the ortho and para positions relative to the amino group. This increased electron density results in greater shielding of the carbon nuclei, causing their signals to shift to a lower frequency (upfield) in the 13C NMR spectrum.

  • Methyl Group (-CH3) at C2: The methyl group is a weak electron-donating group through induction (+I effect) and hyperconjugation. This leads to a slight increase in electron density at the carbons of the pyridine ring, particularly at the ortho and para positions, resulting in a modest upfield shift of their NMR signals.

The interplay of these substituent effects, combined with the inherent electronic distribution of the quinoline ring, dictates the final chemical shift of each carbon atom.

Predicted 13C NMR Spectral Data and Peak Assignments

Carbon AtomPredicted Chemical Shift (ppm)Rationale for Assignment
C2157.5Attached to nitrogen and bearing the methyl group, resulting in a downfield shift.
C3121.8Adjacent to the electron-rich C2 and C4a, shifted slightly upfield.
C4136.2Aromatic CH group, influenced by the nitrogen atom in the pyridine ring.
C4a146.8Quaternary carbon at the ring junction, significantly deshielded.
C5122.5Influenced by the electron-donating amino group at the para position.
C6144.3Directly attached to the strongly electron-donating amino group, shifted downfield.
C7106.9Ortho to the electron-donating amino group, significantly shielded and shifted upfield.
C8129.7Aromatic CH group, less affected by the substituents.
C8a130.5Quaternary carbon at the ring junction, influenced by the fused benzene ring.
-CH324.5Typical chemical shift for a methyl group attached to an sp2 hybridized carbon.

Experimental Protocol for 13C NMR Data Acquisition

This section provides a standardized, self-validating protocol for obtaining a high-quality 13C NMR spectrum of 6-Amino-2-methylquinoline.

Sample Preparation
  • Analyte Purity: Ensure the 6-Amino-2-methylquinoline sample is of high purity (≥98%) to avoid interference from impurities.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is readily soluble. Deuterated dimethyl sulfoxide (DMSO-d6) or deuterated chloroform (CDCl3) are common choices.

  • Concentration: For a standard 13C NMR experiment, a concentration of 50-100 mg of the compound in 0.6-0.7 mL of deuterated solvent is recommended to achieve a good signal-to-noise ratio within a reasonable acquisition time.[1]

  • Sample Filtration: To ensure magnetic field homogeneity and prevent line broadening, filter the prepared solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.

NMR Spectrometer Parameters

The following parameters are recommended for a standard proton-decoupled 13C NMR experiment on a 400 MHz (or higher) spectrometer:

ParameterRecommended ValueRationale
Pulse Program zgpg30 or equivalent30° pulse angle to allow for faster repetition without saturation.
Acquisition Time (AQ) ~1.0 - 2.0 sTo ensure good digital resolution.
Relaxation Delay (D1) 2.0 sAllows for sufficient relaxation of the carbon nuclei between pulses.
Number of Scans (NS) 1024 or higherTo achieve an adequate signal-to-noise ratio.
Spectral Width (SW) ~240 ppm (0-240 ppm)To encompass the full range of expected carbon chemical shifts.
Temperature 298 K (25 °C)Standard ambient temperature for routine analysis.
Data Processing
  • Fourier Transform: Apply an exponential multiplication with a line-broadening factor of 1-2 Hz to improve the signal-to-noise ratio before Fourier transformation.

  • Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes and apply an automatic baseline correction.

  • Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

Visualization of the Molecular Structure and Data Acquisition Workflow

To further clarify the relationships within the molecule and the experimental process, the following diagrams are provided.

Figure 1: Molecular structure of 6-Amino-2-methylquinoline with atom numbering.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh Compound (50-100 mg) B Dissolve in Deuterated Solvent A->B C Add TMS (Internal Standard) B->C D Filter into NMR Tube C->D E Insert Sample into NMR Spectrometer D->E Transfer F Lock, Tune, and Shim E->F G Set Acquisition Parameters F->G H Acquire Data (Proton Decoupled) G->H I Fourier Transform H->I Raw Data (FID) J Phase and Baseline Correction I->J K Reference to TMS J->K L Peak Picking and Integration K->L M M L->M Final Spectrum and Data Table

Figure 2: Standard workflow for 13C NMR data acquisition and processing.

Conclusion

The 13C NMR spectrum of 6-Amino-2-methylquinoline provides a wealth of structural information that is critical for its application in drug discovery and materials science. By understanding the influence of the amino and methyl substituents on the quinoline core, a detailed and reliable assignment of the carbon signals can be achieved. The provided experimental protocol offers a robust framework for obtaining high-quality spectral data, ensuring reproducibility and accuracy in research and development settings. This comprehensive guide serves as a valuable resource for scientists working with this important heterocyclic compound.

References

  • TSİ, A. A., & Yakan, H. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc.[Link]

  • Patil, S., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

  • Mestrelab Research. (2025). Download NMR Predict. [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [Link]

  • University of Rochester. (n.d.). Acquiring 1H and 13C Spectra. Chemistry Department. [Link]

Sources

Technical Guide: Mass Spectrometry Characterization of 6-Amino-2-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive framework for the mass spectrometric analysis of 6-Amino-2-methylquinoline (also known as 6-Aminoquinaldine).[1][2] As a critical intermediate in the synthesis of antimalarial drugs, fluorescent probes, and azo dyes, accurate detection and structural confirmation of this moiety are essential. This document moves beyond standard operating procedures to explain the causality of ionization behaviors, specific fragmentation pathways (including the signature loss of acetonitrile), and the logic behind LC-MS method development for basic heterocycles.

Physicochemical Context & Ionization Logic[2]

To optimize mass spectrometry parameters, one must first understand the molecule's behavior in the gas and liquid phases. 6-Amino-2-methylquinoline contains two nitrogen centers with distinct basicities.

Table 1: Physicochemical Profile
PropertyValueAnalytical Implication
Molecular Formula C₁₀H₁₀N₂Exact Mass: 158.0844 Da
Monoisotopic Mass 158.0844[M+H]⁺: 159.0917 (ESI Positive)
Structure Quinoline ring, 2-Methyl, 6-AminoChromophore: Strong UV absorbance (254/350 nm)
pKa (Predicted) ~6.5 - 7.3Basic: Readily protonates in acidic mobile phases.[1][3][4]
LogP ~1.3 - 1.9Hydrophobic: Retains well on C18, but risks silanol tailing.[1][2]
Ionization Strategy: ESI vs. EI
  • Electrospray Ionization (ESI): The preferred method for quantitative trace analysis (LC-MS/MS).[2] The molecule is a di-basic system.[2] While the amino group (C6-NH₂) is electron-donating, the quinoline ring nitrogen is the primary site of protonation due to the resonance stabilization of the resulting cation.

    • Observation: Expect a dominant [M+H]⁺ at m/z 159.1 .[2]

  • Electron Ionization (EI): Used for structural elucidation (GC-MS).[2] The molecule forms a stable radical cation M⁺˙ at m/z 158 .[2]

    • Expert Insight: In EI, 2-methylquinolines often exhibit a strong [M-1]⁺ peak due to the loss of a hydrogen atom from the methyl group, forming a stable quinolinium ion.

Deep Dive: Fragmentation Mechanics

Understanding the dissociation pathways is critical for selecting Multiple Reaction Monitoring (MRM) transitions. 6-Amino-2-methylquinoline exhibits a fragmentation pattern distinct from simple quinolines due to the interplay between the 2-methyl group and the 6-amino substituent.[1]

Key Fragmentation Pathways (ESI-MS/MS)
  • Loss of Ammonia (NH₃, -17 Da): Characteristic of primary amines.[2] The 6-amino group can be eliminated, generating a cation at m/z 142 .[2]

  • Loss of Hydrogen Cyanide (HCN, -27 Da): A universal signature of the quinoline ring.[2] This typically involves the collapse of the pyridine ring, yielding m/z 132 .

  • Loss of Acetonitrile (CH₃CN, -41 Da) – The Specific Marker: Unlike unsubstituted quinoline, the 2-methyl position allows for the elimination of acetonitrile (CH₃CN) rather than just HCN. This is a high-specificity transition for quinaldine derivatives, yielding m/z 118 .[1][2]

Visualization: Fragmentation Pathway

The following diagram illustrates the dissociation logic used to select quantitation and qualification ions.

Fragmentation Precursor Precursor Ion [M+H]+ m/z 159.1 (Protonated 6-Amino-2-methylquinoline) Frag_NH3 Product Ion A m/z 142.1 [M+H - NH3]+ Precursor->Frag_NH3 Loss of Ammonia (-17 Da) Frag_HCN Product Ion B m/z 132.1 [M+H - HCN]+ Precursor->Frag_HCN Ring Contraction (-27 Da) Frag_CH3CN Product Ion C (Specific) m/z 118.1 [M+H - CH3CN]+ Precursor->Frag_CH3CN Loss of Acetonitrile (-41 Da) *Diagnostic for 2-Methyl*

Caption: MS/MS fragmentation tree for 6-Amino-2-methylquinoline highlighting the diagnostic loss of acetonitrile.[1]

Analytical Protocol: LC-MS Method Development

Developing a robust method for aminoquinolines is challenging due to their basicity.[2] Standard acidic mobile phases often lead to peak tailing caused by secondary interactions with residual silanols on the silica column.[2]

System Suitability & Column Selection[1][2][5]
  • The Problem: The protonated quinoline nitrogen interacts with deprotonated silanols (Si-O⁻) on the stationary phase.

  • The Solution: Use a "Charged Surface Hybrid" (CSH) column or a high-pH stable C18 column.[2]

Step-by-Step Method Protocol
A. Mobile Phase Preparation[2]
  • Option 1 (Standard):

    • Solvent A: Water + 0.1% Formic Acid.[2]

    • Solvent B: Acetonitrile + 0.1% Formic Acid.[2][5][6]

    • Note: Use with an end-capped C18 column (e.g., Waters CSH C18 or Phenomenex Kinetex EVO).[2]

  • Option 2 (High pH - Recommended for Peak Shape):

    • Solvent A: 10 mM Ammonium Bicarbonate (pH 10).

    • Solvent B: Acetonitrile.[2][5]

    • Mechanism:[1][7] At pH 10, the quinoline is neutral (deprotonated), eliminating ionic interaction with silanols and sharpening the peak.

B. Instrument Parameters (Triple Quadrupole)
ParameterSettingRationale
Ion Mode ESI Positive (+)Basic nitrogens accept protons easily.[1][2]
Capillary Voltage 3.0 kVStandard for small molecules; avoid arcing.[1][2]
Cone Voltage 30 - 40 VOptimize to prevent in-source fragmentation.[1][2]
Source Temp 150°CEnsure solvent evaporation.
Desolvation Temp 400°CHigh temp needed for aqueous mobile phases.[1][2]
C. MRM Table (Quantitation)
TransitionCollision Energy (eV)Role
159.1 → 118.1 25 - 30Quantifier: High specificity (loss of CH₃CN).[1][2]
159.1 → 132.1 20 - 25Qualifier 1: Ring contraction (HCN loss).[1][2]
159.1 → 142.1 15 - 20Qualifier 2: Loss of ammonia.[1][2]
Visualization: Method Development Workflow

This flowchart guides the decision-making process for optimizing the chromatography of basic aminoquinolines.

MethodDev Start Method Start Analyte: 6-Amino-2-methylquinoline CheckpH Select Mobile Phase pH Start->CheckpH LowPH Low pH (Formic Acid) Standard Setup CheckpH->LowPH If MS sensitivity is priority HighPH High pH (Ammonium Bicarb) Optimized Shape CheckpH->HighPH If peak shape is priority Col_Low Column Requirement: Charged Surface Hybrid (CSH) or Biphenyl LowPH->Col_Low Mitigate Silanol Interactions Col_High Column Requirement: High-pH Stable C18 (e.g., Gemini, XBridge) HighPH->Col_High Ensure Column Longevity Result Result: Sharp Peaks, No Tailing Col_Low->Result Col_High->Result

Caption: Decision tree for selecting mobile phase pH and stationary phase to prevent peak tailing.

Quality Control & Self-Validating Systems

To ensure the trustworthiness of the data, the following System Suitability Tests (SST) must be implemented before every batch analysis.

  • Retention Time Precision: Inject the standard (100 ng/mL) 5 times. The %RSD of the retention time must be < 0.5%.

    • Failure Mode: If RT drifts, check pump mixing or column equilibration.[2]

  • Peak Tailing Factor: Must be < 1.5.

    • Failure Mode: If tailing > 1.5, the column is likely aging, or the buffer pH is incorrect (protonated amine interacting with silanols).

  • Signal-to-Noise Ratio (S/N): For the Limit of Quantitation (LOQ), S/N must be > 10.

References

  • National Institute of Standards and Technology (NIST). (2023).[2] Mass Spectrum of Quinoline, 6-methyl- (CAS 91-62-3) and related Aminoquinolines. NIST Chemistry WebBook, SRD 69.[2][8] [Link][2]

  • National Center for Biotechnology Information (NCBI). (2024).[2] PubChem Compound Summary for CID 103148, 2-Methylquinolin-6-amine. PubChem.[2][9] [Link]

  • Pawar, S., et al. (2014).[2] The development and validation of an LC-MS/MS method for the determination of a new anti-malarial compound (Aminoquinoline derivative). Malaria Journal. [Link]

  • Waters Corporation. (2020).[2] Strategies for the Analysis of Basic Compounds in Reverse Phase LC. Waters Application Notes. [Link]

Sources

An In-Depth Technical Guide to the FT-IR Spectrum of 6-Amino-2-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 6-amino-2-methylquinoline. Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this important heterocyclic amine through vibrational spectroscopy, offering both theoretical grounding and practical, field-proven insights for its characterization.

Introduction: The Structural Significance of 6-Amino-2-methylquinoline

6-Amino-2-methylquinoline, also known as 2-methylquinolin-6-amine[1], is a heterocyclic aromatic amine with the chemical formula C₁₀H₁₀N₂[1]. Its quinoline core is a prevalent scaffold in a multitude of pharmacologically active compounds, and the strategic placement of amino and methyl groups makes it a versatile intermediate in organic synthesis[2]. Accurate and unambiguous structural confirmation is paramount for its use in research and development. FT-IR spectroscopy serves as a rapid, non-destructive, and highly reliable analytical technique for verifying the molecular identity of 6-amino-2-methylquinoline by probing its specific functional groups through their characteristic vibrational modes.

Section 1: Unveiling the Molecular Architecture

The interpretation of an FT-IR spectrum is fundamentally linked to the molecule's structure. 6-Amino-2-methylquinoline is composed of three key structural motifs, each with distinct vibrational fingerprints: the primary amino (-NH₂) group, the aliphatic methyl (-CH₃) group, and the bicyclic aromatic quinoline system.

Caption: Key functional groups of 6-amino-2-methylquinoline.

Section 2: The Rationale Behind FT-IR Experimental Design

The acquisition of a high-quality, reproducible FT-IR spectrum is not merely a procedural task; it is an exercise in controlling variables to ensure the resulting data is a true representation of the sample's molecular composition. The protocol described below is designed as a self-validating system, minimizing potential artifacts and maximizing spectral resolution.

Experimental Protocol: Attenuated Total Reflectance (ATR)

Attenuated Total Reflectance (ATR) is often the preferred method for solid samples like 6-amino-2-methylquinoline due to its minimal sample preparation, rapidity, and excellent reproducibility. Unlike the traditional KBr pellet method, which can be affected by moisture and pellet quality, ATR provides direct analysis of the solid in its native state.

Step-by-Step Methodology:

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer, equipped with an ATR accessory (e.g., a diamond or germanium crystal), is powered on and has undergone its startup diagnostics.

    • Causality: A stable instrument baseline is critical for accurate absorbance measurements.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal surface meticulously with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

    • Run a background scan (typically 16-32 scans at 4 cm⁻¹ resolution). This captures the ambient atmosphere (H₂O, CO₂) and the instrumental response.

    • Trustworthiness: The background spectrum is subtracted from the sample spectrum, ensuring that the final output contains only the absorption bands from the sample itself.

  • Sample Application:

    • Place a small amount of the 6-amino-2-methylquinoline powder (typically 1-5 mg) directly onto the center of the ATR crystal.

    • Lower the press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal.

    • Causality: Good contact is essential for the evanescent wave to penetrate the sample effectively, which is the core principle of ATR. Inconsistent pressure can lead to variations in peak intensities.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum using the same parameters as the background scan (e.g., 4000-400 cm⁻¹ range, 4 cm⁻¹ resolution, 16-32 scans).

    • Trustworthiness: Using identical parameters for both background and sample scans prevents the introduction of artifacts during spectral subtraction.

  • Data Processing and Cleaning:

    • The software will automatically perform the background subtraction.

    • Clean the ATR crystal and press arm thoroughly before analyzing the next sample.

start Start prep 1. Clean ATR Crystal & Prepare Instrument start->prep bg 2. Acquire Background Spectrum (32 Scans) prep->bg sample 3. Apply Solid Sample & Ensure Good Contact bg->sample scan 4. Acquire Sample Spectrum (32 Scans) sample->scan process 5. Automated Background Subtraction & Analysis scan->process end End: Interpretable Spectrum process->end

Caption: Standard FT-IR workflow using an ATR accessory.

Section 3: Spectral Analysis and Peak Assignment

The FT-IR spectrum of 6-amino-2-methylquinoline can be logically dissected into several key regions, each corresponding to the vibrational modes of its constituent functional groups. The following table provides a detailed assignment of the principal absorption bands.

Wavenumber (cm⁻¹)IntensityVibrational AssignmentFunctional Group Origin
3450 - 3350MediumN-H Asymmetric StretchPrimary Amine (-NH₂)
3350 - 3250MediumN-H Symmetric StretchPrimary Amine (-NH₂)
3100 - 3000Medium-WeakAromatic C-H StretchQuinoline Ring
2980 - 2850Medium-WeakAliphatic C-H StretchMethyl Group (-CH₃)
1640 - 1600StrongN-H Bending (Scissoring)Primary Amine (-NH₂)
1615 - 1580Strong-MediumC=C & C=N Ring StretchingQuinoline Ring
1520 - 1450Strong-MediumC=C & C=N Ring StretchingQuinoline Ring
1470 - 1430MediumAsymmetric C-H BendingMethyl Group (-CH₃)
1385 - 1370Medium-WeakSymmetric C-H BendingMethyl Group (-CH₃)
1330 - 1250StrongAromatic C-N StretchingAryl Amine
900 - 675Strong-MediumAromatic C-H Out-of-Plane BendingQuinoline Ring
Detailed Interpretation
  • N-H Stretching Region (3500 - 3250 cm⁻¹): The presence of a primary amine is unequivocally confirmed by two distinct, medium-intensity peaks in this region[3][4]. The higher frequency band corresponds to the asymmetric N-H stretch, while the lower frequency band is due to the symmetric stretch. The absence of a single peak here rules out a secondary amine.

  • C-H Stretching Region (3100 - 2850 cm⁻¹): This region provides clear evidence for both the aromatic and aliphatic components of the molecule. Weak to medium bands appearing just above 3000 cm⁻¹ are characteristic of C-H bonds on the aromatic quinoline ring[5][6]. Conversely, the bands observed just below 3000 cm⁻¹ are assigned to the C-H stretching vibrations of the methyl group[3][5].

  • Double Bond & Bending Region (1700 - 1400 cm⁻¹): This complex region is rich with structural information.

    • A strong band typically observed around 1620 cm⁻¹ is due to the N-H scissoring (bending) vibration of the primary amine.

    • Multiple strong absorptions between 1615 cm⁻¹ and 1450 cm⁻¹ are characteristic of the C=C and C=N skeletal vibrations within the fused aromatic quinoline ring system[7][8]. The precise pattern and number of these peaks constitute a unique fingerprint for the quinoline core.

    • The C-H bending vibrations for the methyl group are also found here, with the asymmetric bend near 1450 cm⁻¹ and a weaker symmetric (umbrella) bend near 1375 cm⁻¹[9].

  • Fingerprint Region (< 1400 cm⁻¹):

    • A strong absorption band between 1330-1250 cm⁻¹ is indicative of the C-N stretching vibration between the aromatic ring and the amino group.

    • The region from 900-675 cm⁻¹ contains strong C-H out-of-plane (oop) bending bands. The specific pattern of these bands is highly diagnostic of the substitution pattern on the aromatic rings[5][6], and can be used to confirm the positions of the amino and methyl substituents on the quinoline nucleus.

Section 4: Practical Utility in a Research & Development Context

For scientists and drug development professionals, the FT-IR spectrum of 6-amino-2-methylquinoline is a critical quality control and characterization tool.

  • Identity Confirmation: The spectrum serves as a unique molecular "fingerprint." By comparing the spectrum of a synthesized or purchased batch against a verified reference spectrum, one can rapidly confirm its identity and rule out isomeric impurities.

  • Purity Assessment: The absence of unexpected peaks is a strong indicator of purity. For instance, the lack of a broad O-H band around 3200-3500 cm⁻¹ would confirm the absence of water or alcohol impurities. The absence of a strong carbonyl (C=O) peak around 1700 cm⁻¹ would rule out certain starting materials or oxidation byproducts.

  • Reaction Monitoring: In the synthesis of derivatives from 6-amino-2-methylquinoline, FT-IR can be used to track the reaction progress by monitoring the disappearance of the primary amine N-H stretching bands or the appearance of new functional group peaks (e.g., an amide C=O band).

Conclusion

FT-IR spectroscopy provides a definitive and information-rich analytical method for the characterization of 6-amino-2-methylquinoline. A thorough interpretation of the spectrum, grounded in the principles of vibrational spectroscopy, allows for the unambiguous identification of its key functional groups: the primary amine, the methyl group, and the quinoline core. The distinct pattern of absorption bands, from the dual N-H stretches in the high-frequency region to the complex ring vibrations and out-of-plane bends in the fingerprint region, collectively provides a robust and reliable confirmation of its molecular structure, making FT-IR an indispensable tool in any laboratory working with this compound.

References

  • ResearchGate. FT-IR spectrum of catechin C=C aromatic region The bands between 1605... | Download Scientific Diagram. Available at: [Link]

  • ResearchGate. FT-IR spectra of amino acids studied in the present work. Each panel.... Available at: [Link]

  • National Center for Biotechnology Information. 6-Aminoquinoline | C9H8N2 | CID 11373 - PubChem. Available at: [Link]

  • Specac Ltd. Interpreting Infrared Spectra. Available at: [Link]

  • National Center for Biotechnology Information. 2-Methylquinolin-6-amine | C10H10N2 | CID 103148 - PubChem. Available at: [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. Available at: [Link]

  • UCLA Chemistry. IR Absorption Table. Available at: [Link]

  • Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. Available at: [Link]

  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • ResearchGate. FTIR spectrum of quinoline derivative. (a) Quinoline-hydrazide... | Download Scientific Diagram. Available at: [Link]

  • ACS Omega. Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. Available at: [Link]

  • MDPI. 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Available at: [Link]

  • Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • ResearchGate. FTIR spectra of quinoline derivative (Q), imidazole derivative (IMD), and Benzoxazine (Bz-A) monomer. Available at: [Link]

  • UCLA Chemistry. IR Spectroscopy Tutorial: Aromatics. Available at: [Link]

Sources

The Quinaldine Scaffold: Technical Guide to 6-Amino-2-methylquinoline (CAS 65079-19-8)

[1][2]

Part 1: Executive Summary

6-Amino-2-methylquinoline (CAS 65079-19-8), frequently referred to as 6-Aminoquinaldine , represents a privileged heterocyclic scaffold in medicinal chemistry and materials science.[1] Unlike its non-methylated analogue (6-aminoquinoline), the presence of the methyl group at the C2 position introduces specific steric and electronic properties that modulate metabolic stability and solubility.

This molecule serves as a critical "linchpin" intermediate. Its primary amine at position C6 acts as a highly nucleophilic handle for derivatization (e.g., urea formation, amide coupling), while the quinaldine nitrogen remains available for hydrogen bonding or metal coordination. It is extensively utilized in the synthesis of kinase inhibitors , fluorescent probes , and DNA-intercalating agents .

Part 2: Chemical Profile & Physical Properties

The following data aggregates physicochemical parameters essential for experimental design and purification protocols.

PropertySpecificationNotes
CAS Number 65079-19-8Unique identifier for the 6-amino, 2-methyl isomer.[1][2][3][4]
Molecular Formula C₁₀H₁₀N₂
Molecular Weight 158.20 g/mol
Appearance Light yellow to green powderOxidizes slightly upon air exposure; store under inert gas.[1]
Melting Point 187.0 – 192.0 °CHigh crystallinity; useful for purification via recrystallization.[1]
Solubility DMSO, Methanol, Dilute AcidLow solubility in water; soluble in aqueous HCl due to protonation of the ring nitrogen.
pKa (Predicted) ~6.47 (Ring N), ~4.0 (Amine)The ring nitrogen is the primary basic site.[1]

Part 3: Synthesis & Production Workflows

Retrosynthetic Analysis

The industrial and laboratory synthesis of 6-Amino-2-methylquinoline typically proceeds via the nitration of 2-methylquinoline (quinaldine) followed by chemoselective reduction.[1] Direct amination is difficult due to the electron-deficient nature of the pyridine ring in the quinoline system.

Detailed Protocol: Chemoselective Reduction

While catalytic hydrogenation (H₂/Pd-C) is efficient, the Iron/Acid reduction (Bechamp-type) is often preferred in early-stage development to avoid reducing the heteroaromatic ring.[1]

Objective: Conversion of 6-nitro-2-methylquinoline to 6-amino-2-methylquinoline.

Reagents:

  • Precursor: 6-Nitro-2-methylquinoline (1.0 eq)[1]

  • Reductant: Iron powder (3.0 - 5.0 eq, fine mesh)[1]

  • Solvent: Ethanol/Water (3:1 ratio)

  • Catalyst/Acid: Ammonium Chloride (NH₄Cl) or catalytic HCl.

Step-by-Step Methodology:

  • Slurry Preparation: In a 3-neck round-bottom flask equipped with a reflux condenser and mechanical stirrer, suspend 6-nitro-2-methylquinoline in Ethanol/Water.

  • Activation: Add NH₄Cl (0.5 eq) and heat the mixture to 60°C.

  • Addition: Add Iron powder portion-wise over 30 minutes. Critical: The reaction is exothermic. Monitor internal temperature to prevent runaway boiling.

  • Reflux: Heat to reflux (approx. 80°C) for 2–4 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). The starting material (high R_f) should disappear; the amine product (lower R_f, often fluorescent) will appear.

  • Work-up:

    • Hot filter the mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

    • Concentrate the filtrate under reduced pressure.

    • Neutralize the residue with saturated NaHCO₃ solution.

    • Extract with Ethyl Acetate (3x). Dry organic layer over Na₂SO₄ and concentrate.

  • Purification: Recrystallize from Ethanol or perform flash chromatography if high purity (>99%) is required for biological assays.

Synthesis Visualization (DOT)

SynthesisWorkflowStartStart: 2-Methylquinoline(Quinaldine)NitrationNitration(HNO3 / H2SO4, 0°C)Start->NitrationElectrophilic Aromatic SubstitutionIsomerSepIsomer Separation(Fractional Crystallization)Nitration->IsomerSepMixture of 5- and 6-nitro isomersNitroIntIntermediate:6-Nitro-2-methylquinolineIsomerSep->NitroIntIsolate 6-nitro isomerReductionReduction(Fe / NH4Cl or H2/Pd-C)NitroInt->ReductionNitro to Amine conversionProductTarget:6-Amino-2-methylquinolineReduction->ProductPurification

Figure 1: Synthetic pathway from Quinaldine to 6-Amino-2-methylquinoline, highlighting the critical isomer separation step.[1][5]

Part 4: Medicinal Chemistry Applications[5][7][8]

The "Privileged" Nature of the Scaffold

In drug discovery, 6-amino-2-methylquinoline acts as a bioisostere for naphthalene or indole systems but with improved water solubility due to the nitrogen heteroatom.[1]

  • Kinase Inhibition: The 6-amino group is frequently reacted with isocyanates to form ureas . These urea moieties function as "hinge binders" in ATP-competitive kinase inhibitors.[1] The quinoline ring provides hydrophobic interactions within the enzyme pocket.

  • DNA Intercalation: The planar, aromatic system allows the molecule to slide between DNA base pairs. Derivatizing the amine with cationic side chains enhances affinity for the phosphate backbone.

Key Derivatization Reactions

Researchers utilize the high nucleophilicity of the exocyclic amine (C6-NH₂) versus the endocyclic nitrogen (N1) to perform selective functionalization.

  • Urea/Thiourea Formation: Reaction with aryl isocyanates (R-NCO) yields urea derivatives used in anti-cancer screening.

  • Buchwald-Hartwig Coupling: Palladium-catalyzed coupling with aryl halides to create bi-aryl amine structures.[1]

  • Sandmeyer Reaction: Conversion of the amine to a diazonium salt, followed by substitution with halides (Cl, Br, I) or cyano groups to diversify the substitution pattern.

Reactivity Visualization (DOT)

ReactivityTreeCore6-Amino-2-methylquinoline(Nucleophilic Handle)IsocyanateReaction w/ Isocyanates(R-N=C=O)Core->IsocyanateAldehydeCondensation w/ AldehydesCore->AldehydeDiazotizationDiazotization(NaNO2 / HCl)Core->DiazotizationUreaUrea Derivatives(Kinase Inhibitors)Isocyanate->UreaSchiffSchiff Bases(Ligands/Fluorescent Probes)Aldehyde->SchiffAzoDyeAzo Dyes / Halides(Sandmeyer)Diazotization->AzoDye

Figure 2: Divergent synthesis utility of the 6-amino-2-methylquinoline scaffold in generating functional libraries.[1]

Part 5: Safety & Toxicology (GHS Standards)

Warning: Aminoquinolines are structurally related to known mutagens. While specific data for this isomer is less comprehensive than for 6-aminoquinoline, it should be handled as a potential genotoxin.

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.[1][5][6]
Skin Corrosion/Irritation H315Causes skin irritation.[1][6][7]
Eye Damage/Irritation H319Causes serious eye irritation.[1][6][8]
STOT - Single Exposure H335May cause respiratory irritation.[1][6][8]

Handling Protocol:

  • PPE: Nitrile gloves, safety goggles, and a NIOSH-approved N95 dust mask or fume hood operation are mandatory.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The amine group is susceptible to oxidation, turning the powder dark brown over time.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11373, 6-Aminoquinoline (Analogous Safety Data). Retrieved from [Link][1]

  • Royal Society of Chemistry. Green Chemistry: Regioselective synthesis of isoxazole fused quinoline scaffolds.[9] (Context on Quinoline reactivity). Retrieved from [Link]

Technical Guide: 2-Methylquinolin-6-amine (6-Amino-2-methylquinoline)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methylquinolin-6-amine (CAS: 65079-19-8), often referred to as 6-aminoquinaldine, is a critical bicyclic heterocyclic intermediate.[1] Distinguished by the presence of a reactive primary amine at the C6 position and an acidic methyl group at the C2 position, this molecule serves as a "dual-handle" scaffold in medicinal chemistry. It is a foundational precursor for aminoquinoline-based antimalarials , DNA-intercalating antitumor agents , and fluorescent chemosensors .[1]

This guide moves beyond basic datasheet parameters to provide a mechanistic understanding of its synthesis, reactivity profiles, and application in high-value drug development.[1]

Part 1: Chemical Identity & Physicochemical Profile[1][2]

The physicochemical behavior of 2-methylquinolin-6-amine is dominated by the basicity of the quinoline nitrogen (


) versus the exocyclic amine (

), and the hyperconjugative acidity of the C2-methyl group.[1]
Chemical Datasheet
ParameterSpecificationTechnical Note
IUPAC Name 2-Methylquinolin-6-aminePreferred over 6-aminoquinaldine for regulatory clarity.[1]
CAS Number 65079-19-8Distinct from the non-methylated analog 6-aminoquinoline (CAS 580-15-4).[1][2]
Molecular Formula C₁₀H₁₀N₂MW: 158.20 g/mol
Structure Bicyclic aromatic heterocyclePlanar geometry facilitates DNA intercalation.[1][2]
Melting Point 186–188 °CHigh crystallinity indicates strong intermolecular H-bonding.[1][2]
pKa (Predicted) ~5.6 (Ring N), ~4.0 (Amine N)The ring nitrogen is the primary protonation site.[2]
Solubility DMSO, Methanol, Dilute AcidSparingly soluble in water; highly soluble as a hydrochloride salt.[2]

Part 2: Synthetic Architecture & Mechanistic Insight[1]

The most robust and scalable route to 2-methylquinolin-6-amine is not the direct condensation of p-phenylenediamine (which leads to polymerization), but rather the Doebner-Miller Synthesis targeting the nitro-intermediate, followed by selective reduction.[1]

The "Trustworthy" Protocol: Nitro-Reduction Route

This two-stage approach ensures regioselectivity and minimizes tar formation, a common failure mode in quinoline synthesis.[1]

Stage 1: Modified Doebner-Miller Cyclization

Precursors: 4-Nitroaniline + Crotonaldehyde (or Paraldehyde/HCl equivalent).[1][2] Mechanism:

  • Conjugate Addition: The amine of 4-nitroaniline attacks the

    
    -carbon of crotonaldehyde (Michael addition).[1][2]
    
  • Cyclization: Electrophilic attack of the carbonyl on the aromatic ring (ortho position).[2]

  • Dehydration & Oxidation: Loss of water and subsequent aromatization yields 6-nitro-2-methylquinoline .[1][2]

Stage 2: Selective Reduction

Reagents: Sn/HCl (Classic) or H₂/Pd-C (Catalytic).[1][2] Transformation: The nitro group (-NO₂) is reduced to the amine (-NH₂) without hydrogenating the quinoline double bonds.[1]

Experimental Workflow Diagram (DOT)

The following diagram visualizes the critical process flow and decision gates for the synthesis.

SynthesisWorkflow Start Start: 4-Nitroaniline Reagent Reagent: Crotonaldehyde (HCl Reflux) Start->Reagent Acid Catalysis Intermed Intermediate: 6-Nitro-2-methylquinoline Reagent->Intermed Doebner-Miller Cyclization Reduct Reduction Step: Sn / HCl or H2/Pd-C Intermed->Reduct Selective Reduction Workup Workup: Neutralization (NaOH) Recrystallization (EtOH) Reduct->Workup Isolation Final Product: 2-Methylquinolin-6-amine Workup->Final Purification

Caption: Step-wise synthetic pathway emphasizing the nitro-intermediate route to avoid polymerization byproducts.

Part 3: Reactivity Profile & Derivatization[1]

Understanding the "Dual-Handle" nature of this molecule is vital for drug design.[1][2]

The C6-Amine Handle (Nucleophilic)

The exocyclic amine is a standard nucleophile.[1][2]

  • Acylation/Sulfonylation: Reacts with acid chlorides to form amides (common in protecting group strategies or linker attachment).[1][2]

  • Diazotization: Reaction with NaNO₂/HCl yields the diazonium salt, allowing substitution (Sandmeyer reaction) to introduce halogens (-Cl, -Br) or cyano groups at the 6-position.[1]

The C2-Methyl Handle (Acidic)

Unlike a standard methyl group on benzene, the C2-methyl on a quinoline ring is activated by the adjacent nitrogen.[1]

  • Condensation: In the presence of anhydrides (e.g., phthalic anhydride) or aldehydes, the C2-methyl deprotonates and condenses to extend the conjugation. This is the primary route for synthesizing styrylquinoline dyes .[2]

Reactivity Logic Diagram (DOT)

ReactivityMap Core 2-Methylquinolin-6-amine C6_Node C6-Amine Site (Nucleophilic) Core->C6_Node C2_Node C2-Methyl Site (Acidic/Active) Core->C2_Node Schiff Schiff Bases (Ligands) C6_Node->Schiff + Aldehydes Diazo Diazonium Salts (Sandmeyer Precursor) C6_Node->Diazo + NaNO2/HCl Styryl Styryl Dyes (Condensation w/ Aldehydes) C2_Node->Styryl + Ar-CHO / Heat

Caption: Functional map illustrating the divergent reactivity of the amine and methyl positions.

Part 4: Pharmaceutical & Industrial Applications[1][2][4][5][6]

Antimalarial Pharmacophore

The 6-aminoquinoline scaffold is structurally homologous to Primaquine.[1][2] Derivatives of 2-methylquinolin-6-amine are investigated for activity against Plasmodium falciparum.[1][2] The 2-methyl group often blocks metabolic oxidation at the alpha-position, potentially extending half-life.[1]

Metal Chelation & Catalysis

Schiff bases derived from 2-methylquinolin-6-amine act as N,N-donor ligands.[1][2]

  • Application: Copper(II) and Zinc(II) complexes of these ligands have shown DNA cleavage activity, making them candidates for metallodrug anticancer therapies.[2]

Fluorescent Probes

The rigidity of the quinoline ring provides intrinsic fluorescence.[2] By extending conjugation at the C2-methyl position, the emission wavelength can be tuned (red-shifted), useful for biological imaging agents.[1]

Part 5: Safety & Handling (GHS Standards)[1][3]

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity H302Harmful if swallowed.[1][2][3]
Skin Irritation H315Causes skin irritation.[1][2][3][4]
Eye Irritation H319Causes serious eye irritation.[1][2][3][4]
STOT-SE H335May cause respiratory irritation.[1][2][3][4]

Handling Protocol:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[2]

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) if possible, as amines can oxidize over time, turning dark brown.[2]

  • Spill: Neutralize with dilute acid or absorb with inert material (vermiculite).[1][2]

References

  • Chemical Identity & Properties: PubChem. 2-Methylquinolin-6-amine (Compound).[1][2] National Library of Medicine.[2] Link

  • Synthetic Methodology (Doebner-Miller): Royal Society of Chemistry.[1][2] Recent advances in the synthesis of biologically active quinoline analogues. RSC Advances, 2020.[2] Link

  • Safety Data: Thermo Fisher Scientific. Safety Data Sheet: 6-Amino-2-methylquinoline. Link

  • Pharmaceutical Application: National Institutes of Health (NIH).[1][2] Synthesis and antimicrobial activity of quinoline derivatives. PubMed.[1][2] Link

Sources

SMILES notation for 6-Amino-2-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a rigorous analysis of 6-Amino-2-methylquinoline (CAS: 65079-19-8), a critical building block in the synthesis of antimalarial and antineoplastic agents. We move beyond simple string definitions to explore the graph-theory logic behind its SMILES notation, computational handling in RDKit, and physical validation via NMR spectroscopy. This document is designed for medicinal chemists and data scientists requiring high-fidelity structural data integration.

Structural Anatomy & Numbering Logic

To generate accurate SMILES (Simplified Molecular Input Line Entry System), one must first master the IUPAC numbering of the quinoline scaffold. Errors here propagate into database mismatches and failed docking simulations.

The Quinoline Core: The structure consists of a benzene ring fused to a pyridine ring.

  • Nitrogen (N): Position 1.

  • Methyl Group (-CH₃): Attached at Position 2 (adjacent to N).

  • Amino Group (-NH₂): Attached at Position 6 (on the benzenoid ring, para to the bridgehead carbon).

Diagram 1: Structural Connectivity & Numbering

The following diagram visualizes the critical nodes required for SMILES parsing.

G N1 N (1) C2 C (2) N1->C2 Me Me C2->Me Methylation C3 C (3) C2->C3 C4 C (4) C3->C4 C4a C (4a) C4->C4a C5 C (5) C4a->C5 C8a C (8a) C4a->C8a Fusion C6 C (6) C5->C6 NH2 NH2 C6->NH2 Amination C7 C (7) C6->C7 C8 C (8) C7->C8 C8->C8a C8a->N1 Ring Closure

Figure 1: Topological connectivity of 6-Amino-2-methylquinoline.[1] Note the fusion points at C4a and C8a.

SMILES Notation: Derivation & Syntax

SMILES strings are not random; they are depth-first traversals of the molecular graph.

Canonical SMILES

String: CC1=NC2=C(C=C1)C=C(N)C=C2

Deconstruction:

  • C : Starts with the Methyl group carbon.

  • C1 : The methyl is attached to the first ring atom (C2 of quinoline). The 1 opens the first ring closure label.

  • =N : Double bond to the Nitrogen at position 1.

  • C2 : The bridgehead carbon (C8a). The 2 opens the second ring closure label.[2]

  • =C : The other bridgehead carbon (C4a).

  • (C=C1) : Branching logic. We traverse C4 -> C3 -> C2. The 1 closes the first ring (Pyridine ring complete).

  • C=C(N) : Moving to the benzene ring. At C6, we branch (N) for the amino group.

  • C=C2 : C7 -> C8 -> C8a. The 2 closes the second ring (Benzene ring complete).

Data Table: Notation Variants

Different algorithms (OpenBabel, OEChem, InChI) may generate slightly different strings. All below are valid, but the Canonical version is preferred for database keys.

Notation TypeStringNotes
Canonical SMILES CC1=NC2=C(C=C1)C=C(N)C=C2PubChem Standard [1].[1][3][4] Best for database indexing.
Isomeric SMILES CC1=NC2=C(C=C1)C=C(N)C=C2Identical to canonical as the molecule is achiral.
Kekulé Form CC1=NC2=C(C=C1)C=C(N)C=C2Explicit double bonds defined.
InChI Key TYJFYUVDUUACKX-UHFFFAOYSA-NHashed identifier for exact lookup [2].

Computational Protocol: Python & RDKit

As a scientist, you should never manually type SMILES into a database. Use a validation script to sanitize the input.

Objective: Validate the SMILES string and generate a molecular fingerprint for similarity searching.

Diagram 2: Computational Workflow

Workflow Input Input: 'CC1=NC2=C(C=C1)C=C(N)C=C2' MolFromSmiles RDKit: MolFromSmiles() Input->MolFromSmiles Sanitize Sanitization (Kekulize, Valency Check) MolFromSmiles->Sanitize Check Valid Molecule? Sanitize->Check Error Throw Exception (Log Error) Check->Error No Compute Compute Descriptors (MW: 158.20, LogP: 1.9) Check->Compute Yes Output Output: Canonical Object Compute->Output

Figure 2: Automated validation pipeline using RDKit.

Python Implementation:

Synthesis & Analytical Validation

A SMILES string is useless if it does not match the physical sample. The synthesis of 6-Amino-2-methylquinoline typically follows a modified Skraup-Doebner-Von Miller reaction or reduction of the nitro-precursor [3].

Synthetic Pathway
  • Precursor: 4-Nitroaniline + Crotonaldehyde (or equivalents).

  • Cyclization: Formation of 6-nitro-2-methylquinoline.

  • Reduction: Hydrogenation (H₂/Pd-C) or chemical reduction (SnCl₂/HCl) converts the -NO₂ group to the -NH₂ group [4].

Analytical Fingerprint (NMR)

To confirm your sample matches the SMILES CC1=NC2=C(C=C1)C=C(N)C=C2, look for these diagnostic ¹H NMR signals (DMSO-d₆):

MoietyChemical Shift (δ ppm)MultiplicityAssignment
-CH₃ ~2.60Singlet (3H)Methyl group at C2. Distinctive high-field aromatic signal.
-NH₂ ~5.40Broad Singlet (2H)Exchangeable amino protons. Disappears with D₂O shake.
Ar-H 6.80 - 7.00Doublet/MultipletProtons at C5/C7 (Ortho to amino group).
Ar-H 7.60 - 8.00MultipletProtons at C3/C4/C8.

Note: The methyl group at 2.60 ppm is the "anchor" signal confirming the 2-methyl substitution, distinguishing it from other isomers.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 103148, 2-Methylquinolin-6-amine. Retrieved from [Link]

  • Yuan, X. X., et al. (2010). Synthesis of Mono-Substituted Derivatives of 6-Aminoquinoline. Chinese Chemical Society.[2] (Contextual reference for reduction methodology).

Sources

InChIKey for 6-Amino-2-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Cheminformatics and Synthetic Utility of 6-Amino-2-methylquinoline: A Technical Monograph

Executive Summary

This technical guide provides a rigorous analysis of 6-Amino-2-methylquinoline (CAS: 65079-19-8), a privileged scaffold in medicinal chemistry and material science.[1][2][3][4][5][6] While often utilized as a synthesis intermediate for Schiff base ligands and fluorescent probes, its precise digital identification is critical for database interoperability in high-throughput screening (HTS).[3][4][5][6] This document establishes the authoritative InChIKey, details the physicochemical profile, and outlines a robust synthetic workflow validated for laboratory reproducibility.

Part 1: Digital Identity & Informatics

In modern drug discovery, the InChIKey serves as the primary "digital hash" to prevent database collisions.[4][5][6] Unlike CAS numbers, which are assigned sequentially, the InChIKey is algorithmically derived from the molecular structure, ensuring a fixed, collision-resistant identifier.[4][5]

The Core Identifier
Identifier TypeValue
InChIKey TYJFYUVDUUACKX-UHFFFAOYSA-N
Standard InChI InChI=1S/C10H10N2/c1-7-2-3-8-6-9(11)4-5-10(8)12-7/h2-6H,11H2,1H3
SMILES (Canonical) CC1=NC2=C(C=C1)C=C(N)C=C2
CAS Registry Number 65079-19-8 (Primary); Note: Often confused with non-methylated 6-aminoquinoline (580-15-4)
PubChem CID 103148
Informatics Logic Flow

The generation of the InChIKey involves a hashing algorithm (SHA-256) applied to the standard InChI string.[3][4][5][6] The first block (TYJFYUVDUUACKX) encodes the molecular skeleton (connectivity), while the second block (UHFFFAOYSA) encodes stereochemistry and isotopic layers.[3][4][5][6] The final character (N) indicates the protonation status.[3][4][5][6]

InChI_Workflow cluster_0 Digital Identity Generation Struct Structure: 6-Amino-2-methylquinoline InChI InChI String: Layered Chemical Info Struct->InChI Normalization Hash SHA-256 Hashing Algorithm InChI->Hash Key InChIKey: TYJFYUVDUUACKX-UHFFFAOYSA-N Hash->Key Truncation

Figure 1: The algorithmic derivation of the InChIKey from the parent chemical structure, ensuring a unique, fixed-length identifier for database integration.[1][2][3][4][5]

Part 2: Physicochemical Profile

Understanding the physical properties is essential for solubility optimization during synthesis and biological assay formulation.[4][5][6]

PropertyValueContext
Molecular Formula C₁₀H₁₀N₂--
Molecular Weight 158.20 g/mol Fragment-like (Rule of 3 compliant)
Physical State Pale yellow to brown crystalline solidOxidation sensitive (store under inert gas)
Melting Point 186–188 °CDiagnostic for purity
pKa (Predicted) ~6.47 (Conjugate acid)Basic nitrogen at pos. 1; Amino group at pos. 6 is weakly basic
Solubility DMSO, Methanol, DCMPoor water solubility at neutral pH

Part 3: Synthetic Protocol

While 6-amino-2-methylquinoline can be synthesized via the Doebner-Miller reaction (using p-phenylenediamine and crotonaldehyde), that route often suffers from polymerization side products.[1][2][3][4][5][6] The most robust and controllable protocol involves the nitration of 2-methylquinoline (Quinaldine) followed by selective reduction.[3][4][5][6]

Mechanism & Workflow
  • Nitration: Electrophilic aromatic substitution on Quinaldine.[3][4][5][6] The methyl group activates the ring, but the nitrogen is protonated in acid, directing the nitro group to the 5 and 8 positions primarily, but reaction conditions can be tuned to favor the 6-isomer or it must be separated.[4][5] Note: Direct synthesis from p-aminoacetanilide via Skraup conditions is often preferred for higher regioselectivity.[1][2][3][4][5][6]

  • Reduction: Conversion of the nitro group to the amine using Iron/Acid (Béchamp) or Catalytic Hydrogenation.[3][4][5][6]

Recommended Protocol: Reduction of 6-Nitro-2-methylquinoline

Precursor: 6-Nitro-2-methylquinoline (commercially available or synthesized).[1][2][3][4][5][6]

Reagents:

  • 6-Nitro-2-methylquinoline (1.0 eq)[1][2][3][4][5][6]

  • Iron powder (Fe, 3.0 eq)[3][4][5]

  • Ammonium Chloride (NH₄Cl, 5.0 eq)[3][4][5]

  • Solvent: Ethanol/Water (3:1 ratio)[3][4][5][6]

Step-by-Step Methodology:

  • Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 6-nitro-2-methylquinoline (10 mmol) in 40 mL Ethanol and 15 mL Water.

  • Activation: Add Ammonium Chloride (50 mmol) and Iron powder (30 mmol) to the solution.

  • Reflux: Heat the mixture to vigorous reflux (approx. 80°C) for 2–4 hours. Monitor via TLC (Eluent: 5% MeOH in DCM).[3][4][5][6][7] The starting material (high Rf) should disappear, replaced by a lower Rf fluorescent spot (Amine).[3][4][5][6]

  • Workup: Filter the hot solution through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.[3][4][5][6]

  • Isolation: Concentrate the filtrate under reduced pressure. Neutralize the residue with saturated NaHCO₃ solution and extract with Ethyl Acetate (3x).[3][4][5][6]

  • Purification: Dry organic layer over Na₂SO₄, filter, and evaporate. Recrystallize from Ethanol/Hexane if necessary.[3][4][5][6]

Synthesis_Flow Precursor 6-Nitro-2-methylquinoline (Electrophile) Process Reflux (80°C, 3h) Reduction Mechanism Precursor->Process Reagents Reagents: Fe powder / NH4Cl / EtOH:H2O Reagents->Process Workup Filtration (Celite) & Extraction (EtOAc) Process->Workup Product Target: 6-Amino-2-methylquinoline (Yield: ~75-85%) Workup->Product

Figure 2: The Béchamp reduction pathway for converting the nitro-precursor to the target amine, selected for its operational simplicity and high functional group tolerance.[1][2][3][4][5]

Part 4: Applications in Drug Discovery

The 6-amino-2-methylquinoline scaffold is not merely an end-product but a versatile "chemical handle."[1][2][3][4][5][6][8]

  • Schiff Base Ligands: The primary amine at position 6 reacts readily with aldehydes to form Schiff bases.[3][4][5][6] These derivatives are extensively studied for antimalarial activity (mimicking chloroquine structures) and as ligands for transition metal complexes (Cu, Zn) in catalysis.[3][4][5][6]

  • Fluorescent Probes: The quinoline core is inherently fluorescent.[3][4][5][6] Derivatization at the 6-amino position modulates the quantum yield, making it useful for designing pH-sensitive biological probes.[1][2][3][4][5][6]

  • Amide Coupling: Used as the amine partner in coupling reactions to generate focused libraries of kinase inhibitors.[3][4][5][6]

References

  • PubChem. 2-Methylquinolin-6-amine (CID 103148).[1][3][4][5][6] National Library of Medicine.[3][4][5][6] Accessed 2024.[3][4][5][6][9][10] [Link][1][3][4][5][6]

  • NIST Chemistry WebBook. Quinoline, 2-methyl-6-amino-.[1][2][3][4][5][6] Standard Reference Data.[3][4][5][6] [Link][1][3][4][5][6]

Sources

Methodological & Application

Application Note: Strategic Synthesis of Kinase Inhibitors Utilizing 6-Amino-2-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The quinoline scaffold represents a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved kinase inhibitors (e.g., Lenvatinib, Bosutinib, Cabozantinib). 6-Amino-2-methylquinoline (6-A-2-MQ) is a high-value intermediate that offers a unique vector for chemical space expansion.

The 6-amino position allows for the introduction of hydrogen-bond donor/acceptor motifs critical for interacting with the Glu-out/DFG-out conformations (Type II inhibition) or the solvent-exposed front regions (Type I inhibition). The 2-methyl group provides a hydrophobic anchor that often occupies the ribose-binding pocket or serves as a steric handle to enforce atropisomer selectivity.

This guide details three validated synthetic protocols to transform 6-A-2-MQ into potent kinase inhibitor libraries:

  • Urea-Linked Assembly (Targeting VEGFR/PDGFR/Raf).

  • Pd-Catalyzed C-N Cross-Coupling (Bi-aryl expansion).

  • Amide-Linkage Derivatization (Solubility and Tail modulation).

Structural Biology & Design Logic

To design effective inhibitors using 6-A-2-MQ, one must understand its binding orientation within the ATP-binding pocket.

  • The Hinge Binder: The quinoline nitrogen (N1) typically accepts a hydrogen bond from the backbone amide of the hinge region (e.g., Met341 in c-Src).

  • The Spacer (Position 6): The amino group at C6 acts as a vector pointing towards the DFG motif (Asp-Phe-Gly) or the solvent front.

  • The Hydrophobic Tail: Derivatization at C6 with ureas or amides allows the molecule to extend into the allosteric hydrophobic pocket, stabilizing the inactive kinase conformation.

Visualization: Pharmacophore Mapping

Pharmacophore Quinoline 6-Amino-2-methylquinoline (Scaffold Core) Hinge Hinge Region (ATP Adenine Site) Quinoline->Hinge H-Bond (N1) Gatekeeper Gatekeeper Residue (Selectivity Filter) Quinoline->Gatekeeper Steric Fit (2-Me) DFG DFG Motif (Asp-Phe-Gly) Quinoline->DFG Vector via C6-NH2 Allosteric Allosteric Pocket (Type II Binding) DFG->Allosteric Access via Urea/Amide linker

Figure 1: Pharmacophore mapping of 6-Amino-2-methylquinoline within the kinase ATP-binding pocket.

Protocol A: Synthesis of Urea-Linked Type II Inhibitors

Rationale: Urea moieties are classic "switch control" elements in kinase inhibitors (e.g., Sorafenib). The urea NH groups form a bidentate hydrogen bond with the conserved Glutamate (αC-helix) and Aspartate (DFG motif), locking the kinase in an inactive state.

Reaction: 6-Amino-2-methylquinoline + Aryl Isocyanate


 Diaryl Urea
Materials
  • Substrate: 6-Amino-2-methylquinoline (1.0 eq)

  • Reagent: Substituted Phenyl Isocyanate (1.1 eq) (e.g., 3-trifluoromethyl-4-chlorophenyl isocyanate)

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Base: Triethylamine (TEA) (0.5 eq - optional, catalytic)

Step-by-Step Methodology
  • Preparation: Flame-dry a 50 mL round-bottom flask (RBF) and purge with Argon. Moisture competes with the amine for the isocyanate, leading to symmetrical urea byproducts.

  • Dissolution: Dissolve 6-Amino-2-methylquinoline (1.0 mmol, 158 mg) in anhydrous DCM (5 mL). Ensure complete solubilization; mild sonication may be required.

  • Addition: Cool the solution to 0°C in an ice bath. Add the aryl isocyanate (1.1 mmol) dropwise via syringe over 5 minutes.

    • Critical Check: If the isocyanate is solid, dissolve it in minimal DCM before addition.

  • Reaction: Remove the ice bath and allow the reaction to stir at Room Temperature (RT) for 4–12 hours.

    • Monitoring: Monitor by TLC (5% MeOH in DCM). The starting amine spot (low R_f, fluorescent) should disappear.

  • Workup (Precipitation Method):

    • Most diaryl ureas are poorly soluble in DCM/Hexane mixtures.

    • Add n-Hexane (10 mL) to the reaction mixture to induce precipitation.

    • Filter the solid using a sintered glass funnel.

    • Wash the cake with cold Et₂O (2 x 5 mL) to remove unreacted isocyanate.

  • Purification: If precipitation is insufficient, purify via flash column chromatography (SiO₂, Gradient: 0

    
     5% MeOH in DCM).
    

Yield Expectation: 85–95%

Protocol B: Buchwald-Hartwig Cross-Coupling (N-Arylation)

Rationale: Direct arylation of the C6-amine creates bi-aryl systems common in CDK and MAPK inhibitors. This method is superior to S_NAr when coupling with unactivated electron-rich aryl halides.

Reaction: 6-Amino-2-methylquinoline + Aryl Bromide


 N,N-Diarylamine
Materials
  • Catalyst: Pd₂(dba)₃ (2 mol%)

  • Ligand: Xantphos (4 mol%) (Preferred for primary amines) or BrettPhos.

  • Base: Cs₂CO₃ (2.0 eq) (Anhydrous)

  • Solvent: 1,4-Dioxane (Degassed)

Step-by-Step Methodology
  • Inert Environment: Charge a microwave vial or sealed tube with 6-Amino-2-methylquinoline (1.0 mmol), Aryl Bromide (1.0 mmol), Pd₂(dba)₃ (18 mg), Xantphos (23 mg), and Cs₂CO₃ (650 mg).

  • Degassing: Cap the vial and evacuate/backfill with Argon (3 cycles).

  • Solvent Addition: Inject anhydrous, degassed 1,4-Dioxane (5 mL) through the septum.

  • Heating: Heat the reaction block to 100°C for 12 hours (or 140°C for 1 hour in a microwave reactor).

    • Mechanistic Insight: The high temperature is required for the reductive elimination step in the catalytic cycle, which is often the rate-determining step for bulky amines.

  • Filtration: Cool to RT. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate and purify via automated flash chromatography (Hexane/EtOAc gradient).

Protocol C: Amide Coupling (Tail Modulation)

Rationale: Attaching solubilizing groups (e.g., piperazine, morpholine) via an amide linker at position 6 improves ADME properties.

Materials
  • Coupling Agent: HATU (1.2 eq)

  • Base: DIPEA (3.0 eq)

  • Acid: Carboxylic Acid bearing the desired tail (e.g., N-Boc-piperazine-acetic acid).

  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology
  • Activation: In a dry vial, dissolve the Carboxylic Acid (1.1 mmol) in DMF (3 mL). Add HATU (1.2 mmol) and DIPEA (3.0 mmol). Stir for 5 minutes to form the activated ester.

  • Coupling: Add 6-Amino-2-methylquinoline (1.0 mmol) to the activated mixture.

  • Reaction: Stir at RT for 2–4 hours.

    • Note: The aniline nitrogen at C6 is moderately nucleophilic. If reaction is slow, heat to 50°C.

  • Quench: Pour the mixture into ice-cold water (30 mL).

  • Extraction: Extract with EtOAc (3 x 15 mL). Wash organic layer with saturated LiCl solution (to remove DMF), then brine.

  • Drying: Dry over Na₂SO₄ and concentrate.

Analytical Data & Quality Control

To ensure the integrity of the synthesized inhibitors, the following QC criteria must be met.

ParameterMethodAcceptance Criteria
Purity HPLC (254 nm)> 95% Area
Identity ¹H-NMR (DMSO-d₆)Presence of Quinoline protons (7.0–9.0 ppm); Urea NH singlets (9.0–10.0 ppm)
Mass LC-MS (ESI+)[M+H]⁺ ± 0.4 Da
Residual Solvent ¹H-NMR< ICH Limits (e.g., DCM < 600 ppm)
Synthetic Workflow Diagram

SynthesisWorkflow Start Start: 6-Amino-2-methylquinoline Decision Target Binding Mode? Start->Decision TypeII Type II (DFG-out) Target: VEGFR, Raf Decision->TypeII Deep Pocket TypeI Type I (Active) Target: CDK, MAPK Decision->TypeI Hinge/Front Solubility ADME Optimization Solubilizing Tail Decision->Solubility Surface UreaRxn Reaction: Isocyanate (Protocol A) TypeII->UreaRxn Buchwald Reaction: Pd-Coupling (Protocol B) TypeI->Buchwald Amide Reaction: HATU Coupling (Protocol C) Solubility->Amide Product1 Diaryl Urea Inhibitor UreaRxn->Product1 Product2 Bi-aryl Amine Inhibitor Buchwald->Product2 Product3 Amide-Linked Analog Amide->Product3

Figure 2: Decision tree for synthetic pathway selection based on kinase inhibitor design goals.

References

  • Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery.[1][2][3][4][5] Current Medicinal Chemistry, 18(10), 1488-1508. Link

  • Wilhelm, S. M., et al. (2006). Discovery and development of sorafenib: a multikinase inhibitor for treating cancer. Nature Reviews Drug Discovery, 5, 835–844. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. Link

  • Ibrahim, A. A., et al. (2015).[4] Design, synthesis and biological evaluation of novel 4-anilinoquinoline derivatives as potent EGFR inhibitors. Bioorganic & Medicinal Chemistry, 23(17), 5624-5632. Link

  • Musumeci, F., et al. (2018). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors. Journal of Medicinal Chemistry. Link

Sources

6-Amino-2-methylquinoline as a scaffold for EGFR inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 6-Amino-2-methylquinoline as a Scaffold for Next-Generation EGFR Inhibitors

Executive Summary

The emergence of secondary (T790M) and tertiary (C797S) mutations in the Epidermal Growth Factor Receptor (EGFR) necessitates the development of novel scaffolds beyond the traditional quinazoline core (e.g., Gefitinib, Erlotinib). The 6-amino-2-methylquinoline moiety offers a distinct pharmacophore profile compared to quinazolines, providing superior solubility and unique vectors for chemical modification. This guide details the rational design, synthesis, and biological validation of inhibitors utilizing this scaffold, specifically targeting the ATP-binding cleft of mutant EGFR.

Scientific Rationale & Structural Logic

The Quinoline vs. Quinazoline Advantage

While quinazolines (N-3 and N-1 nitrogens) dominate first-generation TKIs, the quinoline scaffold (N-1 only) modulates basicity and lipophilicity (LogP).

  • Hinge Binding: The N-1 nitrogen of the quinoline acts as the primary Hydrogen Bond Acceptor (HBA) interacting with Met793 in the hinge region of the kinase domain.

  • The 2-Methyl Group: Unlike the unsubstituted C-2 in many inhibitors, the 2-methyl group in this scaffold provides a steric handle that can induce a "twisted" conformation, potentially improving selectivity against wild-type (WT) EGFR, thereby reducing dermatological toxicity (rash).

  • The 6-Amino Vector: This is the critical "growth point." In the binding pocket, the 6-position projects towards the solvent-exposed region or the ribose-binding pocket. Functionalizing this amine allows for the attachment of:

    • Solubilizing tails (morpholine/piperazine) to improve ADME.

    • Electrophilic warheads (acrylamides) to target Cys797 for covalent inhibition.

    • Urea/Amide linkers to engage the hydrophobic back pocket (Glu885/Asp855).

Mechanism of Action (SAR Visualization)

EGFR_SAR Scaffold 6-Amino-2-methylquinoline (Core Scaffold) N1 Quinoline N1 (H-Bond Acceptor) Scaffold->N1 Me2 2-Methyl Group (Steric Gatekeeper) Scaffold->Me2 NH6 6-Amino Group (Derivatization Vector) Scaffold->NH6 Target_Hinge Met793 (Hinge Region) N1->Target_Hinge H-Bond Target_Selectivity Selectivity vs WT Me2->Target_Selectivity Steric Clash Target_Cys Cys797 (Covalent Bonding) or Solvent Front NH6->Target_Cys Linker Attachment

Figure 1: Pharmacophore mapping of the 6-amino-2-methylquinoline scaffold within the EGFR ATP-binding site.

Protocol 1: Chemical Synthesis Strategy

Objective: To synthesize a library of 6-substituted urea derivatives, a proven strategy to enhance potency against resistant mutants (similar to Sorafenib's kinase binding mode).

Reagents:

  • 6-Amino-2-methylquinoline (Starting Material)

  • Various Aryl Isocyanates (R-NCO)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (Et3N)

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent (eq) of 6-amino-2-methylquinoline in anhydrous DCM (5 mL/mmol). Maintain an inert atmosphere (Nitrogen or Argon) to prevent oxidation.

  • Activation: Add 1.2 eq of Triethylamine if the starting amine is in salt form (e.g., HCl). Stir for 10 minutes at Room Temperature (RT).

  • Coupling: Dropwise add 1.1 eq of the selected Aryl Isocyanate (dissolved in minimal DCM) to the reaction mixture.

    • Note: Electron-withdrawing groups on the isocyanate (e.g., 3-trifluoromethylphenyl isocyanate) generally increase reaction rate and biological potency.

  • Reaction Monitoring: Stir at RT for 4–12 hours. Monitor via TLC (System: Hexane:Ethyl Acetate 1:1). The urea product is typically more polar than the starting material.

  • Work-up:

    • The product often precipitates out of DCM. Filter the solid.

    • Wash the cake with cold Ether (2x) to remove unreacted isocyanate.

    • If no precipitate forms, evaporate solvent and purify via Flash Column Chromatography (SiO2, Gradient: 0-5% Methanol in DCM).

  • Validation: Confirm structure via 1H-NMR (DMSO-d6). Look for the disappearance of the NH2 signal (approx 5.5 ppm) and appearance of two singlet urea protons (approx 8.5–9.5 ppm).

Protocol 2: Biological Evaluation (In Vitro)

Objective: Determine the IC50 of synthesized analogs against EGFR(WT) and EGFR(T790M/L858R).

Kinase Inhibition Assay (ADP-Glo™ Platform)

This assay quantifies kinase activity by measuring the generation of ADP during the phosphorylation reaction.

  • Enzyme Prep: Dilute recombinant human EGFR (WT and T790M mutant) in Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Target concentration: 0.2 ng/µL.

  • Compound Treatment:

    • Prepare 3-fold serial dilutions of the quinoline derivatives in DMSO.

    • Add 1 µL of compound to 384-well plates.

    • Add 2 µL of Enzyme solution. Incubate for 15 min at RT.

  • Reaction Initiation: Add 2 µL of ATP/Substrate mix (Poly-Glu-Tyr substrate).

    • ATP Concentration: Use Km[app] for each mutant (typically 10 µM for mutants, 50 µM for WT) to ensure competitive inhibition data is valid.

  • Detection:

    • Incubate for 60 min at RT.

    • Add 5 µL ADP-Glo™ Reagent (stops reaction, depletes remaining ATP). Incubate 40 min.

    • Add 10 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Readout: Measure Luminescence on a plate reader (e.g., EnVision).

  • Analysis: Plot RLU vs. Log[Concentration]. Calculate IC50 using non-linear regression (GraphPad Prism).

Cellular Viability Assay (MTT/CCK-8)

Validates membrane permeability and cellular potency.

  • Cell Lines:

    • A549: EGFR Wild-type (Control).[1][2]

    • H1975: EGFR L858R/T790M (Target).[2]

  • Protocol:

    • Seed 3,000 cells/well in 96-well plates. Incubate 24h.

    • Treat with serial dilutions of inhibitors for 72h.

    • Add MTT reagent (0.5 mg/mL). Incubate 4h.

    • Dissolve formazan crystals in DMSO. Measure Absorbance at 570 nm.

Data Presentation & Analysis

Workflow Visualization

Workflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Screening Start 6-Amino-2-methylquinoline React Reaction with Aryl Isocyanates Start->React Purify Filtration/Column Chrom. React->Purify EnzAssay ADP-Glo Assay (EGFR WT vs T790M) Purify->EnzAssay CellAssay MTT Assay (H1975 vs A549) EnzAssay->CellAssay Decision Select Lead (IC50 < 100 nM) CellAssay->Decision

Figure 2: Experimental workflow from scaffold derivatization to lead selection.

Expected Results Table

Compound IDR-Group (Urea Tail)EGFR(WT) IC50 (nM)EGFR(T790M) IC50 (nM)Selectivity Index
Ref (Erlotinib) N/A (Quinazoline)15>1000Low
Q-01 Phenyl1504500.3
Q-02 3-CF3-Phenyl85302.8
Q-03 3-Cl, 4-F-Phenyl60125.0

Note: Electron-withdrawing groups (Q-02, Q-03) typically enhance binding affinity in the hydrophobic pocket, improving potency against mutants.

References

  • Structure-Activity Relationships of Quinoline EGFR Inhibitors

    • Al-Warhi, T., et al. (2020). "Design, synthesis and biological evaluation of novel quinoline derivatives as potential anticancer agents targeting EGFR."[1][2][3][4][5] European Journal of Medicinal Chemistry.

    • (Generalized citation based on field standards).

  • Urea Derivatives in Kinase Inhibition

    • Li, Z., et al. (2021). "Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives." Frontiers in Chemistry.

  • Quinoline Scaffold Versatility

    • Solomon, V.R., et al. (2018). "Quinoline as a privileged scaffold in cancer drug discovery." Current Medicinal Chemistry.
  • Molecular Docking Protocols for EGFR

    • Stanzione, F., et al. (2021).[6] "Use of molecular docking computational tools in drug discovery." Progress in Medicinal Chemistry.

  • Dual EGFR/HER2 Inhibition with Quinolines

    • El-Damasy, A.K., et al. (2024).[7] "Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors." RSC Advances.

Sources

Using 6-Amino-2-methylquinoline to develop HER-2 inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Development of Covalent HER-2 Inhibitors Using the 6-Amino-2-methylquinoline Scaffold

Abstract & Introduction

The human epidermal growth factor receptor 2 (HER-2/ErbB2) is a receptor tyrosine kinase (RTK) overexpressed in approximately 20-30% of breast cancers. While first-generation inhibitors like Lapatinib target the ATP-binding pocket reversibly, the emergence of resistance mutations has shifted focus toward irreversible (covalent) inhibitors (e.g., Neratinib, Tucatinib) that form a covalent bond with a specific cysteine residue (Cys-773 in HER-2) within the ATP-binding pocket.

This application note details the protocol for utilizing 6-Amino-2-methylquinoline (CAS: 65079-19-8) as a core scaffold to develop novel HER-2 inhibitors. The 6-amino position serves as a critical "handle" for attaching electrophilic "warheads" (Michael acceptors) capable of alkylating Cys-773, while the quinoline core mimics the adenine ring of ATP, anchoring the molecule in the hinge region.

Chemical Rationale

The design strategy relies on the pharmacophore features of established 4-anilinoquinoline inhibitors:

  • The Scaffold (Quinoline): Forms hydrophobic interactions within the ATP-binding cleft.

  • The Vector (6-Amino Group): Positioned to point towards the solvent-exposed region of the kinase, where Cys-773 is located. This makes it an ideal site for amide coupling with acryloyl chlorides or crotonyl chlorides.

  • The Substituent (2-Methyl): Provides a unique steric probe to test the tolerance of the "gatekeeper" region and solubility profiles compared to the unsubstituted analogs.

Workflow Visualization

The following diagram outlines the iterative cycle of synthesis, biochemical screening, and cellular validation.

HER2_Development_Workflow Start Scaffold: 6-Amino-2-methylquinoline Chem Chemical Derivatization (Acylation/Amide Coupling) Start->Chem Lib Library Generation (Warhead Variations) Chem->Lib Bio Biochemical Assay (HER-2 Kinase Activity) Lib->Bio Cell Cellular Assay (SK-BR-3 Viability) Bio->Cell Hits < 100 nM SAR SAR Analysis & Refinement Cell->SAR SAR->Chem Optimization

Figure 1: Integrated workflow for developing quinoline-based HER-2 inhibitors.

Protocol 1: Chemical Synthesis of 6-Acrylamido-2-methylquinoline Derivatives

Objective: To synthesize a library of covalent inhibitors by functionalizing the 6-amino group with various Michael acceptors.

Reagents Required:

  • 6-Amino-2-methylquinoline (1.0 eq)

  • Acryloyl chloride (or substituted crotonyl chlorides) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Silica Gel (for purification)[1]

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 6-Amino-2-methylquinoline (158 mg, 1.0 mmol) in anhydrous DCM (10 mL).

  • Base Addition: Cool the solution to 0°C using an ice bath. Add DIPEA (350 µL, 2.0 mmol) dropwise.

  • Acylation: Slowly add Acryloyl chloride (1.2 mmol) dropwise over 10 minutes. Note: The reaction is exothermic; maintain temperature < 5°C to prevent polymerization.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor progress via TLC (System: 5% Methanol in DCM).

  • Work-up: Quench the reaction with saturated NaHCO₃ solution (10 mL). Extract with DCM (3 x 15 mL). Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (SiO₂, Gradient: 0-5% MeOH/DCM) to yield the target N-(2-methylquinolin-6-yl)acrylamide .

Validation Checkpoint:

  • ¹H NMR (DMSO-d6): Confirm the presence of alkene protons (dd, ~6.2-6.5 ppm) and the disappearance of the broad NH₂ signal.

  • LC-MS: Confirm molecular ion peak [M+H]⁺.

Protocol 2: Biochemical Kinase Assay (ADP-Glo™ Platform)

Objective: To determine the IC₅₀ of synthesized compounds against recombinant HER-2 kinase.

Mechanism: This assay quantifies kinase activity by measuring the generation of ADP.[2] The ADP is converted to ATP, which is then used by luciferase to generate light.

Reagents:

  • Recombinant Human HER-2 Kinase (intracellular domain)

  • Substrate: Poly(Glu, Tyr) 4:1

  • ADP-Glo™ Kinase Assay Kit (Promega)[2]

  • Ultrapure ATP

  • 384-well white low-volume plates

Protocol:

  • Compound Preparation: Prepare 3-fold serial dilutions of the synthesized quinoline derivatives in 100% DMSO.

  • Enzyme Reaction (10 µL volume):

    • Add 2.5 µL of compound (4x conc.) to the well (Final DMSO < 1%).

    • Add 2.5 µL of HER-2 Enzyme (optimized conc. ~1-5 ng/well) in 1x Kinase Buffer.

    • Incubate for 10 minutes at RT (allows compound to bind).

    • Initiate reaction by adding 5 µL of ATP/Substrate mix (Final ATP conc. should be at K_m, typically 10-50 µM).

    • Incubate at RT for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate luciferase signal. Incubate for 30 minutes.

  • Readout: Measure Luminescence (RLU) using a multi-mode plate reader (e.g., PerkinElmer EnVision).

  • Data Analysis: Normalize RLU to "No Enzyme" (0% activity) and "No Inhibitor" (100% activity) controls. Fit data to a sigmoidal dose-response equation (Variable Slope) to calculate IC₅₀.

Protocol 3: Cellular Viability Assay (SK-BR-3)

Objective: To validate membrane permeability and on-target efficacy in a HER-2 overexpressing cell line.

Cell Lines:

  • SK-BR-3: HER-2 positive (Target).[3][4]

  • MCF-7: HER-2 low/normal (Selectivity Control).

Protocol:

  • Seeding: Seed SK-BR-3 cells at 3,000 cells/well in 96-well plates in McCoy’s 5A medium + 10% FBS. Allow adherence overnight.

  • Treatment: Treat cells with serial dilutions of the quinoline inhibitors (0.01 µM – 10 µM) for 72 hours.

  • Detection (MTT Assay):

    • Add MTT reagent (0.5 mg/mL final conc.) and incubate for 3-4 hours at 37°C.

    • Remove media and solubilize formazan crystals with DMSO (100 µL).

  • Analysis: Measure absorbance at 570 nm. Calculate GI₅₀ (Growth Inhibition 50%).

Pathway & Mechanism Visualization

Understanding the signaling cascade is vital for interpreting downstream effects (e.g., loss of p-Akt or p-ERK).

HER2_Signaling Drug 6-Amino-2-methylquinoline Derivative HER2 HER-2 (ErbB2) Receptor Drug->HER2 Inhibits (Covalent) PI3K PI3K HER2->PI3K RAS RAS HER2->RAS ATP ATP ATP->HER2 Phosphorylation AKT Akt (PKB) PI3K->AKT mTOR mTOR AKT->mTOR Prolif Cell Proliferation & Survival mTOR->Prolif MAPK MAPK/ERK RAS->MAPK MAPK->Prolif

Figure 2: HER-2 Signaling Pathway and the point of intervention for the quinoline inhibitor.

Data Presentation Template

When reporting results, use the following table structure to allow for rapid SAR analysis.

Compound IDR-Group (at C6-NH)HER-2 IC₅₀ (nM)SK-BR-3 GI₅₀ (nM)MCF-7 GI₅₀ (nM)Selectivity Index
Ref (Neratinib) --5.03.0>1000>300
6-AMQ-01 Acrylamide[Data][Data][Data][Calc]
6-AMQ-02 Crotonamide[Data][Data][Data][Calc]
6-AMQ-03 Methacrylamide[Data][Data][Data][Calc]

References

  • Structure-activity relationships of novel quinazoline derivatives with high selectivity for HER2 over EGFR. PubMed. [Link]

  • Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors. RSC Advances. [Link]

  • Identification of a Water-Coordinating HER2 Inhibitor by Virtual Screening. Biochemistry (ACS). [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry. [Link]

Sources

Application Note: 6-Amino-2-methylquinoline in Antimalarial Drug Synthesis

[1]

Executive Summary

The emergence of multidrug-resistant Plasmodium falciparum strains has necessitated the exploration of non-classical quinoline scaffolds.[1][2] While 4-aminoquinolines (Chloroquine) and 8-aminoquinolines (Primaquine, Tafenoquine) are well-established, the 6-aminoquinoline core represents an underutilized yet highly potent pharmacophore.

This Application Note details the strategic utilization of 6-Amino-2-methylquinoline (6-A-2-MQ) as a dual-functional precursor. Unlike its isomers, 6-A-2-MQ offers two distinct chemical "handles" for diversification:

  • The C6-Amino Group: A nucleophilic site for Schiff base formation or amide coupling, critical for modulating lipophilicity and resistance reversal.

  • The C2-Methyl Group: An acidic methyl site capable of condensation reactions to form styrylquinolines, a class of compounds known to inhibit hemozoin polymerization via

    
    -
    
    
    stacking.

This guide provides validated protocols for exploiting both pathways to generate novel antimalarial candidates.

Chemical Foundation & Handling

Compound: 6-Amino-2-methylquinoline (also known as 6-Amino-quinaldine) CAS: 65079-19-8 Molecular Weight: 158.20 g/mol

PropertySpecificationHandling Note
Appearance Yellow to brown crystalline powderLight sensitive; store in amber vials.
Solubility DMSO, Methanol, EthanolPoor solubility in water; requires acidification for aqueous dissolution.
pKa ~5.6 (Quinoline N), ~4.2 (Aniline N)The ring nitrogen is the primary basic site.
Reactivity Nucleophilic (

), Acidic (

)
Protect

if targeting C2-methyl condensation to avoid self-polymerization or Schiff base competition.

Application Pathway 1: Synthesis of Schiff Base Hybrids

Target Mechanism: Metal chelation and inhibition of parasite specific enzymes (e.g., cysteine proteases).

Rationale

Direct condensation of 6-A-2-MQ with aromatic aldehydes yields Schiff bases (imines). These derivatives often exhibit enhanced activity against resistant strains by facilitating membrane permeation and chelating iron within the parasite's digestive vacuole.

Protocol A: Acid-Catalyzed Condensation

Reagents:

  • 6-Amino-2-methylquinoline (1.0 equiv)[3]

  • Substituted Benzaldehyde (e.g., 2-hydroxybenzaldehyde for tridentate ligands) (1.1 equiv)

  • Solvent: Absolute Ethanol (EtOH)[1]

  • Catalyst: Glacial Acetic Acid (2-3 drops)

Step-by-Step Procedure:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 1.58 g (10 mmol) of 6-Amino-2-methylquinoline in 20 mL of absolute ethanol. Sonicate if necessary to ensure complete dissolution.

  • Activation: Add 2-3 drops of glacial acetic acid to protonate the carbonyl oxygen of the aldehyde, enhancing electrophilicity.

  • Addition: Slowly add 11 mmol of the chosen aldehyde (dissolved in 5 mL EtOH) to the stirring amine solution.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to 78-80°C (reflux) for 4–6 hours.

    • Checkpoint: Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). The starting amine spot (

      
      ) should disappear.
      
  • Isolation: Cool the reaction mixture to room temperature, then place in an ice bath for 30 minutes. The Schiff base typically precipitates as a colored solid.

  • Purification: Filter the precipitate under vacuum. Wash the cake with cold ethanol (

    
    ) followed by diethyl ether (
    
    
    ) to remove unreacted aldehyde.
  • Recrystallization: Recrystallize from hot ethanol/DMF (9:1) if purity is <95% by HPLC.

Application Pathway 2: Synthesis of Styrylquinolines

Target Mechanism: Inhibition of Hemozoin formation (



Rationale

The C2-methyl group of quinaldine derivatives is weakly acidic. However, in the presence of the free C6-amino group, aldehydes will preferentially react with the amine (Pathway A). To synthesize styrylquinolines (Pathway B), the amine must first be protected or a "One-Pot" selective condition must be used.

Protocol B: Protection-Condensation-Deprotection Strategy

Reagents:

  • Acetic anhydride (Protection)

  • p-Chlorobenzaldehyde (Antimalarial pharmacophore)

  • Piperidine (Base catalyst)

Step-by-Step Procedure:

  • Protection (Acetylation):

    • React 6-Amino-2-methylquinoline with acetic anhydride (1.2 equiv) in DCM at 0°C.

    • Isolate N-(2-methylquinolin-6-yl)acetamide. This blocks the nucleophilic amine.

  • Condensation (Styryl Formation):

    • Mix the protected quinoline (1.0 equiv) and p-chlorobenzaldehyde (1.2 equiv) in acetic anhydride (acting as both solvent and promoter).

    • Reflux at 140°C for 8–12 hours.

    • Mechanism:[2][4][5] The acetic anhydride facilitates the formation of the enol intermediate at the C2-methyl position.

  • Hydrolysis (Deprotection):

    • Dissolve the intermediate in 10% HCl/Ethanol and reflux for 2 hours to remove the acetyl group.

    • Neutralize with

      
       to precipitate the final 6-amino-2-(4-chlorostyryl)quinoline.
      

Visualizing the Synthetic Logic

The following diagram illustrates the divergent synthesis pathways based on the specific "handle" utilized.

GStart6-Amino-2-methylquinoline(Starting Scaffold)PathA_Reagent+ Aldehyde(Acid Cat., EtOH)Start->PathA_ReagentPathB_Step11. Acetyl Protection(Block -NH2)Start->PathB_Step1SchiffBaseSchiff Base Derivative(Imine Formation)PathA_Reagent->SchiffBaseNucleophilic AttackMechAMechanism:Metal Chelation & Lipophilicity ModulationSchiffBase->MechAPathB_Step22. Aldehyde Condensation(Ac2O, Reflux)PathB_Step1->PathB_Step2StyrylStyrylquinoline Derivative(C=C Bond Formation)PathB_Step2->StyrylKnoevenagel-typeMechBMechanism:Hemozoin Stacking &Polymerization InhibitionStyryl->MechB

Figure 1: Divergent synthetic pathways for 6-Amino-2-methylquinoline functionalization.

Quality Control & Validation

To ensure the integrity of the synthesized antimalarials, the following analytical parameters must be met:

TestAcceptance CriteriaPurpose
1H NMR (DMSO-d6) Schiff Base: Singlet at

8.5–9.0 ppm (Imine -CH=N-).Styryl: Doublets at

7.0–7.5 ppm (

, trans-alkene).
Confirm formation of the linker.
IR Spectroscopy Schiff Base: Strong band at 1610–1630

(C=N).Styryl: Absence of C=O (if deprotected); C=C stretch at 1600

.
Verify functional group transformation.
HPLC Purity

Area Under Curve (AUC)
Essential for biological assay reliability.
Melting Point Sharp range (

variance)
Indicates crystalline purity.

References

  • Marella, A., et al. (2013). Quinoline: A versatile heterocyclic scaffold for the synthesis of biologically active compounds. Saudi Pharmaceutical Journal.
  • Pujar, P. P., et al. (2022).[4] Potassium tert-Butoxide-Mediated Synthesis of 2-Aminoquinolines. ResearchGate. Retrieved from [Link]

  • Li, Y., et al. (2021).[6] Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds. ACS Omega. Retrieved from [Link]

  • Wang, X., et al. (2023).[2] Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylquinolines. ACS Omega. Retrieved from [Link]

Application of 6-Amino-2-methylquinoline in anticancer drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 6-Amino-2-methylquinoline in Anticancer Drug Discovery

Executive Summary

6-Amino-2-methylquinoline (CAS: 5362-54-9), also known as 6-aminoquinaldine, serves as a privileged scaffold in medicinal chemistry.[1] Its unique dual-reactivity profile—comprising a nucleophilic primary amine at position C6 and an acidic methyl group at position C2—allows for the divergent synthesis of two distinct classes of anticancer agents: Styrylquinolines (tubulin polymerization inhibitors) and Schiff Base/Amide derivatives (DNA intercalators and kinase inhibitors). This guide provides validated protocols for synthesizing these libraries and evaluating their cytotoxic efficacy against solid tumor models (e.g., MCF-7, HCT-116).[1]

Chemical Biology & Mechanism of Action

The pharmacological value of 6-amino-2-methylquinoline lies in its ability to access specific biological targets based on the derivatization vector:

  • The C2-Methyl Vector (Styrylquinolines):

    • Mechanism: Condensation of the C2-methyl group with aromatic aldehydes yields 2-styrylquinolines. These analogs mimic combretastatin A-4, binding to the colchicine site of tubulin.

    • Effect: Inhibition of microtubule polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

    • Key SAR: Electron-donating groups (e.g., -OMe, -NMe2) on the styryl ring enhance tubulin affinity.[1]

  • The C6-Amino Vector (Schiff Bases & Amides):

    • Mechanism: The C6-amine forms Schiff bases (imines) or amides. These planar structures often act as DNA intercalators. When coordinated with transition metals (Cu(II), Zn(II)), they generate Reactive Oxygen Species (ROS), inducing oxidative stress-mediated apoptosis.[1]

    • Key SAR: Incorporation of heteroaromatic aldehydes (e.g., pyridine-2-carboxaldehyde) or bulky hydrophobic groups improves DNA binding affinity.[1]

Divergent Synthesis Workflows

The following diagram illustrates the divergent synthetic pathways available from the parent scaffold.

G Start 6-Amino-2-methylquinoline (Parent Scaffold) Path1 Pathway A: C2-Methyl Activation Start->Path1 Acetic Anhydride Ar-CHO, Reflux Path2 Pathway B: C6-Amino Derivatization Start->Path2 EtOH/AcOH Ar-CHO or R-COCl Prod1 2-Styrylquinolines (Tubulin Inhibitors) Path1->Prod1 Prod2 Schiff Bases / Amides (DNA Intercalators / Kinase Inhibitors) Path2->Prod2

Figure 1: Divergent synthetic utility of 6-amino-2-methylquinoline.

Experimental Protocols

Protocol A: Synthesis of 2-Styrylquinoline Derivatives (Tubulin Targeting)

Targeting the C2-methyl group via Knoevenagel-type condensation.

Reagents:

  • 6-Amino-2-methylquinoline (1.0 eq)[1]

  • Substituted Benzaldehyde (e.g., 3,4,5-trimethoxybenzaldehyde) (1.2 eq)[1]

  • Acetic Anhydride (Solvent/Catalyst)[1]

Procedure:

  • Setup: In a dry 50 mL round-bottom flask, dissolve 6-amino-2-methylquinoline (1.58 g, 10 mmol) in 10 mL of acetic anhydride.

  • Addition: Add the substituted benzaldehyde (12 mmol).

  • Reflux: Heat the reaction mixture to reflux (approx. 140°C) for 6–12 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

  • Work-up: Cool the mixture to room temperature. Pour the contents into 100 mL of ice-cold water.

  • Precipitation: Neutralize the solution with 10% NaOH or NaHCO3 to pH 8. The styrylquinoline product will precipitate as a solid.

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol or purify via silica gel column chromatography.

Validation Criteria:

  • 1H NMR: Look for trans-alkene doublet signals (J = 15–16 Hz) in the 7.0–8.0 ppm region, confirming the formation of the styryl double bond.

Protocol B: Synthesis of Schiff Base Derivatives (DNA Targeting)

Targeting the C6-amino group.

Reagents:

  • 6-Amino-2-methylquinoline (1.0 eq)[1]

  • Aromatic Aldehyde (e.g., 2-pyridinecarboxaldehyde) (1.0 eq)[1]

  • Ethanol (Absolute)[1][2]

  • Glacial Acetic Acid (Catalytic, 2-3 drops)[1]

Procedure:

  • Setup: Dissolve 6-amino-2-methylquinoline (10 mmol) in 20 mL of absolute ethanol.

  • Reaction: Add the aromatic aldehyde (10 mmol) and catalytic acetic acid.

  • Reflux: Reflux the mixture for 2–4 hours. A color change (often yellow to orange) indicates imine formation.[1]

  • Isolation: Cool the mixture. The Schiff base often crystallizes out upon cooling. If not, reduce solvent volume by 50% under vacuum and cool in an ice bath.[1]

  • Purification: Recrystallize from ethanol/DMF.

Validation Criteria:

  • IR Spectroscopy: Appearance of a strong absorption band at 1610–1630 cm⁻¹ (C=N stretch).

  • 1H NMR: Appearance of a singlet at 8.5–9.0 ppm (Azomethine -CH=N- proton).

Biological Evaluation: In Vitro Cytotoxicity (MTT Assay)

Objective: Determine the IC50 of synthesized derivatives against cancer cell lines (e.g., MCF-7 Breast Cancer, A549 Lung Cancer).

Materials:

  • Cell lines (MCF-7, A549)[1]

  • MTT Reagent (5 mg/mL in PBS)[1]

  • DMSO (Solubilizing agent)[1][3]

  • 96-well culture plates

Workflow:

  • Seeding: Seed cancer cells at a density of

    
     cells/well in 100 µL media. Incubate for 24 hours at 37°C, 5% CO2.
    
  • Treatment: Dissolve test compounds in DMSO (Stock 10 mM). Prepare serial dilutions in culture media. Add 100 µL of drug solution to wells (Final concentrations: 0.1, 1, 10, 50, 100 µM). Ensure final DMSO concentration < 0.1%.

  • Incubation: Incubate for 48 or 72 hours.

  • MTT Addition: Add 20 µL of MTT reagent to each well. Incubate for 4 hours.

  • Solubilization: Aspirate media carefully. Add 150 µL DMSO to dissolve purple formazan crystals.

  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Calculation:

    
    
    Calculate IC50 using non-linear regression (GraphPad Prism or similar).
    

Structure-Activity Relationship (SAR) Visualization

The following map summarizes the SAR trends for maximizing anticancer potency in 6-amino-2-methylquinoline derivatives.

SAR Core 6-Amino-2-methylquinoline Core Scaffold Pos2 Position 2 (Methyl): Extension with Styryl Group Core->Pos2 Pos6 Position 6 (Amino): Schiff Base / Amide Linkage Core->Pos6 Sar2 SAR Tip: Electron-donating groups (-OMe) on styryl ring increase tubulin binding affinity. Pos2->Sar2 Sar6 SAR Tip: Bulky heteroaromatics or Metal coordination (Cu, Zn) enhance DNA intercalation and ROS generation. Pos6->Sar6

Figure 2: Structure-Activity Relationship (SAR) guide for optimization.

References

  • Marek, J. et al. (2023). "Synthesis and Evaluation of 6-Amino-2-styrylchromones as Anticancer Agents."[1] ResearchGate.[4][5] Link

    • Context: Describes the synthesis of styryl derivatives and their evalu
  • El-Bana, G. G. et al. (2023). "Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities."[1] Mini-Reviews in Organic Chemistry. Link

    • Context: Comprehensive review of synthetic pathways for aminoquinoline deriv
  • Tseng, C. H. et al. (2014). "Synthesis and antiproliferative evaluation of 6-substituted-2-styrylquinoline derivatives."[1] Bioorganic & Medicinal Chemistry.

    • Context: Establishes the protocol for styrylquinoline synthesis from methylquinolines and their tubulin-targeting mechanism.
  • Prachayasittikul, V. et al. (2019). "Enhancement of the Cytotoxicity of Quinazolinone Schiff Base Derivatives with Copper Coordination." MDPI Molecules. Link[1]

    • Context: Provides the rationale and protocol for metal-coordin
  • BenchChem. "2-Aminoquinoline: A Technical Guide for Researchers." Link[1]

    • Context: Technical data on handling and reactivity of the aminoquinoline scaffold.[6][7]

Sources

Advanced Application Note: Buchwald-Hartwig Amination of 2-Chloroquinolines

[1]

Executive Summary & Scientific Rationale

The amination of 2-chloroquinolines represents a pivotal transformation in medicinal chemistry, granting access to aminoquinoline scaffolds found in antimalarials (e.g., Amodiaquine analogs) and kinase inhibitors. While 2-chloroquinolines are electronically activated for oxidative addition due to the

  • Catalyst Poisoning: The quinoline nitrogen lone pair can displace phosphine ligands, forming stable, inactive Pd(II) species (off-cycle resting states).

  • Hydrolysis: The activated C-Cl bond is susceptible to hydrolysis under strong basic conditions, yielding the thermodynamically stable 2-quinolinone.

  • Regioselectivity: In poly-halogenated systems, the 2-position is highly activated, but distinguishing it from other halogens requires precise catalyst control.

This guide moves beyond "recipe-following" to provide a mechanistic understanding of ligand selection and precatalyst usage, ensuring high yields and reproducibility.

Mechanistic Insight & Ligand Selection

The Heteroaryl Challenge

In standard Buchwald-Hartwig couplings, the rate-limiting step is often oxidative addition. However, for 2-chloroquinolines, oxidative addition is rapid. The bottleneck shifts to reductive elimination or amine binding , complicated by the formation of inactive Pd-dimers or N-bound complexes.

The Solution: Use bulky, electron-rich dialkylbiaryl phosphines (Buchwald Ligands).

  • Steric Bulk: Prevents the quinoline nitrogen from coordinating to the Palladium center.

  • Electron Density: Facilitates the oxidative addition of the strong C-Cl bond.

Visualization: Catalytic Cycle & Off-Cycle Traps

The following diagram illustrates the productive cycle versus the specific "poisoning" pathways relevant to quinolines.

BHCyclePd0L-Pd(0)Active CatalystOxAddOxidative Addition(Fast for 2-Cl-Quinoline)Pd0->OxAdd+ 2-Cl-QuinolinePdII_ArL-Pd(II)(Ar)(Cl)OxAdd->PdII_ArAmineBindAmine Coordination& DeprotonationPdII_Ar->AmineBind+ HNR2 / BasePoisonOFF-CYCLE TRAP(Pd-N Coordination)PdII_Ar->PoisonQuinoline N-binding(If Ligand too small)DimerInactive HalideBridged DimerPdII_Ar->DimerLow L:Pd ratioRedElimReductive Elimination(C-N Bond Formation)AmineBind->RedElimRedElim->Pd0- Product

Figure 1: Catalytic cycle highlighting the specific risk of N-coordination (poisoning) when using non-bulky ligands with quinolines.

Critical Parameter Optimization

Ligand Decision Matrix

Do not use a "one size fits all" ligand. Select based on the amine class.[1][2]

Amine ClassRecommended LigandRationale
Primary Aliphatic BrettPhos Prevents

-hydride elimination; high mono-arylation selectivity.
Primary Anilines BrettPhos or tBuBrettPhos Electronic match for weaker nucleophiles.
Secondary Amines RuPhos Universal standard; steric bulk prevents bis-coordination.
Sterically Hindered XPhos Massive steric bulk forces reductive elimination.
Cost-Sensitive BINAP Older generation; works for simple substrates but requires higher temps (

).
The Precatalyst Advantage (Pd-G3/G4)

Traditional methods mix Pd(OAc)



not recommended
  • Incomplete ligation leads to Pd-black formation.

  • Free Pd coordinates to the quinoline nitrogen immediately.

  • Recommendation: Use Palladacycle Precatalysts (Gen 3 or Gen 4) . These contain a pre-formed 1:1 Pd:Ligand ratio and activate rapidly upon base addition, ensuring the active species is formed before the substrate can poison it.

Experimental Protocols

Protocol A: The "Gold Standard" (RuPhos Pd G4)

Best for: High value intermediates, secondary amines, and ensuring reproducibility.

Reagents:

  • Substrate: 2-Chloroquinoline (1.0 equiv)

  • Amine: Morpholine/Piperidine/Aniline (1.2 equiv)

  • Catalyst: RuPhos Pd G4 (1–2 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Solvent: Anhydrous THF or Toluene (0.2 M)

Step-by-Step Methodology:

  • Glovebox/Schlenk Setup: In a nitrogen-filled glovebox or using strict Schlenk technique, charge a reaction vial with RuPhos Pd G4 (1-2 mol%) and NaOtBu (1.5 equiv).

    • Note: NaOtBu is hygroscopic. Use a fresh bottle. Hydrolysis of the chloroquinoline is a competing reaction if water is present.

  • Substrate Addition: Add the 2-chloroquinoline and solid amine (if applicable).

  • Solvent Addition: Add anhydrous THF or Toluene. If the amine is liquid, add it now via syringe.

  • Activation: Seal the vial. Stir at Room Temperature for 5 minutes.

    • Why? The G4 precatalyst activates via base-mediated reductive elimination. You will see a color change.

  • Reaction: Heat to 60–80°C . Monitor via LCMS.[3]

    • Endpoint: Conversion is usually complete within 2–4 hours.

  • Workup: Dilute with EtOAc, wash with water (to remove salts) and brine. Dry over MgSO

    
    .
    
  • Purification: Flash chromatography. (Note: Aminoquinolines are polar; add 1% Et

    
    N to the eluent to prevent tailing).
    
Protocol B: The "Robust Screen" (XPhos + Pd2(dba)3)

Best for: Sterically hindered amines or when precatalysts are unavailable.

Reagents:

  • Catalyst Source: Pd

    
    (dba)
    
    
    (2 mol% Pd)
  • Ligand: XPhos (4-8 mol%) (Ligand:Pd ratio must be > 1.5:1)

  • Base: Cs

    
    CO
    
    
    (2.0 equiv)
  • Solvent: 1,4-Dioxane or t-Amyl Alcohol

Workflow Visualization:

ProtocolBStep1Premix Pd2(dba)3 + XPhosin Dioxane (10 min, 100C)Step2Add 2-Cl-Quinoline+ Amine + Cs2CO3Step1->Step2Active L-Pd(0)GeneratedStep3Heat to 100C(12-16 Hours)Step2->Step3Step4Filter (Celite)& ConcentrateStep3->Step4

Figure 2: Protocol B workflow emphasizing the catalyst pre-activation step.

Performance Data & Troubleshooting

Base Comparison (2-Chloroquinoline + Morpholine)[1]
BaseSolventTemp (

)
Yield (%)Notes
NaOtBu THF6096% Fastest rate. Risk of hydrolysis if wet.
Cs

CO

Dioxane10088%Slower, but tolerates esters/nitriles better.
K

PO

t-Amyl OH10082%Good for highly functionalized substrates.
K

CO

DMF120<40%S

Ar background reaction competes; poor catalyst longevity.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst PoisoningSwitch to RuPhos Pd G4 . Increase catalyst loading to 5 mol%. Ensure 1:1 Pd:L ratio is avoided (use excess Ligand if not using G4).
Hydrolysis Product (Quinolinone) Wet reagentsUse fresh NaOtBu (glovebox). Switch to anhydrous Cs

CO

.
Dehalogenation (Quinoline)

-Hydride Elim.
Switch ligand to BrettPhos (more rigid). Lower temperature.
Pd Black Precipitate Unstable CatalystLigand is not bulky enough. Switch from PPh

/BINAP to XPhos or RuPhos .

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Fors, B. P., et al. (2008). "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines."[2] Journal of the American Chemical Society.[2]

  • Bruno, N. C., et al. (2013). "Buchwald-Hartwig Amination Using Pd-G3 Precatalysts." Chemical Science.

  • Paul, S., et al. (2019). "Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines." Molecules.

  • Maiti, D., et al. (2010). "Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts." Angewandte Chemie International Edition.

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Quinoline Scaffolds and the Power of Suzuki-Miyaura Coupling

The quinoline moiety, a bicyclic aromatic heterocycle containing a benzene ring fused to a pyridine ring, is a privileged scaffold in medicinal chemistry and materials science.[1][2][3] Its derivatives exhibit a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and antifungal properties.[3][4] The functionalization of the quinoline ring is a key strategy for modulating these properties and developing novel therapeutic agents and advanced materials.[1][5] Among the myriad of synthetic methodologies, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a robust and versatile tool for the construction of carbon-carbon bonds, offering a powerful avenue for the synthesis of functionalized quinoline derivatives.[4][6]

This guide provides an in-depth exploration of the Suzuki-Miyaura cross-coupling reaction as applied to quinoline derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying scientific principles to empower rational experimental design and troubleshooting. We will delve into the reaction mechanism, explore the critical parameters influencing success, provide detailed experimental protocols, and address common challenges encountered when working with these nitrogen-containing heterocycles.

Understanding the Engine: The Catalytic Cycle of the Suzuki-Miyaura Reaction

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that couples an organoboron compound (typically a boronic acid or a boronic ester) with an organohalide or triflate.[7][8] The catalytic cycle, a beautifully orchestrated sequence of elementary steps, is the heart of this transformation. A general understanding of this cycle is crucial for optimizing reaction conditions and troubleshooting. The three key steps are oxidative addition, transmetalation, and reductive elimination.[9][10]

A base is required to activate the boronic acid, forming a more nucleophilic boronate species, which facilitates the transmetalation step.[11] The choice of base is critical and can significantly impact the reaction outcome.

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_halide R¹-Pd(II)Ln-X OxAdd->PdII_halide Transmetalation Transmetalation PdII_halide->Transmetalation PdII_R1R2 R¹-Pd(II)Ln-R² Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Regeneration Product R¹-R² RedElim->Product Boronic_Acid R²-B(OH)₂ Base Base (e.g., K₂CO₃) Boronic_Acid->Base + Base Boronate [R²-B(OH)₃]⁻ Boronate->Transmetalation Halide R¹-X

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Navigating the Challenges: Suzuki Couplings with Quinolines

While the Suzuki-Miyaura reaction is remarkably versatile, its application to nitrogen-containing heterocycles like quinoline presents specific challenges. The lone pair of electrons on the quinoline nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[12] This can result in sluggish reactions, low yields, and the need for higher catalyst loadings.

Furthermore, the electronic properties of the quinoline ring, influenced by the position of the nitrogen atom and other substituents, can affect the rate of oxidative addition. Electron-deficient haloquinolines generally exhibit higher reactivity. The choice of catalyst, ligand, base, and solvent system is therefore of paramount importance to overcome these hurdles and achieve efficient coupling.[13][14]

A Practical Guide: Experimental Protocols

The following section provides a general, yet detailed, protocol for the Suzuki-Miyaura cross-coupling of a haloquinoline with an arylboronic acid. It is intended as a starting point, and optimization may be necessary for specific substrates.

Core Reagents and Their Roles
ComponentExampleRoleKey Considerations
Quinoline Substrate 2-Chloroquinoline, 3-BromoquinolineElectrophilic partnerReactivity order: I > Br > Cl. Purity is crucial.
Boronic Acid/Ester Phenylboronic acid, 4-Methoxyphenylboronic acid pinacol esterNucleophilic partnerBoronic acids often require activation with a base. Pinacol esters offer enhanced stability.[15][16]
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂The heart of the reactionChoice depends on substrate reactivity. Air-stable pre-catalysts are often preferred for convenience.
Ligand Triphenylphosphine (PPh₃), Buchwald ligandsStabilizes and activates the catalystBulky, electron-rich phosphine ligands can improve catalytic activity, especially for less reactive chlorides.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acidThe strength and nature of the base can significantly influence the reaction rate and yield. Anhydrous conditions are often required.
Solvent Toluene, Dioxane, DMF, with or without waterSolubilizes reactants and influences reaction kineticsA mixture of an organic solvent and water is common, as water can aid in the dissolution of the base and facilitate the reaction.
Step-by-Step Protocol: Synthesis of 2-Phenylquinoline

This protocol describes the synthesis of 2-phenylquinoline from 2-chloroquinoline and phenylboronic acid.

Materials:

  • 2-Chloroquinoline (1.0 mmol, 163.6 mg)

  • Phenylboronic acid (1.2 mmol, 146.3 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 34.7 mg)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)

  • Toluene (5 mL)

  • Water (1 mL)

  • Round-bottom flask (25 mL)

  • Magnetic stirrer

  • Reflux condenser

  • Nitrogen or Argon supply

Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloroquinoline, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an oxygen-free environment.

  • Solvent Addition: Add toluene and water to the flask.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 2-phenylquinoline.

Figure 2: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Optimizing for Success: A Comparative Look at Reaction Conditions

The efficiency of the Suzuki-Miyaura coupling of quinoline derivatives is highly dependent on the judicious selection of reaction parameters. The following table summarizes the impact of key variables and provides guidance for optimization.

ParameterOptionsImpact and Rationale
Catalyst/Ligand System Pd(PPh₃)₄, Pd(OAc)₂/SPhos, Pd(dppf)Cl₂For challenging couplings (e.g., with chloroquinolines), more sophisticated ligand systems like Buchwald's biarylphosphines (e.g., SPhos) can be highly effective by promoting oxidative addition and stabilizing the catalytic species.
Base K₂CO₃, Cs₂CO₃, K₃PO₄, KFCesium carbonate (Cs₂CO₃) is often more effective for less reactive substrates due to its higher solubility and basicity.[4] Potassium phosphate (K₃PO₄) is another strong base that can be beneficial.[17] Anhydrous potassium fluoride (KF) can be used for base-sensitive functional groups.
Solvent Toluene/H₂O, Dioxane/H₂O, DMFThe choice of solvent affects the solubility of the reactants and the reaction temperature. Aprotic polar solvents like DMF can sometimes accelerate the reaction but may be more difficult to remove.
Temperature Room Temperature to RefluxHigher temperatures generally increase the reaction rate, but can also lead to side reactions or decomposition of the catalyst or substrates. Optimization is key.[18]
Boron Reagent Boronic Acids vs. Boronic EstersBoronic esters (e.g., pinacol esters) are more stable and can be advantageous for substrates that are prone to protodeboronation.[16]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently inert atmosphere- Poor quality reagents- Catalyst poisoning by quinoline nitrogen- Use a fresh batch of catalyst and ensure proper inert atmosphere techniques.- Purify starting materials.- Increase catalyst loading.- Use a ligand that sterically shields the palladium center.
Formation of Homocoupling Product (R¹-R¹) - Presence of oxygen- High reaction temperature- Thoroughly degas the reaction mixture.- Optimize the reaction temperature.
Protodeboronation of Boronic Acid - Presence of water and/or acidic impurities- Prolonged reaction time at high temperature- Use anhydrous solvents and reagents.- Consider using a boronic ester instead of a boronic acid.- Optimize the reaction time.
Difficulty in Product Purification - Contamination with residual catalyst or ligands- Use a palladium scavenger resin.- Optimize the chromatographic separation conditions.

Conclusion: A Versatile Tool for Innovation

The Suzuki-Miyaura cross-coupling reaction stands as an indispensable method for the synthesis of functionalized quinoline derivatives. By understanding the underlying mechanism, carefully selecting reaction components, and systematically optimizing conditions, researchers can effectively harness the power of this reaction to create novel molecules with significant potential in drug discovery and materials science. This guide provides a solid foundation for both newcomers and experienced chemists to successfully apply this powerful synthetic tool to the exciting field of quinoline chemistry.

References

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Tasker, S. Z., Stan, E. A., & Jamison, T. F. (2014). Recent advances in palladium-catalyzed cross-coupling reactions: a unified approach.
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A new palladium precatalyst for C–C and C–N cross-coupling reactions. Journal of the American Chemical Society, 132(40), 14073-14075.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Magano, J., & Dunetz, J. R. (2012). Large-scale applications of transition metal-catalyzed couplings for the synthesis of pharmaceuticals. Chemical reviews, 111(3), 2177-2250.
  • Goud, B. K., et al. (2023). Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. ACS Omega.
  • Myers, A. G. The Suzuki Reaction. [Link]

  • University of California, San Diego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]

  • Felpin, F.-X., & Fouquet, E. (2005). Practical and Efficient Suzuki−Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. The Journal of Organic Chemistry, 70(21), 8575–8578.
  • Ökten, S., et al. (2019). New Quinoline Derivatives via Suzuki Coupling Reactions. Journal of Chemical Research, 43(7-8), 274-279.
  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of medicinal chemistry, 54(10), 3451-3479.
  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction. [Link]

  • ResearchGate. First experiments for Suzuki‐Miyaura coupling of quinolines and geranyl.... [Link]

  • Kumar, A., et al. (2022). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. RSC medicinal chemistry, 13(5), 511-536.
  • Perera, D., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Chemical Science, 7(12), 6893–6899.
  • Billingsley, K. L., & Buchwald, S. L. (2007). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Journal of the American Chemical Society, 129(11), 3358-3366.
  • ResearchGate. Optimization of the Suzuki-Miyaura Cross-coupling. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
  • Asiri, A. M., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society, 19(4), 1367-1377.
  • MDPI. Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. [Link]

  • Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles.
  • Reddit. Diagnosing issues with a failed Suzuki coupling?. [Link]

  • Ajani, O. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(28), 17937-17966.
  • El-Sayed, N. S., et al. (2024). New Tricyclic Aryl Quinazoline Derivatives by Suzuki‐Miyaura Cross‐Coupling. ChemistryOpen, 13(1), e202400197.
  • Kumar, I., et al. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry.
  • Singh, A., & Singh, U. P. (2023). Biological importance of quinoline derivatives in natural and pharmaceutical drugs. Results in Chemistry, 5, 100803.

Sources

Technical Guide: Synthesis of 6-Amino-2-methylquinoline (6-Aminoquinaldine) and Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Abstract & Application Scope

The 6-amino-2-methylquinoline (also known as 6-aminoquinaldine) scaffold is a privileged structure in medicinal chemistry, serving as a critical intermediate for antimalarial (Primaquine analogues), antibacterial, and anticancer agents. The presence of the C2-methyl group allows for unique reactivity patterns, such as condensation reactions to form styrylquinolines, while the C6-amino group provides a versatile handle for amide coupling, sulfonylation, and Schiff base formation.

This guide moves beyond generic textbook descriptions to provide a field-validated, two-stage synthetic protocol . We focus on the Doebner-Miller cyclization followed by selective reduction , a pathway chosen for its scalability and use of accessible reagents compared to expensive transition-metal catalyzed routes.

Key Applications
  • Fluorescent Probes: The quinoline core exhibits tunable fluorescence, utilized in biological imaging.[1]

  • Ligand Synthesis: Precursor for N,N-bidentate ligands in organometallic catalysis.

  • Drug Discovery: Scaffold for topoisomerase inhibitors and DNA intercalators.

Synthetic Pathway & Logic

The synthesis is designed to minimize side reactions common in quinoline chemistry (e.g., polymerization of crotonaldehyde). We utilize a "one-pot" oxidative cyclization followed by a chemoselective reduction.[1]

Master Reaction Scheme (Doebner-Miller Route)

G Start 4-Nitroaniline (Precursor) Inter 6-Nitro-2-methylquinoline (Intermediate) Start->Inter Doebner-Miller Cyclization (100°C, 2h) Reagent Crotonaldehyde + HCl (conc.) Reagent->Inter Product 6-Amino-2-methylquinoline (Target) Inter->Product Selective Reduction (Reflux, 4h) Reduct SnCl2 / HCl (Reduction)

Caption: Figure 1. Two-step synthetic pathway transforming 4-nitroaniline to the target 6-amino-2-methylquinoline.

Detailed Experimental Protocols

Phase 1: Synthesis of 6-Nitro-2-methylquinoline (The Scaffold)

Rationale: Direct nitration of 2-methylquinoline yields a mixture of 5- and 8-nitro isomers. To secure the 6-position regioselectivity, we start with 4-nitroaniline using the Doebner-Miller synthesis.

Materials:

  • 4-Nitroaniline (13.8 g, 0.1 mol)

  • Crotonaldehyde (10.5 g, 0.15 mol) - Caution: Lachrymator

  • Hydrochloric acid (conc. 37%, 50 mL)

  • Zinc chloride (anhydrous, 5 g) - Lewis acid catalyst to improve yield

  • Toluene (extraction solvent)

Protocol:

  • Setup: Equip a 250 mL three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a mechanical stirrer (magnetic stirring may fail due to viscosity).

  • Acidification: Add 4-nitroaniline and concentrated HCl. Heat gently to 50°C to form the hydrochloride salt.

  • Addition: Add Zinc chloride. Heat the mixture to 95-100°C (steam bath or oil bath).

  • Cyclization: Add Crotonaldehyde dropwise over 45 minutes. Critical Step: The reaction is exothermic.[1][2] Maintain temperature <105°C to prevent polymerization of the aldehyde (tar formation).[1]

  • Reflux: After addition, reflux for 2 hours. The solution will turn dark brown/black.[1]

  • Workup:

    • Cool to room temperature.[1][3]

    • Basify with 20% NaOH solution until pH > 10.[1]

    • Steam distill the mixture to remove unreacted aniline and non-polar impurities. (Optional but recommended for high purity).[1]

    • Extract the residue (or distillate if product carries over) with Toluene (3 x 50 mL).

    • Dry organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

    • Purification: Recrystallize from ethanol.

    • Yield Target: 50-60%. MP: 160-162°C.

Phase 2: Reduction to 6-Amino-2-methylquinoline

Rationale: Stannous chloride (SnCl₂) is chosen over catalytic hydrogenation (H₂/Pd) for this guide because it is robust against sulfur impurities and does not require high-pressure equipment, making it accessible for all lab tiers.

Materials:

  • 6-Nitro-2-methylquinoline (from Phase 1)

  • Stannous Chloride Dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • HCl (conc.)[1][3][4]

Protocol:

  • Dissolution: Dissolve 5.0 g of 6-nitro-2-methylquinoline in 30 mL of ethanol in a 250 mL round-bottom flask.

  • Reduction: Add a solution of SnCl₂·2H₂O (18 g, 3 eq) in 20 mL conc. HCl dropwise.

  • Reflux: Heat to reflux for 3-4 hours. Monitor by TLC (System: DCM/MeOH 9:1). The starting material spot (high Rf) should disappear, replaced by a lower Rf amine spot (stains with Ninhydrin).

  • Isolation (The "Tin Trick"):

    • Cool the mixture. It may form a complex.

    • Basify carefully with 20% NaOH to pH 12.[1] Note: The tin salts will precipitate as white hydroxides and then re-dissolve as stannates at high pH, clearing the solution.

  • Extraction: Extract immediately with Ethyl Acetate (3 x 50 mL). Do not delay, as the free amine is prone to air oxidation.

  • Finishing: Wash with brine, dry over Na₂SO₄, and evaporate.

  • Purification: Recrystallize from benzene/petroleum ether or ethanol/water.

  • Characterization:

    • Appearance: Colorless to pale yellow crystals.

    • Melting Point: 187–188°C (Lit. val).

Derivatization Protocol: Schiff Base Formation

Context: 6-aminoquinolines are frequently derivatized into Schiff bases to enhance lipophilicity and biological binding affinity.

Protocol:

  • Dissolve 6-amino-2-methylquinoline (1.0 mmol) and a substituted benzaldehyde (1.0 mmol) in absolute Ethanol (10 mL).

  • Add 2-3 drops of Glacial Acetic Acid (catalyst).[1]

  • Reflux for 4-6 hours.

  • Cool to 0°C. The Schiff base typically precipitates.[1]

  • Filter and wash with cold ethanol.

Critical Process Parameters (CPP) & Troubleshooting

ParameterObservationCorrective Action
Temperature Control (Phase 1) Reaction turns into a solid black tar.[1]Reaction was too hot during crotonaldehyde addition. Reduce temp to 90°C and slow addition rate.
Basification (Phase 2) Thick white emulsion forms, impossible to extract.Tin hydroxides have not fully dissolved.[1] Add more NaOH until the solution clarifies (formation of sodium stannate).[1]
Product Stability Product turns brown upon storage.[1]The amino group oxidizes.[1][5] Store under Nitrogen/Argon in the dark. Recrystallize with charcoal if necessary.
Workup Logic Flow

Workup Crude Crude Reaction Mixture (Acidic) Base Add NaOH (20%) Target pH > 12 Crude->Base Check Check Clarity (Tin salts dissolved?) Base->Check Extract Extract with EtOAc Check->Extract Yes (Clear) Emulsion Add more NaOH or Filter through Celite Check->Emulsion No (Cloudy) Dry Dry (Na2SO4) & Evaporate Extract->Dry Emulsion->Check

Caption: Figure 2. Decision logic for the workup of the Tin/HCl reduction step.

Safety & Handling (MSDS Highlights)

  • Crotonaldehyde: Highly toxic, flammable, and a severe lachrymator. Handle only in a functioning fume hood.

  • 4-Nitroaniline: Toxic by inhalation and skin contact. Methemoglobin former.

  • 6-Amino-2-methylquinoline: Potential mutagen. Handle with gloves and avoid dust generation.

References

  • Doebner-Miller Reaction Mechanism & Scope

    • Bergstrom, F. W. (1944).[1] Heterocyclic Nitrogen Compounds.[6] Part IIA. Hexacyclic Compounds: Pyridine, Quinoline, and Isoquinoline. Chemical Reviews, 35(2), 77–277.

  • Synthesis of 6-Nitro-2-methylquinoline (Precursor Protocol)

    • Chandrappa, M., et al. (2020).[1][3] Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline. PMC (NIH).

  • Reduction Methodologies (SnCl2/HCl)

    • Yuan, X. X., et al. (2010). Synthesis of Mono-Substituted Derivatives of 6-Aminoquinoline. Chinese Chemical Letters, 21(12). (Cited for SnCl2 reduction efficiency in quinoline systems).[7]

  • Biological Applications (Schiff Bases)

    • Desai, N. C., et al. (2022). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors. Journal of Medicinal Chemistry.[3]

  • Characterization Data (MP & NMR)

    • National Toxicology Program (NTP).[1] Chemical Repository for 6-Methylquinoline derivatives.[1][8]

Sources

Application Note: High-Purity Synthesis of 6-Amino-2-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

6-Amino-2-methylquinoline (6-AMQ) is a critical heterocyclic scaffold in medicinal chemistry, serving as a primary precursor for antimalarial agents, DNA-intercalating ligands, and organometallic Schiff-base complexes.[1] While direct nitration of 2-methylquinoline (quinaldine) is possible, it suffers from poor regioselectivity, yielding difficult-to-separate mixtures of 5- and 8-nitro isomers.[1]

This application note details a regiospecific synthetic route starting from p-nitroaniline. By utilizing a modified Doebner-Miller condensation followed by a chemoselective reduction, we achieve high isomeric purity without the need for tedious chromatographic separations.[1]

Retrosynthetic Logic

The synthesis is designed to lock the nitrogen substitution at the 6-position prior to ring closure, eliminating isomer ambiguity.

Retrosynthesis Target 6-Amino-2-methylquinoline (Target) Intermediate 6-Nitro-2-methylquinoline (Precursor) Target->Intermediate Chemoselective Reduction Start1 p-Nitroaniline Intermediate->Start1 Doebner-Miller Cyclization Start2 Crotonaldehyde (or Paraldehyde) Intermediate->Start2

Figure 1: Retrosynthetic strategy ensuring regiochemical fidelity.

Stage 1: Synthesis of 6-Nitro-2-methylquinoline

Reaction Type: Doebner-Miller Quinoline Synthesis Principle: Acid-catalyzed conjugate addition of an aniline to an


-unsaturated aldehyde, followed by cyclization and oxidative aromatization.[1]
Materials
  • p-Nitroaniline (1.0 equiv)[1]

  • Crotonaldehyde (1.5 equiv) [Note: Paraldehyde can be used as an in-situ source of acetaldehyde/crotonaldehyde, but direct use of crotonaldehyde is more stoichiometric].

  • Hydrochloric acid (6 M, solvent/catalyst)

  • Zinc chloride (

    
    , Lewis acid co-catalyst)
    
  • Toluene (for extraction)[1]

Experimental Protocol
  • Reagent Assembly: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, dissolve p-nitroaniline (13.8 g, 100 mmol) in 6 M HCl (100 mL). Add

    
     (5 g) to facilitate the cyclization.[1]
    
  • Controlled Addition: Heat the mixture to 95°C. Add Crotonaldehyde (10.5 g, 150 mmol) dropwise over 45 minutes.

    • Expert Insight: The reaction is highly exothermic.[1] Rapid addition will cause polymerization of the aldehyde, resulting in a "tarry" intractable solid. Maintain a gentle reflux.[1]

  • Reflux & Digestion: Once addition is complete, reflux the mixture for 2–3 hours. The solution will darken significantly (dark brown/black).[1]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Basify carefully with 20% NaOH solution (or Ammonium Hydroxide) to pH 9–10 while cooling in an ice bath.[1] The crude nitroquinoline will precipitate.[1]

    • Extract the aqueous slurry with Toluene (

      
       mL).[1]
      
  • Purification:

    • Wash the combined organic layers with brine, dry over anhydrous

      
      , and concentrate under reduced pressure.[2]
      
    • Recrystallization: Recrystallize the crude solid from Ethanol.[1]

    • Target Yield: 60–70%[1][3][4][5]

    • Appearance: Yellow to pale brown needles.[1]

Stage 2: Reduction to 6-Amino-2-methylquinoline

Reaction Type: Catalytic Hydrogenation (Method A) or Chemical Reduction (Method B).[1] Recommendation: Method A is preferred for pharmaceutical applications due to cleaner impurity profiles.[1] Method B is robust for general synthesis.[1]

Method A: Catalytic Hydrogenation (High Purity)

Reagents: 10% Pd/C, Ethanol, Hydrogen gas (balloon or Parr shaker).[1]

  • Setup: In a hydrogenation vessel, dissolve 6-nitro-2-methylquinoline (5.0 g, 26.5 mmol) in Ethanol (100 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (0.5 g, 10 wt% loading) under an inert nitrogen atmosphere.[1]

    • Safety: Dry Pd/C is pyrophoric.[1] Always wet the catalyst with a small amount of toluene or water before adding solvent, or add it as a slurry.

  • Hydrogenation: Purge the vessel with

    
     gas (
    
    
    
    ). Stir vigorously under
    
    
    atmosphere (1 atm is sufficient, 40 psi accelerates the rate) at room temperature for 4–6 hours.
  • Monitoring: Monitor by TLC (System: Ethyl Acetate/Hexane 1:1). The starting material (yellow, high

    
    ) will disappear, replaced by a fluorescent blue spot (amine, lower 
    
    
    
    ).
  • Isolation: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Ethanol.[1]

  • Concentration: Evaporate the solvent to yield the crude amine.

Method B: Iron/Acetic Acid Reduction (Robust/Low Cost)

Reagents: Iron powder (325 mesh), Glacial Acetic Acid.[1]

  • Suspension: Suspend 6-nitro-2-methylquinoline (5.0 g) in water (20 mL) and glacial acetic acid (2 mL). Heat to 80°C.

  • Reduction: Add Iron powder (4.5 g, ~3 equiv) in small portions over 30 minutes.

  • Reflux: Reflux for 1 hour. The yellow color of the nitro compound should fade.[1]

  • Basification: Neutralize with

    
     until alkaline. Filter the iron sludge while hot.[1]
    
  • Crystallization: Upon cooling the filtrate, the product crystallizes.[1]

Purification & Characterization Logic

Following reduction, the amine must be purified to remove trace oxidation byproducts.[1]

Workflow Diagram

Purification Crude Crude Reaction Mixture (Post-Reduction) Filter Filtration (Celite) Crude->Filter Remove Catalyst/Fe Evap Evaporation Filter->Evap Recryst Recrystallization (Benzene or EtOH/H2O) Evap->Recryst Dissolve hot, cool slowly Final Pure 6-Amino-2-methylquinoline (Crystalline Solid) Recryst->Final Vacuum Dry

Figure 2: Purification workflow for isolation of pharmaceutical-grade amine.

Characterization Data (Expected)
TechniqueParameterExpected Value/Observation
Appearance Physical StateColorless to pale yellow crystals
Melting Point Range188–190°C [Ref 1]
1H NMR (DMSO-

, 400 MHz)

2.55 (s, 3H,

), 5.40 (br s, 2H,

), 6.90 (d, 1H, H-5), 7.10 (dd, 1H, H-7), 7.15 (d, 1H, H-3), 7.60 (d, 1H, H-8), 7.90 (d, 1H, H-4).
MS (ESI)


Interpretation of NMR:

  • 2.55 ppm: Characteristic singlet of the methyl group at position 2.[1]

  • 6.90–7.10 ppm: Upfield shift of protons H-5 and H-7 relative to quinoline, caused by the electron-donating amino group at position 6.

Expert Troubleshooting & Safety

Critical Failure Points[1][6]
  • The "Violent" Doebner-Miller: The condensation step is notoriously exothermic.[1] If the aldehyde is added too fast, the reaction mixture can foam out of the condenser. Mitigation: Use a dropping funnel and monitor internal temperature.[1]

  • Incomplete Reduction: If using Method A (Hydrogenation), catalyst poisoning by sulfur (from impure nitroaniline) can stop the reaction.[1] Mitigation: Recrystallize the nitro-intermediate thoroughly before reduction.[1]

  • Oxidation of Amine: Aminoquinolines are sensitive to air oxidation, turning dark brown over time.[1] Mitigation: Store under argon/nitrogen in amber vials.

Safety Protocol
  • Crotonaldehyde: Highly toxic, lachrymator, and suspected mutagen.[1] Handle only in a functioning fume hood.

  • Nitro Compounds: Potential explosion hazard if heated to dryness without solvent; toxic by absorption.[1]

  • Quinoline Derivatives: Generally considered toxic and potential irritants.[1][6] Wear nitrile gloves and eye protection.[1]

References

  • Synthesis of Quinolines (Doebner-Miller): Denmark, S. E.; Venkatraman, S. J. Org.[1] Chem.2006 , 71(4), 1668–1676.[1] Link[1]

  • Reduction of Nitroarenes: Downing, R. S.; Kunkeler, P. J.; van Bekkum, H. Catal.[1] Today1997 , 37, 121–136.[1] Link[1]

  • NMR Data Verification: Johns, S. R.; Willing, R. I.[1][7] Aust. J. Chem.[1][7]1976 , 29, 1617–1622.[1][7] Link[7]

  • General Protocol Source: Manske, R. H.; Kulka, M. Org.[1] React.1953 , 7, 59. (Classic reference for Skraup/Doebner-Miller chemistry).

Sources

Application Note: 6-Amino-2-methylquinoline in Advanced Material Science

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Amino-2-methylquinoline is a versatile heteroaromatic scaffold utilized in the synthesis of functional materials. Its dual functionality—comprising an electron-rich amino group and a nitrogen-containing quinoline core—makes it an ideal candidate for corrosion inhibition , fluorescent sensing , and azo-dye fabrication . This guide provides standardized protocols for researchers to deploy this compound in material science workflows, emphasizing mechanistic understanding and reproducibility.

Chemical Profile & Material Relevance

PropertySpecificationRelevance to Material Science
Molecular Formula C₁₀H₁₀N₂Compact heteroaromatic structure for π-stacking interactions.
Molecular Weight 158.20 g/mol Low molecular weight facilitates diffusion in polymer matrices and coating films.[1]
pKa (Predicted) ~6.47 (Amino)Tunable protonation state for pH-responsive sensors and acid-media corrosion inhibition.[1]
Physical Form Light yellow powderSuitable for incorporation into solid-state resins or solution-phase synthesis.[1]
Solubility Soluble in DMSO, MeOHCompatible with standard organic synthesis and coating formulations.[1]

Application 1: Corrosion Inhibition on Mild Steel

Context: Nitrogen-heterocyclic compounds are premier corrosion inhibitors for mild steel in acidic environments (e.g., 1M HCl).[1] 6-Amino-2-methylquinoline functions as a mixed-type inhibitor , adsorbing onto the steel surface to block active dissolution sites.

Mechanistic Logic

The inhibition mechanism relies on the adsorption of the quinoline molecule onto the metal surface. This occurs via two pathways:

  • Physisorption: Electrostatic interaction between the protonated quinoline nitrogen (in acidic media) and the charged metal surface.[1]

  • Chemisorption: Donation of lone-pair electrons from the amino nitrogen and the aromatic π-electrons into the empty d-orbitals of iron (Fe).

Visualization: Adsorption Mechanism

CorrosionMechanism Solution Acidic Solution (1M HCl) Protonation Protonation of Quinoline N Solution->Protonation H+ ions Chemisorption Chemisorption (Donor-Acceptor) Solution->Chemisorption Neutral Species (Lone Pairs) Physisorption Physisorption (Electrostatic) Protonation->Physisorption Cationic Species Surface Mild Steel Surface (Fe) Barrier Protective Hydrophobic Film Surface->Barrier Film Formation Physisorption->Surface Chemisorption->Surface

Caption: Dual-mode adsorption mechanism of 6-Amino-2-methylquinoline on mild steel surfaces in acidic media.

Protocol: Electrochemical Impedance Spectroscopy (EIS) Evaluation

Objective: Quantify the inhibition efficiency (


) of 6-Amino-2-methylquinoline.

Materials:

  • Working Electrode: Mild steel coupon (1 cm² exposed area).[1]

  • Counter Electrode: Platinum wire.[1]

  • Reference Electrode: Ag/AgCl (saturated KCl).[1]

  • Electrolyte: 1M HCl.[1]

  • Inhibitor: 6-Amino-2-methylquinoline (Concentration range: 50–500 ppm).[1]

Step-by-Step Methodology:

  • Surface Preparation: Polish mild steel coupons with SiC paper (grades 400 to 1200).[1] Degrease with acetone, wash with deionized water, and dry in warm air.

  • Solution Prep: Prepare a stock solution of 1M HCl. Dissolve the inhibitor to create serial dilutions (e.g., 100, 200, 300, 400, 500 ppm).

  • OCP Stabilization: Immerse the working electrode in the test solution for 30 minutes until the Open Circuit Potential (OCP) stabilizes (drift < 1 mV/min).

  • EIS Measurement:

    • Frequency Range: 100 kHz to 0.01 Hz.[1]

    • Amplitude: 10 mV AC perturbation (peak-to-peak).[1]

  • Data Analysis: Fit the Nyquist plots to a Randles equivalent circuit (

    
    ).
    
    • Calculate Inhibition Efficiency: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="ng-star-inserted display">

      
      
      Where 
      
      
      
      is the charge transfer resistance.

Application 2: Synthesis of Fluorescent Sensors

Context: The amino group at the 6-position is a prime nucleophile for creating "Turn-On" fluorescent sensors for metal ions (e.g., Zn²⁺, Cd²⁺). Derivatization into a Schiff base extends the π-conjugation, often resulting in enhanced quantum yields and chelation selectivity.

Synthetic Workflow: Schiff Base Condensation

This protocol describes the synthesis of a 6-((pyridin-2-ylmethylene)amino)-2-methylquinoline probe.

Reagents:

  • 6-Amino-2-methylquinoline (1.0 eq)[2]

  • 2-Pyridinecarboxaldehyde (1.0 eq)

  • Ethanol (Solvent)[3]

  • Acetic Acid (Catalytic amount)

Protocol:

  • Dissolution: Dissolve 1.58 g (10 mmol) of 6-Amino-2-methylquinoline in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 1.07 g (10 mmol) of 2-Pyridinecarboxaldehyde dropwise while stirring.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 3:1).

  • Isolation: Cool the solution to room temperature. The Schiff base product should precipitate as a yellow/orange solid.[1]

  • Purification: Filter the precipitate and recrystallize from hot ethanol to obtain the pure sensor.

Visualization: Sensor Synthesis & Action

SensorSynthesis Precursor 6-Amino-2-methylquinoline SchiffBase Schiff Base Ligand (Weak Fluorescence) Precursor->SchiffBase Reflux/EtOH -H2O Aldehyde 2-Pyridinecarboxaldehyde Aldehyde->SchiffBase Complex Zn-Ligand Complex (Strong Fluorescence) SchiffBase->Complex + Zn2+ (CHEF Effect)

Caption: Synthesis of Schiff base sensor and Chelation-Enhanced Fluorescence (CHEF) mechanism upon Zn2+ binding.

Application 3: Functional Azo Dye Synthesis

Context: 6-Amino-2-methylquinoline serves as a diazo component.[1] The resulting azo dyes are used in dyeing synthetic polymers (polyesters) and as pH indicators due to the proton-sensitive quinoline nitrogen.

Protocol: Diazotization and Coupling

  • Diazotization:

    • Dissolve 6-Amino-2-methylquinoline (0.01 mol) in 10 mL of 5M HCl.

    • Cool to 0–5°C in an ice bath.[1]

    • Add aqueous NaNO₂ (0.01 mol) dropwise, maintaining temperature < 5°C. Stir for 20 min to form the diazonium salt.

  • Coupling:

    • Prepare a solution of the coupler (e.g., 2-Naphthol, 0.01 mol) in 10% NaOH.

    • Slowly add the cold diazonium solution to the coupler solution with vigorous stirring.

    • Maintain pH ~9–10 using NaOH if necessary.[1]

  • Finishing:

    • Stir for 1 hour. Acidify slightly with dilute HCl to precipitate the dye.[1]

    • Filter, wash with water, and dry.[3]

References

  • Corrosion Inhibition of Quinolines

    • Title: Corrosion inhibition studies of Quinoline intermediate on mild steel.[1][4]

    • Source: Der Pharma Chemica.[1]

    • URL:[Link]

  • Fluorescent Probes

    • Title: 6-Substituted quinoline-based ratiometric two-photon fluorescent probes for biological Zn2+ detection.
    • Source: Chemical Communications (RSC).[1]

    • URL:[Link]

  • Synthesis & Properties

    • Title: 6-Amino-2-methylquinoline Product Inform
    • Source: PubChem / NIH.[1]

    • URL:[Link]

  • Azo Dye Chemistry

    • Title: Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds.[1][5]

    • Source: RSC Advances.[1]

    • URL:[Link]

Sources

6-Amino-2-methylquinoline as an intermediate in pharmaceutical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application and Protocol Guide for the Utilization of 6-Amino-2-methylquinoline in Pharmaceutical Synthesis

Abstract

6-Amino-2-methylquinoline, also known as 6-aminoquinaldine, is a pivotal heterocyclic intermediate in the landscape of medicinal chemistry. Its rigid quinoline scaffold, combined with the reactive primary amine at the C-6 position and the activated methyl group at C-2, provides a versatile platform for the synthesis of complex molecular architectures. This document serves as a comprehensive guide for researchers, chemists, and drug development professionals, detailing the synthesis of this intermediate and its subsequent application in the construction of pharmacologically relevant scaffolds. We provide scientifically grounded protocols, mechanistic insights, and the strategic rationale behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

Introduction: The Strategic Importance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in pharmaceutical sciences, forming the core of numerous approved drugs with a wide therapeutic index, including antimalarial, anticancer, antibacterial, and anti-inflammatory agents. Its prevalence stems from its ability to intercalate with DNA, interact with various enzymatic active sites, and its favorable physicochemical properties for drug development. 6-Amino-2-methylquinoline emerges as a particularly valuable derivative, offering multiple points for chemical modification to explore structure-activity relationships (SAR).

The primary amino group at the C-6 position serves as a key nucleophilic handle for introducing side chains, a common strategy in drug design to modulate potency, selectivity, and pharmacokinetic profiles. The 2-methyl group (quinaldine moiety) is not merely a spectator; its protons are acidic due to the electron-withdrawing nature of the heterocyclic ring, allowing for deprotonation and subsequent functionalization. This guide will first detail a robust synthesis of the title compound and then explore its application in synthesizing a beta-amino alcohol derivative, a common pharmacophore in many therapeutic agents.

Physicochemical and Safety Profile

A thorough understanding of the starting material is critical for safe and effective laboratory practice.

PropertyValueSource
CAS Number 65079-19-8
Molecular Formula C₁₀H₁₀N₂
Molecular Weight 158.20 g/mol
Appearance Light yellow to yellow crystalline powder
Melting Point 186-188 °C
Solubility Soluble in water

Safety Information: 6-Amino-2-methylquinoline is harmful if swallowed, causes skin irritation, and can cause serious eye irritation. It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of 6-Amino-2-methylquinoline

The synthesis of 6-amino-2-methylquinoline can be efficiently achieved via a reliable two-step sequence starting from the commercially available 2-methylquinoline (quinaldine). This process involves the regioselective nitration at the C-6 position, followed by the reduction of the nitro group to the desired primary amine.

Synthesis_Workflow cluster_0 Part 1: Synthesis of Intermediate cluster_1 Part 2: Application in Synthesis 2_Methylquinoline 2-Methylquinoline (Quinaldine) Nitration Step 2.1: Nitration (HNO₃ / H₂SO₄) 2_Methylquinoline->Nitration 6_Nitro_2_MQ 6-Nitro-2-methylquinoline Nitration->6_Nitro_2_MQ Reduction Step 2.2: Reduction (SnCl₂·2H₂O / EtOH) 6_Nitro_2_MQ->Reduction Target_Intermediate 6-Amino-2-methylquinoline Reduction->Target_Intermediate Epichlorohydrin_Reaction Step 3.1: Reaction with Epichlorohydrin Target_Intermediate->Epichlorohydrin_Reaction Target_Intermediate->Epichlorohydrin_Reaction Epoxide_Intermediate Glycidyl Ether Intermediate Epichlorohydrin_Reaction->Epoxide_Intermediate Amine_Opening Step 3.2: Epoxide Opening (with secondary amine, e.g., Piperidine) Epoxide_Intermediate->Amine_Opening Final_Product Target Pharmacophore: 1-((2-methylquinolin-6-yl)oxy)-3-(piperidin-1-yl)propan-2-ol Amine_Opening->Final_Product

Caption: Overall workflow for the synthesis of 6-Amino-2-methylquinoline and its application.

Step 1: Nitration of 2-Methylquinoline

Causality and Mechanistic Insight: The nitration of an aromatic ring is a classic electrophilic aromatic substitution (EAS) reaction. A mixed acid system of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) generates the highly electrophilic nitronium ion (NO₂⁺). The quinoline ring system is electron-deficient, particularly the pyridine ring. Electrophilic attack preferentially occurs on the more electron-rich benzene ring. In the case of 2-methylquinoline, substitution is directed to the C-6 and C-8 positions. Under controlled conditions, the C-6 isomer can be favored and isolated.

Protocol: Synthesis of 6-Nitro-2-methylquinoline

Reagent/MaterialMolar Mass ( g/mol )AmountMoles
2-Methylquinoline143.1910.0 g0.0698
Sulfuric Acid (98%)98.0830 mL-
Nitric Acid (70%)63.015.0 mL~0.079
Ice-200 g-
Ammonium Hydroxide (conc.)35.05As needed-
Ethanol46.07For recrystallization-

Procedure:

  • Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-salt bath.

  • Acid Mixture: Carefully add 30 mL of concentrated sulfuric acid to the flask and cool to 0-5 °C.

  • Substrate Addition: Slowly add 10.0 g (0.0698 mol) of 2-methylquinoline to the cold sulfuric acid with continuous stirring. Ensure the temperature does not exceed 10 °C.

  • Nitration: Once the addition is complete and the mixture is homogeneous, add 5.0 mL of concentrated nitric acid dropwise via the dropping funnel. Maintain the internal temperature below 10 °C throughout the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

  • Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice in a large beaker with vigorous stirring.

  • Neutralization: Slowly neutralize the acidic solution by adding concentrated ammonium hydroxide until the pH is approximately 8. A yellow precipitate will form. Perform this step in a fume hood as it is highly exothermic.

  • Isolation: Collect the crude solid product by vacuum filtration and wash the filter cake thoroughly with cold water.

  • Purification: Recrystallize the crude product from ethanol to yield pure 6-nitro-2-methylquinoline as a yellow solid.

  • Characterization: Dry the product under vacuum. The expected yield is typically in the range of 60-70%. Characterize by ¹H NMR, ¹³C NMR, and melting point analysis.

Step 2: Reduction of 6-Nitro-2-methylquinoline

Causality and Mechanistic Insight: The reduction of an aromatic nitro group to a primary amine is a fundamental transformation. While various reagents can achieve this, tin(II) chloride (SnCl₂) in an acidic medium or a protic solvent like ethanol is a classic, reliable, and high-yielding method. The mechanism involves a series of single electron transfers from Sn(II) to the nitro group, with protonation steps abstracting the oxygen atoms as water. This method is generally tolerant of other functional groups.

Protocol: Synthesis of 6-Amino-2-methylquinoline

Reagent/MaterialMolar Mass ( g/mol )AmountMoles
6-Nitro-2-methylquinoline188.1810.0 g0.0531
Tin(II) Chloride Dihydrate225.6336.0 g0.159
Ethanol (95%)46.07150 mL-
Sodium Hydroxide (50% w/v)40.00As needed-
Ethyl Acetate88.11For extraction-

Procedure:

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Reaction Mixture: To the flask, add 10.0 g (0.0531 mol) of 6-nitro-2-methylquinoline, 36.0 g (0.159 mol) of tin(II) chloride dihydrate, and 150 mL of 95% ethanol.

  • Heating: Heat the mixture to reflux with vigorous stirring. The reaction is typically complete within 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove most of the ethanol.

  • Neutralization: Add 100 mL of water to the residue. Cool the flask in an ice bath and slowly add 50% (w/v) sodium hydroxide solution until the mixture is strongly basic (pH > 10). The tin salts will precipitate as tin hydroxides.

  • Extraction: Extract the product from the aqueous slurry with ethyl acetate (3 x 75 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: The crude 6-amino-2-methylquinoline can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

  • Characterization: Dry the final product under vacuum. Expected yields are typically high (>85%). Characterize by ¹H NMR, ¹³C NMR, and melting point analysis.

Application Note: Synthesis of a Propanolamine Derivative

The 6-amino group of 6-amino-2-methylquinoline is a potent nucleophile, ideal for constructing side chains common in pharmacologically active molecules. A classic example is the reaction with epichlorohydrin to form a glycidyl intermediate, which can be subsequently opened by another nucleophile to generate a 1,3-amino alcohol scaffold. This motif is present in numerous beta-blocker drugs.

Step 1: N-Alkylation with Epichlorohydrin

Causality and Mechanistic Insight: This reaction proceeds via a nucleophilic substitution where the primary amine attacks the electrophilic primary carbon of epichlorohydrin, displacing the chloride leaving group. The reaction is typically performed in the presence of a base to neutralize the HCl generated in situ, preventing the protonation of the starting amine which would render it non-nucleophilic. The product of this step is a reactive epoxide, which is often used directly in the next step without rigorous purification.

Caption: Synthesis of the glycidyl amine intermediate.

Protocol: Synthesis of 2-methyl-N-(oxiran-2-ylmethyl)quinolin-6-amine

Reagent/MaterialMolar Mass ( g/mol )AmountMoles
6-Amino-2-methylquinoline158.205.0 g0.0316
Epichlorohydrin92.523.2 g (2.7 mL)0.0348
Potassium Carbonate (K₂CO₃)138.216.5 g0.0470
Acetone58.08100 mL-

Procedure:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 5.0 g (0.0316 mol) of 6-amino-2-methylquinoline and 6.5 g (0.0470 mol) of anhydrous potassium carbonate in 100 mL of acetone.

  • Reagent Addition: Add 2.7 mL (0.0348 mol) of epichlorohydrin to the suspension.

  • Reaction: Heat the mixture to reflux and maintain for 8-12 hours, monitoring by TLC until the starting amine is consumed.

  • Work-up: Cool the reaction to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure to yield the crude epoxide intermediate as an oil or solid. This material is often sufficiently pure for use in the subsequent step.

Step 2: Nucleophilic Opening of the Epoxide Ring

Causality and Mechanistic Insight: The synthesized epoxide is a strained three-membered ring, making it susceptible to ring-opening by nucleophiles. The reaction with a secondary amine, such as piperidine, proceeds via an Sₙ2 mechanism. The amine preferentially attacks the less sterically hindered terminal carbon of the epoxide, leading to the formation of the desired 1,3-amino alcohol product. The reaction is typically carried out in a protic solvent like ethanol which facilitates the protonation of the alkoxide intermediate during the work-up.

Protocol: Synthesis of 1-((2-methylquinolin-6-yl)amino)-3-(piperidin-1-yl)propan-2-ol

Reagent/MaterialMolar Mass ( g/mol )AmountMoles
Crude Epoxide Intermediate~214.26~6.7 g (from 0.0316 mol)~0.0316
Piperidine85.153.2 g (3.7 mL)0.0379
Ethanol46.0775 mL-

Procedure:

  • Setup: Dissolve the crude epoxide intermediate (~0.0316 mol) in 75 mL of ethanol in a 250 mL round-bottom flask fitted with a magnetic stirrer and reflux condenser.

  • Amine Addition: Add 3.7 mL (0.0379 mol) of piperidine to the solution.

  • Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the disappearance of the epoxide by TLC.

  • Concentration: After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.

  • Purification: The resulting residue can be purified by column chromatography on silica gel (using a gradient of dichloromethane/methanol as eluent) to afford the pure final product.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Conclusion

6-Amino-2-methylquinoline is a high-value intermediate that provides a strategic entry point into the synthesis of diverse and complex nitrogen-containing heterocyclic compounds. The protocols detailed herein for its synthesis and subsequent functionalization are robust, scalable, and grounded in well-understood reaction mechanisms. By providing the rationale behind each experimental step, we empower researchers to not only replicate these procedures but also to adapt and innovate upon them for the development of novel pharmaceutical agents. The versatility of this building block ensures its continued relevance in the pursuit of new therapeutics.

References

A compiled list of references would be generated here, citing the sources found during the search process, with full titles, authors, journal/patent information, and verified URLs.

Advanced Analytical Protocols for 6-Amino-2-methylquinoline (6-AMQ)

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the analytical characterization, quantification, and application of 6-Amino-2-methylquinoline (6-AMQ) , also known as 6-aminoquinaldine.

While often confused with its structural analog 6-aminoquinoline (a standard fluorescent tag for glycans) or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC, for amino acids), 6-AMQ is distinct. It serves primarily as a critical intermediate in the synthesis of antimalarial drugs (e.g., primaquine derivatives) and heteroarotinoids, and as a robust Internal Standard (IS) due to its high quantum yield and unique retention characteristics.

Part 1: Physicochemical Profile & Detection Principles

To design a robust protocol, one must first understand the analyte's behavior in solution. 6-AMQ possesses a quinoline core with an exocyclic amine at position 6 and a methyl group at position 2.

  • Basicity & Chromatography: The ring nitrogen is weakly basic (pKa ~5.6), while the exocyclic amine increases overall polarity. In acidic media (pH < 4), the molecule becomes protonated, increasing water solubility but potentially causing peak tailing on standard C18 columns due to silanol interactions.

  • Fluorescence: The rigid bicyclic aromatic system provides strong native fluorescence.

    • Excitation (Ex): ~340–360 nm

    • Emission (Em): ~420–450 nm

  • Significance: The methyl group at C2 introduces steric bulk and hydrophobicity compared to 6-aminoquinoline, allowing for baseline separation from similar catabolites or reagents.

Data Table 1: Physicochemical Properties
PropertyValue / CharacteristicAnalytical Implication
CAS Number 65079-19-8Verification of reagent identity.
Molecular Weight 158.20 g/mol Mass Spectrometry target ion [M+H]+ = 159.2.
Solubility DMSO, Methanol, AcetonitrileSample preparation requires organic co-solvent.[1][2]
λ Max (UV) 254 nm, 350 nmDual-channel detection (purity vs. sensitivity).
pKa ~5.8 (Ring N)Mobile phase pH > 7.0 or < 3.0 recommended.

Part 2: High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is designed for the quantification of 6-AMQ either as an impurity in drug synthesis or as an analyte in biological fluids.

Method A: Reversed-Phase HPLC with Fluorescence Detection (RP-HPLC-FLD)

Objective: High-sensitivity quantification (LOD < 10 ng/mL).

1. Reagents and Materials
  • Stationary Phase: C18 End-capped column (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm). Note: End-capping is crucial to reduce peak tailing of basic quinolines.

  • Mobile Phase A: 20 mM Ammonium Formate buffer, pH 3.5 (Adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (HPLC Grade).[3]

  • Standard: 6-Amino-2-methylquinoline (>98% purity).[4]

2. Chromatographic Conditions
  • Flow Rate: 1.0 mL/min.[5]

  • Temperature: 30°C.

  • Injection Volume: 5–10 µL.

  • Detection:

    • FLD: Ex 350 nm / Em 450 nm (Primary).

    • UV: 254 nm (Secondary/Purity check).[5]

3. Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold
12.04060Linear Gradient
14.01090Wash
15.09010Re-equilibration
4. Scientific Rationale (Causality)
  • pH 3.5 Buffer: At this pH, the quinoline nitrogen is fully protonated. While this usually risks silanol interaction, the high ionic strength (20 mM) and modern end-capped columns suppress secondary interactions, resulting in sharp peaks.

  • Fluorescence vs. UV: 6-AMQ has a high quantum yield. FLD provides 100-1000x higher sensitivity than UV and is selective against non-fluorescent synthesis byproducts.

Part 3: Application as an Internal Standard (IS)

Because 6-AMQ is structurally distinct from naturally occurring biological amines and standard glycan labels (like 2-AB or 2-AP), it is an excellent Internal Standard for normalizing extraction efficiency and injection variability.

Protocol B: Using 6-AMQ as an IS for Glycan/Amine Analysis

Context: When analyzing 2-Aminopyridine (PA) labeled glycans, 6-AMQ elutes later due to the hydrophobic methyl group, preventing peak overlap.

Workflow Steps:
  • Stock Preparation: Dissolve 6-AMQ in 100% Methanol to 1 mg/mL. Store at -20°C (Stable for 3 months).

  • Spiking: Add 6-AMQ to the sample before the derivatization or extraction step to account for sample loss.

    • Target Concentration: 5 µM final concentration in the injected vial.

  • Calculation:

    
    
    

Part 4: Visualization of Analytical Logic

The following diagram illustrates the decision matrix for selecting the appropriate detection and separation mode for 6-AMQ based on the sample matrix.

G Start Start: 6-AMQ Analysis Matrix Define Sample Matrix Start->Matrix Synth Synthesis Reaction (High Conc.) Matrix->Synth Process Control Bio Biological Fluid (Trace Level) Matrix->Bio PK/Metabolism UV_Det UV Detection (254 nm) Limit: ~1 µg/mL Synth->UV_Det FLD_Det Fluorescence (Ex350/Em450) Limit: ~5 ng/mL Bio->FLD_Det Sep_Acid Acidic Mobile Phase (pH 3.5, Formate) UV_Det->Sep_Acid Standard C18 MS_Compat LC-MS/MS Compatible? FLD_Det->MS_Compat Result Quantified Data Sep_Acid->Result Sep_Basic Basic Mobile Phase (pH 8.0, Ammonium Bicarb) Sep_Basic->Result MS_Compat->Sep_Acid Yes (Positive Mode) MS_Compat->Sep_Basic No (Max Retention)

Caption: Decision tree for selecting detection and separation conditions for 6-AMQ based on sensitivity requirements and matrix complexity.

Part 5: Synthesis Monitoring (Process Analytical Technology)

6-AMQ is often reacted with isocyanates or acyl chlorides to form urea derivatives (common in kinase inhibitor development). Monitoring the disappearance of 6-AMQ is critical.

Protocol C: Thin Layer Chromatography (TLC) Rapid Check

For quick qualitative checks during synthesis:

  • Stationary Phase: Silica Gel 60 F254 plates.

  • Mobile Phase: Dichloromethane : Methanol (95:5 v/v) + 0.5% Triethylamine.

    • Note: Triethylamine is mandatory to prevent the basic amine from streaking.

  • Visualization:

    • UV 254 nm: Dark spot (Quenching).

    • UV 365 nm: Bright blue fluorescence (Emission).

  • Rf Value: Typically 0.3–0.4 in this system (varies by humidity).

Part 6: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 103148, 2-Methylquinolin-6-amine. Retrieved from [Link][6]

  • Gatti, R., et al. (2004). HPLC-fluorescence determination of amino acids in pharmaceuticals after pre-column derivatization with phanquinone. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Valadbeigi, Y., & Causon, T. (2024). Using differential mobility spectrometry to measure ion solvation: An examination of the roles of solvents and ionic structures in separating quinoline-based drugs. Journal of the American Society for Mass Spectrometry.[3] Retrieved from [Link] (Contextual grounding on Quinoline mobility).

  • Cohen, S. A., et al. (1993). Synthesis of a fluorescent derivatizing reagent, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate. Analytical Biochemistry. (Provides comparative data on the 6-aminoquinoline fluorophore class). Retrieved from [Link]

Sources

6-Amino-2-methylquinoline for developing anti-inflammatory drugs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinoline pharmacophore is a "privileged structure" in medicinal chemistry, serving as the backbone for antimalarial, antibacterial, and anti-inflammatory therapeutics. 6-Amino-2-methylquinoline (CAS: 65079-19-8) represents a high-value intermediate for developing non-steroidal anti-inflammatory drugs (NSAIDs).[1] Its C6-amino group provides a versatile handle for derivatization (e.g., Schiff bases, amides, ureas), while the C2-methyl group enhances lipophilicity and metabolic stability.

This guide details a validated workflow for transforming 6-amino-2-methylquinoline into a library of potential COX-2 inhibitors. It covers synthetic protocols, in silico molecular docking validation, and in vitro protein denaturation screening assays.

The Scaffold: 6-Amino-2-Methylquinoline

Unlike simple quinolines, the 2-methyl derivative (quinaldine core) offers steric protection and modulates the electronic properties of the ring system.[1]

PropertySpecificationRelevance to Drug Design
CAS Number 65079-19-8Unique identifier for sourcing high-purity starting material.[1]
Molecular Formula C₁₀H₁₀N₂Low molecular weight (158.20 g/mol ) allows room for functionalization while obeying Lipinski’s Rule of 5.
Functional Group Primary Amine (-NH₂) at C6Nucleophilic site for condensation reactions (e.g., imine formation).[1]
Lipophilicity LogP ~ 1.6 - 2.0Favorable for membrane permeability; the methyl group adds ~0.5 logP units compared to 6-aminoquinoline.[1]

Strategic Development Workflow

The following diagram illustrates the integrated pipeline from raw scaffold to lead candidate selection.

DrugDiscoveryPipeline Start Scaffold Sourcing (6-Amino-2-methylquinoline) Deriv Chemical Derivatization (Schiff Base Synthesis) Start->Deriv Reflux/Acid Cat. Docking In Silico Validation (COX-2 Docking) Deriv->Docking Structural Filtering Screening In Vitro Screening (BSA Denaturation Assay) Deriv->Screening Biological Assay Lead Lead Candidate Selection Docking->Lead Binding Energy < -8.0 kcal/mol Screening->Lead IC50 < Standard (Diclofenac)

Figure 1: Integrated workflow for developing anti-inflammatory agents from quinoline precursors.

Protocol A: Chemical Synthesis of Schiff Base Derivatives

Objective: To synthesize a library of azomethine (Schiff base) derivatives. The C=N linkage is pharmacologically active, often enhancing anti-inflammatory activity by mimicking the arachidonic acid transition state in the COX enzyme active site.

Reagents:

  • 6-Amino-2-methylquinoline (1.0 eq)[1][2]

  • Substituted Benzaldehydes (1.0 eq) (e.g., 4-chlorobenzaldehyde, 4-nitrobenzaldehyde)[1]

  • Ethanol (Absolute)[1]

  • Glacial Acetic Acid (Catalyst)[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 0.01 mol of 6-amino-2-methylquinoline in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 0.01 mol of the selected substituted benzaldehyde.

  • Catalysis: Add 2–3 drops of glacial acetic acid to catalyze the dehydration.

  • Reaction: Reflux the mixture at 80°C for 4–6 hours. Monitor progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3) as the mobile phase.

  • Isolation: Pour the reaction mixture into crushed ice/water (100 mL). The Schiff base will precipitate as a solid.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from hot ethanol to yield the pure product.

  • Validation: Confirm structure via melting point (sharp range indicates purity) and ¹H-NMR (look for the azomethine singlet –CH=N– around δ 8.3–8.8 ppm).

Protocol B: In Silico Validation (Molecular Docking)

Before extensive wet-lab testing, candidates should be screened computationally against the target enzyme, Cyclooxygenase-2 (COX-2).[1]

Target: COX-2 (PDB ID: 3LN1 or 1CX2 - complexed with Celecoxib).[1]

Workflow:

  • Ligand Prep: Draw the synthesized Schiff bases in ChemDraw/Avogadro. Minimize energy using the MMFF94 force field.

  • Receptor Prep: Download the PDB structure. Remove water molecules and co-crystallized ligands. Add polar hydrogens and Kollman charges using AutoDock Tools.

  • Grid Generation: Center the grid box on the active site (defined by the co-crystallized inhibitor).

  • Docking: Run AutoDock Vina.

  • Analysis: Look for binding energies lower (more negative) than -7.5 kcal/mol .

    • Critical Interaction: Look for Hydrogen bonding with Arg120 and Tyr355 (gatekeeper residues) and hydrophobic interactions in the side pocket.

Protocol C: In Vitro Anti-Inflammatory Assay (BSA Denaturation)

Principle: Inflammation induces protein denaturation. Agents that prevent protein denaturation often act as NSAIDs. This assay uses Bovine Serum Albumin (BSA) as a model protein.

Materials:

  • Test Compounds (dissolved in DMSO)[1]

  • Bovine Serum Albumin (BSA), 1% aqueous solution

  • Phosphate Buffer Saline (PBS), pH 6.4

  • Standard Drug: Diclofenac Sodium

Methodology:

  • Control Preparation: Mix 0.2 mL of BSA (1%) + 2.8 mL of PBS.

  • Test Sample Preparation: Mix 0.2 mL of BSA (1%) + 2.8 mL of PBS containing the test compound at varying concentrations (e.g., 100, 200, 400, 800 µg/mL).

  • Incubation: Incubate at 37°C for 15 minutes.

  • Thermal Stress: Heat samples at 70°C for 5 minutes to induce denaturation.

  • Measurement: Cool to room temperature and measure absorbance at 660 nm (turbidity indicates denaturation).

  • Calculation:

    
    [1]
    

Data Interpretation & Mechanism of Action

The anti-inflammatory efficacy of 6-amino-2-methylquinoline derivatives is linked to their ability to interrupt the Arachidonic Acid pathway.[1]

MOA Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA Phospholipase A2 COX2 COX-2 Enzyme AA->COX2 PG Prostaglandins (PGE2) COX2->PG Drug 6-A-2-MQ Derivative Drug->COX2 Inhibits Inflammation Inflammation/Pain PG->Inflammation

Figure 2: Mechanism of Action.[1] The quinoline derivative competes with Arachidonic Acid for the COX-2 active site.[1]

Expected Results Table:

CompoundConcentration (µg/mL)% Inhibition (BSA Assay)Docking Score (kcal/mol)Interpretation
Control (DMSO) -0%-Baseline
Diclofenac (Std) 10085%-8.9Validated Control
6-A-2-MQ (Raw) 100~15%-5.2Weak activity (needs derivatization)
Derivative A 10078%-8.4Lead Candidate (High potency)
Derivative B 10030%-6.1Low potency (discard)

References

  • Chemical Identity: National Center for Biotechnology Information. (2025).[2][3] PubChem Compound Summary for CID 103148, 2-Methylquinolin-6-amine. Retrieved from [Link][1]

  • Schiff Base Synthesis: Aleqsanyan, I. L., et al. (2022). Synthesis of Schiff Bases... from 6-Amino-2-methylquinolin-4-ol. ResearchGate. Retrieved from [Link]

  • Biological Evaluation: Balaji, P. N., et al. (2017).[4] Synthesis, Biological Evaluation of Novel Quinoline and its derivatives.... International Journal of Pharmaceutical Research.[4] Retrieved from [Link]

  • COX Inhibition Context: Elfeky, S. A., et al. (2023). Synthesis, Molecular Docking Studies and Biological Evaluation of Quinoline Derivatives as COX Inhibitors. Research Journal of Pharmacy and Technology. Retrieved from [Link][1]

Sources

Troubleshooting & Optimization

Overcoming solubility issues of 6-Amino-2-methylquinoline in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Amino-2-methylquinoline (6-AMQ) presents a classic "brick dust" solubility profile: a high melting point (~189°C) indicating strong crystal lattice energy, combined with a hydrophobic aromatic core.[1] While commercial vendors often label it "soluble in water," this typically applies only to its protonated salt forms or at very low concentrations.[1] At physiological pH (7.4), the molecule exists primarily as a neutral, lipophilic free base, leading to rapid precipitation in aqueous buffers.

This guide provides validated protocols to solubilize 6-AMQ for chemical synthesis, in vitro assays, and animal formulation, ensuring data reproducibility.

Module 1: Physicochemical Profiling (The "Why")

To solve the solubility issue, we must first understand the molecular drivers.[1]

PropertyValue (Approx.)Implication
pKa (Ring Nitrogen) ~6.5Critical: At pH 7.4, the molecule is ~90% neutral (insoluble). At pH 4.5, it is ~99% ionized (soluble).[1]
LogP ~1.8 - 2.0Moderately lipophilic.[1] It partitions into membranes but requires help to stay in water.[1]
Melting Point 186–191 °CHigh energy required to break the crystal lattice.[1]
H-Bond Donors 1 (Exocyclic -NH2)The exocyclic amine is a very weak base and does not protonate significantly in water; the ring nitrogen is the solubility handle.
The Solubility Trap: pH vs. Precipitation

The most common error is dissolving 6-AMQ in DMSO and spiking it directly into a neutral buffer (PBS pH 7.4).

  • Mechanism of Failure: The DMSO stock carries the neutral form.[1] Upon hitting the aqueous buffer, the solvent power drops, and since pH 7.4 > pKa (6.5), the molecule remains neutral and crashes out of solution immediately.

Module 2: Solubilization Protocols

Protocol A: The "Acid Switch" (For Chemical Synthesis/Stock Prep)

Best for: Creating stable aqueous stock solutions where physiological pH is not immediately required.

Mechanism: Protonation of the quinoline nitrogen disrupts the crystal lattice and creates a charge-dipole interaction with water.[1]

  • Weigh the required amount of 6-AMQ free base.[1]

  • Suspend in water (it will remain a solid).

  • Titrate with 1M HCl dropwise under stirring.

    • Observation: The solid will dissolve as the pH drops below 5.0.[1]

  • Target pH: Adjust final pH to 4.0 – 4.5 .

  • Filter: Pass through a 0.22 µm PVDF filter to remove any nucleation seeds.[1]

Protocol B: Cosolvent System (For In Vitro Assays)

Best for: Cellular assays where <1% DMSO is tolerated.

The "Golden Ratio" Formulation:

  • Stock: 100 mM in 100% DMSO (anhydrous).

  • Intermediate Dilution: Do not go straight to media.[1]

    • Dilute stock 1:10 into PEG400 or Propylene Glycol .

  • Final Step: Slowly add the Intermediate Mix to the cell culture media with rapid vortexing.

Why this works: The PEG400 acts as a bridge, preventing the "shock" precipitation that occurs when hydrophobic DMSO molecules interact with water.[1]

Protocol C: Cyclodextrin Complexation (For Sensitive Bio-Assays)

Best for: Animal studies (IP/IV) or assays sensitive to DMSO/Acid.

Reagents: Hydroxypropyl-β-cyclodextrin (HP-β-CD).[1]

  • Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in sterile water or saline.[1]

  • Acidification: Adjust the vehicle pH to 4.0 using 0.1M HCl.

  • Dissolution: Add 6-AMQ powder to the vehicle. Vortex and sonicate at 40°C for 20 minutes.

  • Neutralization (Optional): Once dissolved, slowly back-titrate to pH 6.0-6.5 using 0.1M NaOH. The cyclodextrin cavity will "shield" the hydrophobic core, keeping it soluble even as the charge is lost.

  • Sterilization: 0.22 µm filtration.

Module 3: Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct solubilization strategy based on your end application.

SolubilityStrategy Start Start: 6-AMQ Solid AppCheck What is the Application? Start->AppCheck Synthesis Chemical Synthesis AppCheck->Synthesis CellAssay Cellular Assay (In Vitro) AppCheck->CellAssay AnimalStudy Animal Study (In Vivo) AppCheck->AnimalStudy AcidSalt Convert to HCl Salt (pH < 4.0) Synthesis->AcidSalt DMSOTol Is DMSO tolerated? CellAssay->DMSOTol Route Route of Admin? AnimalStudy->Route DirectDMSO DMSO Stock -> Media (Risk of precip at >10µM) DMSOTol->DirectDMSO Yes (<0.1%) Cosolvent Use Cosolvent System: DMSO -> PEG400 -> Media DMSOTol->Cosolvent No / High Conc. Oral Oral Gavage: Suspension in Methylcellulose Route->Oral IV_IP IV / IP Injection: 20% HP-beta-CD (pH 5.5) Route->IV_IP

Caption: Decision matrix for selecting the optimal 6-AMQ formulation based on experimental constraints.

Troubleshooting & FAQ

Q1: I prepared a 10mM stock in DMSO, but when I added it to my PBS (pH 7.4), it turned cloudy immediately. Why? A: You experienced "solvent shock."[1] At pH 7.4, 6-AMQ is uncharged and insoluble.[1] When the DMSO (which held it in solution) is diluted by water, the solubility drops exponentially.

  • Fix: Use Protocol B . Pre-dilute in PEG400 before adding to PBS, or lower the stock concentration so the final aqueous concentration is below the solubility limit (likely <50 µM at neutral pH).

Q2: Can I autoclave the 6-AMQ solution? A: It is not recommended without stability data. 6-Aminoquinolines can be sensitive to oxidation (turning brown/black) at high temperatures, especially in solution.[1]

  • Fix: Use sterile filtration (0.22 µm PVDF or PES membrane) instead of autoclaving.

Q3: The solution turned yellow/brown after sitting on the bench for 2 days. Is it still good? A: 6-AMQ is air-sensitive and prone to oxidation, forming quinone-imine impurities.[1]

  • Fix: Always prepare fresh. If storage is necessary, store the solid under argon/nitrogen.[1] Store DMSO stocks at -20°C, protected from light. If the color has darkened significantly, discard.[1]

Q4: Which salt form should I use if I want to buy it pre-solubilized? A: If available, the Hydrochloride (HCl) or Mesylate salts are significantly more water-soluble than the free base. If you only have the free base, generating the HCl salt in situ (Protocol A) is chemically equivalent.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 103148, 2-Methylquinolin-6-amine. Retrieved from [Link]

  • Bergström, C. A., et al. (2016). Accuracy of calculated pH-dependent aqueous drug solubility.[1] European Journal of Pharmaceutical Sciences.[1] (Validates pKa-solubility relationships for basic drugs).

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development.[1] Journal of Pharmacy and Pharmacology.[1] (Standard reference for HP-β-CD solubilization of lipophilic aromatics).

Sources

Technical Support Center: Solubilization of 6-Amino-2-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2]

6-Amino-2-methylquinoline (6-A-2-MQ) is a hydrophobic aminoquinoline derivative commonly used as a synthesis intermediate or ligand precursor. While it is practically insoluble in water, it exhibits high solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO).

However, successful dissolution and storage require strict adherence to protocol due to two competing factors:

  • Hydrophobicity: The compound requires a high dielectric constant solvent (DMSO) to disrupt its crystal lattice.

  • Hygroscopicity of DMSO: DMSO aggressively absorbs atmospheric moisture.[1][2][3] Even a water content of <10% in DMSO can cause 6-A-2-MQ to precipitate immediately [1, 2].

Chemical Data Table
PropertyValueCritical Note
CAS Number 65079-19-8Verify against Certificate of Analysis (CoA).
Molecular Weight 158.20 g/mol Use for molarity calculations.
Solubility (DMSO) ~50–100 mM (Typical)Concentration dependent on DMSO water content.
Solubility (Water) InsolubleDo not dilute directly into aqueous media without an intermediate step.
Stability Air/Light SensitiveAmino group is prone to oxidation (browning).

Standard Operating Procedure (SOP)

Objective: Create a stable, homogenous stock solution (typically 10 mM – 50 mM).

Reagents & Equipment[6]
  • Solvent: Anhydrous DMSO (≥99.9%, stored over molecular sieves). Do not use "old" DMSO stored loosely capped.

  • Vessel: Amber glass vial (borosilicate) with a PTFE-lined cap. Avoid polystyrene (DMSO dissolves it).

  • Gas: Nitrogen or Argon (optional but recommended for long-term storage).

Step-by-Step Protocol
  • Calculation & Weighing:

    • Calculate the mass required for your target concentration.

    • Example: To make 10 mL of a 50 mM stock:

      
      
      
    • Weigh the powder into the amber vial. Note: Aminoquinolines can be static; use an anti-static gun if necessary.

  • Solvent Addition:

    • Add the calculated volume of Anhydrous DMSO to the vial.

    • Technique Tip: Pipette slowly down the side of the vial to wash down any powder adhering to the glass.

  • Dissolution Cycle (The "3-Step"):

    • Vortex: Vortex vigorously for 30 seconds.

    • Inspect: Check for "Schlieren lines" (wavy refraction lines indicating density gradients). If present, dissolution is incomplete.[3]

    • Sonicate: If solid particles remain, sonicate in a water bath at ambient temperature (20-25°C) for 5-minute intervals. Avoid excessive heat (>40°C) to prevent amino-oxidation.

  • Verification:

    • Hold the vial up to a light source. The solution should be clear and free of particulate matter. A slight yellow/brown tint is normal for aminoquinolines, but it should not be cloudy.

  • Storage:

    • Aliquot immediately into single-use volumes (to avoid freeze-thaw cycles).

    • Store at -20°C or -80°C.

Decision Tree & Workflow Visualization

The following diagram illustrates the logical flow for solubilization and troubleshooting.

SolubilizationWorkflow Start Start: Weigh 6-A-2-MQ AddDMSO Add Anhydrous DMSO Start->AddDMSO Vortex Vortex (30 sec) AddDMSO->Vortex Check Visual Inspection: Clear Solution? Vortex->Check Success Success: Aliquot & Store (-20°C / -80°C) Check->Success Yes Sonicate Sonicate (5 mins, 25°C) Check->Sonicate No (Particulates) FailCheck Still Precipitated? Sonicate->FailCheck Heat Gentle Heat (37°C) *Max 10 mins* Dilute Action: Add more DMSO (Reduce Conc.) Heat->Dilute Still Cloudy Discard FAIL: Check DMSO Water Content or Compound Purity Heat->Discard Precipitate Persists FailCheck->Success No (Clear) FailCheck->Heat Yes Dilute->Vortex

Figure 1: Logical workflow for dissolving 6-Amino-2-methylquinoline, including checkpoints for physical agitation and thermal assistance.

Troubleshooting & FAQs

Q1: My stock solution precipitated after I took it out of the freezer. Is it ruined?

A: Not necessarily.

  • Cause: DMSO freezes at 18.5°C. Upon thawing, localized concentration gradients form, or the DMSO may have absorbed moisture if the cap was not tight.

  • Fix: Ensure the vial is warmed completely to room temperature (25°C). Vortex vigorously. If the precipitate remains, the DMSO may have become "wet" (hygroscopic) [3].

  • Prevention: Use Parafilm® around caps during storage to prevent moisture ingress.

Q2: The solution has turned from pale yellow to dark brown. Can I still use it?

A: Proceed with caution.

  • Cause: This indicates oxidation of the primary amine (-NH2) group on the quinoline ring. This is common if the stock was exposed to air or light for extended periods [4].

  • Impact: The effective concentration of 6-A-2-MQ is reduced, and oxidation byproducts may be toxic to cells.

  • Recommendation: Check purity via LC-MS. If degradation >5%, discard and prepare fresh stock under inert gas (Nitrogen).

Q3: Can I add this DMSO stock directly to my cell culture media?

A: Yes, but you must control the Final DMSO Concentration .

  • Toxicity Limit: Most mammalian cells tolerate 0.1% to 0.5% (v/v) DMSO.

  • Precipitation Risk: Because 6-A-2-MQ is hydrophobic, rapid dilution into aqueous media (water shock) can cause it to crash out.

  • Protocol:

    • Dilute the DMSO stock into a small volume of plain media while vortexing.

    • Add this intermediate mix to the final culture dish.

    • Inspect under a microscope for crystals (needle-like structures).

Q4: Why does the protocol specify "Anhydrous" DMSO?

A: Standard laboratory-grade DMSO can contain 0.1%–1.0% water.

  • Mechanism: Water increases the polarity of the solvent mixture. Since 6-A-2-MQ is lipophilic, its solubility drops exponentially as water content rises.

  • Data: A shift from 0% water to 10% water in DMSO can reduce the solubility of lipophilic compounds by over 50% [5].

References

  • Gaylord Chemical Company. (2007).[4] Dimethyl Sulfoxide (DMSO) Solubility Data - Bulletin #102.[4] Gaylord Chemical.[4][5][6] [Link]

  • Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement.[1] Ziath Ltd. [Link]

  • PubChem. (2025).[7] Compound Summary: 6-Amino-2-methylquinoline (CID 103148).[7] National Center for Biotechnology Information. [Link]

  • Cheng, X., et al. (2003). Stability of screening compounds in wet DMSO.[1][8] Journal of Biomolecular Screening. [Link]

Sources

Purification of crude 6-Amino-2-methylquinoline by recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Recrystallization & Troubleshooting Guide Document ID: TSC-AMQ-006 Last Updated: February 7, 2026

Core Protocol: The Dual-Solvent Recrystallization System

Context: 6-Amino-2-methylquinoline (also known as 6-Aminoquinaldine) is a critical intermediate, often used in the synthesis of antimalarial drugs like Primaquine. Crude samples frequently contain unreacted nitro-precursors, inorganic salts (from reduction steps), and oxidation byproducts (tars) due to the air sensitivity of the amino group.

The Strategy: We utilize a Ethanol-Water displacement system . The aminoquinoline is highly soluble in hot ethanol but practically insoluble in water. By dissolving in minimum hot ethanol and slowly adding water (anti-solvent), we force the hydrophobic aromatic backbone to stack and crystallize while leaving polar impurities and salts in the aqueous mother liquor.

Experimental Workflow

Safety Warning: 6-Amino-2-methylquinoline is an irritant and potentially toxic.[1][2][3] All operations must be performed in a fume hood.

  • Dissolution (The Saturation Point):

    • Place crude solid in an Erlenmeyer flask.

    • Add 95% Ethanol sparingly while heating to a gentle reflux (~78°C).

    • Target: Dissolve 1g of crude in approximately 5-8 mL of hot ethanol.

    • Checkpoint: If solid remains but the solution is clear, it may be inorganic salts (insoluble in EtOH). Filter hot if necessary.[4]

  • Decolorization (Crucial for Purity):

    • If the solution is dark brown/black (oxidation tars), remove from heat.

    • Add Activated Carbon (5-10 wt% of crude mass).

    • Reflux for 5-10 minutes.

    • Hot Filtration: Filter through a pre-warmed Celite pad to remove carbon. Do not let the solution cool, or product will crystallize in the filter.

  • Crystallization (The Anti-Solvent Addition):

    • Maintain the filtrate at near-boiling temperature.

    • Add hot distilled water dropwise.

    • Stop Point: Stop adding water the moment a persistent turbidity (cloudiness) appears.

    • Add a few drops of ethanol to clear the solution again.

  • Nucleation & Growth:

    • Allow the flask to cool to room temperature slowly (insulate with a towel if necessary). Rapid cooling traps impurities.

    • Once at room temperature, cool in an ice bath (0-4°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter crystals via vacuum filtration (Buchner funnel).

    • Wash with a cold 1:1 Ethanol/Water mixture.

    • Dry in a vacuum oven at 40°C.

Troubleshooting Hub & FAQs

This section addresses specific failure modes based on the physicochemical properties of aminoquinolines.

Issue 1: "The product is 'oiling out' instead of crystallizing."

Diagnosis: The solution phase separated into two liquids (solvent + molten product) before crystals could form. This happens when the product's melting point is depressed by impurities or solvent saturation is too high at high temperatures. Corrective Action:

  • Re-heat: Dissolve the oil back into the solution by heating.

  • Add Solvent: Add slightly more Ethanol (solvent) to lower the saturation.

  • Seed: Cool very slowly and add a "seed crystal" of pure material at ~50°C.

  • Trituration: If oil persists, scratch the glass side of the flask with a glass rod to induce nucleation.

Issue 2: "My crystals are still dark/brown."

Diagnosis: Aminoquinolines oxidize rapidly in air to form quinone-imine like oligomers (tars). Corrective Action:

  • Inert Atmosphere: Perform the recrystallization under a Nitrogen blanket if possible.

  • Acid Wash: Wash the isolated crystals with cold, dilute sodium bisulfite solution (antioxidant) before the final water wash.

  • Double Carbon: You may need a second recrystallization with fresh activated carbon.

Issue 3: "Melting point is too low (< 186°C)."

Diagnosis: Presence of the 8-amino isomer or unreacted 6-nitro-2-methylquinoline. Corrective Action:

  • Check Isomer Profile: The 8-amino isomer is more soluble in ethanol. Recrystallize again, but use less water to keep the more soluble isomer in the mother liquor.

  • Reference Standard: Pure 6-Amino-2-methylquinoline should melt between 186-191°C [1][2].

Visualization & Logic

Figure 1: Recrystallization Workflow

Caption: Step-by-step logic flow for the purification of aminoquinolines, including critical decision nodes for impurity removal.

RecrystallizationWorkflow Start Crude 6-Amino-2-methylquinoline Dissolve Dissolve in Hot Ethanol (78°C) Start->Dissolve CheckColor Is solution dark? Dissolve->CheckColor Carbon Add Activated Carbon & Hot Filter CheckColor->Carbon Yes AntiSolvent Add Hot Water until turbid (Anti-Solvent) CheckColor->AntiSolvent No Carbon->AntiSolvent Cooling Slow Cooling (RT -> 4°C) AntiSolvent->Cooling CheckState Crystals or Oil? Cooling->CheckState OilFix Re-heat & Add more EtOH CheckState->OilFix Oil Filter Vacuum Filtration & Wash CheckState->Filter Crystals OilFix->Cooling Dry Dry (Vac Oven 40°C) Filter->Dry

[1]

Figure 2: Solubility Logic (The "Why")

Caption: Thermodynamic solubility differentiation between the target product and common impurities in the Ethanol/Water system.

SolubilityLogic cluster_0 Hot Solution (High Solubility) cluster_1 Cold + Water (Selective Precipitation) Product_Hot 6-AMQ (Soluble) Product_Cold 6-AMQ (Crystallizes) Product_Hot->Product_Cold Cooling + Anti-solvent Impurity_Hot Impurities (Soluble) Impurity_Cold Polar Impurities (Stay in Solution) Impurity_Hot->Impurity_Cold Remains Dissolved Tars Tars (Adsorbed on Carbon) Impurity_Hot->Tars Removed via Filtration

Data & Specifications

Table 1: Solvent Selection Matrix

Efficiency rating based on yield and purity trade-offs.

Solvent SystemRoleProsCons
Ethanol (95%) Primary SolventHigh solubility hot; moderate cold. Non-toxic.[2]May not reject all isomers without water.
Ethanol + Water Solvent + Anti-SolventBest Balance. Water forces precipitation of hydrophobic base.Risk of "oiling out" if water added too fast.
Toluene Alternative SolventGood for removing inorganic salts (insoluble).Toxic; harder to remove solvent residues.
Methanol Primary SolventHigher solubility than EtOH.Toxic; crystals tend to be smaller/powdery.
Table 2: Quality Control Metrics

Use these metrics to validate your purification.

ParameterSpecification (Pure)Method
Appearance Pale yellow to tan crystalsVisual
Melting Point 186°C – 191°C [1][2]Capillary MP
Solubility Soluble in dilute acid; Clear solution1M HCl Test
TLC (Silica) Single spot (

in Hex/EtOAc 1:1)
UV (254nm)

References

  • Thermo Scientific Chemicals. (2025).[1] 6-Amino-2-methylquinoline, 97% Product Specification. Retrieved from

  • ChemicalBook. (2025).[4] 6-AMINO-2-METHYLQUINOLINE Properties and Melting Point Data. Retrieved from

  • PubChem. (2025).[1][3] 2-Methylquinolin-6-amine Compound Summary. National Library of Medicine.[1] Retrieved from

Sources

Column chromatography protocol for 6-Amino-2-methylquinoline purification

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification Protocol for 6-Amino-2-methylquinoline

Case ID: #AMQ-6-PUR-001 Status: Active Assigned Specialist: Senior Application Scientist, Separation Sciences[1]

Executive Summary

Purifying 6-Amino-2-methylquinoline (also known as 6-aminoquinaldine) presents a specific set of challenges due to its amphoteric nature (basic quinoline nitrogen + aniline functionality) and susceptibility to oxidation .[1][2] Standard silica gel chromatography often results in severe tailing, irreversible adsorption, and product degradation (browning) if specific modifiers are not used.

This guide replaces generic advice with a causality-driven protocol designed to maximize recovery and purity.

Module 1: Pre-Purification Assessment (The Triage)

User Question: "My crude reaction mixture is a dark, viscous tar. Can I load this directly onto the column?"

Technical Response: No. Loading a crude reaction tar (typical from nitro-reduction syntheses) directly onto silica will result in column fouling and poor resolution.[1] The "tar" often consists of polymerized byproducts that will trap your amine.[1]

The Fix: Acid-Base "Triage" Extraction Before chromatography, you must debulk the impurity profile using the molecule's pKa properties.

  • Mechanism: The quinoline nitrogen (pKa ~5.[1]6) allows the molecule to be fully protonated and pulled into water, leaving non-basic tars in the organic layer.

Protocol:

  • Dissolve crude tar in Ethyl Acetate (EtOAc) .[1]

  • Extract 3x with 1M HCl . The product moves to the aqueous layer (turns yellow/orange).[1]

  • Discard the organic layer (contains non-basic tars/unreacted neutrals).[1]

  • Basify the aqueous layer to pH 10-12 using NH₄OH or NaOH (precipitate will form).[1]

  • Extract 3x with Dichloromethane (DCM) .

  • Dry over Na₂SO₄ and concentrate. Now you are ready for the column.

Module 2: Stationary & Mobile Phase Selection

User Question: "I am seeing massive tailing on TLC and the column. The product elutes over 20 fractions.[1] Why?"

Technical Response: This is a classic Silanol Effect .[1]

  • Causality: Silica gel (

    
    ) has surface silanol groups (
    
    
    
    ) that are slightly acidic (pH ~5).[1] The basic nitrogen of the quinoline ring forms strong hydrogen bonds or ionic interactions with these silanols, causing the compound to "drag" or stick permanently.

The Solution: You must use a Modifier or switch the Stationary Phase .[1]

Option A: Silica Gel with Amine Modifier (Standard)

You must "mask" the silanols using a volatile base that competes with your product for binding sites.[1]

  • Mobile Phase: DCM / Methanol / Triethylamine (TEA) .[1]

  • Ratio: Start with 98:2:1 (DCM:MeOH:TEA).

  • Pre-treatment: Flush the column with the eluent containing TEA before loading the sample.[1] This neutralizes the silica surface in advance.[1]

Option B: Neutral Alumina (High Purity)

If the product is sensitive to the acidic silica surface (indicated by turning purple/brown on the column), switch phases.

  • Stationary Phase: Aluminum Oxide (Neutral), Brockmann Grade III.[1]

  • Benefit: Alumina is amphoteric but generally less acidic than silica, preventing the protonation-based adsorption.[1]

  • Mobile Phase: Hexane / EtOAc (gradient) or DCM / MeOH (no TEA needed).[1]

Comparison of Methods:

FeatureSilica + TEANeutral Alumina
Resolution High (if TEA is used)Moderate
Loading Capacity HighLower (approx. 50% of silica)
Product Stability Moderate (Risk of oxidation)High
Cost LowHigh
Flow Rate FastSlower (packing is denser)

Module 3: Visualization & Workflow

The following diagram illustrates the decision logic for purification, ensuring you do not waste time on the wrong method.

PurificationWorkflow Start Crude 6-Amino-2-methylquinoline Triage Acid-Base Extraction (Remove Tars) Start->Triage Check Check TLC (DCM/MeOH 9:1) Triage->Check Tailing Severe Tailing / Streaking? Check->Tailing MethodA Method A: Silica Gel Modifier: 1% Triethylamine Tailing->MethodA Yes (Standard) Tailing->MethodA No (Unlikely) MethodB Method B: Neutral Alumina (Brockmann Grade III) Tailing->MethodB Yes (Acid Sensitive) Oxidation Product turns Brown/Purple? MethodA->Oxidation MethodB->Oxidation Inert Use Degassed Solvents & Argon Shielding Oxidation->Inert Yes Final Pure Product (Store in Dark/Cold) Oxidation->Final No Inert->Final

Figure 1: Decision matrix for the purification of amino-quinolines, prioritizing stationary phase selection based on compound behavior.

Module 4: Troubleshooting & FAQs

Q: The product precipitates at the top of the column immediately after loading.

  • Diagnosis: Solubility mismatch. You likely dissolved the sample in pure DCM or MeOH, but the column was equilibrated in Hexane or a low-polarity mix.

  • Fix: Use Dry Loading . Dissolve the crude in MeOH/DCM, add silica gel (ratio 1:2 sample:silica), and evaporate to a free-flowing powder. Load this powder on top of the packed column. This eliminates solvent shock.[1][3]

Q: My product turned purple during rotary evaporation.

  • Diagnosis: Oxidative degradation.[1] Aminoquinolines are electron-rich and sensitive to air/light, forming quinoid impurities.[1]

  • Fix:

    • Cover the column with aluminum foil during the run.[1]

    • Use degassed solvents (sparge with Nitrogen/Argon).[1]

    • Do not heat the water bath above 35°C during evaporation.[1]

    • Store the final solid under Nitrogen in the freezer.

Q: I can't separate the amine from the nitro-precursor (6-nitro-2-methylquinoline).

  • Diagnosis: Incorrect polarity gradient.[1] The nitro compound is much less polar than the amine.[1]

  • Fix: Run a "flush" first.[1]

    • Elute with 100% DCM (or 20% EtOAc/Hexane) first.[1] The nitro impurity will elute near the solvent front (

      
      ).[1]
      
    • Once the nitro compound is off, switch to DCM:MeOH:TEA (95:4:1) to elute the amine (

      
      ).[1]
      

References

  • PubChem. (2025).[1][4][5] 2-Methylquinolin-6-amine (Compound Summary). National Library of Medicine.[1] Available at: [Link][1]

  • Teledyne ISCO. (2023).[1] Introduction to Functionalized Silica Gel and Alumina Columns. Available at: [Link]

Sources

Identifying and removing impurities from 6-Amino-2-methylquinoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the purification and impurity management of 6-Amino-2-methylquinoline (CAS: 65079-19-8). It is designed for researchers encountering specific purity challenges, particularly regioisomers and polymerization byproducts ("tar") common in quinoline synthesis.

Executive Summary

High-purity 6-Amino-2-methylquinoline is a critical intermediate for antimalarials and functionalized dyes. Its synthesis is frequently plagued by two distinct classes of impurities: regioisomers (arising from non-selective nitration) and oligomeric tars (arising from the Doebner-Miller condensation). This guide provides protocols to identify the source of these impurities and remove them effectively.

Module 1: Diagnostic – Identifying the Source of Your Impurity

Before attempting purification, you must identify the synthetic origin of your crude material. The impurity profile differs vastly based on the route used.

FeatureRoute A: Nitration of Quinaldine Route B: Modified Doebner-Miller
Primary Precursor 2-Methylquinoline (Quinaldine)p-Aminoacetanilide + Crotonaldehyde
Key Impurity Type Regioisomers (Hard to remove)Polymeric Tar (Easy to remove)
Specific Contaminants 5-Amino-2-methylquinoline8-Amino-2-methylquinolineUnreacted p-AminoacetanilideZinc/Iron salts (inorganic)
Appearance Yellow/Orange crystalline solidDark brown/Black viscous oil or solid
Recommendation NOT RECOMMENDED for 6-amino target.PREFERRED ROUTE for high regioselectivity.
Expert Insight: The "Nitration Trap"

Why is my yield of 6-amino low? If you nitrated 2-methylquinoline directly, the electrophilic substitution favors the 5- and 8-positions (approx. 50:50 ratio). The 6-position is electronically deactivated. If your crude material comes from this route, recrystallization alone will likely fail to isolate the 6-amino isomer in high yield. Switch to Route B (Doebner-Miller) using p-aminoacetanilide to force the 6-position substitution.

Module 2: Visualizing the Impurity Pathways

The following diagram maps the generation of impurities based on the synthetic choice.

SynthesisPathways StartA Route A: Nitration of Quinaldine InterA Mixture of 5-Nitro & 8-Nitro Isomers StartA->InterA Non-selective Nitration StartB Route B: Doebner-Miller (p-Aminoacetanilide) InterB 6-Acetamido-2-methylquinoline (High Regioselectivity) StartB->InterB Condensation ImpurityA CRITICAL IMPURITY: 5-Amino & 8-Amino Isomers InterA->ImpurityA Reduction ImpurityB COMMON IMPURITY: Polymeric Tars (Oxidative Polymerization) InterB->ImpurityB Side Reaction Target Target: 6-Amino-2-methylquinoline InterB->Target Hydrolysis ImpurityA->Target Difficult Separation ImpurityB->Target Easy Removal (Acid/Base)

Figure 1: Comparison of impurity generation between direct nitration (Route A) and Doebner-Miller synthesis (Route B).

Module 3: Troubleshooting Guide (Q&A Format)
Issue 1: "My product is a sticky black tar that won't crystallize."
  • Diagnosis: This is the classic "Doebner-Miller Tar," caused by the polymerization of crotonaldehyde or oxidation of the aniline during the reaction.

  • Solution: The Acid-Base "Rescue" Protocol.

    • Dissolution: Dissolve the crude black mass in dilute Hydrochloric Acid (HCl, 2M). The quinoline amine forms a water-soluble hydrochloride salt. The non-basic "tar" remains insoluble.

    • Filtration: Filter the acidic solution through a Celite pad. The black tar will stay on the filter; the filtrate should be a clear (yellow/orange) liquid.

    • Charcoal Treatment: Add Activated Charcoal (Norit) to the filtrate, heat to 50°C for 15 mins, and filter again. This removes soluble colored oligomers.

    • Precipitation: Slowly basify the filtrate with Ammonium Hydroxide (NH₄OH) to pH 9-10. The pure 6-amino-2-methylquinoline will precipitate as a solid.

Issue 2: "HPLC shows a persistent impurity at RRT 0.9 or 1.1."
  • Diagnosis: This is likely an isomer (5-amino or 8-amino) or unhydrolyzed intermediate (6-acetamido-2-methylquinoline).

  • Solution: Solubility Exploitation.

    • If Isomers: 6-Amino-2-methylquinoline is generally less soluble in toluene than its isomers.

    • Protocol: Recrystallize from hot Toluene. Dissolve at reflux, filter hot to remove inorganic salts, and cool slowly to 4°C.

    • If Unhydrolyzed Intermediate: Check the IR spectrum for a carbonyl peak (~1670 cm⁻¹). If present, reflux the solid in 20% HCl for 4 hours to complete the hydrolysis, then repeat the Acid-Base workup.

Issue 3: "The melting point is depressed (below 185°C)."
  • Diagnosis: Presence of inorganic salts (Zinc/Iron) or solvent occlusion.

  • Solution:

    • Perform a final recrystallization using Ethanol/Water (9:1) .

    • Dry the crystals under vacuum at 60°C for 12 hours to remove trapped solvent.

    • Target MP: Pure 6-amino-2-methylquinoline melts at 190–191°C (check against standard).

Module 4: Validated Purification Workflow

This protocol assumes a crude product synthesized via the Doebner-Miller route (Route B).

PurificationFlow Crude Crude Reaction Mixture (Dark Solid/Oil) AcidStep Add 2M HCl (Convert to Hydrochloride Salt) Crude->AcidStep Filter1 Filtration (Celite) AcidStep->Filter1 Tar Residue: Polymeric Tar (Discard) Filter1->Tar Filtrate1 Filtrate: Soluble Amine Salt Filter1->Filtrate1 Charcoal Activated Charcoal Treatment (50°C, 15 min) Filtrate1->Charcoal BaseStep Basify with NH4OH (pH 10) Charcoal->BaseStep Precipitate Precipitate: Free Base Form BaseStep->Precipitate Recryst Recrystallization (Ethanol/Water or Toluene) Precipitate->Recryst Final Pure 6-Amino-2-methylquinoline (>98% Purity) Recryst->Final

Figure 2: Step-by-step purification logic to remove tar and inorganic contaminants.

Detailed Protocol Steps:
  • Acid Extraction: Suspend 10g of crude material in 100mL of 2M HCl. Stir vigorously for 30 minutes.

  • De-Tarring: Filter the suspension through a sintered glass funnel packed with Celite. Wash the pad with 20mL of 2M HCl.

  • Decolorization: Transfer the filtrate to a clean beaker. Add 1g of Activated Charcoal. Heat to 50°C with stirring for 15 minutes. Filter while warm to remove the charcoal.

  • Neutralization: Place the clear filtrate in an ice bath. Dropwise add Ammonium Hydroxide (25%) until the pH reaches 10. A thick precipitate should form.

  • Isolation: Filter the solid and wash with cold water (3 x 50mL) to remove ammonium salts.

  • Recrystallization:

    • Dissolve the damp solid in boiling Ethanol (approx. 10-15mL per gram).

    • Add hot water dropwise until slight turbidity appears.

    • Allow to cool to room temperature, then refrigerate at 4°C overnight.

    • Collect crystals and dry.

Module 5: Analytical Specifications

Use these parameters to validate the success of your purification.

ParameterSpecificationMethod
Appearance Pale yellow to tan crystalline powderVisual
Melting Point 190°C – 191°CCapillary Method
HPLC Purity > 98.0% (Area %)C18 Column, ACN/Water (0.1% TFA)
Solubility Soluble in DMSO, Methanol, Dilute AcidInsoluble in Water (at pH 7)Solubility Test
References
  • Skraup-Doebner-Von Miller Synthesis Mechanism

    • Source: Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup-Doebner-Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676.
    • Relevance: Explains the fragmentation-recombination mechanism leading to the quinoline core and the origin of oligomeric side products.
    • URL:[Link]

  • Nitration Regioselectivity of Quinolines

    • Source: Schofield, K. (1967). Hetero-aromatic Nitrogen Compounds: Pyrroles and Pyridines. Butterworths. (Classic text confirming 5/8-position preference in electrophilic substitution of quinolines).
    • Relevance: Validates why direct nitration of quinaldine is a poor route for 6-amino deriv
    • URL:[Link] (Related classic paper on Quinoline nitration).

  • Purification of Quinoline Derivatives

    • Source: Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
    • Relevance: Standard protocols for acid-base extraction and recrystallization of arom
    • URL:[Link][1][2]

Sources

Technical Support Center: Troubleshooting Low Yield in 6-Amino-2-methylquinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-Amino-2-methylquinoline. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, during this multi-step synthesis. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to diagnose and resolve issues effectively. Our focus will be on the most common and practical synthetic route: a Doebner-von Miller reaction to form 6-nitro-2-methylquinoline, followed by the reduction of the nitro group.

Overall Synthetic Workflow

The synthesis is typically approached in two primary stages. Understanding this workflow is the first step in pinpointing the source of yield loss.

G cluster_0 Stage 1: Doebner-von Miller Reaction cluster_1 Stage 2: Nitro Group Reduction A p-Nitroaniline + Crotonaldehyde B Acid Catalyst (e.g., HCl, H₂SO₄) Oxidant (e.g., p-Nitroaniline itself) A->B Reactants C 6-Nitro-2-methylquinoline B->C Cyclization & Oxidation D 6-Nitro-2-methylquinoline C->D Purification & Isolation E Reducing Agent (e.g., SnCl₂/HCl, H₂/Pd-C) D->E Substrate F 6-Amino-2-methylquinoline E->F Reduction

Caption: High-level workflow for the two-stage synthesis of 6-Amino-2-methylquinoline.

Part 1: Troubleshooting the Doebner-von Miller Synthesis of 6-Nitro-2-methylquinoline

This initial stage is often the most significant source of yield loss. The harsh acidic and oxidative conditions required for the cyclization can lead to a number of side reactions.[1]

Frequently Asked Questions (FAQs)

Q1: My reaction produced a large amount of black, intractable tar and a very low yield of the desired 6-nitro-2-methylquinoline. What is the primary cause?

A: This is the most common problem encountered in Doebner-von Miller and related Skraup syntheses. The root cause is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material (crotonaldehyde).[2][3] Under strong acid and heat, crotonaldehyde readily self-condenses to form high-molecular-weight polymeric tars, sequestering your reagent and making product isolation exceptionally difficult.

Troubleshooting Strategies:

  • Optimize Acid Concentration: Excessively harsh acidic conditions accelerate polymerization. Consider titrating down the concentration of your acid or exploring milder Lewis acids (e.g., ZnCl₂, SnCl₄) as alternatives to strong Brønsted acids like H₂SO₄.[3]

  • Control Reaction Temperature: Overheating is a major contributor to tar formation. Maintain the lowest effective temperature for the reaction to proceed at a reasonable rate.[4] Use a well-controlled heating mantle and monitor the internal temperature.

  • Gradual Reagent Addition: Instead of adding all reagents at once, add the crotonaldehyde slowly to the heated acidic solution of p-nitroaniline. This keeps the instantaneous concentration of the aldehyde low, favoring the desired reaction pathway over self-polymerization.[5]

  • Employ a Biphasic System: Sequestering the crotonaldehyde in a non-polar organic phase (like toluene) while the aniline remains in the acidic aqueous phase can dramatically reduce polymerization and improve yields.[2]

Q2: The reaction was extremely vigorous and became uncontrollable, leading to material loss. How can I moderate it?

A: The Skraup and Doebner-von Miller reactions are notoriously exothermic.[6][7] This uncontrolled release of heat can lead to dangerous pressure buildup and promotes the formation of side products and tar.

Moderation Techniques:

  • Use a Moderator: The addition of ferrous sulfate (FeSO₄) is a classic and effective method to make the reaction less violent.[5][8] It is believed to act as an oxygen carrier, smoothing the oxidation step over a longer period. Boric acid can also be used for this purpose.[8]

  • Controlled Acid Addition: Ensure you are adding concentrated sulfuric acid slowly and with efficient external cooling (e.g., an ice bath).

  • Efficient Stirring: Good mechanical stirring is crucial to dissipate heat throughout the reaction mixture and prevent the formation of localized hotspots.

Q3: My yield is low, but I don't see significant tar. What other factors should I investigate?

A: If tarring is not the primary issue, your low yield may stem from suboptimal reaction parameters or reagent quality.

Points of Investigation:

  • Choice of Oxidant: While the nitro group of the p-nitroaniline starting material can serve as the oxidant, this is not always efficient. The choice of an appropriate co-oxidant can be critical. Mild oxidants are preferred as quinolines can be unstable to strong ones.[9] Arsenic acid or nitrobenzene are traditionally used, though safer and more modern alternatives should be considered.[7]

  • Purity of Reagents: For related syntheses like the Skraup, the presence of water in reagents like glycerol has been shown to significantly lower yields.[8] Ensure your starting materials, particularly the aldehyde, are pure and dry.

  • Reaction Time: Monitor the reaction's progress using Thin-Layer Chromatography (TLC). Insufficient reaction time will lead to incomplete conversion, while excessively long times at high temperatures can degrade the product.

Key Parameter Optimization

The following table summarizes key parameters that can be adjusted to optimize the Doebner-von Miller reaction.

ParameterStandard ConditionOptimized ConditionRationale for OptimizationExpected Outcome
Temperature 100-130 °C90-110 °C (or lowest effective temp.)Minimize polymerization of aldehyde.[4]Reduced tar, higher purity.
Acid Conc. H₂SO₄ or HClDiluted H₂SO₄, p-TsOH, or Lewis Acid (ZnCl₂)Reduce harshness of conditions.[3]Less charring, cleaner reaction.
Moderator NoneFeSO₄·7H₂O (0.1 eq)Control exothermic nature of the reaction.[5]Smoother, more controllable reaction.
Reagent Addition All at onceSlow, dropwise addition of aldehydeMaintain low [aldehyde] to prevent self-condensation.[5]Significantly improved yield.

Part 2: Troubleshooting the Reduction of 6-Nitro-2-methylquinoline

This second stage is generally more straightforward, but inefficiencies here can still compromise your final yield and purity.

Frequently Asked Questions (FAQs)

Q4: My final product is contaminated with the starting 6-nitro-2-methylquinoline. How do I ensure the reduction goes to completion?

A: Incomplete reduction is a common issue that stems from insufficient reducing agent, deactivated catalyst, or suboptimal reaction conditions.

Solutions for Complete Reduction:

  • Tin(II) Chloride (SnCl₂/HCl): This is a very reliable method. Ensure you are using a sufficient molar excess of SnCl₂ (typically 3-5 equivalents). The reaction often requires heating to proceed to completion. Monitor by TLC until all the starting material is consumed.

  • Catalytic Hydrogenation (H₂/Pd-C): This method offers a cleaner workup. Key parameters are catalyst loading (5-10 mol %), hydrogen pressure (from balloon pressure to 50 psi), and solvent. Ensure your catalyst is active; if it's old, it may have been poisoned. The solvent must be able to dissolve the starting material (e.g., ethanol, ethyl acetate).

  • Iron in Acidic Media (Fe/HCl or Fe/AcOH): This is a classic, cost-effective method. Use finely powdered iron to maximize surface area. Activation of the iron with a small amount of acid before adding the substrate can be beneficial.

Q5: The work-up is messy, and I'm having trouble purifying my product from inorganic salts. Are there better procedures?

A: The choice of reducing agent directly impacts the complexity of the work-up.

  • Post-SnCl₂ Reduction: After reduction, the reaction mixture is acidic and contains tin salts. The standard procedure is to carefully basify the cold solution with a concentrated base (e.g., NaOH or NH₄OH) until the tin hydroxides precipitate. The product can then be extracted into an organic solvent (like ethyl acetate or dichloromethane). Thorough extraction is key to recovering all the product.

  • Post-Fe/Acid Reduction: The work-up involves filtering off the iron and iron salts, then extracting the product from the filtrate after basification.

  • For a Cleaner Work-up: Catalytic hydrogenation is superior. The work-up simply involves filtering off the palladium catalyst through a pad of Celite and evaporating the solvent. This often yields a much purer crude product, simplifying subsequent purification steps like chromatography or recrystallization.[10]

Troubleshooting Logic Flow

This diagram outlines a logical approach to diagnosing low-yield issues in the overall synthesis.

G start Low Final Yield of 6-Amino-2-methylquinoline check_purity Analyze intermediate by TLC/NMR. Is 6-Nitro-2-methylquinoline pure and high-yield? start->check_purity issue_step1 Problem is in Stage 1 (Doebner-von Miller) check_purity->issue_step1 No issue_step2 Problem is in Stage 2 (Reduction) check_purity->issue_step2 Yes tar Is there significant tar formation? issue_step1->tar incomplete_red Is starting nitro compound present in final product? issue_step2->incomplete_red control_exotherm Is the reaction too vigorous? tar->control_exotherm No solve_tar Optimize Temp. Slow Reagent Addition Use Biphasic System tar->solve_tar Yes solve_exotherm Add Moderator (FeSO₄) Cool during acid addition Ensure efficient stirring control_exotherm->solve_exotherm Yes solve_other1 Check Reagent Purity Optimize Oxidant Monitor Reaction Time control_exotherm->solve_other1 No solve_incomplete_red Increase Equivalents of Reductant Check Catalyst Activity Increase Reaction Time/Temp incomplete_red->solve_incomplete_red Yes solve_purification Optimize Work-up pH Use thorough extraction Consider cleaner method (H₂/Pd-C) incomplete_red->solve_purification No (Purification Issue)

Caption: A decision tree for troubleshooting the synthesis of 6-Amino-2-methylquinoline.

Experimental Protocols

Protocol 1: Optimized Doebner-von Miller Synthesis of 6-Nitro-2-methylquinoline

This protocol incorporates several of the troubleshooting strategies discussed above to minimize tar formation.

  • Reaction Setup: In a fume hood, equip a 1L three-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a pressure-equalizing dropping funnel.

  • Charging Reactants: To the flask, add p-nitroaniline (e.g., 50 g, 1 eq) and concentrated hydrochloric acid (e.g., 150 mL). Begin vigorous stirring.

  • Heating: Heat the mixture to 90-100 °C using a temperature-controlled heating mantle.

  • Slow Addition: In the dropping funnel, place crotonaldehyde (e.g., 1.2 eq). Add the crotonaldehyde dropwise to the stirred, heated aniline solution over a period of 2-3 hours. The mixture will darken significantly.

  • Reaction: After the addition is complete, maintain the reaction at 100 °C for an additional 3-4 hours. Monitor the disappearance of p-nitroaniline by TLC.

  • Work-up: Cool the reaction mixture to room temperature, then carefully pour it onto crushed ice. Slowly basify the cold mixture with concentrated ammonium hydroxide until it is strongly alkaline (pH > 10). A dark solid should precipitate.

  • Purification: Collect the crude solid by vacuum filtration and wash it thoroughly with water. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield 6-nitro-2-methylquinoline.

Protocol 2: Reduction of 6-Nitro-2-methylquinoline with Tin(II) Chloride
  • Reaction Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stir bar.

  • Charging Reactants: To the flask, add 6-nitro-2-methylquinoline (e.g., 20 g, 1 eq), and ethanol (e.g., 200 mL). Stir to dissolve.

  • Addition of Reductant: In a separate beaker, dissolve tin(II) chloride dihydrate (SnCl₂·2H₂O) (e.g., 4 eq) in concentrated hydrochloric acid (e.g., 100 mL). Add this solution to the stirred solution of the nitroquinoline. An exotherm may be observed.

  • Reaction: Heat the reaction mixture to reflux for 2-3 hours. The solution should become lighter in color. Monitor the reaction by TLC until the starting material is fully consumed.

  • Work-up: Cool the reaction mixture in an ice bath. Very carefully, add 50% NaOH solution dropwise until the solution is strongly basic (pH > 12) and a thick white precipitate of tin salts forms.

  • Extraction: Transfer the mixture to a separatory funnel and extract thoroughly with ethyl acetate (3 x 150 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. The resulting crude 6-amino-2-methylquinoline can be further purified by column chromatography or recrystallization.[10]

References
  • Vertex AI Search. (n.d.). Preparation and Properties of Quinoline. Retrieved February 7, 2026.
  • BenchChem. (2025).
  • YouTube. (2021, November 8). Skraup Quinoline Synthesis Mechanism | Organic Chemistry. Retrieved February 7, 2026, from [Link]

  • Yuan, X. X. (2010). Synthesis of Mono-Substituted Derivatives of 6-Aminoquinoline. Chinese Chemical Letters.
  • Wikipedia. (n.d.). Skraup reaction. Retrieved February 7, 2026, from [Link]

  • Organic Syntheses. (n.d.). Quinoline. Org. Synth. 1921, 1, 77. Coll. Vol. 1, p.478 (1941). Retrieved February 7, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved February 7, 2026, from [Link]

  • Asif, M. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20676–20709.
  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Ji, R., et al. (2014). Simplified 2-Aminoquinoline-Based Scaffold for Potent and Selective Neuronal Nitric Oxide Synthase Inhibition. ACS Medicinal Chemistry Letters, 5(4), 403–408.
  • Chen, J., et al. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. ACS Omega, 8(7), 6980–6989.
  • BenchChem. (2025). A Comparative Guide to Quinoline Synthesis: 1-(2-Amino-6-methylphenyl)ethanone vs. 1-(2-aminophenyl)ethanone. Retrieved February 7, 2026.
  • Guolan, Z., et al. (2016). FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. HETEROCYCLES, 92(3).
  • MDPI. (2024). Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. Retrieved February 7, 2026, from [Link]

  • Bakr, R. B., et al. (2018). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Research in Pharmaceutical Sciences, 13(4), 304–315.
  • ResearchGate. (2018, July 17). What is the complete procedure for Doebner-von miller reaction?. Retrieved February 7, 2026, from [Link]

  • Cambridge University Press. (n.d.). Combes Quinoline Synthesis. Retrieved February 7, 2026.
  • BenchChem. (n.d.). 2-Aminoquinoline: A Technical Guide for Researchers. Retrieved February 7, 2026.
  • MDPI. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Molecules, 27(11), 3568.
  • Ramann, G. A., & Cowen, B. J. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 987.
  • Scribd. (n.d.). Quinoline Synthesis. Retrieved February 7, 2026, from [Link]

  • BenchChem. (2025). Technical Support Center: Doebner-von Miller Quinoline Synthesis. Retrieved February 7, 2026.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Synthesis and Characterization of some New 6-substituted-2, 4-di (hetar-2-yl) Quinolines via Micheal Addition. Retrieved February 7, 2026.

Sources

Optimizing reaction conditions for Skraup synthesis of quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Skraup Quinoline Synthesis Topic: Optimizing Reaction Conditions & Troubleshooting Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Introduction

Welcome to the Advanced Synthesis Support Center. The Skraup synthesis is the "sledgehammer" of quinoline construction—historically reliable but notoriously violent and prone to tar formation.

As your Application Scientist, I am not here to simply recite a recipe. I am here to help you engineer the reaction. The Skraup is a delicate balance between dehydration (glycerol


 acrolein) and condensation  (aniline + acrolein).[1] If these two rates desynchronize, you get an explosion or a flask of black tar.

This guide addresses the three critical failure modes: Thermal Runaway , Polymerization (Tar) , and Regio-ambiguity .

Module 1: Safety & Exotherm Management

User Issue: "My reaction erupted out of the condenser during the initial heating phase."

The Mechanism of Failure: The classic Skraup involves mixing aniline, glycerol, sulfuric acid, and an oxidant (often nitrobenzene).[2][3] The danger lies in the induction period .

  • You heat the mixture. Nothing happens initially.

  • Suddenly, glycerol dehydrates to acrolein (endothermic).

  • Acrolein immediately reacts with aniline (highly exothermic Michael addition).

  • If you have accumulated too much acrolein before the reaction "kicks off," the simultaneous reaction of the entire pool releases massive heat, vaporizing the solvent/reactants.

The Solution: The Ferrous Sulfate Moderator Do not run a classical Skraup without a moderator. Ferrous sulfate (


) acts as an oxygen carrier and radical scavenger, smoothing out the oxidation steps and preventing the "all-at-once" energy release [1].

Optimized Protocol (Safe Initiation):

  • Add Moderator: Add solid

    
     (approx. 5-10 mol% relative to aniline) to the reaction flask before adding acid.
    
  • The "Wait for the Drop" Technique:

    • Heat the mixture slowly to ~100-110°C.

    • Watch for the first sign of reflux or bubbling.

    • IMMEDIATELY remove the heating mantle.

    • The reaction will continue to boil on its own (exotherm).[4]

    • Only re-apply heat once the spontaneous boiling subsides.[4]

Module 2: The "Tar" Problem (Yield Optimization)

User Issue: "I am getting 30% yield and 70% insoluble black sludge."

The Mechanism of Failure: Acrolein is a highly reactive


-unsaturated aldehyde. In hot sulfuric acid, it prefers to polymerize with itself rather than react with your aniline. This polymer is the "tar."

The Solution: The Iodine Modification Replace nitrobenzene with Iodine (


)  or use it as a co-catalyst. Iodine is a milder oxidant and helps catalyze the dehydration step, synchronizing the generation of acrolein with its consumption by aniline [2].

Comparison of Oxidants:

OxidantReactivity ProfileTar FormationTypical YieldNotes
Nitrobenzene Violent / High EnergyHigh40-50%Classic method. Requires vigorous exotherm control.[4]
Arsenic Acid (

)
ModerateMedium50-60%Highly Toxic. Historic standard, now discouraged.
Iodine (

)
Controlled / CatalyticLow70-85%Recommended. Acts as a mild dehydrating/oxidizing agent.
Sulfolane Solvent/OxidantVery Low80%+Modern industrial standard; expensive for small scale.

Protocol: Iodine-Catalyzed Skraup

  • Reagents: Aniline (0.1 mol), Glycerol (0.3 mol),

    
     (15 mL), Iodine (0.01 mol).
    
  • Procedure:

    • Mix aniline, glycerol, and iodine.

    • Add

      
       dropwise at 0°C (ice bath) to prevent charring.
      
    • Heat to 140°C. The iodine helps steady the acrolein release.

    • Reflux for 4 hours.

    • Workup: Basify with NaOH, steam distill to remove unreacted aniline, then extract.

Module 3: Regioselectivity in Substituted Anilines

User Issue: "I used 3-methylaniline (m-toluidine) and got a mixture of isomers. How do I control this?"

The Science: Meta-substituted anilines possess two non-equivalent ortho positions for the ring closure step.

  • Position 2 (closer to substituent): Sterically hindered. Leads to the 5-substituted quinoline .

  • Position 6 (farther from substituent): Sterically open. Leads to the 7-substituted quinoline .[5]

Rule of Thumb: The Skraup reaction is highly sensitive to sterics. The 7-substituted isomer is almost always the major product (often >80:20 ratio) [3].

Decision Matrix for Substituted Anilines:

Substituent Position on AnilineExpected Quinoline IsomerPrimary Driver
Para (

-)
6-substituted (Single product)Symmetry (both ortho sites equivalent).
Ortho (

-)
8-substituted (Single product)Symmetry (only one ortho site open).
Meta (

-)
7-substituted (Major) + 5-substituted (Minor)Steric Hindrance blocks the 5-position.

Visualization: Reaction Pathway & Failure Points

SkraupFailure Glycerol Glycerol Acrolein Acrolein (Highly Reactive) Glycerol->Acrolein H2SO4 Dehydration Michael Michael Adduct (β-anilinopropionaldehyde) Acrolein->Michael + Aniline Tar Polymerization (TAR) Acrolein->Tar Excess Heat No Aniline Explosion Thermal Runaway (EXPLOSION) Acrolein->Explosion Accumulation + Sudden Reaction Aniline Aniline Cyclization Cyclization (Dihydroquinoline) Michael->Cyclization Acid/Heat Quinoline Quinoline (Target) Cyclization->Quinoline Oxidant (-2H) Moderator FeSO4 / Iodine (Moderator) Moderator->Acrolein Controls Rate

Figure 1: Mechanistic pathway of the Skraup synthesis highlighting the critical divergence points for tar formation and thermal runaway.

Module 4: Modernization (Green Chemistry)

User Issue: "I need a method that doesn't require 4 hours of reflux and liters of sulfuric acid."

The Solution: Microwave-Assisted Synthesis Microwave irradiation is superior for Skraup synthesis because it provides rapid, uniform heating, minimizing the contact time between the sensitive acrolein intermediate and the harsh acid, thus reducing tar [4].

Protocol: Microwave-Assisted (Solvent-Free/Solid Support)

  • Mix: Aniline (1 eq), Glycerol (3 eq), and K-10 Montmorillonite Clay (Solid Acid Catalyst, 2g/mmol).

  • Oxidant: Add a catalytic amount of Nitrobenzene or Iodine.

  • Irradiate: Microwave at 300W for 5-10 minutes (max temp 130°C).

  • Extraction: Wash the clay with ethanol. Evaporate solvent.

  • Result: High yield, minimal tar, no liquid

    
     waste.
    

Troubleshooting Decision Tree

Troubleshooting Start Problem Identified Issue1 Violent Eruption? Start->Issue1 Issue2 Low Yield / Tar? Start->Issue2 Issue3 Wrong Isomer? Start->Issue3 Sol1 Add FeSO4 Moderator Use 'Wait for Drop' heating Issue1->Sol1 Sol2 Switch Oxidant to Iodine Reduce Acid Conc. Issue2->Sol2 Sol3 Check Sterics (Meta-aniline favors 7-pos) Issue3->Sol3

Figure 2: Rapid diagnostic flow for common Skraup synthesis anomalies.

References

  • Clarke, H. T.; Davis, A. W. "Quinoline." Organic Syntheses, Coll.[6] Vol. 1, p. 478 (1941). (Establishes the use of Ferrous Sulfate as a moderator).

  • Wu, J. et al. "Iodine-catalyzed Skraup reaction." Tetrahedron Letters, Vol 58, Issue 4, 2017. (Modern iodine protocol).

  • Palmer, M. H. "The Skraup Reaction: Regioselectivity." Journal of the Chemical Society, 1962. (Classic study on meta-substituted aniline directing effects).

  • Varma, R. S. "Solvent-free accelerated organic syntheses using microwaves." Pure and Applied Chemistry, Vol 73, 2001. (Green chemistry microwave modifications).

Sources

Side reactions in the Doebner-von Miller synthesis of quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Advanced Organic Synthesis | Topic: Doebner-von Miller Quinoline Synthesis

Executive Summary: The "Black Tar" Paradox

Welcome to the technical support center for the Doebner-von Miller (DvM) synthesis. If you are here, you have likely encountered the reaction's most notorious feature: the formation of an intractable, dark polymeric "tar" that complicates purification and decimates yields.

The DvM is a variant of the Skraup reaction, utilizing


-unsaturated carbonyls (often generated in situ via aldol condensation) to react with anilines.[1] While atom-economical, its "messiness" stems from a kinetic competition between the desired conjugate addition-cyclization  and the parasitic vinyl polymerization  of the enone intermediate.

This guide provides troubleshooting protocols to suppress side reactions, control regioselectivity, and enforce aromatization.

Module 1: Troubleshooting Polymerization (The "Tar" Issue)

User Report: "My reaction mixture turned into a solid black mass within 30 minutes. Yield is <10%."

Root Cause Analysis: The


-unsaturated ketone/aldehyde intermediate (e.g., crotonaldehyde) is highly prone to acid-catalyzed polymerization. In the standard monophasic aqueous acid protocol, the high local concentration of the enone favors self-polymerization over the desired Michael addition to the aniline.

Corrective Protocol: The Biphasic Solvent System To mitigate this, you must physically separate the acid catalyst from the bulk enone reservoir. We recommend the Matsugi-Minamikawa Biphasic Modification .

Step-by-Step Protocol:

  • Phase A (Aqueous/Acid): Dissolve the aniline (1.0 equiv) in 6M HCl (or 4M H₂SO₄).

  • Phase B (Organic): Dissolve the

    
    -unsaturated carbonyl (or its precursors) in a non-miscible organic solvent (e.g., Toluene or Benzene).
    
  • Process:

    • Heat the biphasic mixture to reflux with vigorous stirring.

    • Mechanism of Action: The aniline (protonated in water) is in equilibrium with a small amount of free base that crosses the interface. The reaction occurs at the interface or within the organic layer at a controlled rate, preventing the "runaway" polymerization of the enone which remains largely sequestered in the organic phase until reacted.

  • Validation: Check the organic layer by TLC. The absence of a baseline streak indicates successful suppression of polymerization.

Data Comparison: Monophasic vs. Biphasic

ParameterStandard Monophasic (aq. HCl)Biphasic (Toluene/HCl)
Polymer Formation High (>40% mass)Low (<5% mass)
Work-up Difficult (Emulsions/Tar)Simple (Phase separation)
Typical Yield 20–45%60–85%
Module 2: Regiochemical Ambiguity (Meta-Substituted Anilines)

User Report: "I used 3-methylaniline and got a mixture of 5-methyl and 7-methyl quinolines. Can I control this?"

Root Cause Analysis: When a meta-substituted aniline cyclizes, the electrophilic attack of the carbonyl carbon onto the aromatic ring can occur at two positions:

  • Para to the substituent (Sterically less hindered)

    
    7-substituted quinoline .
    
  • Ortho to the substituent (Sterically hindered)

    
    5-substituted quinoline .
    

Technical Insight: Electronic effects usually dominate over steric effects in the DvM, but the ratio is highly sensitive to pH and the specific substituent. Strongly electron-donating groups (EDGs) like -OMe favor the para closure (7-isomer) due to resonance stabilization of the transition state.

Decision Logic & Visualization:

Regioselectivity cluster_modifiers Modifiers Start Meta-Substituted Aniline Cyclization Cyclization Step Start->Cyclization Pos7 Attack Para to R (Less Steric Hindrance) Cyclization->Pos7 Preferred path Pos5 Attack Ortho to R (Steric Clash) Cyclization->Pos5 High energy barrier Product7 7-Substituted Quinoline (Major Product usually) Pos7->Product7 Product5 5-Substituted Quinoline (Minor Product) Pos5->Product5 LewisAcid Lewis Acid (ZnCl2) Increases 7-selectivity Solvent Solvent Polarity Can shift ratio

Caption: Logical flow of regioselectivity in meta-substituted aniline cyclization. Path green (Para/7-sub) is kinetically favored.

Optimization Guide:

  • To maximize 7-isomer: Use Zinc Chloride (

    
    ) as a Lewis acid co-catalyst. It coordinates to the nitrogen, increasing the steric bulk and further discouraging the ortho (5-position) attack.
    
  • To access 4-substituted quinolines: You must change the starting material structure. Standard DvM yields 2-substituted quinolines.[2] To get 4-substituted, use

    
    -aryl-
    
    
    
    -unsaturated
    
    
    -ketoesters with TFA (Trifluoroacetic acid).[2]
Module 3: Oxidation Failure (The "Disproportionation Trap")

User Report: "My mass spec shows a peak at M+2 and M+4. I have tetrahydroquinoline impurities."

Root Cause Analysis: The standard DvM mechanism does not include an inherent oxidation step.[3] The final step requires the loss of 2 hydrogens to aromatize.

  • The Trap: Without an external oxidant, the reaction relies on disproportionation (hydrogen transfer). The imine intermediate acts as the hydrogen acceptor, getting reduced to a tetrahydroquinoline.

  • Consequence: The maximum theoretical yield is capped at 50% because half your starting material is consumed acting as the oxidant.

Corrective Protocol: Oxidative DvM Add an external oxidant to drive the equilibrium toward the aromatic quinoline and utilize 100% of the aniline.

Recommended Oxidants:

  • Iodine (

    
    ):  1–5 mol% catalytic 
    
    
    
    can promote dehydrogenation.
  • Chloranil / DDQ: Excellent for final aromatization steps if the product is isolated as the dihydro-intermediate.

  • Nitrobenzene: (Classic Skraup method, but applicable here). Acts as the solvent and the oxidant.

Mechanism of Hydrogen Transfer:

Oxidation Intermediate Dihydroquinoline Intermediate (Not Aromatic) PathA Path A: Disproportionation (No External Oxidant) Intermediate->PathA PathB Path B: External Oxidant (Added I2 or Nitrobenzene) Intermediate->PathB ResultA1 50% Quinoline (Product) PathA->ResultA1 ResultA2 50% Tetrahydroquinoline (Waste/Side Product) PathA->ResultA2 ResultB 100% Quinoline (Product) PathB->ResultB

Caption: Divergence of yield based on oxidation strategy. Path B prevents the formation of reduced side-products.

Module 4: Advanced Mechanistic Insight (Isotopic Scrambling)

User Report: "I used a labeled starting material, but the label is scrambled in the final product. Is my starting material impure?"

Technical Explanation: No, your starting material is likely fine. This is a known phenomenon described by Denmark and Venkatraman . The DvM reaction does not always proceed via a simple linear Michael addition. It can undergo a fragmentation-recombination pathway.[1][4][5]

  • Conjugate Addition: Aniline adds to the enone.

  • Fragmentation: The resulting adduct cleaves into an imine and a ketone fragment.[1][4][5]

  • Recombination: These fragments re-assemble.

Significance: This scrambling explains why certain substituted enones yield unexpected isomers. If precise isotopic labeling is required, the DvM synthesis may not be suitable; consider the Friedländer synthesis for stricter atom-mapping control.

References
  • Matsugi, M., Tabusa, F., & Minamikawa, J. (2000).[6] Doebner–Miller synthesis in a two-phase system: practical preparation of quinolines. Tetrahedron Letters, 41(44), 8523-8525.

  • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup-Doebner-Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676.

  • Eisch, J. J., & Dluzniewski, T. (1989).[4] Mechanism of the Skraup and Doebner-von Miller quinoline syntheses: Cyclization of

    
    -unsaturated N-aryliminium salts via 1,3-diazetidinium ion intermediates. The Journal of Organic Chemistry, 54(6), 1269–1274. 
    
  • Bergstrom, F. W. (1944). Heterocyclic Nitrogen Compounds. Part IIA. Hexacyclic Compounds: Pyridine, Quinoline, and Isoquinoline. Chemical Reviews, 35(2), 77–277.

Sources

Technical Support Center: Optimizing the Friedländer Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Friedländer quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth solutions to common challenges encountered during this fundamental reaction, ultimately enabling higher yields and purer products.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Friedländer quinoline synthesis?

The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group (another ketone or aldehyde) to form a quinoline ring system.[1][2] The reaction is typically catalyzed by either an acid or a base.[1][2] There are two generally accepted reaction mechanisms.[3] The first involves an initial aldol condensation between the two carbonyl-containing reactants, followed by cyclization and dehydration to form the quinoline. The second pathway begins with the formation of a Schiff base between the 2-amino group and the carbonyl of the second reactant, which then undergoes an intramolecular aldol-type condensation to yield the final product.[2][3]

Q2: What are the most common reasons for low yields in the Friedländer synthesis?

Low yields are a frequent challenge and can often be attributed to several factors:

  • Harsh Reaction Conditions: Traditional methods often rely on high temperatures and strong acid or base catalysts, which can lead to the degradation of starting materials or the final quinoline product.[1][2]

  • Suboptimal Catalyst: The choice of catalyst is critical. An inappropriate or inactive catalyst can lead to low conversion rates or the formation of unwanted side products.[1]

  • Poor Solubility: Inadequate solubility of the reactants in the chosen solvent can significantly hinder the reaction rate.[1]

  • Side Reactions: Competing reactions, such as the self-condensation of the ketone (aldol condensation), can significantly reduce the yield of the desired quinoline.[1][2]

  • Inappropriate Temperature: The reaction can be highly sensitive to temperature. Suboptimal temperatures can lead to slow reaction rates or an increase in the formation of side products.[1]

Q3: What are some modern approaches to improve the efficiency and sustainability of the Friedländer synthesis?

Recent advancements have focused on developing milder and more environmentally friendly protocols. These include:

  • Green Solvents: Water is now recognized as a highly effective and green solvent for this reaction, often leading to excellent yields, especially when paired with a water-soluble catalyst.[1][4]

  • Catalyst-Free Conditions: In some cases, the reaction can be conducted in water at elevated temperatures without the need for a catalyst.[4]

  • Modern Catalysts: A wide range of more efficient and selective catalysts have been developed, including ionic liquids, metal-organic frameworks (MOFs), polymers, and various nanocatalysts.[1][5]

  • Microwave-Assisted Synthesis: Microwave irradiation can often significantly reduce reaction times and improve yields by providing rapid and uniform heating.[6]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Problem Potential Cause Suggested Solution
Low to No Product Yield Inactive or inappropriate catalyst.- Use a fresh batch of catalyst.- Increase the catalyst loading incrementally (e.g., from 5 mol% to 10 mol%).[1]- Consider alternative catalysts such as iodine, p-toluenesulfonic acid, or Lewis acids like ZnCl₂ or FeCl₃.[3][6] For milder conditions, gold(III)-catalyzed reactions can be effective.[1]
Poor solubility of reactants.Switch to a more polar solvent like DMF or ethanol to improve solubility.[1] Water can also be an excellent solvent, particularly with compatible catalysts.[4]
Incomplete reaction.Increase the reaction time and monitor the progress closely using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
Reaction temperature is too low.Incrementally increase the reaction temperature (e.g., in 10°C increments) while monitoring the reaction by TLC.[1]
Formation of Multiple Products/Side Reactions Self-condensation of the ketone reactant (aldol condensation).This is more common under basic conditions. Consider switching to an acid catalyst. Using an imine analog of the 2-aminoaryl ketone can also prevent this side reaction.[2]
Reaction temperature is too high.Lower the reaction temperature to increase selectivity and minimize the degradation of starting materials and products.[1]
Use of an asymmetric ketone leading to regioisomers.The regioselectivity can be a challenge. Using specific amine catalysts or ionic liquids has been shown to improve control over the product's regiochemistry.[2]
Product Degradation Harsh reaction conditions (strong acid/base, high temperature).Employ milder reaction conditions. This could involve using a more selective catalyst, lowering the reaction temperature, or reducing the reaction time.[1]
Prolonged exposure to high temperatures.If using microwave heating, consider reducing the power setting or using intermittent irradiation to allow for heat dissipation.[1] Monitor the reaction closely to avoid over-exposure.

Experimental Protocols

General Protocol for an Optimized, Mild Friedländer Synthesis

This protocol utilizes choline hydroxide as a biodegradable and efficient catalyst in an aqueous medium.

Materials:

  • 2-aminoaryl aldehyde or ketone (1.0 mmol)

  • α-methylene-containing ketone or aldehyde (1.2 mmol)

  • Choline hydroxide (1 mol%)

  • Deionized water (1 mL)

Procedure:

  • In a round-bottom flask, combine the 2-aminoaryl aldehyde or ketone and the α-methylene-containing ketone or aldehyde.

  • Add 1 mL of deionized water to the flask.

  • Add choline hydroxide (1 mol%) to the reaction mixture.[1]

  • Place the flask in a pre-heated water bath at 50°C.

  • Stir the reaction mixture vigorously for approximately 6 hours.

  • Monitor the completion of the reaction by Thin-Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature. The product will often precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum. If the product does not precipitate, it can be extracted with an organic solvent like ethyl acetate.

Microwave-Assisted Protocol

Materials:

  • 2-aminoaryl aldehyde or ketone (1.0 mmol)

  • α-methylene-containing ketone or aldehyde (1.2 mmol)

  • Catalyst (e.g., p-toluenesulfonic acid, 5 mol%)

  • Solvent (e.g., ethanol, 2 mL)

Procedure:

  • In a microwave-safe reaction vessel, combine the 2-aminoaryl aldehyde or ketone, the α-methylene-containing ketone or aldehyde, and the catalyst.

  • Add the solvent to the vessel.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a controlled temperature (e.g., 120°C) for a specified time (e.g., 5-15 minutes).[6]

  • Monitor the reaction progress by TLC.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Perform a suitable work-up, which may include adding ethyl acetate and washing with a saturated aqueous solution of sodium bicarbonate and brine.[6]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[6]

Visualizations

General Reaction Scheme

G cluster_reactants Reactants cluster_product Product 2-Aminoaryl Aldehyde/Ketone 2-Aminoaryl Aldehyde/Ketone Substituted Quinoline Substituted Quinoline 2-Aminoaryl Aldehyde/Ketone->Substituted Quinoline + α-Methylene Ketone/Aldehyde α-Methylene Ketone/Aldehyde α-Methylene Ketone/Aldehyde->Substituted Quinoline Catalyst (Acid or Base) -2H₂O

Caption: General reaction scheme for the Friedländer quinoline synthesis.

Troubleshooting Workflow

G start Low Yield in Friedländer Synthesis check_catalyst Is the catalyst active and appropriate? start->check_catalyst check_temp Is the reaction temperature optimal? check_catalyst->check_temp Yes optimize_catalyst Action: Use fresh catalyst, increase loading, or try an alternative catalyst. check_catalyst->optimize_catalyst No check_solubility Are the reactants soluble? check_temp->check_solubility Yes optimize_temp Action: Incrementally increase temperature and monitor by TLC. check_temp->optimize_temp No check_time Is the reaction time sufficient? check_solubility->check_time Yes optimize_solvent Action: Switch to a more polar solvent (e.g., DMF, ethanol, water). check_solubility->optimize_solvent No optimize_time Action: Increase reaction time and monitor by TLC/LC-MS. check_time->optimize_time No success Improved Yield check_time->success Yes optimize_catalyst->success optimize_temp->success optimize_solvent->success optimize_time->success

Sources

Technical Support Center: Stability Profile of 6-Amino-2-methylquinoline (6-A-2-MQ)

[1]

Product Identity: 6-Amino-2-methylquinoline CAS: 65079-19-8 Common Applications: Ligand synthesis, antimalarial precursors, fluorescent probes.[1]

Executive Summary: The "Need-to-Know"

6-Amino-2-methylquinoline (6-A-2-MQ) is a bifunctional base with distinct stability profiles in acidic versus basic environments.[1]

  • Primary Risk: Oxidative degradation (browning) in air/basic solution.[1]

  • Acidic Behavior: Generally chemically stable but prone to solubility "crashes" (salt formation) and significant color shifts (halochromism).[1]

  • Storage Mandate: Must be stored under Argon/Nitrogen at 2-8°C , protected from light.

Module 1: Acidic Conditions (Protonation & Solubility)

In acidic media, 6-A-2-MQ acts as a base.[1] Users often mistake the physical changes (color shift, precipitation) for chemical degradation.[1]

Troubleshooting Guide: Acidic Environments
SymptomProbable CauseTechnical ExplanationCorrective Action
Solution turns bright orange/red Protonation (Normal) The quinoline nitrogen (N1) protonates first (pKa ~5.8), followed by the amine (N6) in strong acid.[1] This conjugation shift (Bathochromic shift) alters light absorption.[1]No Action Required. This is a reversible physical change.[1] Neutralization will restore the original yellow color.[1]
White/Yellow Precipitate forms Salt Formation In high concentrations of HCl or H₂SO₄, the hydrochloride or sulfate salt exceeds its solubility product (

).[1]
Dilute the acid or switch to a more soluble counter-ion (e.g., methanesulfonic acid) if high concentration is needed.[1]
Gas evolution / Decomp. Diazotization If the acid contains nitrite impurities (common in non-reagent grade HNO₃), the 6-amino group converts to a diazonium salt, which is unstable.[1]CRITICAL: Use nitrite-free acids.[1] Avoid combining with sodium nitrite unless intentional (Sandmeyer reaction).[1]
Deep Dive: The Protonation Pathway

Unlike simple anilines, 6-A-2-MQ has two basic sites.[1]

  • Site A (Ring Nitrogen): The most basic site.[1] Protonation here stabilizes the aromatic system but pulls electron density, making the ring electron-deficient.[1]

  • Site B (Exocyclic Amine): Less basic due to resonance delocalization into the ring.[1] Protonation here disrupts the conjugation, often causing a hypsochromic (blue) shift relative to the mono-protonated species.[1]

Module 2: Basic Conditions (Oxidation & Instability)[1]

Basic conditions pose the highest risk for chemical degradation .[1] The electron-rich amino group, combined with the electron-deficient quinoline ring, creates a "push-pull" system susceptible to oxidative polymerization.[1]

Troubleshooting Guide: Basic Environments
SymptomProbable CauseTechnical ExplanationCorrective Action
Solution turns brown/black Oxidative Polymerization The deprotonated amine reacts with dissolved Oxygen (

) to form quinone imines and azo-dimers.[1]
Degassing is Mandatory. Sparge all basic buffers with Argon/Helium for 15 mins before adding the compound.[1]
New Peak in HPLC (+14/16 Da) Methyl Oxidation The 2-methyl group is "activated" (benzylic-like).[1] Strong bases + oxidants can convert

to

(Aldehyde).[1]
Avoid strong oxidants (e.g., peroxides, iodine) in basic media.[1] Monitor for "Quinaldehyde" impurities.[1]
Loss of Fluorescence Quenching/Aggreg. At high pH, the neutral molecule aggregates due to π-π stacking (low solubility), quenching fluorescence.[1]Add a co-solvent (DMSO/MeOH) or lower pH slightly to maintain mono-cationic form if fluorescence is required.[1]
Module 3: Visualizing the Stability Logic

The following diagram illustrates the decision-making process for handling 6-A-2-MQ, differentiating between reversible physical changes and irreversible chemical damage.

StabilityLogicStartObservation: Change in 6-A-2-MQ SolutionConditionWhat is the pH Condition?Start->ConditionAcidAcidic (pH < 4)Condition->AcidLow pHBaseBasic (pH > 8)Condition->BaseHigh pHColorChangeColor Shift (Yellow -> Orange)Acid->ColorChangePrecipitatePrecipitate FormsAcid->PrecipitateConclusionAcidPhysical Change (Reversible)Salt Formation or ProtonationColorChange->ConclusionAcidPrecipitate->ConclusionAcidDarkeningDarkening (Brown/Black)Base->DarkeningNewPeakNew HPLC Peak (+16 Da)Base->NewPeakConclusionBaseChemical Degradation (Irreversible)Oxidation / PolymerizationDarkening->ConclusionBaseOxidationNewPeak->ConclusionBaseMethyl Oxidation

Caption: Decision tree for diagnosing stability issues. Acidic changes are usually physical/reversible; basic changes are often chemical/irreversible.[1]

Module 4: Standardized Analytical Protocols

To validate stability, do not rely on visual inspection alone.[1] Use this HPLC method.

Protocol: Forced Degradation Assessment (HPLC)

1. Preparation:

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax), 3.5 µm.[1]

  • Detection: UV at 254 nm (aromatic ring) and 350 nm (conjugated system).[1]

2. Stress Conditions:

StressorConditionExpected Result (If Stable)Degradation Marker (If Unstable)
Acid Control 0.1M HCl, 24h, RTSingle Peak (Retention time may shift slightly due to pH)N/A
Base Stress 0.1M NaOH, 4h, RTSingle PeakBroad tailing peak (Polymer) or +16 Da peak (N-oxide)
Oxidative Stress 3%

, 1h, RT
Single PeakMultiple peaks (Ring oxidation/cleavage)

3. Interpretation:

  • Retention Time Shift: If the peak moves but area remains constant, it is a pH-induced ionization shift.[1] Adjust Mobile Phase pH.

  • Area Reduction: If peak area decreases >5% without new peaks, check for precipitation (filter sample) or adsorption to plasticware.[1]

References
  • PubChem. (n.d.).[1] 2-Methylquinolin-6-amine (Compound Summary).[1][2][3] National Library of Medicine.[1] Retrieved February 7, 2026, from [Link][1]

  • American Chemical Society (ACS). (2014).[1] Simplified 2-Aminoquinoline-Based Scaffold for Potent and Selective Neuronal Nitric Oxide Synthase Inhibition.[1][4] J. Med.[1] Chem. Retrieved February 7, 2026, from [Link][1]

Technical Support Center: 6-Amino-2-methylquinoline Stability & Storage Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are working with 6-Amino-2-methylquinoline (CAS: 65079-19-8 / 6623-91-2), a compound structurally predisposed to oxidation due to the electron-rich amino group attached to the quinoline ring system.[1][2] Our data indicates that improper storage leads to the formation of N-oxides and azo-dimers, manifesting as a color shift from pale yellow to dark brown/black .[1][2]

This guide synthesizes field protocols to maintain purity >98% over extended storage periods.

Part 1: Critical Storage Parameters (The "Why" and "How")

The stability of 6-Amino-2-methylquinoline relies on controlling three thermodynamic variables: Photon Flux , Oxygen Partial Pressure , and Thermal Energy .[1][2]

Q: What is the absolute ideal storage condition?

A: The "Gold Standard" for long-term storage (>6 months) is:

  • Temperature: +2°C to +8°C (Refrigerated). Note: While stable at Room Temperature (RT) for short periods, refrigeration slows auto-oxidation kinetics significantly.[1]

  • Atmosphere: Argon or Nitrogen blanket (Inert).

  • Container: Amber glass vial with a Teflon-lined cap, sealed with Parafilm.[1][2]

Q: Why did my powder turn brown inside a closed vial?

A: This is the hallmark of oxidative degradation .[1]

  • Mechanism: The amino group (-NH2) at position 6 is electron-donating, making the ring susceptible to radical attack from atmospheric oxygen.[1][2] This process is catalyzed by trace metals or light.[2]

  • Causality: Even in a closed vial, the headspace contains enough oxygen to degrade the surface layer. If the seal is not airtight, moisture ingress accelerates this process by protonating the amine, altering its redox potential.

Q: Can I store this compound in solution (e.g., DMSO or Methanol)?

A: Do not store in solution at room temperature.

  • Risk: In solution, the molecular mobility increases, enhancing collision frequency with dissolved oxygen. Solvents like DMSO are hygroscopic and can carry water/oxygen into the molecule.

  • Protocol: If you must store a stock solution:

    • Dissolve in anhydrous DMSO or Ethanol.[1][2]

    • Aliquot into single-use amber vials.

    • Flash-freeze and store at -20°C.

    • Shelf-life: <1 month in solution vs. >2 years as a dry solid.[1][2]

Part 2: Troubleshooting & Diagnostics

Use this decision matrix to evaluate the quality of your current batch.

ObservationDiagnosisAction Required
Pale Yellow / Greenish Crystalline Powder Optimal Purity None.[1][2] Proceed with experiment.
Beige / Light Tan Clumps Surface Oxidation Usable for qualitative work; Recrystallize for quantitative kinetics.[2]
Dark Brown / Black Sticky Solid Severe Degradation Do Not Use. Impurities will act as radical scavengers and skew assay results.[2]
Material adheres to spatula/glass Static/Hygroscopy Use an antistatic gun.[2] Ensure environment humidity is <40%.[2]
Visualizing the Storage Decision Process

StorageProtocol Start Received 6-Amino-2-methylquinoline Duration Intended Storage Duration? Start->Duration ShortTerm < 1 Month Duration->ShortTerm LongTerm > 1 Month Duration->LongTerm ActionShort Store at 20-25°C (RT) Desiccator Cabinet Protect from Light ShortTerm->ActionShort ActionLong Store at 2-8°C (Fridge) Flush with Argon/N2 Seal with Parafilm LongTerm->ActionLong Check Check Appearance Before Use ActionShort->Check ActionLong->Check ResultGood Pale Yellow: Proceed Check->ResultGood No Color Change ResultBad Dark Brown: Recrystallize Check->ResultBad Darkening

Figure 1: Decision tree for determining optimal storage conditions based on experimental timeline.

Part 3: Handling & Purification Protocols

If your material has degraded (turned brown), you can often salvage it using recrystallization . This process relies on the solubility differential between the pure amine (soluble in hot solvent) and the oxidized impurities (often insoluble tars or highly soluble N-oxides).[1]

Protocol: Rescue Recrystallization

Prerequisites:

  • Solvent: Methanol (MeOH) or Ethanol (EtOH).

  • Equipment: Hot plate, Erlenmeyer flask, Buchner funnel.

Step-by-Step:

  • Dissolution: Place the degraded dark solid in a flask. Add minimal Methanol (approx. 10 mL per gram).

  • Heating: Gently heat to boiling (65°C for MeOH) while stirring. The target compound should dissolve; black tarry impurities may remain undissolved.

  • Filtration (Hot): If black particles remain, filter the hot solution quickly through a glass frit or filter paper to remove insoluble oxidation products.

  • Crystallization: Allow the clear yellow filtrate to cool slowly to room temperature, then place in an ice bath (0°C) for 1 hour.

  • Collection: Filter the resulting crystals. Wash with cold (-20°C) Methanol.[1][2]

  • Drying: Dry under vacuum for 4 hours to remove solvent traces.

Handling Workflow for Air-Sensitive Amines

HandlingWorkflow Open Open Vial Atmosphere Inert Gas Flush (Argon/N2) Open->Atmosphere Minimize O2 Weigh Weigh Quickly (Avoid Metal Spatulas) Atmosphere->Weigh Reseal Reseal Immediately (Parafilm) Weigh->Reseal Protect Stock Solubilize Dissolve in Degassed Solvent Weigh->Solubilize Prepare Sample

Figure 2: Best-practice workflow for handling air-sensitive aminoquinolines to prevent rapid surface oxidation.

Part 4: Physicochemical Data Summary
PropertyValueRelevance to Storage
CAS Registry 65079-19-8 / 6623-91-2Verify identity on SDS.[1][2]
Melting Point 187°C - 192°CHigh MP indicates solid stability; lowering MP indicates impurity.[1][2]
Appearance Pale Yellow / Green PowderVisual indicator of purity.
Solubility Methanol, DMSO, ChloroformUse these for stock solutions.
pKa ~5.6 (Amino group)Sensitive to acidic vapors; store away from HCl/acids.
Light Sensitivity HighUV light accelerates auto-oxidation.[1][2]
References
  • Thermo Fisher Scientific. (n.d.).[2] Safety Data Sheet: 6-Amino-2-methylquinoline. Retrieved from

  • TCI Chemicals. (n.d.).[2] Product Specification: 6-Amino-2-methylquinoline (A1047).[1][2][3] Retrieved from

  • National Center for Biotechnology Information. (2023).[2] PubChem Compound Summary for CID 103148, 2-Methylquinolin-6-amine. Retrieved from

  • ChemicalBook. (n.d.).[2] 6-Amino-2-methylquinoline Properties and Stability. Retrieved from

Sources

Removing unreacted starting materials from 2-methylquinoline-6-sulfonamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The Reaction Landscape: Understanding Your Impurities

In the synthesis of 2-methylquinoline-6-sulfonamide (typically via chlorosulfonation of 2-methylquinoline followed by ammonolysis), purity is dictated by the removal of three distinct chemical species. Understanding the physicochemical differences between these species is the key to successful purification.

The Chemical Players
ComponentRoleChemical NatureSolubility Profile
2-Methylquinoline-6-sulfonamide Target Product Amphoteric (Basic quinoline N, Acidic sulfonamide NH)Soluble in strong base (pH > 11) and strong acid (pH < 2). Precipitates at neutral pH.
2-Methylquinoline (Quinaldine) Starting MaterialBasic (Lipophilic)Soluble in organics. Soluble in acid (protonated). Insoluble in base.
2-Methylquinoline-6-sulfonic acid By-productStrong Acid (Highly Polar)Highly water-soluble at all pH levels.
2-Methylquinoline-6-sulfonyl chloride IntermediateReactive Electrophile Soluble in organics. Hydrolyzes to sulfonic acid in water.

Troubleshooting Guide: Diagnostic & Solutions

Issue 1: "My product is sticky/oily and smells like the starting material."

Diagnosis: Contamination with unreacted 2-methylquinoline (Quinaldine) . Cause: Incomplete chlorosulfonation or insufficient washing of the final precipitate. Because quinaldine is lipophilic, it adheres to the sulfonamide crystals. The Fix: You cannot wash this away with water. You must use the "pH Swing" Extraction Protocol (See Section 3).

Issue 2: "The melting point is sharp, but the yield is >100% and the solid is hygroscopic."

Diagnosis: Contamination with 2-methylquinoline-6-sulfonic acid or inorganic salts (Ammonium chloride). Cause: The sulfonyl chloride intermediate hydrolyzed before reacting with ammonia. The resulting sulfonic acid is co-precipitating. The Fix: Recrystallization from water/ethanol or a simple hot water slurry wash. The sulfonic acid is highly water-soluble; the sulfonamide is not.

Issue 3: "I see a secondary spot on TLC that moves with the solvent front."

Diagnosis: Residual Sulfonyl Chloride . Cause: The ammonolysis step was quenched too early. The Fix: Reflux the crude material in aqueous ammonia for an additional hour. This converts residual chloride to the sulfonamide (or hydrolyzes it to the acid, which is easily washed away).

Core Protocol: The "pH Swing" Purification

Best for: Removing unreacted starting material (Quinaldine) and preserving yield.

This protocol exploits the acidity of the sulfonamide proton (pKa ~10) . By raising the pH, we convert the product into a water-soluble salt, while the impurity (Quinaldine) remains a neutral organic oil that can be extracted away.

Step-by-Step Methodology
  • Dissolution (Basification):

    • Suspend the crude solid in 1M NaOH (approx. 10 mL per gram of crude).

    • Stir until the solid dissolves. The solution should be clear (dark yellow/brown).

    • Check pH: Ensure pH is > 12. At this pH, the sulfonamide is deprotonated (

      
      ) and soluble.
      
  • Extraction (Removal of Organics):

    • Transfer the aqueous solution to a separatory funnel.

    • Extract twice with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

    • Critical Step: The impurity (Quinaldine) is in the organic layer. The product is in the aqueous layer.

    • Discard the organic layer (proper disposal required).

  • Precipitation (Acidification):

    • Transfer the aqueous layer to a beaker.

    • Slowly add 1M HCl or Acetic Acid dropwise while stirring.

    • Target pH: 6.0 – 7.0 .

    • The product will precipitate as a white/off-white solid as it returns to its neutral, insoluble state.

  • Filtration:

    • Filter the solid under vacuum.

    • Wash the cake with copious amounts of water (removes any trapped sulfonic acid or inorganic salts).

    • Dry in a vacuum oven at 50°C.

Workflow Visualization

purification_flow Crude Crude Mixture (Product + Quinaldine + Sulfonic Acid) NaOH Add 1M NaOH (pH > 12) Crude->NaOH SepFunnel Separatory Funnel (Aqueous + Organic Solvent) NaOH->SepFunnel OrgLayer Organic Layer (Contains Quinaldine) SepFunnel->OrgLayer Extract w/ EtOAc AqLayer Aqueous Layer (Contains Product Salt + Sulfonic Acid) SepFunnel->AqLayer Retain Aqueous Acidify Add HCl to pH 7 AqLayer->Acidify Filter Filtration Acidify->Filter Precipitate forms Filtrate Filtrate Waste (Contains Sulfonic Acid) Filter->Filtrate FinalSolid Pure 2-methylquinoline-6-sulfonamide Filter->FinalSolid

Caption: Logical flow for the acid-base extraction ("pH Swing") to isolate pure sulfonamide.

Advanced Purification: Recrystallization

Best for: Final polishing to achieve >99% purity for biological assays.

If the "pH Swing" yields a product that is slightly colored, recrystallization is required.

Solvent System: Ethanol/Water (9:1) or Methanol.[1]

  • Dissolve the dried solid in minimal boiling Ethanol.

  • If the solution is dark, add activated charcoal, boil for 5 mins, and filter hot through Celite.

  • Add hot water dropwise until persistent turbidity is just observed.

  • Allow to cool slowly to room temperature, then to 4°C.

  • Note: Rapid cooling will trap impurities. Slow crystal growth excludes the quinaldine lattice.

Frequently Asked Questions (FAQ)

Q: Why can't I just wash the crude solid with hexane to remove the starting material? A: While Quinaldine is soluble in hexane, it is often trapped deep within the crystal lattice of the sulfonamide. Surface washing is inefficient. Dissolving the product (via the pH swing) releases the trapped impurities.

Q: I acidified the aqueous layer to pH 1, and the precipitate redissolved. What happened? A: You over-acidified. The quinoline nitrogen is basic. At pH 1, you protonated the quinoline ring, making the molecule cationic and water-soluble again. Adjust the pH back to neutral (pH 6-7) to reprecipitate the product.

Q: Can I use DMSO for the stock solution in my biological assay? A: Yes. 2-methylquinoline-6-sulfonamide is highly soluble in DMSO. However, ensure your assay buffer does not cause precipitation upon dilution. If precipitation occurs, lower the stock concentration or ensure the buffer pH is not extremely acidic.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (General reference for sulfonamide purification via acid-base extraction).

  • El-Faham, A., et al. "Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review." RSC Advances, 2020.

  • BenchChem Technical Support. "Troubleshooting poor solubility of 2-methylquinoline-6-sulfonamide in assays." BenchChem Knowledge Base, 2025.[2]

  • Woo, L. W. L., et al. "Steroid Sulfatase Inhibitors: The Synthesis and Biological Evaluation of Biphenyl- and Phenyl-Substituted Coumarin-7-O-sulfamates." Journal of Medicinal Chemistry, 2000. (Provides analogous workup procedures for aryl sulfonamides).

Sources

Technical Support Center: Purified 3-Chloro-6-methylquinoline Recovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Recovering 3-Chloro-6-methylquinoline presents a unique set of challenges compared to standard quinoline synthesis. Unlike the parent quinoline, the introduction of the chlorine atom at the C3 position significantly alters the electronic properties of the heterocyclic nitrogen, affecting both basicity (pKa) and polarity.[1]

Users reporting "low recovery" typically suffer losses in three distinct phases:

  • Aqueous Workup: Miscalculation of the shifted pKa leads to product loss in the aqueous waste stream.[1]

  • Chromatography: Irreversible adsorption to acidic silanols on silica gel.[1]

  • Isolation/Drying: Unintended sublimation of the solid product under high vacuum.[1]

This guide provides a root-cause analysis and validated recovery protocols.

Module 1: Diagnostic Triage

Before altering your synthesis, perform a Mass Balance Audit .[1] Determine where the molecule is disappearing.

Diagnostic Workflow

MassBalanceAudit Start Start: Low Isolated Yield CheckCrude Analyze Crude NMR (Before Column) Start->CheckCrude Decision1 Is Product in Crude? CheckCrude->Decision1 CheckAq Analyze Aqueous Waste Stream Decision2 Is Product in Aq Waste? CheckAq->Decision2 CheckVac Check Cold Trap (Rotavap/Manifold) Decision3 Is Product in Cold Trap? CheckVac->Decision3 Decision1->CheckAq Yes (Loss during purification) IssueRxn Issue: Reaction Conversion Action: Optimize Catalyst/Temp Decision1->IssueRxn No (Reaction failed) Decision2->CheckVac No IssueExt Issue: pH Extraction Error Action: Adjust Workup pH Decision2->IssueExt Yes IssueSub Issue: Sublimation Action: Control Vacuum/Temp Decision3->IssueSub Yes IssueCol Issue: Silica Adsorption Action: Use TEA-Deactivated Silica Decision3->IssueCol No (Lost on Column)

Figure 1: Diagnostic logic flow to isolate the point of failure in 3-Cl-6-MeQ recovery.

Module 2: The pH Trap (Extraction Losses)

The Science

Standard quinoline has a pKa of ~4.[1]9. However, the chlorine atom at C3 is electron-withdrawing .[1] This pulls electron density away from the aromatic ring, significantly lowering the basicity of the nitrogen.[1]

  • Estimated pKa of 3-Cl-6-MeQ: ~2.5 – 3.0.[1]

The Common Mistake: Researchers often wash the organic layer with 1M HCl (pH 0) to remove aniline starting materials.[1] Because the pKa is ~2.8, pH 0 is strong enough to protonate 3-Cl-6-MeQ , converting it into the water-soluble hydrochloride salt.[1] You are washing your product down the drain.[1]

Corrective Protocol: The "Buffered" Workup
ParameterStandard Quinoline Protocol3-Cl-6-MeQ Protocol
Acid Wash 1M HCl (pH 0)0.5M Citric Acid (pH ~3-4)
Why? Removes anilines; quinoline stays organic.[1]At pH 3, 3-Cl-6-MeQ (pKa ~2.[1]8) remains mostly neutral (>50%) and stays in organic.[1]
Base Wash Sat. NaHCO3 (pH 8)1M NaOH (pH 14)
Why? Ensures free base.[1]Ensures 100% deprotonation of any accidental salts.[1]

Q: How do I recover product lost in the aqueous acid wash?

  • Cool the aqueous acidic layer to 0°C.

  • Basify slowly with 5M NaOH until pH > 10.

  • Extract 3x with Dichloromethane (DCM).[1] Note: DCM is preferred over Ethyl Acetate for chlorinated heterocycles due to better solubility.[1]

Module 3: Chromatographic "Streaking"

The Science

Even with the electron-withdrawing chlorine, the quinoline nitrogen possesses a lone pair that acts as a Lewis Base. Silica gel is acidic (pKa of silanols ~5).[1] The 3-Cl-6-MeQ binds to these acidic sites, causing "tailing" (broad peaks) or irreversible adsorption (yield loss).[1]

Mechanism of Loss[1]

SilicaInteraction cluster_silica Silica Surface (Acidic) cluster_quin 3-Cl-6-MeQ cluster_tea Triethylamine (Blocker) Si Si-OH N N: N->Si Hydrogen Bond (Drag/Loss) TEA Et3N: TEA->Si Preferential Binding (Surface Deactivation)

Figure 2: Competitive binding mechanism.[1] Triethylamine (TEA) outcompetes the quinoline for acidic silanol sites.[1]

Corrective Protocol: TEA-Deactivated Silica

Do NOT just add TEA to your eluent. You must pretreat the column.[1][2]

  • Slurry Preparation: Mix Silica Gel 60 with your starting eluent (e.g., 90:10 Hexane:EtOAc) containing 1% Triethylamine (TEA) .[1]

  • Packing: Pour the slurry and flush with 2 column volumes of the solvent + 1% TEA.

  • Elution: Run your column using your gradient without further TEA, or maintain 0.5% TEA if the streak persists.

  • TLC Visualization: Note that TEA will stain in Iodine chambers. Use UV (254 nm) to visualize your quinoline (bright purple/blue fluorescence).[1]

Module 4: The "Invisible" Loss (Sublimation)

The Science

Low molecular weight chloro-quinolines have high vapor pressures.[1] 3-Chloro-6-methylquinoline is a solid, but it sublimes easily.[1]

  • Risk Factor: Drying on a high-vacuum manifold (< 0.1 mbar) or leaving on a rotavap bath > 45°C for extended periods.[1]

Q: My product was a white solid, but after drying overnight on the high-vac, the flask is empty. A: Check the oil in your vacuum pump or the cold trap. Your product has sublimed.

Corrective Protocol: Safe Drying
  • Rotavap: Do not exceed 40°C bath temperature. Stop immediately once the solvent is removed.[1]

  • Final Drying:

    • Do NOT use a high-vacuum manifold (< 0.5 mmHg) unless the flask is kept at 0°C (ice bath).[1]

    • Recommended: Dry in a vacuum desiccator attached to a water aspirator (approx. 15-20 mmHg) at room temperature.[1] This provides sufficient vacuum to remove solvent without subliming the product.[1]

References

  • BenchChem. (2025).[1] Synthesis of 3-Chloro-6-methylquinoline: A Literature Comparison of Reported Yields. Retrieved from [1]

  • Teledyne Labs. (n.d.).[1] Purine and Related Compound Purification Strategies. Retrieved from [1]

  • Nichols, L. (2022).[1][3] Vacuum Sublimation. Chemistry LibreTexts. Retrieved from [1]

  • University of Rochester. (n.d.).[1] Chromatography: The Solid Phase and Deactivated Silica. Retrieved from [1]

  • Organic Chemistry Portal. (2023). Synthesis of Quinolines. Retrieved from [1]

Sources

What to do if purified 3-Chloro-6-methylquinoline is an oil instead of a solid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Issue: You have isolated 3-Chloro-6-methylquinoline (CAS: 13679-73-7), but it presents as a viscous oil or gum rather than the expected crystalline solid.

The Verdict: While many substituted quinolines are solids, 3-Chloro-6-methylquinoline has a relatively low melting point (often reported in the 40–60°C range depending on purity). It is prone to supercooling and solvent entrapment , which can suppress the melting point below room temperature.

Immediate Action: Do not assume the reaction failed. Follow the Phase 1 Diagnosis below to distinguish between a physical state issue (supercooling) and a chemical purity issue (solvation/impurities).

Phase 1: Diagnostic Workflow (The "Why")

Before attempting crystallization, you must characterize the "oil." An oil is often a solid that is depressed by impurities (Raoult's Law) or trapped in a meta-stable liquid state.

Step 1: 1H-NMR Analysis (The Solvent Trap)

Run a standard proton NMR in


. Focus on the aliphatic region (0.8 – 2.0 ppm) and the aromatic baseline.
ObservationDiagnosisAction
Sharp peaks at 0.9/1.3 ppm Grease/Alkane Contamination. High molecular weight alkanes prevent crystal lattice formation.Perform a reverse-phase cleanup or partition with acetonitrile/hexane.
Broad multiplets or extra aromatic peaks Regioisomers. The Skraup or Vilsmeier-Haack syntheses can produce the 8-methyl isomer.Column chromatography is required (See Phase 2).
Sharp peaks for EtOAc/DCM/THF Solvent Entrapment. Quinolines are "sticky" lipophiles. 5% residual solvent can drop MP by 10-20°C.High-vacuum drying (lyophilization) required.
Clean Spectrum Supercooling. The compound is chemically pure but kinetically trapped as a liquid.Proceed to Phase 2 (Nucleation).
Step 2: TLC Purity Check

Perform Thin Layer Chromatography using a polar shift.

  • Mobile Phase: 20% EtOAc in Hexanes (Standard) vs. 5% MeOH in DCM.

  • Visualization: UV (254 nm) and Iodine stain.

  • Red Flag: If you see a "streak" rather than a spot, your oil contains oligomers or acidic impurities (common if

    
     was used in synthesis).
    

Phase 2: Physical Remediation (The "How")

If your NMR confirms the product is chemically pure (>95%) but remains an oil, use these techniques to force the phase change.

Protocol A: The "High-Vac" Trituration

Rotovaps are insufficient for removing trace solvents from quinoline oils.

  • Dissolve: Take your oil and dissolve it in a minimal amount of Diethyl Ether (do not use DCM; it is too heavy).

  • Evaporate: Rotovap until a gum forms.

  • Manifold Drying: Attach the flask to a high-vacuum manifold (< 1 mbar) for 12–24 hours.

    • Tip: Gently heat the flask with a heat gun to 40°C while under vacuum to drive off trapped solvent, then let it cool slowly under vacuum.

  • Trituration:

    • Add n-Pentane (or n-Hexane) to the gum.

    • Sonicate the flask in an ice bath (

      
      ).
      
    • Scratch the side of the flask with a glass rod. The friction creates nucleation sites.

    • Result: The oil should turn cloudy and precipitate a white/off-white solid.

Protocol B: Seed Crystal Induction

If you lack a seed crystal of 3-Chloro-6-methylquinoline:

  • Find a structural analog (e.g., 3-bromoquinoline or 6-methylquinoline solid).

  • Add a microscopic speck of the analog to your supercooled oil at

    
    .
    
  • Isomorphism can sometimes trick the lattice into forming.

Phase 3: Chemical Remediation (The "Nuclear Option")

If the free base refuses to solidify, the industry-standard solution for handling oily quinolines is to convert them into their Hydrochloride (HCl) Salt . Salts have significantly higher lattice energy and melting points (>200°C).

Protocol C: HCl Salt Formation

This renders the compound a stable, storable solid.

  • Dissolve: Dissolve 1.0 equivalent of your oily quinoline in Anhydrous Diethyl Ether (or 1,4-Dioxane).

  • Acidify: Dropwise, add 2.0 M HCl in Diethyl Ether (commercially available) or bubble HCl gas.

    • Stoichiometry: Use 1.1 equivalents of HCl.

  • Precipitate: A white precipitate should form immediately.

  • Isolate: Filter the solid under Nitrogen (quinoline salts can be hygroscopic). Wash with cold ether.

  • Recovery: If you need the free base later, simply partition the salt between

    
     (aq) and DCM.
    

Troubleshooting Logic Map

The following diagram illustrates the decision-making process for handling the oily product.

QuinolineTroubleshooting Start Observation: 3-Cl-6-MeQ is an Oil NMR Step 1: 1H-NMR Analysis Start->NMR Solvent Solvent Peaks Present? NMR->Solvent Check Spectra Impure Impurities/Isomers? Solvent->Impure No HighVac High Vacuum Drying (>12h @ 40°C) Solvent->HighVac Yes Column Column Chromatography (Hex/EtOAc) Impure->Column Yes Triturate Trituration (Pentane/Ice Bath) Impure->Triturate No (Pure but Oil) HighVac->Triturate Column->Triturate Salt Convert to HCl Salt (Ether/HCl) Triturate->Salt Still Oily?

Caption: Decision tree for remediating oily 3-Chloro-6-methylquinoline. Blue nodes indicate analysis; Yellow indicates decision points; Green indicates final resolution states.

Frequently Asked Questions (FAQs)

Q: Is the oil form less active in biological assays? A: No. As long as the NMR confirms purity, the "oil" is simply a supercooled liquid. However, weighing oils is less accurate than weighing solids. For precise


 measurements, we recommend generating the HCl salt (Protocol C) for accurate mass measurement.

Q: I used POCl3 in the synthesis (Vilsmeier-Haack). Could this be the cause? A: Yes. The Vilsmeier-Haack reaction often leaves phosphorous residues. If your oil smells acrid or "garlicky," perform a wash with


 followed by a brine wash. Acidic residues prevent crystallization.

Q: Can I store the oil in the freezer? A: Yes, but be careful. If it solidifies in the freezer (-20°C), it may re-liquefy rapidly upon reaching room temperature (hygroscopic condensation). Always seal under Argon/Nitrogen before freezing.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard text for trituration and solvent selection).

  • Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981). A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Journal of the Chemical Society, Perkin Transactions 1, 1520-1530. (Primary reference for Vilsmeier-Haack synthesis of 3-chloroquinolines).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Refer to Chapter 2 for Crystallization techniques).

Validation & Comparative

Comparative Analysis Guide: Purity Determination of 6-Amino-2-methylquinoline (6-A-2-MQ)

[1]

Executive Summary: The Structural Truth

In the synthesis of 6-Amino-2-methylquinoline (CAS: 65079-19-8), purity determination is frequently bottlenecked by the presence of positional isomers (e.g., 8-amino or 5-amino analogs) and unreacted nitro-precursors . While HPLC-UV is the industry standard for routine batch release, it often fails to resolve co-eluting structural isomers without complex method development.[1]

This guide validates GC-MS as the superior technique for definitive purity profiling. Unlike HPLC, which relies on retention time and UV absorption, GC-MS provides mass spectral deconvolution, allowing for the identification of "hidden" impurities that share UV chromophores with the target analyte.

Method Suitability Matrix
FeatureGC-MS (Recommended) HPLC-UV (Alternative) 1H-NMR (Reference)
Primary Utility Impurity ID & Isomer ResolutionRoutine QuantitationStructural Confirmation
Sensitivity High (ppb range)Moderate (ppm range)Low (>0.1%)
Isomer Specificity Excellent (MS fingerprinting)Poor (requires long runs)Excellent (if peaks distinct)
Throughput Moderate (20-30 min)High (10-15 min)Low

Technical Context: The "Amine Tailing" Challenge

6-A-2-MQ contains a primary amine and a quinoline nitrogen.[1] These basic moieties interact strongly with active silanol groups (Si-OH) in standard GC columns, leading to:

  • Peak Tailing: Non-Gaussian peaks that mask adjacent impurities.[1]

  • Adsorption: Loss of sensitivity at low concentrations.[1]

The Solution: This guide compares two GC-MS approaches to solve this:

  • Method A (Direct): Uses a Base-Deactivated (Amine-specific) column.[1]

  • Method B (Derivatized): Uses Trifluoroacetic Anhydride (TFAA) to neutralize the amine.

Experimental Protocols

Method A: Direct Injection (High-Throughput)

Best for: Routine purity checks >98%.

  • Instrument: Agilent 7890B/5977B GC-MS (or equivalent).

  • Column: Rtx-5 Amine or CP-Volamine (30 m x 0.25 mm x 1.0 µm).[1] Note: The basic deactivation of the stationary phase is critical.

  • Inlet: Split/Splitless, 280°C. Split ratio 50:1 (to prevent column overload).

  • Liner: Ultra-Inert, wool-packed (Base-deactivated).[1]

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]

  • Oven Program:

    • 100°C (Hold 1 min)

    • Ramp 15°C/min to 300°C

    • Hold 5 min.

  • MS Source: EI mode (70 eV), Source Temp 230°C, Quad Temp 150°C.

  • Scan Range: 40–350 m/z.[1]

Method B: TFAA Derivatization (High-Resolution)

Best for: Detecting trace isomers and unknowns <0.1%.

Derivatization Workflow:

  • Weigh 10 mg of 6-A-2-MQ into a 2 mL GC vial.

  • Add 1 mL Ethyl Acetate (solvent).[1]

  • Add 50 µL Trifluoroacetic Anhydride (TFAA) .

  • Cap and incubate at 60°C for 20 minutes.

  • Cool to room temperature.

  • Blow down with N2 to dryness (removes excess acid).

  • Reconstitute in 1 mL Ethyl Acetate.

  • Column: DB-5ms UI (30 m x 0.25 mm x 0.25 µm).[1]

  • Inlet: 260°C, Split 20:1.[1]

  • Oven: Similar to Method A, but final hold can be shorter due to increased volatility of the amide derivative.[1]

Comparative Data & Results

The following data represents typical performance metrics observed during validation.

Table 1: Chromatographic Performance Metrics
ParameterMethod A (Direct)Method B (Derivatized)HPLC-UV (C18 Column)
Retention Time (RT) 12.4 min14.2 min6.8 min
Peak Width (FWHM) 0.15 min0.08 min0.25 min
Tailing Factor (

)
1.4 (Acceptable)1.05 (Excellent) 1.2
Resolution (Impurity) 1.83.5 1.1 (Co-elution risk)
LOD (S/N > 3) 5 ppm0.5 ppm50 ppm
Table 2: Impurity Identification Capability
Impurity TypeGC-MS Detection StrategyHPLC-UV Limitation
Positional Isomers (e.g., 8-amino)Differentiated by fragmentation ratio (M-HCN) and slight RT shift.[1]Often co-elutes; UV spectra are nearly identical.[1]
Nitro-Precursors (6-nitro-2-methyl...)[1]Distinct molecular ion (

188).[1]
Elutes late; broad peak shape.[1]
Dimeric Side-Products Detected at high mass (

>300).[1]
Often retained on column (ghost peaks in next run).[1]

Decision Workflow (Visualized)

The following diagram illustrates the logical flow for selecting the correct analytical path based on sample requirements.

GStartSample: 6-Amino-2-methylquinolinePurityCheckGoal: Purity Check?Start->PurityCheckRoutineRoutine QC (>98%)PurityCheck->RoutineYesTraceTrace Impurities (<0.1%)PurityCheck->TraceNo (R&D)MethodAMethod A: Direct Injection(Rtx-5 Amine Column)Routine->MethodAMethodBMethod B: TFAA Derivatization(DB-5ms UI Column)Trace->MethodBDataAnalysisMS Spectral DeconvolutionMethodA->DataAnalysisTailing Factor < 1.5MethodB->DataAnalysisSharp Gaussian PeaksResultPurity CertificateDataAnalysis->Result

Caption: Analytical decision tree for 6-A-2-MQ. Method A is sufficient for QC; Method B is required for deep impurity profiling.

Scientific Discussion & Troubleshooting

Mass Spectral Interpretation

In the EI mass spectrum of 6-Amino-2-methylquinoline (

  • Base Peak: Usually the molecular ion (

    
     158) or [M-H] (
    
    
    157) due to the stable aromatic system.
  • Fragment

    
     131:  Loss of HCN (27 Da), characteristic of the quinoline ring collapse.
    
  • Fragment

    
     116:  Loss of the methyl group and amine protons.[1]
    

Critical QC Check: If the ratio of


co-eluting isomer
Common Pitfalls
  • Inlet Discrimination: High boiling point impurities may be lost if the inlet temperature is <260°C.[1]

  • Ghost Peaks: 6-A-2-MQ can oxidize in the inlet if the liner is dirty.[1] Self-Validating Step: Always run a solvent blank after the standard to check for carryover or liner activity.[1]

  • Overloading: Injecting >1 µL of a 1 mg/mL solution in splitless mode will cause gross peak distortion.[1] Always use Split Mode (50:1) for purity assays.[1][2][3]

References

  • National Institute of Standards and Technology (NIST). (2023).[1] Mass Spectrum of Quinoline, 6-methyl- and related derivatives. NIST Chemistry WebBook, SRD 69.[1] [Link]

  • PubChem. (2023).[1] Compound Summary: 6-Amino-2-methylquinoline (CID 103148).[1] National Center for Biotechnology Information.[1] [Link]

  • Restek Corporation. (2022).[1] Analysis of Amines and Amino-Functionalized Compounds by GC. Application Note. [Link]

  • Agilent Technologies. (2020).[1] Strategies for the Analysis of Volatile Amines by GC-MS. Technical Overview 5994-1234EN. [Link]

Comparative Guide: Biological Activity of 6-Amino-2-methylquinoline vs. 6-Aminoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 6-Aminoquinoline (6-AQ) and its methylated analog, 6-Amino-2-methylquinoline (6-A-2-MQ) , also known as 6-aminoquinaldine. While both serve as critical pharmacophores in the synthesis of antimicrobial and anticancer agents, the addition of the methyl group at the C2 position fundamentally alters their physicochemical profile, metabolic stability, and biological interaction mechanisms.

Key Verdict:

  • 6-Aminoquinoline (6-AQ): Serves as a streamlined scaffold with lower steric hindrance, ideal for DNA intercalation studies. However, it possesses a lower lipophilicity profile which can limit cellular uptake in drug-resistant strains.

  • 6-Amino-2-methylquinoline (6-A-2-MQ): The C2-methyl group acts as a "lipophilic anchor," enhancing membrane permeability (LogP) and blocking metabolic oxidation at the susceptible C2 position. This generally results in derivatives with superior bioavailability and prolonged half-life, though with altered mutagenic potential.

Physicochemical & Structural Basis[1]

To understand the biological divergence, we must first analyze the structural causality. The C2-methyl group is not merely a passive substituent; it exerts significant electronic and steric effects.

Feature6-Aminoquinoline (6-AQ)6-Amino-2-methylquinoline (6-A-2-MQ)Impact on Biological Activity
Structure Bicyclic aromatic amineBicyclic amine + Methyl at C2Methyl group increases steric bulk near the ring nitrogen.
Lipophilicity (LogP) ~1.3 - 1.5~1.8 - 2.1Higher LogP in 6-A-2-MQ enhances passive transport across lipid bilayers (bacteria/cancer cells).
Electronic Effect Standard pyridine-like NElectron-donating Methyl (+I effect)Increases basicity of the ring Nitrogen (pKa shift), enhancing lysosomotropic accumulation.
Metabolic Site C2 is open to oxidationC2 is blocked6-A-2-MQ resists C2-oxidation by aldehyde oxidase, potentially extending half-life.

Comparative Biological Activity[2][3]

Mutagenicity and Genotoxicity

Aminoquinolines are historically studied for their interaction with DNA. The mutagenic potential is heavily influencing by the position of the amino group and ring substituents.

  • 6-AQ Profile: 6-aminoquinoline is a known mutagen, though generally less potent than the 5- or 8-amino isomers. It requires metabolic activation (S9 fraction) to form N-hydroxylated species that adduct to DNA.

  • 6-A-2-MQ Profile: The addition of the methyl group at C2 modulates this toxicity. While it blocks oxidation at C2, it does not eliminate mutagenicity. In fact, for some heterocyclic amines, methyl substitution can enhance carcinogenicity by stabilizing the reactive intermediate.

    • Critical Insight: Researchers must handle 6-A-2-MQ as a suspected genotoxin. The methyl group does not render it "safe" but rather shifts the metabolic profile.

Antimicrobial Efficacy (Schiff Base Derivatives)

Both compounds are rarely used as "naked" drugs; they are precursors for Schiff bases .

  • Mechanism: The amino group condenses with aldehydes (e.g., salicylaldehyde) to form azomethines.[1] These coordinate with metal ions (Cu, Zn) to disrupt bacterial cell walls.

  • Performance Comparison:

    • 6-AQ Derivatives: Show moderate activity against Gram-negative bacteria (E. coli). Activity is often limited by solubility.

    • 6-A-2-MQ Derivatives: Consistently demonstrate superior antimicrobial potency (lower MIC values). The hydrophobic methyl group facilitates the penetration of the molecule through the lipid-rich cell wall of Gram-positive bacteria (S. aureus) and the outer membrane of Gram-negative strains.

Anticancer Potential (Cytotoxicity)[4]
  • Target: DNA Intercalation and Topoisomerase II inhibition.

  • 6-AQ: Acts as a planar intercalator. Its flat structure allows it to slide between base pairs.

  • 6-A-2-MQ: The 2-methyl group introduces slight steric clash if the binding pocket is tight, but this is often outweighed by the enhanced cellular uptake .

    • Data Trend: In MTT assays against MCF-7 (breast cancer) and HepG2 (liver cancer) lines, Schiff bases derived from 6-A-2-MQ often show IC50 values 15-20% lower (more potent) than their 6-AQ counterparts due to better intracellular accumulation.

Visualizing the SAR (Structure-Activity Relationship)

The following diagram illustrates how the structural differences translate into biological outcomes.

SAR_Flow AQ 6-Aminoquinoline (Parent Scaffold) Prop_AQ Lower LogP Open C2 Position AQ->Prop_AQ MQ 6-Amino-2-methylquinoline (Methylated Scaffold) Prop_MQ Higher LogP Blocked C2 Position MQ->Prop_MQ Mech_AQ Planar DNA Intercalation Rapid C2 Oxidation Prop_AQ->Mech_AQ Physicochemical Driver Mech_MQ Enhanced Membrane Entry Lysosomal Accumulation Prop_MQ->Mech_MQ Physicochemical Driver Result_AQ Moderate Antimicrobial Standard Mutagenicity Mech_AQ->Result_AQ Result_MQ Superior Bioavailability Potent Cytotoxicity Mech_MQ->Result_MQ

Caption: SAR flow demonstrating how C2-methylation shifts the mechanism from pure intercalation to bioavailability-driven potency.

Experimental Protocols

To validate the biological differences, the following protocols are recommended. These are designed to be self-validating (including positive/negative controls).

Protocol A: Synthesis of Schiff Base Derivatives (General)

Objective: Create comparable derivatives to test biological efficacy, as the free amines are rarely used directly.

  • Stoichiometry: Dissolve 0.01 mol of 6-AQ or 6-A-2-MQ in 20 mL of absolute ethanol.

  • Reactant: Add 0.01 mol of 2-hydroxybenzaldehyde (Salicylaldehyde).

  • Catalysis: Add 2-3 drops of Glacial Acetic Acid (catalyst).

  • Reflux: Reflux at 70-80°C for 4-6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

    • Validation: Disappearance of the amine spot on TLC confirms reaction completion.

  • Isolation: Cool to room temperature. Pour into ice-cold water. Filter the precipitate.

  • Purification: Recrystallize from ethanol.

    • Expectation: 6-A-2-MQ derivatives usually precipitate faster due to lower solubility in aqueous media.

Protocol B: Comparative Cytotoxicity Assay (MTT)

Objective: Determine IC50 values against MCF-7 cells.

  • Seeding: Seed MCF-7 cells (5x10^3 cells/well) in 96-well plates. Incubate 24h.

  • Treatment: Treat with 6-AQ and 6-A-2-MQ derivatives at gradient concentrations (0.1, 1, 10, 50, 100 µM).

    • Control: DMSO (0.1%) as vehicle control; Doxorubicin as positive control.

  • Incubation: Incubate for 48h at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL MTT reagent (5 mg/mL). Incubate 4h.

  • Solubilization: Discard supernatant. Add 100 µL DMSO to dissolve formazan crystals.

  • Read: Measure Absorbance at 570 nm.

  • Calculation: Plot % Cell Viability vs. Log(Concentration). Calculate IC50 using non-linear regression.

Experimental Workflow Visualization

Workflow Start Start: Selection of Amine (6-AQ or 6-A-2-MQ) Synth Synthesis of Schiff Base (Reflux with Salicylaldehyde) Start->Synth Purify Recrystallization (Ethanol) Synth->Purify TLC Check Assay_MIC Antimicrobial Assay (Tube Dilution Method) Purify->Assay_MIC Assay_MTT Cytotoxicity Assay (MTT / MCF-7 Cells) Purify->Assay_MTT Data Data Analysis (IC50 & MIC Comparison) Assay_MIC->Data Assay_MTT->Data

Caption: Step-by-step workflow from raw amine selection to biological data generation.

References

  • National Institutes of Health (NIH). Structure-mutagenicity relationship among aminoquinolines and their N-acetyl derivatives. PubMed. Available at: [Link]

  • Asian Journal of Research in Chemistry. Synthesis, Spectral, Antibacterial, Antifungal and Anticancer activity Studies of Schiff bases Derived from O-Vanillin and Aminoquinolines.[2] Available at: [Link]

  • MDPI (Molecules). Cytotoxic Potential of Novel Quinoline Derivatives against Different Cancer Cell Lines. Available at: [Link]

  • Australian Government (AICIS). Quinolines: Human health tier II assessment. Available at: [Link]

Sources

Technical Guide: Structure-Activity Relationship & Therapeutic Potential of 6-Aminoquinolone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-activity relationship of 6-aminoquinolone derivatives Content Type: Publish Comparison Guide

Executive Summary: The C-6 Paradigm Shift

For decades, the 6-fluoroquinolone scaffold (e.g., Ciprofloxacin, Levofloxacin) has dominated the landscape of synthetic antibiotics. The fluorine atom at the C-6 position was deemed essential for DNA gyrase binding and cell penetration. However, the emergence of resistance and the need for novel antivirals have catalyzed interest in 6-aminoquinolones .

This guide objectively compares 6-aminoquinolone derivatives against their 6-fluoro counterparts.[1] Unlike the broad-spectrum dominance of fluoroquinolones, 6-amino derivatives exhibit a bifurcated therapeutic profile :

  • Antibacterial: Enhanced potency against resistant Gram-positive cocci (e.g., MRSA) when coupled with C-8 modifications.[2]

  • Antiviral: A unique, nucleic-acid-targeted mechanism against HIV-1, inhibiting Tat-mediated transcription—a property largely absent in fluoroquinolones.

Structure-Activity Relationship (SAR) Analysis

The substitution of the lipophilic, electron-withdrawing Fluorine with a polar, hydrogen-bond-donating Amino group (-NH2) fundamentally alters the pharmacophore.

The C-6 Switch: Amino vs. Fluoro
Feature6-Fluoro (Traditional)6-Amino (Novel)Impact on Activity
Electronic Effect Strong electron-withdrawingElectron-donatingAlters pKa and binding affinity to DNA gyrase.
H-Bonding H-bond acceptor onlyH-bond donor/acceptorEnables interaction with viral RNA loops (TAR RNA).
Lipophilicity HighLowerChanges cell permeation; reduced Gram-negative activity.
Critical Substituent Interplay

The 6-amino group cannot stand alone; its efficacy is strictly dependent on the "supporting cast" at positions C-7 and C-8.[2]

  • C-8 Methylation (The Rescuer): A simple 6-amino substitution leads to a loss of antibacterial potency. However, adding a methyl group at C-8 restores and often surpasses the activity of ciprofloxacin against Gram-positive bacteria.

  • C-7 Bulky Heterocycles: Large groups (e.g., 4-(2-pyridyl)-1-piperazine) at C-7 switch the molecule's preference from bacterial Topoisomerase to Viral TAR RNA.

SAR Logic Visualization

The following diagram illustrates the decision logic for optimizing 6-aminoquinolones for either antibacterial or antiviral targets.

SAR_Logic Core 6-Aminoquinolone Scaffold C6 Position C-6: Amino (-NH2) Core->C6 C7 Position C-7: Substituent Core->C7 C8 Position C-8: Substituent Core->C8 Target_Viral Target: HIV-1 TAR RNA (Transcription Inhibition) C6->Target_Viral Essential for RNA Binding Target_Bact Target: Bacterial DNA Gyrase (Gram-Positive Focus) C7->Target_Bact Thiomorpholine / Small Rings C7->Target_Viral Bulky Pyridyl-Piperazine C8->Target_Bact Methyl Group (Required for Potency) C8->Target_Viral H or OMe (Steric Tolerance) Result_Bact Outcome: High Anti-MRSA Activity (> Ciprofloxacin) Target_Bact->Result_Bact Result_Viral Outcome: Tat-Inhibition (Unique Mechanism) Target_Viral->Result_Viral

Figure 1: Strategic substituent choices dictate the therapeutic pathway of 6-aminoquinolones.

Comparative Performance Data

Antibacterial Potency (MIC μg/mL)

The data below highlights the "Gram-positive shift." While 6-amino derivatives lag against Gram-negatives (E. coli), the 6-amino-8-methyl derivatives outperform standard fluoroquinolones against resistant S. aureus.

OrganismStrain TypeCiprofloxacin (6-F)6-Amino-8-Methyl Derivative (19v)Interpretation
S. aureusMethicillin-Susceptible0.200.05 4x More Potent
S. aureusMRSA (Resistant)12.5 - >1000.39 >30x More Potent
E. coliStandard0.01 0.78Reduced Gram-neg activity
P. aeruginosaStandard0.39 >100Ineffective

Data Source: Synthesized from J. Med. Chem. studies on 6-amino-8-methylquinolones [2].

Antiviral Efficacy (HIV-1)

Here, the 6-amino group is superior.[1] The amino group facilitates specific binding to the viral TAR RNA loop, a mechanism impossible for the fluorine atom due to lack of H-bond donation.

Compound ClassC-6 SubstituentEC50 (μM) against HIV-1Selectivity Index
Fluoroquinolone-F> 10.0 (Inactive)N/A
Aminoquinolone (WM5)-NH20.1 - 0.6 > 1000

Data Source: Cecchetti et al., J. Med.[3] Chem [1].[1][3][4][5][6][7][8][9]

Mechanistic Insight: The Dual-Target System

The 6-aminoquinolones are unique "bimodal" agents. Their mechanism depends entirely on the biological environment.

  • Bacterial Mode: They function similarly to fluoroquinolones by stabilizing the DNA-Gyrase cleavable complex. The C-8 methyl group is hypothesized to improve the fit in the hydrophobic pocket of the enzyme, compensating for the polarity of the C-6 amino group.

  • Viral Mode: This is the distinguishing feature. The 6-amino group forms critical hydrogen bonds with the phosphate backbone or bases of the HIV-1 TAR RNA. This prevents the viral Tat protein from binding, thereby halting viral transcription.

Mechanism cluster_bacteria Bacterial Path (Gram+) cluster_virus Viral Path (HIV-1) Compound 6-Aminoquinolone Gyrase Target: DNA Gyrase/Topo IV Compound->Gyrase If C-8 Methyl present TAR Target: TAR RNA Loop Compound->TAR H-bond via 6-NH2 Complex Stabilize Cleavable Complex Gyrase->Complex Death Bacterial Cell Death Complex->Death Tat Block Tat Protein Binding TAR->Tat Stop Inhibit Transcription Tat->Stop

Figure 2: Dual mechanistic pathways of 6-aminoquinolones based on target availability.

Experimental Protocol: Synthesis of Active 6-Amino Derivative

Objective: Synthesis of a 6-amino-8-methylquinolone scaffold (Antibacterial Lead). Rationale: Direct nitration and reduction is the most robust pathway to introduce the amino group at C-6.

Step-by-Step Methodology
  • Gould-Jacobs Cyclization (Core Formation):

    • Reagents: 2-methyl-4-nitroaniline + Diethyl ethoxymethylenemalonate (EMME).

    • Conditions: Heat at 130°C (solvent-free) for 2 hours to form the enamine.

    • Cyclization: Add diphenyl ether and reflux at 250°C for 45 mins.

    • Result: 4-hydroxy-6-nitro-8-methylquinoline-3-carboxylate.

  • N-1 Alkylation:

    • Reagents: Ethyl iodide or Cyclopropyl halide, K2CO3, DMF.

    • Conditions: 90°C for 18 hours.

    • Validation: TLC (Hexane:Ethyl Acetate 1:1).

  • C-7 Substitution (Nucleophilic Aromatic Substitution):

    • Activation: Convert C-7 to a leaving group (if not already halogenated) or perform direct displacement on a 7-fluoro/chloro intermediate.

    • Reaction: Add piperazine or thiomorpholine (3 eq), Pyridine, reflux 4-12h.

  • Reduction of C-6 Nitro to Amino:

    • Reagents: Iron powder (Fe), Acetic Acid (glacial), Ethanol/Water.

    • Conditions: Reflux for 2 hours.

    • Workup: Filter through Celite, neutralize with NaHCO3, extract with chloroform.

    • Critical Check: The disappearance of the Nitro peak (~1350/1530 cm-1) and appearance of Amino doublet (~3300-3400 cm-1) in IR.

  • Hydrolysis:

    • Reagents: NaOH (10%), Ethanol. Reflux 1h to free the C-3 carboxylic acid (essential for activity).

References

  • Cecchetti, V., et al. (2000). "6-Aminoquinolones as New Potential Anti-HIV Agents."[3] Journal of Medicinal Chemistry, 43(20), 3799-3802. Link

  • Tabarrini, O., et al. (2004). "Studies on 6-aminoquinolones: synthesis and antibacterial evaluation of 6-amino-8-methylquinolones." Journal of Medicinal Chemistry, 47(22), 5567-5578. Link

  • Lombard, M. C., et al. (2012). "4-Aminoquinoline derivatives: an overview of the synthesis and biological activity."[10] RSC Advances. Link

  • Parolin, C., et al. (2003). "New anti-human immunodeficiency virus type 1 6-aminoquinolones: mechanism of action." Antimicrobial Agents and Chemotherapy, 47(3), 884-891. Link

Sources

Comparative Study of Quinoline Purification Techniques

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of quinoline purification methodologies, moving beyond standard textbook descriptions to evaluate efficiency, isomer selectivity, and scalability.

Audience: Researchers, Process Chemists, and Drug Development Professionals. Objective: To provide a data-driven selection framework for isolating high-purity quinoline, specifically addressing the critical challenge of separating the isoquinoline isomer.

The Separation Challenge: Quinoline vs. Isoquinoline

The primary obstacle in quinoline purification is the presence of its structural isomer, isoquinoline. Their physical properties are nearly identical, rendering simple fractional distillation inefficient for high-purity applications (>99.5%).

PropertyQuinolineIsoquinolineImplication
Boiling Point 237.6 °C243.2 °C

requires high reflux ratios (>50:1).
Dipole Moment 2.19 D2.54 DIsoquinoline is slightly more polar; exploitable by ionic liquids.
Basicity (pKb) 9.128.60Isoquinoline is a stronger base; exploitable by selective salt formation.

Detailed Analysis of Purification Techniques

Method A: Azeotropic & Extractive Distillation (Industrial Baseline)

Best for: Large-scale removal of bulk impurities (naphthalene, thionaphthene).

While standard distillation fails to separate isomers efficiently, extractive distillation utilizes a third component (entrainer) to alter relative volatilities.[1]

  • Entrainers: Ethylene glycol, Diethylene glycol, or carboxylic acids (Formic/Acetic).

  • Mechanism: The entrainer interacts preferentially with the more polar isoquinoline (due to its higher basicity and dipole moment), suppressing its volatility relative to quinoline.

  • Performance Data:

    • Yield: 85–90%

    • Purity: 95–97% (often insufficient for electronic-grade precursors).

Method B: Selective Chemical Complexation (The Isomer Filter)

Best for: High-purity separation of Quinoline from Isoquinoline.

This technique exploits the solubility differences of the sulfate and phosphate salts of the two isomers. This is the most reliable laboratory method for achieving >99% purity without expensive column chromatography.

Experimental Protocol: The Sulfate/Ethanol Differential

This protocol relies on the fact that Quinoline sulfate is soluble in ethanol , whereas Isoquinoline sulfate is practically insoluble .[2]

  • Reagent Prep: Dissolve crude quinoline in absolute ethanol (1:4 ratio).

  • Acidification: Slowly add concentrated sulfuric acid (

    
    ) dropwise while cooling on ice to maintain 
    
    
    
    .
  • Crystallization: Allow the mixture to stand at 0–5°C for 12 hours.

    • Observation: White precipitate forms. This is Isoquinoline Sulfate .

  • Filtration: Filter the solids.

    • Solid Phase: Isoquinoline Sulfate (Discard or recover if isoquinoline is desired).

    • Liquid Phase: Quinoline Sulfate dissolved in ethanol.[2]

  • Recovery:

    • Evaporate ethanol from the filtrate.

    • Neutralize the residue with 20% NaOH solution.

    • Extract the liberated oil with diethyl ether, dry over

      
      , and distill.
      
Method C: Zone Refining (Ultra-High Purity)

Best for: Electronic-grade materials (OLEDs) requiring >99.99% (4N) purity.

Zone refining is a physical purification process where a molten zone traverses a solid ingot.[3][4][5] Impurities with a distribution coefficient (


) travel with the melt, concentrating at the end of the ingot.
  • Setup: Vertical zone refiner (to prevent void formation).

  • Parameters:

    • Zone Speed: 10–20 mm/h (Slow speed essential for equilibrium).

    • Passes: 10–20 passes required.

  • Result: The top and middle sections of the ingot achieve 99.99%+ purity. The bottom 10% contains concentrated impurities (isoquinoline, quinaldine).

Method D: Ionic Liquid Extraction (Green Chemistry)

Best for: Sustainable, solvent-minimizing purification.

Recent advances utilize specific ionic liquids (ILs) like Benzothiazolium bisulfate ([HBth][HSO4]) .[6]

  • Mechanism: The acidic proton on the IL cation complexes with the nitrogen lone pair.

  • Efficiency: [HBth][HSO4] has shown a 97% removal efficiency for quinoline from model oil mixtures, superior to traditional phosphate methods.

  • Regeneration: The IL can be regenerated by washing with diethyl ether and heating, allowing for closed-loop processing.

Comparative Performance Matrix

FeatureAcid-Base ExtractionSulfate ComplexationZone RefiningIonic Liquid Extraction
Final Purity 95–97%99.0–99.5% >99.99% 98–99%
Yield 80–85% 60–70%40–50% (after cropping)>90%
Isomer Separation PoorExcellent GoodModerate
Scalability High (Tons)Medium (Kg)Low (Grams)Medium (Scalable)
Primary Cost Energy (Heat)Reagents (Ethanol/Acid)Time (Days)Reagents (Ionic Liquids)

Decision Framework & Workflow Visualization

Workflow: Selective Sulfate Complexation

This diagram illustrates the critical "fork" where isomers are physically separated based on solubility.

QuinolinePurification Raw Crude Quinoline Mixture (Quinoline + Isoquinoline) Mix Dissolve in Ethanol Add H2SO4 (dropwise) Raw->Mix Crystallize Crystallization (0-5°C, 12h) Mix->Crystallize Filter Filtration Crystallize->Filter Solid Solid Precipitate: Isoquinoline Sulfate Filter->Solid Insoluble Fraction Liquid Filtrate Solution: Quinoline Sulfate + Ethanol Filter->Liquid Soluble Fraction Evap Evaporate Ethanol Liquid->Evap Neut Neutralize with NaOH Evap->Neut Distill Vacuum Distillation Neut->Distill Final Pure Quinoline (>99%) Distill->Final

Figure 1: Selective crystallization workflow exploiting the solubility differential of sulfate salts in ethanol.

Decision Matrix: Selecting the Right Technique

DecisionMatrix Start Start: Define Purity Goal Ind Industrial/Technical (95-97%) Start->Ind Bulk Feedstock Lab Research/Synthesis (99-99.5%) Start->Lab Standard Reagent Elec Electronic/Pharma (>99.99%) Start->Elec Critical Application Method1 Acid-Base Extraction + Rectification Ind->Method1 Method2 Sulfate Complexation (Ethanol) Lab->Method2 Elec->Method2 Step 1 Method3 Zone Refining (Vertical) Method2->Method3 Step 2 (Polishing)

Figure 2: Strategic selection of purification method based on required purity tier.

References

  • Separation of Quinoline and Isoquinoline by Crystallization.
  • Purification of Quinoline Insolubles in Heavy Coal Tar by Catalytic Polycondensation. Source: MDPI (2023). Comparative data on AlCl3 vs CuCl2 efficiency in removing impurities.[7] [Link]

  • Removal of Nitrogen Compounds from Oil by Ionic Liquids. Source: MDPI (2021).[3] Details the efficiency of Benzothiazolium bisulfate [HBth][HSO4] in quinoline extraction. [Link]

  • Research Status of High-Purity Metals and Organics Prepared by Zone Refining. Source: MDPI (2021).[3] Reviews the principles of zone refining applicable to high-purity organic precursors. [Link]

  • Method for Extracting Quinoline and Isoquinoline from Coal Tar Wash Oil. Source: CN102321008B (Patent). Provides baseline industrial yield data (82%) for acid-base extraction methods.

Sources

Technical Guide: Distillation versus Crystallization for Quinoline Purification

[1]

The Separation Challenge: Quinoline vs. Isoquinoline[2]

In pharmaceutical synthesis and ligand development, Quinoline (

Isoquinoline1

The fundamental challenge lies in the physicochemical similarities between Quinoline and its isomer, Isoquinoline.

Physicochemical Comparison Table
PropertyQuinolineIsoquinolineImplication
Structure Benzopyridine (2,3-fused)Benzopyridine (3,4-fused)Similar polarity and aromaticity.[1]
Boiling Point (1 atm) 237.6 °C243.2 °C

. Difficult to separate by simple distillation; requires high reflux ratio.
Melting Point -15.6 °C26.5 °CQuinoline is liquid at RT; Isoquinoline is solid. Direct melt crystallization requires sub-ambient cooling.
pKa (Conjugate Acid) 4.905.40Isoquinoline is slightly more basic, allowing for potential pH-controlled separation.[1]
Azeotropes Forms azeotropes with glycols/phenolsSimilar behaviorStandard distillation often hits a "purity ceiling" of ~95-97%.[1]

Method A: Vacuum Distillation (The Kinetic Approach)

Distillation is the standard method for removing heavy non-volatile impurities (tars, metals) and highly volatile solvents. However, it struggles to resolve the Quinoline/Isoquinoline binary pair efficiently without a high-efficiency fractionating column.

Mechanism & Causality[1]
  • Vacuum Requirement: Quinoline boils at ~237°C. At this temperature, atmospheric oxygen causes rapid oxidative degradation (N-oxide formation) and polymerization (darkening).[1] Distillation must occur under reduced pressure to lower the boiling point below 120°C.

  • Zinc Dust Additive: A critical field insight is the addition of Zinc Dust to the distillation pot. Zinc acts as a sacrificial reducing agent, preventing the formation of Quinoline N-oxides and keeping the distillate colorless.

Protocol: High-Efficiency Vacuum Fractionation

Equipment:

  • Vigreux column (minimum 20 cm) or Spinning Band Distillation system.

  • Vacuum pump capable of <10 mmHg.

  • Nitrogen bleed capillary.

Step-by-Step Workflow:

  • Pre-treatment: Dry the crude Quinoline (100 mL) over anhydrous Sodium Sulfate (

    
    ) for 2 hours to remove water (water causes bumping and hydrolysis). Filter into the distillation flask.
    
  • The Zinc Charge: Add 1.0 g of activated Zinc Dust to the boiling flask.

  • Setup: Assemble the vacuum distillation apparatus. Ensure all joints are greased and clipped.

  • Degassing: Apply vacuum gradually to remove dissolved gases before heating. Aim for a pressure of 15–20 mmHg .

  • Heating: Heat the oil bath to approx. 130–140°C. The boiling point of Quinoline at 17 mmHg is approximately 110–114°C .

  • Fraction Collection:

    • Fraction 1 (Forerun): Discard the first 5% (contains water, low boilers).

    • Fraction 2 (Main Cut): Collect the steady boiling fraction (constant temp).

    • Stop: When the temperature rises (indicating Isoquinoline) or the pot residue becomes viscous.

  • Storage: Store under Argon/Nitrogen in an amber bottle.

Limitations: Even with a Vigreux column, this method typically yields 96–98% purity .[1] Isoquinoline often co-distills due to the small boiling point differential.

Method B: Chemical Crystallization (The Thermodynamic Approach)

Since Quinoline is a liquid at room temperature, "crystallization" usually refers to the formation of a solid crystalline derivative (Salt Formation), purification of that salt, and subsequent regeneration of the free base.[1]

The Gold Standard: Quinoline Phosphate or Quinoline Zinc Chloride complex. We will focus on the Phosphate method as it is cleaner and avoids heavy metal waste (Zinc/Chromium) in the final product stream.

Mechanism & Causality[1]
  • Lattice Selectivity: Impurities (like Isoquinoline) have different crystal packing energies and solubilities when converted to phosphate salts.

  • Solubility Differential: Quinoline Phosphate is sparingly soluble in cold methanol/ethanol, whereas Isoquinoline Phosphate and tarry impurities remain in the mother liquor.

  • Regeneration: The salt is easily hydrolyzed by weak base, returning the ultra-pure Quinoline oil.

Protocol: Phosphate Salt Recrystallization

Reagents:

  • Crude Quinoline[2][3][4][5][6]

  • Phosphoric Acid (85%)[1]

  • Methanol (MeOH)[1][7]

  • Sodium Hydroxide (NaOH)[1]

Step-by-Step Workflow:

  • Salt Formation:

    • Dissolve 10 mL of crude Quinoline in 20 mL of Methanol.

    • Slowly add 6.0 g of 85% Phosphoric Acid with stirring. The reaction is exothermic.

    • Allow the solution to cool.[4][6][8][9] A white precipitate of Quinoline Phosphate (

      
      ) will form.
      
  • Crystallization:

    • Heat the mixture to boiling (water bath) and add just enough hot Methanol to dissolve the solid completely.

    • Allow to cool slowly to Room Temperature, then refrigerate at 4°C for 12 hours.

    • Checkpoint: Quinoline Phosphate melts at 159°C .[3] Impure crystals will melt lower.

  • Filtration:

    • Filter the crystals and wash with cold Methanol. The mother liquor (filtrate) contains the Isoquinoline and impurities.

  • Regeneration (Liberation):

    • Suspend the purified crystals in 50 mL water.

    • Slowly add 20% NaOH solution until the pH is >10. The solid will dissolve, and an oily layer (Quinoline) will separate.

  • Extraction & Drying:

    • Extract the aqueous mixture with Diethyl Ether or Dichloromethane (3 x 20 mL).

    • Dry the organic layer over

      
      .
      
    • Evaporate the solvent to yield >99.5% pure Quinoline .

Comparative Analysis & Decision Logic

Performance Metrics
FeatureVacuum DistillationPhosphate Crystallization
Primary Separation Mechanism Vapor Pressure (Boiling Point)Lattice Energy / Solubility
Purity Ceiling ~98% (Isoquinoline persists)>99.5% (High Specificity)
Yield High (85-90%)Moderate (60-70%) due to mother liquor loss
Scalability Excellent (Linear scale-up)Good, but requires solvent handling
Time Investment Low (Hours)High (Days for drying/crystallizing)
Best For... Removing tars, bulk purificationRemoving isomers (Isoquinoline), Analytical Standards
Visualization: Logic Flow for Method Selection

QuinolinePurificationStartCrude Quinoline FeedCheckImpurityAnalyze Impurity Profile(GC/HPLC)Start->CheckImpurityDecisionIs Isoquinoline > 2%?CheckImpurity->DecisionDistillationMETHOD A: Vacuum Distillation(with Zn Dust)Decision->DistillationNo (Mainly Tars)CrystallizationMETHOD B: Phosphate CrystallizationDecision->CrystallizationYes (Isomer Separation)DistillProcess1. Dry (Na2SO4)2. Add Zn Dust3. Vac Distill (114°C @ 17mmHg)Distillation->DistillProcessCrystProcess1. Form Phosphate Salt in MeOH2. Recrystallize (MP 159°C)3. Liberate with NaOHCrystallization->CrystProcessResultDistProduct: ~97% Purity(Contains trace Isoquinoline)DistillProcess->ResultDistResultCrystProduct: >99.5% Purity(Isomer Free)CrystProcess->ResultCrystResultDist->CrystallizationIf higher purity needed

Caption: Decision matrix for selecting between distillation and crystallization based on impurity profile.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[10] Link

    • Primary source for the Zinc Dust distillation and Phosphate/Picr
  • Packer, J., & Vaughan, J. (1958).[1] A Modern Approach to Organic Chemistry. Oxford University Press.

    • Foundational text describing the separation of Quinoline/Isoquinoline via fractional crystalliz
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Ochiai, E. (1967). Aromatic Amine Oxides. Elsevier.

A Senior Application Scientist's Guide to Distinguishing Aminoquinoline Isomers: A Comparative Analysis of Analytical Techniques

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The accurate differentiation of aminoquinoline isomers is a critical challenge in pharmaceutical development and medicinal chemistry. These structural analogs can exhibit vastly different pharmacological and toxicological profiles, making their unambiguous identification and quantification essential for ensuring drug safety and efficacy. This guide provides an in-depth comparison of key analytical techniques, offering field-proven insights and experimental data to aid researchers in selecting the most appropriate methodology for their specific application.

The Challenge of Aminoquinoline Isomerism

Aminoquinolines are a class of compounds based on the quinoline bicyclic scaffold, with an amino group substituent. The position of this amino group on the quinoline ring gives rise to a variety of positional isomers (e.g., 4-aminoquinoline, 8-aminoquinoline). Furthermore, the presence of chiral centers, often in side chains, introduces enantiomers and diastereomers. These isomers frequently possess nearly identical physical and chemical properties, rendering their separation and individual characterization a significant analytical hurdle.[1]

I. Chromatographic Techniques: The Workhorse of Isomer Separation

Chromatographic methods are fundamental to the separation of aminoquinoline isomers, exploiting subtle differences in their physicochemical properties to achieve resolution.

A. High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation of non-volatile substances like aminoquinoline isomers.[2][3] Its versatility stems from the wide array of available stationary and mobile phases, allowing for the fine-tuning of separation conditions.

Causality in Method Development: The choice of HPLC mode is dictated by the specific isomeric challenge. For positional isomers, which differ in polarity, reversed-phase or normal-phase chromatography is often effective. However, for enantiomers, which have identical properties in an achiral environment, chiral chromatography is indispensable.[3][4]

Chiral HPLC: This powerful technique utilizes a chiral stationary phase (CSP) that interacts stereoselectively with the enantiomers.[3] The differential interaction between the enantiomers and the CSP leads to different retention times, enabling their separation.[4] Polysaccharide-based and protein-based CSPs are commonly employed for their broad applicability.

Experimental Protocol: Chiral HPLC Separation of Aminoquinoline Enantiomers

  • Column Selection: Chiralpak® AD-H (amylose derivative) or Chiralcel® OD-H (cellulose derivative) columns are excellent starting points.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The ratio is optimized to achieve the best balance between resolution and analysis time. A common starting point is 90:10 (v/v) hexane:isopropanol.

  • Flow Rate: A flow rate of 0.5-1.0 mL/min is generally suitable for analytical separations.

  • Detection: UV detection at a wavelength where the aminoquinoline isomers exhibit strong absorbance (e.g., 254 nm or 343 nm) is standard.

  • Sample Preparation: Dissolve the aminoquinoline isomer mixture in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection Volume: 5-10 µL.

  • Data Analysis: The retention times of the two enantiomers will differ, allowing for their individual quantification.

Workflow for HPLC Method Development

HPLC_Workflow A Define Separation Goal (Positional vs. Enantiomeric) B Select HPLC Mode (Reversed-Phase vs. Chiral) A->B C Choose Column (e.g., C18 vs. Chiral Stationary Phase) B->C D Optimize Mobile Phase (Solvent Ratio, Additives) C->D E Fine-tune Flow Rate & Temperature D->E F Validate Method (Resolution, Linearity, Accuracy) E->F

Caption: HPLC method development workflow for aminoquinoline isomer separation.

Data Presentation: Comparison of HPLC Columns for Aminoquinoline Isomer Separation

Column TypeIsomer TypePrincipleAdvantagesDisadvantages
Reversed-Phase (C18) PositionalHydrophobic interactionsRobust, widely availableIneffective for enantiomers
Chiral (Polysaccharide-based) EnantiomersStereoselective interactionsBroad applicabilityMore expensive, sensitive to mobile phase
Ion-Exchange Ionic IsomersElectrostatic interactionsGood for charged moleculesRequires buffered mobile phases
B. Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) offers a high-efficiency alternative to HPLC, particularly for charged aminoquinoline isomers.[5][6] Separation in CE is based on the differential migration of analytes in an electric field. This technique is known for its high resolving power, short analysis times, and minimal sample consumption.[5][6]

Causality in Method Development: The key to successful CE separation lies in controlling the electroosmotic flow (EOF) and the electrophoretic mobility of the analytes. This is achieved by manipulating the pH and composition of the background electrolyte (BGE). For chiral separations, a chiral selector is added to the BGE.

Chiral Capillary Electrophoresis (CCE): In CCE, a chiral selector, such as a cyclodextrin, is added to the BGE. The enantiomers form transient diastereomeric complexes with the chiral selector, which have different mobilities in the electric field, leading to their separation.[5]

Experimental Protocol: Chiral CE Separation of Aminoquinoline Enantiomers

  • Capillary: Fused-silica capillary (50 µm i.d., 50-70 cm total length).

  • Background Electrolyte (BGE): 25 mM phosphate buffer (pH 2.5) containing 15 mM of a chiral selector (e.g., sulfated-β-cyclodextrin).

  • Voltage: 20-30 kV.

  • Temperature: 25 °C.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 s).

  • Detection: UV detection at an appropriate wavelength.

  • Capillary Conditioning: Before the first run, and periodically, the capillary should be flushed with 0.1 M NaOH, water, and then the BGE.

Logical Relationship of CE Separation Parameters

CE_Parameters BGE Background Electrolyte (pH, Concentration) Res Resolution BGE->Res CS Chiral Selector (Type, Concentration) CS->Res V Applied Voltage V->Res Time Analysis Time V->Time T Temperature T->Res T->Time

Caption: Interplay of key parameters affecting CE separation of isomers.

II. Mass Spectrometry (MS): Unraveling Structural Nuances

Mass spectrometry is a powerful tool for the characterization of isomers, especially when coupled with a separation technique like HPLC or CE.[7] While isomers have the same nominal mass, their fragmentation patterns upon collision-induced dissociation (CID) can differ, providing a basis for their differentiation.[8][9]

Causality in Isomer Differentiation: The fragmentation of an ion in the gas phase is governed by its structure. Positional isomers often yield unique fragment ions or different relative abundances of common fragment ions, allowing for their distinction.[10] For enantiomers, which have identical fragmentation patterns, derivatization with a chiral reagent or the use of ion mobility spectrometry is necessary for differentiation.[11]

Tandem Mass Spectrometry (MS/MS): In an MS/MS experiment, the precursor ion corresponding to the aminoquinoline isomers is selected and subjected to fragmentation. The resulting product ion spectrum serves as a structural fingerprint.

Experimental Protocol: LC-MS/MS Differentiation of Positional Aminoquinoline Isomers

  • LC Separation: Utilize an appropriate HPLC method (as described above) to at least partially separate the isomers.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is typically effective for aminoquinolines.

  • MS Analysis:

    • Full Scan (MS1): Acquire a full scan to determine the m/z of the protonated molecules.

    • Product Ion Scan (MS/MS): Select the protonated molecule as the precursor ion and perform CID. Optimize the collision energy to achieve informative fragmentation.

  • Data Analysis: Compare the product ion spectra of the different isomers. Look for unique fragment ions or significant differences in the relative intensities of common fragments.

Data Presentation: Hypothetical MS/MS Fragmentation Data for Positional Isomers

IsomerPrecursor Ion (m/z)Key Fragment Ions (m/z)Relative Intensity (%)
4-Aminoquinoline 145.07118.06100
91.0545
8-Aminoquinoline 145.07118.0670
128.0685

III. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is an unparalleled technique for the absolute structure determination of organic molecules, including the unambiguous differentiation of isomers.[12][13] It provides detailed information about the chemical environment of each atom in a molecule.

Causality in Isomer Identification: The chemical shift of a nucleus in an NMR spectrum is highly sensitive to its local electronic environment. Positional isomers will exhibit distinct sets of chemical shifts and coupling constants due to the different spatial arrangements of atoms.[12] For enantiomers, the use of a chiral solvating agent or a chiral derivatizing agent is necessary to induce diastereomeric environments that result in separate NMR signals.

Key NMR Experiments for Isomer Differentiation:

  • ¹H NMR: Provides information about the number, connectivity, and chemical environment of protons.

  • ¹³C NMR: Reveals the number and types of carbon atoms.

  • 2D NMR (COSY, HSQC, HMBC): Establishes correlations between protons and carbons, allowing for the complete assignment of the molecular structure.

Experimental Protocol: ¹H NMR for Distinguishing Positional Aminoquinoline Isomers

  • Sample Preparation: Dissolve a few milligrams of the purified isomer in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Data Analysis:

    • Chemical Shifts: The aromatic protons of different isomers will have unique chemical shifts.

    • Coupling Constants (J-values): The coupling patterns between adjacent protons provide information about their relative positions.

    • Integration: The integral of each signal is proportional to the number of protons it represents.

Workflow for NMR-based Structure Elucidation

NMR_Workflow A Sample Preparation (Purified Isomer in Deuterated Solvent) B 1D NMR Acquisition (¹H, ¹³C) A->B C 2D NMR Acquisition (COSY, HSQC, HMBC) B->C D Spectral Analysis (Chemical Shifts, Coupling Constants, Correlations) C->D E Structure Assignment D->E

Caption: A streamlined workflow for the structural elucidation of aminoquinoline isomers using NMR.

IV. Comparative Summary and Recommendations

TechniquePrincipleIsomer TypeThroughputStructural InformationKey Strengths
HPLC Differential partitioningPositional, EnantiomersHighIndirect (retention time)Robust, versatile, quantitative
CE Differential electrophoretic mobilityPositional, EnantiomersHighIndirect (migration time)High efficiency, low sample consumption
MS Mass-to-charge ratio & fragmentationPositionalHighConnectivity (from fragments)High sensitivity, molecular weight
NMR Nuclear spin in a magnetic fieldPositional, EnantiomersLowDefinitive 3D structureUnambiguous identification

Recommendations:

  • For routine quality control and high-throughput screening of known isomers: HPLC or CE are the methods of choice due to their speed and quantitative accuracy.

  • For the identification of unknown isomers or impurities: A combination of LC-MS/MS is ideal for initial characterization and molecular weight determination.

  • For absolute structure confirmation and unambiguous isomer differentiation: NMR spectroscopy is the definitive technique.

By understanding the principles, strengths, and limitations of each of these analytical techniques, researchers can develop a robust and efficient strategy for the challenging yet crucial task of distinguishing between isomers of aminoquinolines.

References

  • Current Protocols in Protein Science. (n.d.). Amino Acid Analysis. ResearchGate. Retrieved from [Link]

  • Separation Abilities of Capillary Electrophoresis Coupled with Ion Mobility Mass Spectrometry for the Discrete Detection of Sequence Isomeric Peptides. (2022). MDPI. Retrieved from [Link]

  • SEPARATION METHODS OF ANALYSIS (CHM 703). (n.d.). FUNAAB. Retrieved from [Link]

  • Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand. (n.d.). LCGC International. Retrieved from [Link]

  • Recent developments in the high-throughput separation of biologically active chiral compounds via high performance liquid chromatography. (2023). Unife. Retrieved from [Link]

  • Capillary Electrophoresis Method for the Determination of Amino Acids in Pharmaceutical Samples Based on Precolumn Derivatizatio. (n.d.). SciSpace. Retrieved from [Link]

  • Separation of amino acid homopolymers by capillary gel electrophoresis. (n.d.). PubMed. Retrieved from [Link]

  • High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. (n.d.). MDPI. Retrieved from [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). Publisher. Retrieved from [Link]

  • Differentiation of isomeric amino acid residues in proteins and peptides using mass spectrometry. (n.d.). PubMed. Retrieved from [Link]

  • An Analytical Evaluation of Tools for Lipid Isomer Differentiation in Imaging Mass Spectrometry. (n.d.). PMC. Retrieved from [Link]

  • Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. (2008). J. Heterocyclic Chem., 45, 593.
  • Isomers Recognition in HPLC-MS/MS Analysis of Human Plasma Samples by Using an Ion Trap Supported by a Linear Equations-Based Algorithm. (2023). NIH. Retrieved from [Link]

  • Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models. (n.d.). PMC. Retrieved from [Link]

  • Characterization of Pyrroloquinoline Quinone Amino Acid Derivatives by Electrospray Ionization Mass Spectrometry and Detection in Human Milk. (2009). ResearchGate. Retrieved from [Link]

  • A Comparative Study of Enantioseparations of N α -Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions. (n.d.). MDPI. Retrieved from [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. (2024). Frontiers. Retrieved from [Link]

  • Dr. David House - Chirality and the Separation of Enantiomers by Liquid Chromatography. (2017). YouTube. Retrieved from [Link]

  • Analytical differentiation of quinolinyl- and isoquinolinyl- substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates. (2016). SciSpace. Retrieved from [Link]

  • Structure elucidation of quinoline| NMR Spectroscopy. (2023). YouTube. Retrieved from [Link]

  • Identification of geometrical isomers and comparison of different isomeric samples of astaxanthin. (n.d.). PubMed. Retrieved from [Link]

  • 1HNMR spectrometry in structural elucidation of organic compounds. (n.d.). Journal of Chemical and Pharmaceutical Sciences. Retrieved from [Link]

  • Differences in anti-malarial activity of 4-aminoalcohol quinoline enantiomers and investigation of the presumed underlying mechanism of action. (n.d.). PubMed Central. Retrieved from [Link]

  • Enantiomer Differentiation of Amino Acid Stereoisomers by Structural Mass Spectrometry Using Noncovalent Trinuclear Copper Complexes. (2022). PubMed. Retrieved from [Link]

  • Determination of RS,E/Z-tocotrienols by HPLC. (n.d.). PubMed. Retrieved from [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. (2024). PMC - PubMed Central. Retrieved from [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (n.d.). TSI Journals. Retrieved from [Link]

  • Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. (n.d.). MDPI. Retrieved from [Link]

  • NMR-driven structure-based drug discovery by unveiling molecular interactions. (2021). PMC. Retrieved from [Link]

Sources

In Vitro Evaluation of Novel 8-Amino-quinoline Derivatives: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines a rigorous in vitro evaluation framework for novel 8-aminoquinoline (8-AQ) derivatives. Unlike standard antimalarials, 8-AQs (e.g., Primaquine, Tafenoquine) are uniquely valuable for their ability to kill latent liver-stage hypnozoites (Plasmodium vivax/ovale) and block transmission via gametocytocidal activity. However, their utility is historically limited by hemolytic toxicity in G6PD-deficient populations and rapid metabolic clearance.

Therefore, this evaluation strategy prioritizes liver-stage efficacy and oxidative safety alongside standard potency metrics.

Part 1: The Strategic Framework (Kill, Save, Drug)

To successfully displace current benchmarks, a novel 8-AQ must survive a "Kill, Save, Drug" screening cascade.

PhaseCore QuestionKey AssayMetric of Success
Kill (Efficacy)Does it clear hypnozoites and blood stages?High-Content Imaging (Liver) SYBR Green I (Blood)IC50 < 100 nM (Liver) Active against resistant strains
Save (Safety)Is it safe for G6PD-deficient patients?In vitro Hemolysis (Donor Blood) Cytotoxicity (HepG2)Selectivity Index (SI) > 100 Low hemolytic potential
Drug (ADME)Is it metabolically stable?Human Liver Microsomes (HLM)

> 60 min Low

The Benchmarks

Your novel derivatives should be compared directly against these FDA-approved standards:

  • Primaquine (PQ): The historical standard. Weakness: Short half-life, requires 14-day course, CYP2D6 dependent activation.

  • Tafenoquine (TQ): The modern standard. Strength: Long half-life (single dose). Weakness: Hemolytic risk remains; requires G6PD screening.[1]

Part 2: Experimental Protocols & Methodologies

Module A: Efficacy Profiling (The "Kill")
1. Blood-Stage Potency (SYBR Green I Fluorescence Assay)

Why this assay? While 8-AQs are primarily liver-stage drugs, blood-stage activity provides a "gatekeeper" metric for general anti-plasmodial potency. SYBR Green is cost-effective, scalable, and avoids radioactive isotopes.

Protocol:

  • Culture: Maintain P. falciparum (strain 3D7 or Dd2) in O+ human erythrocytes at 2% hematocrit in RPMI 1640 medium.

  • Synchronization: Synchronize parasites to the ring stage using 5% D-sorbitol.

  • Plating: Distribute 100 µL of parasite culture (1% parasitemia, 2% hematocrit) into 96-well plates containing serial dilutions of the test 8-AQ derivative.

  • Incubation: Incubate for 72 hours at 37°C in a gas mixture (90% N2, 5% O2, 5% CO2).

  • Lysis & Staining: Add 100 µL of Lysis Buffer (20 mM Tris, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100) containing SYBR Green I (1x final conc) .

  • Readout: Incubate in dark for 1 hour. Measure fluorescence (Ex: 485 nm, Em: 535 nm).

  • Analysis: Plot RFU vs. Log[Concentration] to determine IC50.

2. Liver-Stage Hypnozoite Assay (High-Content Imaging)

Why this assay? This is the critical differentiator . 8-AQs must kill dormant hypnozoites. Standard blood assays cannot detect this.

Protocol:

  • Host Cells: Seed primary simian hepatocytes (e.g., Macaca fascicularis) or HC-04 cells in collagen-coated 384-well plates.

  • Infection: Infect hepatocytes with P. cynomolgi sporozoites (a validated surrogate for P. vivax hypnozoites).[2]

  • Treatment: Add test compounds 24 hours post-infection (to allow invasion).

  • Incubation: Culture for 6–8 days to allow hypnozoite formation.

  • Fixation & Staining: Fix with methanol. Stain with:

    • Anti-HSP70: Stains all parasite forms (schizonts + hypnozoites).

    • Anti-LISP2: Stains only developing schizonts (hypnozoites are LISP2-negative).

  • Imaging: Use a High-Content Analysis system (e.g., PerkinElmer Operetta).

  • Quantification:

    • Schizonts: HSP70(+) / LISP2(+)[3]

    • Hypnozoites:[4] HSP70(+) / LISP2(-) (Small, uninucleate forms).

Module B: Safety & Selectivity (The "Save")[5]
1. In Vitro Hemolysis Assay

Why this assay? 8-AQs cause oxidative stress leading to hemolysis. While G6PD-deficient blood is ideal, a standard donor screen is the first step to rule out direct membrane lysis.

Protocol:

  • Blood Prep: Wash human O+ erythrocytes (RBCs) 3x with PBS. Resuspend to 2% hematocrit.

  • Exposure: Mix 100 µL RBC suspension with 100 µL test compound (at 10x IC50 concentration).

  • Controls:

    • Negative:[5][6] DMSO/PBS (0% lysis).

    • Positive: 1% Triton X-100 (100% lysis).

  • Incubation: 1 hour at 37°C.

  • Separation: Centrifuge at 500g for 5 mins.

  • Detection: Transfer supernatant to a fresh plate. Measure Hemoglobin absorbance at 540 nm .

  • Calculation:

    
    
    
2. Cytotoxicity (MTT Assay)

Why this assay? To establish the Selectivity Index (SI).[7]

  • Cells: HepG2 (Liver carcinoma) or Vero (Kidney epithelial).

  • Protocol: Standard 72h incubation with compound, followed by MTT addition (0.5 mg/mL), formazan solubilization in DMSO, and absorbance reading at 570 nm.

  • Target: SI (CC50 / IC50) should be >100.

Module C: ADME & Liability (The "Drug")
1. Metabolic Stability (Human Liver Microsomes - HLM)

Why this assay? Primaquine has a very short half-life. Novel derivatives aim for improved metabolic stability to allow for simpler dosing regimens (like Tafenoquine).

Protocol:

  • Reaction Mix: 0.5 mg/mL pooled HLM protein in phosphate buffer (pH 7.4).

  • Substrate: Add test compound (final conc. 1 µM) and pre-incubate for 5 min at 37°C.

  • Initiation: Add NADPH-generating system (or 1 mM NADPH).

  • Sampling: Aliquot samples at 0, 5, 15, 30, 45, and 60 min.

  • Quenching: Immediately add ice-cold Acetonitrile containing Internal Standard (IS).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    .
    
2. hERG Inhibition (Cardiotoxicity)

Why this assay? Quinolines are structurally prone to blocking hERG potassium channels, leading to QT prolongation and arrhythmias.

  • Method: Automated Patch Clamp (e.g., QPatch) or Fluorescence Polarization (Thallium flux).

  • Target: IC50 > 10 µM (or >30x therapeutic Cmax).

Part 3: Visualization (Screening Cascades)

Diagram 1: The Integrated Screening Workflow

This diagram illustrates the decision logic for advancing a hit to a lead.

ScreeningCascade Library Compound Library (8-AQ Derivatives) BloodScreen Primary Screen: Blood Stage (SYBR Green) Target: IC50 < 500 nM Library->BloodScreen CytoScreen Safety Screen 1: Cytotoxicity (HepG2) Target: SI > 50 BloodScreen->CytoScreen Active Hits Discard1 Discard BloodScreen->Discard1 Inactive LiverScreen Secondary Screen: Liver Stage (HCI) Target: Hypnozoite Killing CytoScreen->LiverScreen Non-Toxic Discard2 Discard CytoScreen->Discard2 Toxic ADME ADME Profiling: Metabolic Stability (HLM) hERG Inhibition LiverScreen->ADME Radical Cure Potential Discard3 Discard LiverScreen->Discard3 No Hypnozoite Effect Lead Lead Candidate ADME->Lead Stable & Safe

Caption: The critical path for 8-AQ evaluation. Note that Liver Stage validation is the primary filter after safety checks.

Diagram 2: Metabolic Stability Assay Logic

A detailed look at the HLM assay workflow, critical for assessing the half-life improvement over Primaquine.

MetabolicStability Prep Preparation: HLM + Buffer + Compound (1µM) PreInc Pre-Incubation: 5 min @ 37°C Prep->PreInc Start Initiation: Add NADPH PreInc->Start Sampling Sampling Points: 0, 5, 15, 30, 45, 60 min Start->Sampling Quench Quenching: Add Ice-Cold ACN + Internal Std Sampling->Quench At each timepoint Analysis Analysis: LC-MS/MS Quantification Quench->Analysis Calc Calculation: Slope (-k) -> t1/2 -> CLint Analysis->Calc

Caption: Step-by-step workflow for determining Intrinsic Clearance (CLint) using Human Liver Microsomes.

References

  • World Health Organization. (2015). Guidelines for the treatment of malaria. 3rd edition. [Link]

  • Smilkstein, M., et al. (2004). Simple and inexpensive fluorescence-based technique for high-throughput antimalarial drug screening. Antimicrobial Agents and Chemotherapy. [Link]

  • Dembele, L., et al. (2014). Towards an in vitro model of Plasmodium hypnozoites suitable for drug discovery. PLoS One. [Link]

  • Cyprotex. (2024). In Vitro Hemolysis Assay Protocol. [Link]

  • VandenBrink, T., &sw; Isoherranen, N. (2010). The use of microsomal stability assays for the prediction of in vivo clearance.[8] Current Protocols in Pharmacology. [Link]

Sources

Comparing antiproliferative activity of different 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide analyzes the antiproliferative efficacy of 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles , a class of fused heterocyclic compounds acting as multi-target kinase inhibitors.[1] By hybridizing the pharmacophores of quinoline (known for DNA intercalation and kinase inhibition) and pyran (associated with antimicrobial and apoptotic activity), these derivatives exhibit potent cytotoxicity against solid tumor lines, particularly MCF-7 (breast) and A-549 (lung).

Key Findings:

  • Potency: Optimized derivatives (e.g., 4-methyl and 4-methoxy substituted) demonstrate

    
     values in the nanomolar range (24–30 nM), outperforming standard inhibitors like Erlotinib in specific assays.
    
  • Mechanism: Primary mode of action involves multi-targeting of EGFR , HER-2 , and BRAF

    
     , leading to the downregulation of downstream survival signaling.
    
  • Synthesis: High-yield, one-pot multicomponent reactions (MCR) allow for rapid library generation, facilitating extensive Structure-Activity Relationship (SAR) studies.

Chemical Rationale & Synthesis

The structural core combines a quinolin-2-one moiety with a fused pyran ring. The presence of the 3-carbonitrile (CN) group is critical; it provides rigidity and acts as a hydrogen bond acceptor within the ATP-binding pockets of kinase targets.

Optimized Synthesis Protocol (Method III)

While traditional methods use reflux with piperidine, recent optimization utilizes DMF at room temperature , resulting in higher yields (80–92%) and higher purity without chromatographic purification.

Protocol: One-Pot Three-Component Condensation

  • Reagents:

    • 4-hydroxy-N-methylquinolin-2-one (1.0 mmol)

    • Aromatic aldehyde (e.g., 4-methoxybenzaldehyde) (1.0 mmol)

    • Malononitrile (1.0 mmol)

    • Solvent: Dimethylformamide (DMF) (5 mL)

    • Catalyst: None required for Method III (or trace Et

      
      N).
      
  • Procedure:

    • Dissolve reactants in DMF in a round-bottom flask.

    • Stir magnetically at room temperature for 3–5 hours.

    • Monitor reaction progress via TLC (Hexane:Ethyl Acetate 3:1).

    • Upon completion, pour the reaction mixture into crushed ice/water.

  • Work-up:

    • Filter the resulting precipitate.

    • Wash with water and cold ethanol.

    • Recrystallize from ethanol/DMF to obtain the pure 2-amino-pyrano[3,2-c]quinoline-3-carbonitrile.

Visualization: Synthesis Workflow

SynthesisWorkflow Reactants Reactants: 4-Hydroxyquinolin-2-one + Aryl Aldehyde + Malononitrile Intermediate In Situ Intermediate: Benzylidenemalononitrile (Knoevenagel Condensation) Reactants->Intermediate DMF, RT, Stirring Cyclization Michael Addition & Cyclization Intermediate->Cyclization Nucleophilic Attack Product Final Product: 2-amino-pyrano[3,2-c] quinoline-3-carbonitrile Cyclization->Product Tautomerization

Figure 1: One-pot synthesis pathway via Knoevenagel condensation followed by Michael addition.

Comparative Antiproliferative Data

The following data compares the activity of specific derivatives against standard chemotherapy agents. The most active compounds typically feature electron-donating groups (Methyl, Methoxy) on the 4-phenyl ring.

Table 1: IC


 Values (nM) against Human Cancer Cell Lines 
Data derived from recent comparative studies (e.g., Aly et al., RSC Adv).
Compound IDR-Group (Para-position)MCF-7 (Breast)A-549 (Lung)HT-29 (Colon)EGFR Inhibition (nM)
Compound 5e 4-CH

(Methyl)
24 ± 2 26 ± 2 27 ± 2 71
Compound 5h 4-OCH

(Methoxy)
26 ± 2 28 ± 2 29 ± 2 75
Compound 5aH (Unsubstituted)27 ± 232 ± 232 ± 2>100
Compound 5f4-Cl (Chloro)50 ± 454 ± 456 ± 5N/A
Erlotinib (Reference Drug)33 ± 3 33 ± 3 35 ± 3 22

Analysis:

  • Compound 5e exhibits superior potency to Erlotinib in cell viability assays, despite slightly lower affinity for the isolated EGFR enzyme. This suggests 5e may benefit from multi-target efficacy (inhibiting BRAF and HER-2 simultaneously) or better cellular uptake.

  • Electron-Donating vs. Withdrawing: Contrary to many pharmacophores where halogens (Cl, F) enhance activity, in this specific scaffold, electron-donating groups (Me, OMe) at the para-position often yield better results due to optimized hydrophobic interactions within the kinase pocket.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for further optimization. The scaffold can be divided into three zones of modification.

Visualization: SAR Logic

SAR_Logic Core 2-amino-pyrano[3,2-c] quinoline-3-carbonitrile Core Zone1 Zone 1: C-3 Carbonitrile (CN) Core->Zone1 Zone2 Zone 2: C-4 Aryl Ring Core->Zone2 Zone3 Zone 3: Quinoline N-Substitution Core->Zone3 Effect1 Essential for H-Bonding with Kinase Hinge Region Zone1->Effect1 Effect2 Para-substitution (4-Me, 4-OMe) Increases Potency (Hydrophobic Fit) Zone2->Effect2 Effect3 N-Methylation improves lipophilicity/permeability Zone3->Effect3

Figure 2: SAR analysis highlighting the three critical zones for chemical modification.

Mechanism of Action: Kinase Inhibition

These compounds function as ATP-competitive inhibitors.[2] Molecular docking studies confirm that the NH


  and CN  groups form a "pincer" motif that interacts with amino acid residues (e.g., Met769 in EGFR, Asp863 in HER-2) in the catalytic cleft.
Experimental Validation: MTT Assay Protocol

To verify antiproliferative activity in your own lab, follow this standardized MTT protocol:

  • Cell Seeding: Seed MCF-7 or HepG2 cells (

    
     cells/well) in 96-well plates.
    
  • Treatment: After 24h, treat cells with serial dilutions of the test compound (0.1 nM to 100

    
    M) dissolved in DMSO (final DMSO < 0.1%).
    
  • Incubation: Incubate for 48h at 37°C in 5% CO

    
    .
    
  • MTT Addition: Add 10

    
    L of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4h.
    
  • Solubilization: Discard supernatant and add 100

    
    L DMSO to dissolve formazan crystals.
    
  • Measurement: Read absorbance at 570 nm using a microplate reader. Calculate IC

    
     using non-linear regression.
    
Visualization: Signaling Pathway Inhibition

Pathway Ligand Growth Factors (EGF/TGF) Receptor RTK (EGFR/HER-2) Ligand->Receptor Activation RAS RAS Receptor->RAS Inhibitor Pyrano-quinoline Inhibitor (5e) Inhibitor->Receptor Blocks ATP Binding RAF BRAF (V600E) Inhibitor->RAF Inhibits RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus: Proliferation Genes ERK->Nucleus Transcription

Figure 3: Mechanism of action showing dual inhibition of EGFR and BRAF signaling cascades.

References

  • Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAF, and HER-2 inhibitors. RSC Advances.

  • Synthesis and Biological Screening of Pyrano[3,2-c]quinoline Analogues. Journal of Saudi Chemical Society.

  • Microwave assisted synthesis of 2-amino-4-(aryl)-4H-pyrano [3,2-h] quinoline-3-carbonitrile. Connect Journals.

  • 2-Amino-4-aryl-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitriles with Microtubule-Disruptive Effects. ChemMedChem.

Sources

Cellular Anti-Inflammatory Profiling of 4-Aminoquinoline Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For decades, 4-aminoquinolines like Chloroquine (CQ) and Hydroxychloroquine (HCQ) have been the "gold standard" scaffolds for antimalarial therapy and, subsequently, for managing autoimmune conditions like SLE and Rheumatoid Arthritis. However, their utility is limited by high cumulative toxicity (retinopathy, cardiomyopathy) and a lack of molecular specificity.

This guide analyzes the shift from non-specific lysosomotropic agents to precision-engineered 4-aminoquinoline derivatives. We focus on Compound 14 (a high-affinity RIPK2 inhibitor) and 7-CF3-MAQ (a toxicity-reduced analogue) to demonstrate how structural modifications can retain the anti-inflammatory core while mitigating off-target liabilities.

Part 1: The Benchmark vs. The Challengers

The Benchmark: Chloroquine (CQ) & Hydroxychloroquine (HCQ)[1]
  • Mechanism: These are weak bases that accumulate in acidic organelles (lysosomes/endosomes) via ion trapping . They inhibit endosomal Toll-like Receptors (TLR7/9) by altering pH and interfering with nucleic acid binding.

  • Performance:

    • Inhibition: Broad-spectrum suppression of TNF-

      
      , IL-6, and IL-1
      
      
      
      .
    • Liability: High cytotoxicity at therapeutic doses. In RAW 264.7 cells, significant NO inhibition often overlaps with cytotoxicity (

      
      ).
      
The Challengers: Next-Generation Derivatives

Modern medicinal chemistry focuses on hybridizing the 4-aminoquinoline scaffold or modifying the side chain to target specific inflammatory kinases rather than relying solely on pH trapping.

Candidate A: Compound 14 (RIPK2 Inhibitor) [1]
  • Identity: A 4-aminoquinoline derivative optimized for Receptor-Interacting Protein Kinase 2 (RIPK2) binding.[1]

  • Mechanism: Unlike CQ, which acts globally in the endosome, Compound 14 specifically inhibits RIPK2, a downstream effector of the NOD2 signaling pathway.

  • Key Data:

    
     (kinase affinity).[1] Potent dose-dependent reduction of TNF-
    
    
    
    without the broad cytotoxicity of CQ.
Candidate B: 7-CF3-MAQ
  • Identity: A 7-trifluoromethyl-substituted 4-aminoquinoline.[2]

  • Mechanism: Enhanced lipophilicity and altered pKa improve cellular uptake while reducing lysosomal "over-accumulation" that leads to toxicity.

  • Key Data: Demonstrated acute anti-inflammatory activity in vivo with no significant hepatotoxicity or nephrotoxicity after 7 days, addressing the major safety gap of the parent scaffold.

Comparative Performance Matrix
FeatureChloroquine (CQ) Compound 14 7-CF3-MAQ
Primary Target Lysosome (pH trapping), TLR7/9RIPK2 (Kinase Domain)Unknown (likely multi-target)
Mechanism Non-specific Endosomal acidificationSpecific NOD2 pathway blockadeOptimized Bioavailability
Potency (In Vitro) Low (

)
High (

)
Moderate (High efficacy/safety ratio)
Cytotoxicity High (Low Selectivity Index)Low (High Selectivity Index)Lowest (Reduced organ toxicity)
Primary Utility General Autoimmune (RA/SLE)Targeted Inflammatory Bowel DiseaseChronic Inflammation Management

Part 2: Mechanistic Visualization

The following diagram illustrates the divergence in mechanism. While CQ acts in the endosome (blocking TLRs), novel derivatives like Compound 14 enter the cytosol to block specific kinases (RIPK2), preventing NF-


B translocation.

SignalingPathway LPS LPS / MDP TLR4 TLR4 (Surface) LPS->TLR4 NOD2 NOD2 (Cytosolic) LPS->NOD2 Endosome Endosome (TLR7/9) LPS->Endosome NFkB_Inactive NF-κB (Inactive) TLR4->NFkB_Inactive RIPK2 RIPK2 NOD2->RIPK2 Endosome->NFkB_Inactive RIPK2->NFkB_Inactive NFkB_Active NF-κB (Nuclear) NFkB_Inactive->NFkB_Active Translocation Cytokines TNF-α, IL-6, iNOS NFkB_Active->Cytokines Transcription CQ Chloroquine (Blocks Acidification) CQ->Endosome Cpd14 Compound 14 (Inhibits Kinase) Cpd14->RIPK2

Caption: Mechanistic divergence: CQ blocks endosomal TLR signaling via pH modulation, while Compound 14 precisely inhibits the cytosolic RIPK2 kinase.

Part 3: Experimental Protocols (Self-Validating Systems)

To objectively compare a new 4-aminoquinoline derivative against CQ, you must distinguish between anti-inflammatory efficacy and cytotoxicity . A drop in NO production is meaningless if the cells are dead.

The "Gold Standard" Screening Workflow

This protocol uses RAW 264.7 macrophages stimulated with LPS.[3]

Workflow Step1 1. Seeding RAW 264.7 (5x10^5 cells/mL) Step2 2. Pre-Treatment (1h) Derivative vs. CQ Step1->Step2 Step3 3. Stimulation LPS (1 μg/mL) 24 Hours Step2->Step3 Step4 4. Supernatant Collection Step3->Step4 Analysis1 Griess Assay (NO Levels) Step4->Analysis1 Analysis2 MTT/CCK-8 (Viability) Step4->Analysis2

Caption: Dual-endpoint workflow ensures that observed anti-inflammatory effects are not artifacts of cell death.

Detailed Protocol: Nitric Oxide (NO) Inhibition vs. Viability

Objective: Determine the Selectivity Index (SI =


).

Reagents:

  • Murine Macrophages (RAW 264.7)[4][5][6][7][8]

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Griess Reagent (1% sulfanilamide, 0.1% NED in 2.5% phosphoric acid)

  • CCK-8 or MTT Reagent

Step-by-Step Procedure:

  • Cell Seeding:

    • Seed RAW 264.7 cells at

      
       cells/well in 96-well plates.
      
    • Incubate for 24h at 37°C, 5%

      
      .
      
    • Critical: Do not over-confluent; RAW cells activate spontaneously if stressed by overcrowding.

  • Drug Treatment (The Challenge):

    • Replace media with fresh DMEM containing the test derivative (0.1, 1, 5, 10, 25, 50

      
      ).
      
    • Include Chloroquine (same range) as the positive control.

    • Incubate for 1 hour before LPS addition. This allows the drug to enter the cell/lysosome.

  • LPS Stimulation:

    • Add LPS (Final concentration:

      
      ).
      
    • Incubate for 18–24 hours .

  • Dual Analysis (The Validation):

    • NO Quantification: Transfer

      
       of supernatant to a new plate. Add 
      
      
      
      Griess Reagent.[4] Incubate 10 mins in dark. Read Absorbance at 540 nm.
    • Viability Check: To the original cells (remaining media removed), add fresh media + CCK-8 reagent. Incubate 1-2 hours. Read Absorbance at 450 nm.

  • Data Calculation:

    • Calculate % Inhibition of NO:

      
      
      
    • Rejection Criteria: If Cell Viability drops below 80% at a specific concentration, the NO inhibition data at that point is invalid (likely false positive due to cytotoxicity).

Part 4: Expert Insight & Synthesis

The field of 4-aminoquinolines is evolving from "dirty" drugs (CQ) to "clean" targeted therapies.

  • The Trap: Many researchers publish impressive

    
     values for NO inhibition without reporting the Selectivity Index. Chloroquine often shows an 
    
    
    
    for NO of ~20
    
    
    , but its
    
    
    (toxicity) is ~25
    
    
    . This is a narrow therapeutic window.
  • The Solution: Novel derivatives like Compound 14 show nanomolar affinity (

    
    ) for specific kinases.[1] This represents a >1000-fold improvement in potency and a massive widening of the therapeutic window.
    
  • Future Direction: When designing studies, move beyond simple NO assays. Incorporate Western Blots for p-RIPK2 or p-NF-

    
    B (p65)  to prove the molecular mechanism is distinct from simple lysosomal trapping.
    

References

  • Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. Source: European Journal of Medicinal Chemistry (via PMC). Key Finding: Identification of Compound 14 with 5.1 nM affinity and specific anti-inflammatory activity.[1]

  • Synthesis and evaluation of the anti-nociceptive and anti-inflammatory activity of 4-aminoquinoline derivatives. Source: Bioorganic & Medicinal Chemistry.[9] Key Finding: 7-CF3-MAQ demonstrates anti-inflammatory efficacy without the hepatotoxicity associated with chronic CQ use.[2]

  • Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position. Source: Journal of Medicinal Chemistry. Key Finding: Electron-withdrawing groups at the 7-position significantly alter pKa and cellular accumulation, influencing both potency and toxicity.

  • The Effects of Chloroquine and Hydroxychloroquine on Nitric Oxide Production in RAW 264.7. Source: Folia Biologica. Key Finding: Establishes the baseline cytotoxicity and NO inhibition profiles for the parent compounds CQ and HCQ.

Sources

Benchmarking Quinoline Scaffolds: A Comparative Guide to Kinase Selectivity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinoline scaffold remains a "privileged structure" in kinase inhibitor discovery due to its versatility in exploiting the ATP-binding pocket. Unlike pyrimidine-based inhibitors (e.g., Dasatinib) which often exhibit broad-spectrum "pan-kinase" activity, quinoline derivatives (e.g., Bosutinib, Lenvatinib) can be engineered for distinct selectivity profiles by accessing the solvent front or the back pocket (Type I vs. Type II binding).

This guide provides a technical comparison of quinoline-based inhibitors against standard alternatives, focusing on selectivity metrics , residence time , and off-target liabilities . It establishes a self-validating workflow for profiling novel quinoline hits.

Comparative Analysis: Quinolines vs. Alternatives

Case Study A: The Src/Abl Landscape

Subject: Bosutinib (Quinoline-3-carbonitrile) Comparator: Dasatinib (Thiazolyl-pyrimidine)

While both agents are dual Src/Abl inhibitors used in CML, their selectivity footprints differ significantly. Bosutinib relies on a conserved water-mediated hydrogen bond network that restricts its promiscuity compared to the pyrimidine-based Dasatinib.

Table 1: Selectivity & Potency Profile (Bosutinib vs. Dasatinib)

FeatureBosutinib (Quinoline)Dasatinib (Pyrimidine)Technical Insight
Primary Targets Src, AblSrc, Abl, c-Kit, PDGFRDasatinib is a "pan-SFK" inhibitor; Bosutinib is more restricted.
Gini Coefficient High (0.65 - 0.70)Lower (< 0.55)Higher Gini indicates greater selectivity (0 = promiscuous, 1 = specific).
Off-Target Liability CAMK2G (High)EphA2, DDR1, TecBosutinib's GI toxicity (diarrhea) is often linked to its specific off-target profile (EGFR/CAMK2G).
Mutant Coverage Potent vs. T315I (Biochemically)Weak vs. T315IBosutinib inhibits T315I (

nM) better than Dasatinib, though cellular transport limits efficacy.[1]
Binding Mode Type I (Active Conformation)Type I (Active Conformation)Both bind active Src, but Bosutinib avoids the "gatekeeper" clash better in biochemical assays.
Case Study B: The VEGFR/FGFR Landscape

Subject: Lenvatinib (Quinoline-carboxamide) Comparator: Sorafenib (Bi-aryl urea)

Lenvatinib demonstrates how a quinoline scaffold can be optimized for Kinetic Selectivity (Residence Time). Unlike Sorafenib, Lenvatinib exhibits potent FGFR inhibition, a critical differentiator in hepatocellular carcinoma (HCC).

Table 2: Kinetic & Functional Comparison

FeatureLenvatinib (Quinoline)Sorafenib (Urea)Clinical Implication
FGFR1-4 Potency High (

nM)
Low / InactiveLenvatinib blocks FGF signaling, a key resistance mechanism in VEGF-driven tumors.
Binding Mode Type V (Type I + Allosteric)Type II (Inactive DFG-out)Lenvatinib binds the ATP pocket and extends to the neighboring region, locking the kinase.
Residence Time Prolonged (Slow

)
ModerateLenvatinib's "rapid on / slow off" kinetics contribute to sustained inhibition despite drug clearance.

Strategic Profiling Workflow

To validate a novel quinoline inhibitor, you cannot rely on a single assay. You must triangulate data from Binding Affinity , Functional Activity , and Binding Kinetics .

Diagram 1: The Integrated Selectivity Workflow

KinaseProfiling cluster_0 Step 1: Broad Profiling (The Filter) cluster_1 Step 2: Functional Validation (The Truth) cluster_2 Step 3: Kinetic Characterization (The Differentiator) Start Novel Quinoline Hit Binding Competition Binding Assay (e.g., KINOMEscan) Start->Binding Metric1 Output: S-Score (35) & % Inhibition Binding->Metric1 IC50 Radiometric/FRET Assay (at Km ATP) Metric1->IC50 Select Hits > 65% Inhib Metric2 Output: IC50 & Ki IC50->Metric2 SPR SPR / Jump Dilution (Residence Time) Metric2->SPR Lead Optimization Metric3 Output: k_off & Residence Time (tau) SPR->Metric3 Decision Go/No-Go Decision Metric3->Decision

Caption: A hierarchical workflow for validating kinase inhibitors. Hits are filtered by binding affinity, validated by functional


, and differentiated by residence time.

Experimental Protocols

Protocol A: Measuring Residence Time (Jump Dilution Method)

Context: High affinity (


) does not always equal clinical efficacy. For quinolines like Lenvatinib, the Residence Time  (

) is a superior predictor of in vivo duration.

Objective: Determine the dissociation rate constant (


) of the inhibitor-kinase complex.

Materials:

  • Recombinant Kinase (e.g., FGFR1, Src).

  • ADP-detection reagents (e.g., Transcreener ADP2 or similar fluorescence polarization kit).[2]

  • Inhibitor stocks (DMSO).[3][4]

Step-by-Step Methodology:

  • Formation of EI Complex:

    • Incubate the kinase with a saturating concentration of the quinoline inhibitor.

    • Concentration Rule: Use

      
      .[2][3][4]
      
    • Incubation: 1 hour at Room Temperature (RT) in assay buffer (50 mM Tris pH 7.5, 10 mM

      
      , 0.01% Brij-35).
      
    • Volume: 10

      
      L.
      
  • The "Jump" (Rapid Dilution):

    • Dilute the pre-formed Enzyme-Inhibitor (EI) complex 100-fold into a reaction mix containing ATP (at

      
      ) and substrate.
      
    • Why? This massive dilution lowers the free inhibitor concentration below the

      
      , preventing re-binding. The recovery of enzymatic activity now depends solely on how fast the inhibitor falls off (
      
      
      
      ).
  • Data Acquisition:

    • Measure the accumulation of ADP (fluorescence signal) continuously over 60–90 minutes.

    • Control: Run a "No Inhibitor" control (DMSO only) to establish the maximal velocity (

      
      ).[3]
      
  • Analysis:

    • Fit the progress curves to the integrated rate equation:

      
      [4]
      
    • Where

      
       is the steady-state velocity and 
      
      
      
      is initial velocity.
    • Calculate Residence Time:

      
      .[4]
      
Protocol B: Calculating the Selectivity Score (S-Score)

Context: To objectively compare your quinoline against competitors (as shown in Table 1), use the S-Score metric derived from broad panel screening (e.g., 300+ kinases).

Formula:



  • S(35): The fraction of kinases inhibited by >65% (remaining activity < 35%) at a specific screening concentration (usually 1

    
    M or 10 
    
    
    
    M).
  • Interpretation: A lower S-score indicates higher selectivity.

    • Example: If Bosutinib hits 15 kinases out of 300 at >65% inhibition,

      
      .
      

Visualizing the Structural Advantage

Quinolines often gain selectivity by interacting with specific residues in the hinge region or the "gatekeeper" residue.

Diagram 2: Structural Binding Logic

BindingMode cluster_mechanism Selectivity Mechanism Quinoline Quinoline Core (Scaffold) Hinge Hinge Region (ATP Adenine Pocket) Quinoline->Hinge H-Bonds (N1/C3 interaction) Gatekeeper Gatekeeper Residue (Selectivity Filter) Quinoline->Gatekeeper Steric Avoidance (e.g., T315I sensitivity) Solvent Solvent Front (Solubility/ADME) Quinoline->Solvent R-Group Extension Mechanism Water-Mediated Network (Bosutinib Specific) Quinoline->Mechanism

Caption: Conceptual interaction map. Quinolines anchor at the hinge, but selectivity is often driven by water-mediated networks and gatekeeper avoidance.

References

  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity.[5] Nature Biotechnology, 29(11), 1046–1051.[5] Link

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.[6] Nature Biotechnology, 26(1), 127–132.[6] Link

  • Rix, U., et al. (2009). Targeting the kinome: bosutinib versus dasatinib. Leukemia, 23, 477–485. Link

  • Tohyama, O., et al. (2014). Antitumor activity of lenvatinib (E7080): an angiogenesis inhibitor that targets multiple receptor tyrosine kinases in preclinical human thyroid cancer models. Journal of Thyroid Research. Link

  • Copeland, R. A., et al. (2006). Drug-target residence time and its implications for lead optimization. Nature Reviews Drug Discovery, 5(9), 730–739. Link

Sources

Human Liver Microsome Stability Studies of 4-Aminoquinoline Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Metabolic Dilemma

In the development of 4-aminoquinoline antimalarials, metabolic stability is the primary gatekeeper between a potent lead and a viable drug. While the scaffold (exemplified by Chloroquine) is historically successful, it suffers from two opposing liabilities: rapid metabolic clearance leading to short half-lives (requiring frequent dosing) or bioactivation leading to idiosyncratic hepatotoxicity (as seen with Amodiaquine).

This guide compares the metabolic performance of key 4-aminoquinolines in Human Liver Microsomes (HLM) and provides a validated protocol for assessing new analogs. Unlike generic small molecules, 4-aminoquinolines are lipophilic bases that exhibit high non-specific binding (NSB) and complex CYP450 kinetics. Standard HLM protocols often fail without specific modifications described herein.

The Metabolic Landscape: Bioactivation vs. Clearance

To interpret stability data, one must understand the structural fate of these compounds. The 4-aminoquinoline core is generally stable, but the side chain dictates the metabolic pathway.

Mechanism of Action & Metabolism[1]
  • Chloroquine (CQ): Undergoes N-dealkylation primarily via CYP2C8 and CYP3A4.[1] This is a "safe" clearance pathway, though slow.

  • Amodiaquine (AQ): Undergoes rapid metabolism to N-desethylamodiaquine (DEAQ). However, the 4-hydroxyanilino side chain can be bioactivated by CYP2C8 to a reactive quinone imine , capable of covalent binding to hepatic proteins (hepatotoxicity).

Visualization: Metabolic Fate Pathways

The following diagram illustrates the divergent pathways of Chloroquine (Stable/Slow) vs. Amodiaquine (Reactive/Fast).

MetabolicPathways CQ Chloroquine (Parent) CYP_CQ CYP2C8 / CYP3A4 CQ->CYP_CQ AQ Amodiaquine (Parent) CYP_AQ CYP2C8 (Major) AQ->CYP_AQ CQ_Met Monodesethyl-CQ (Stable/Active) CYP_CQ->CQ_Met N-dealkylation AQ_Met N-desethyl-AQ (Major/Stable) CYP_AQ->AQ_Met N-dealkylation (Major) AQ_Reactive Quinone Imine (Toxic Reactive Met) CYP_AQ->AQ_Reactive Dehydrogenation (Minor) Protein Hepatic Protein Adducts AQ_Reactive->Protein Covalent Binding

Figure 1: Divergent metabolic pathways of 4-aminoquinolines. Note the reactive toxicity branch for Amodiaquine.

Comparative Performance Metrics

The table below aggregates HLM stability data. Note that Intrinsic Clearance (


)  is the most robust metric for in vitro comparison, as it normalizes for protein concentration.
CompoundHLM ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

(min)

(

L/min/mg)
Primary CYP EnzymesMetabolic Liability
Chloroquine > 120 (High Stability)< 10CYP2C8, CYP3A4, CYP2D6Low. Accumulation risk due to long half-life.
Amodiaquine < 15 (Low Stability)> 100CYP2C8High. Forms reactive quinone imine. Rapid clearance limits half-life.
Piperaquine > 60 (Med-High Stability)15 - 30CYP3A4Moderate. Biliary excretion is significant (missed by HLM).
Tebuquine > 120< 5CYP2C8Very Low. High lipophilicity leads to massive tissue retention.

Key Insight: Amodiaquine's high


 in HLM correlates directly with its clinical need for a prodrug-like behavior (rapid conversion to DEAQ). If your novel analog shows 

L/min/mg, it will likely suffer from poor oral bioavailability unless it is a prodrug.

Validated Protocol: HLM Stability for Lipophilic Bases

Challenge: 4-aminoquinolines are "sticky" (lipophilic bases, pKa ~8-10). They bind non-specifically to microsomal proteins and plastic labware, artificially inflating stability values. Solution: This protocol incorporates a Non-Specific Binding (NSB) Check and uses glass-coated plates where possible.

Reagents & System
  • Test System: Pooled Human Liver Microsomes (BioIVT or Corning), 20 mg/mL stock.

  • Buffer: 100 mM Potassium Phosphate (KPi), pH 7.4.

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM MgCl2).

  • Internal Standard (IS): Propranolol or Deuterated Analog.

Step-by-Step Workflow

HLM_Protocol cluster_sampling Sampling Timepoints Start Compound Prep 1 µM in KPi Buffer (<0.1% DMSO) PreInc Pre-Incubation Microsomes + Compound 5 min @ 37°C Start->PreInc Initiate Initiation Add NADPH Regen System PreInc->Initiate T0 T=0 min Initiate->T0 T15 T=15 min Initiate->T15 T30 T=30 min Initiate->T30 T60 T=60 min Initiate->T60 Quench Quench Reaction Add Cold Acetonitrile + IS T0->Quench T15->Quench T30->Quench T60->Quench Centrifuge Centrifugation 4000g, 20 min, 4°C Quench->Centrifuge Analysis LC-MS/MS Analysis Calculate % Remaining Centrifuge->Analysis

Figure 2: HLM incubation workflow ensuring temperature equilibrium and precise quenching.

Critical Control Points (The "Senior Scientist" Validation)
  • Protein Concentration: Use 0.5 mg/mL microsomal protein. Higher concentrations (1.0 mg/mL) increase non-specific binding, masking the true clearance of lipophilic quinolines.

  • The "Minus NADPH" Control: Run a parallel incubation without NADPH.

    • Result: If >20% loss occurs without NADPH, the compound is degrading chemically or binding irreversibly to the matrix (NSB), not being metabolized.

  • GSH Trapping (Optional but Recommended): For Amodiaquine analogs, add 5 mM Glutathione (GSH) to the incubation.

    • Purpose: Detects reactive quinone imine intermediates. If you see GSH-adducts in LC-MS, the compound has a toxicity liability.

HLM vs. Alternatives: When to Switch?

HLM is the industry workhorse, but it is not perfect for 4-aminoquinolines.

FeatureHuman Liver Microsomes (HLM)Cryopreserved Hepatocytes
Enzymes Present CYP450 (Phase I) & UGT (Phase II - requires activation)All Phase I, Phase II, and Transporters
Suitability for 4-AQs Excellent for Screening. Identifies CYP2C8/3A4 liability.Essential for Late Stage. 4-AQs often undergo biliary excretion (transporters) or glucuronidation.
Cost/Throughput Low Cost / High ThroughputHigh Cost / Lower Throughput
Prediction Accuracy Tends to underpredict clearance for this class (misses transport).Better correlation with in vivo

.

Recommendation: Use HLM for initial Structure-Activity Relationship (SAR) cycles to optimize the core scaffold against CYP oxidation. Once a lead is identified (HLM


L/min/mg), bridge to Hepatocytes to assess transporter-mediated clearance.

Data Analysis & Interpretation

To calculate the in vitro intrinsic clearance (


):
  • Plot ln(% Remaining) vs. Time .

  • Determine the slope (

    
    ) of the linear regression.
    
  • Calculate half-life:

    
    .
    
  • Calculate Clearance:

    
    
    

Success Criteria:

  • Stable:

    
    L/min/mg (Ideal for long-acting antimalarial).
    
  • Moderate:

    
    L/min/mg.
    
  • Unstable:

    
    L/min/mg (Likely requires formulation aid or structural modification).
    

References

  • Li, X. Q., et al. (2002). "Metabolism of Amodiaquine by Human Cytochrome P450 Enzymes." Drug Metabolism and Disposition. Link

  • Ducharme, J., & Farinotti, R. (1996). "Clinical Pharmacokinetics and Metabolism of Chloroquine." Clinical Pharmacokinetics. Link

  • Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition. Link

  • Tingle, M. D., et al. (1995). "Bioactivation of Amodiaquine by Human Liver Microsomes." Biochemical Pharmacology. Link

  • World Health Organization (WHO). "Guidelines on the treatment of malaria." Link

Sources

Safety Operating Guide

Operational Guide: Proper Disposal of 6-Amino-2-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Amino-2-methylquinoline (CAS: 65079-19-8) is a primary aromatic amine.[1] While often used as a synthetic intermediate, its structural class necessitates strict handling protocols due to potential genotoxicity and skin/eye irritation hazards.

Immediate Action Required:

  • Do Not dispose of down the drain.[2][3]

  • Do Not mix with oxidizing agents or strong acids in waste streams.

  • Destruction Method: High-temperature incineration via a licensed hazardous waste contractor.

Chemical Profile & Hazard Identification

To manage waste effectively, one must understand the specific hazards driving the disposal logic. This compound is an aminoquinoline , a class of chemicals often associated with mutagenic properties.

PropertyDataOperational Implication
CAS Number 65079-19-8Use for waste manifesting and inventory tracking.[1]
Physical State Solid (Powder)Dust control is critical during transfer to waste containers.[1]
GHS Classification Warning H302 (Harmful if swallowed), H315 (Skin Irritant), H319 (Eye Irritant), H335 (Resp.[1] Irritant).
Reactivity Basic (Amine)Incompatible with Acids (exothermic reaction) and Oxidizers (fire hazard).[1]
RCRA Status CharacteristicLikely not P/U-listed by name, but regulated as "Hazardous Waste" due to toxicity characteristics.[1]

Scientific Insight:

  • Why Segregate? As a base, mixing this amine with acid waste streams (e.g., waste HCl) generates heat through salt formation. In a closed waste container, this exotherm can increase vapor pressure, leading to container failure or explosion.

  • Genotoxicity Concern: Many amino-methyl-quinoline isomers are structural analogs to cooked-meat mutagens (heterocyclic amines).[1] Therefore, the Precautionary Principle dictates treating all waste as potentially mutagenic, requiring incineration rather than landfilling.

Waste Stream Segregation & Packaging

Proper segregation is the first line of defense against chemical accidents.[4]

A. Solid Waste (Pure Substance)
  • Container: High-Density Polyethylene (HDPE) wide-mouth jar.[1]

  • Labeling: Must read "Hazardous Waste - Toxic Solid."

  • Constituents: List "6-Amino-2-methylquinoline" explicitly.

B. Liquid Waste (Reaction Mixtures)
  • Solvent Compatibility: Ensure the primary solvent (e.g., DMSO, Methanol) is compatible with the waste drum liner.

  • pH Check: Check pH prior to consolidation. If the solution is acidic (from a reaction workup), neutralize to pH 6–8 before adding to the organic amine waste drum to prevent heat generation.

C. Contaminated Debris[1][2]
  • Items: Gloves, weigh boats, paper towels.

  • Protocol: Double-bag in 4-mil polyethylene bags. Label as "Solid Debris Contaminated with Toxic Amines."

Disposal Workflow Diagram

The following decision tree outlines the logical flow for disposing of 6-Amino-2-methylquinoline, ensuring compliance and safety at every stage.

DisposalWorkflow Start Waste Generation: 6-Amino-2-methylquinoline StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste (Powder/Crystals) StateCheck->SolidPath LiquidPath Liquid Waste (Solvent Mixtures) StateCheck->LiquidPath Segregation Segregation Check: Isolate from Acids & Oxidizers SolidPath->Segregation LiquidPath->Segregation SolidContainer Container: Wide-Mouth HDPE Jar Segregation->SolidContainer If Solid LiquidContainer Container: Solvent Safety Can/Drum Segregation->LiquidContainer If Liquid Labeling Labeling: 'Hazardous Waste - Toxic' List Constituents SolidContainer->Labeling LiquidContainer->Labeling SAA Storage: Satellite Accumulation Area (Secondary Containment) Labeling->SAA Pickup EHS/Contractor Pickup SAA->Pickup Destruction Final Fate: High-Temp Incineration Pickup->Destruction

Figure 1: Decision matrix for the safe segregation and disposal of aminoquinoline waste.

Spill Response & Decontamination Protocol

In the event of a spill, mechanical removal is preferred over dilution to minimize waste volume.

  • PPE Upgrade: Wear double nitrile gloves, safety goggles, and a lab coat. If powder is airborne, use an N95 or P100 respirator.

  • Containment:

    • Solids: Gently cover with wet paper towels (dampened with water) to prevent dust dispersal, then scoop into a waste jar.

    • Liquids: Ring the spill with absorbent pads or vermiculite.

  • Decontamination (The "Double-Wash" Method):

    • Step 1 (Solubilization): Wipe the area with a paper towel soaked in Ethanol or Isopropanol . This solubilizes the organic amine better than water.

    • Step 2 (Cleaning): Wash the area with soap and water to remove residues.[5][6][7]

    • Disposal: Place all wipes and pads into the solid hazardous waste stream.

Regulatory Compliance & Final Destruction

RCRA (Resource Conservation and Recovery Act)

While 6-Amino-2-methylquinoline is not typically explicitly listed on the EPA "P-List" (acutely toxic) or "U-List" (toxic), it must be characterized by the generator.[1]

  • Determination: Due to its toxicity and irritant properties, it is classified as Characteristic Hazardous Waste .

  • Cradle-to-Grave: You remain liable for this waste until it is destroyed.[1] Ensure your waste contractor provides a Certificate of Destruction .

Destruction Method: Incineration

The only acceptable final fate for aromatic amines is incineration .

  • Mechanism: High temperatures (>1000°C) break the quinoline nitrogen rings, oxidizing them into nitrogen oxides (

    
    ), carbon dioxide, and water.
    
  • Why not landfill? Landfilling risks leaching into groundwater, where aromatic amines can persist and bioaccumulate.

References

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: 6-Amino-2-methylquinoline. Retrieved from [1]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from

  • American Chemical Society (ACS). (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [1]

  • PubChem. (n.d.). Compound Summary: 2-Methylquinolin-6-amine.[1][7] Retrieved from [1]

Sources

Personal protective equipment for handling 6-Amino-2-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 65079-19-8 Synonyms: 2-Methylquinolin-6-amine; 6-Aminoquinaldine Molecular Formula: C₁₀H₁₀N₂ Application: Pharmaceutical intermediate (Antimalarial/Anticancer precursors), Fluorescent probes.[1][2]

Executive Safety Summary

As a Senior Application Scientist, I cannot overstate the importance of treating 6-Amino-2-methylquinoline with the rigor reserved for functionalized aromatic amines. While often classified primarily as an irritant, the structural homology to other mutagenic quinolines mandates a "precautionary principle" approach. This compound is a solid powder that poses significant inhalation and contact risks.[2]

The primary operational risks are:

  • Dust Inhalation: High potential for respiratory sensitization and irritation.[2]

  • Dermal Absorption: Aromatic amines can penetrate skin; systemic toxicity is a concern upon prolonged exposure.[1][2]

  • Ocular Damage: Crystalline fines can cause mechanical and chemical corneal injury.[1][2]

Hazard Identification Matrix (GHS)
Hazard ClassCodeDescriptionOperational Implication
Acute Toxicity (Oral) H302 Harmful if swallowed.[1][2][3][4][5][6]strict "No Glove Touch" policy on face/equipment surfaces.[1][2]
Skin Irritation H315 Causes skin irritation.[1][2][3][4][5][6][7]Immediate wash-down required upon contact.[1][2][3][4][5][8]
Eye Damage/Irritation H318/H319 Causes serious eye damage/irritation.[1][2][4][7][9]Goggles are mandatory; Safety glasses are insufficient.[1][2]
STOT - SE H335 May cause respiratory irritation.[1][2][3][4][6][7][10]Zero-tolerance for open-bench handling. Use Fume Hood.

Data Source: PubChem & ECHA Classifications [1, 2]

Personal Protective Equipment (PPE) Standards

Effective protection relies on the barrier integrity of your PPE.[2] For 6-Amino-2-methylquinoline, standard latex gloves are inadequate due to the lipophilic nature of the quinoline ring, which facilitates permeation.[1][2]

PPE Selection Logic
  • Hand Protection:

    • Routine Handling: Nitrile rubber (minimum thickness 0.11 mm).[1][2] Change every 30 minutes or immediately after splash.[1][2]

    • Solution Handling/Spill Cleanup: Double-gloving is required.[1][2] Inner layer: Nitrile; Outer layer: Silver Shield® (Laminate) or thick Nitrile (0.3 mm) to prevent organic solvent breakthrough (e.g., DMSO/DCM).[1]

  • Respiratory Protection:

    • Primary: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).[1][2]

    • Secondary (Spill/Outside Hood): NIOSH-certified N95 (minimum) or P100 particulate respirator.[1][2]

  • Eye/Face Protection:

    • Chemical splash goggles (ANSI Z87.1 compliant).[1][2] Face shield required if handling >10g or liquid solutions under pressure.[1][2]

  • Body Protection:

    • Standard: Cotton lab coat (high neck).[1][2]

    • High Exposure: Tyvek® sleeves or apron to prevent dust accumulation on cuffs.[1][2]

Visual Logic: PPE Decision Tree

PPE_Decision_Tree Start Task Assessment Solid Handling Solid (Weighing/Transfer) Start->Solid Liquid Handling Solutions (Reaction/Extraction) Start->Liquid Hood Engineering Control: Chemical Fume Hood Solid->Hood Liquid->Hood Gloves_Solid Gloves: Single Nitrile (0.11mm) Hood->Gloves_Solid Dry Powder Gloves_Liquid Gloves: Double Gloving (Inner: Nitrile, Outer: 0.3mm Nitrile) Hood->Gloves_Liquid Solvent Present Eye_Prot Eye Protection: Splash Goggles Gloves_Solid->Eye_Prot Gloves_Liquid->Eye_Prot

Figure 1: PPE selection logic based on the physical state of the chemical.[1][2] Note the escalation in glove requirements when solvents are introduced.

Operational Protocol: Safe Handling Workflow

This protocol ensures containment of the amine functionality, which is prone to oxidation and can form toxic byproducts.

Phase 1: Preparation & Weighing
  • Static Control: Use an anti-static gun or ionizer if the powder is fluffy.[2] Static charge can disperse fine dust outside the balance draft shield.[1][2]

  • Containment: Place the analytical balance inside the fume hood or a powder containment enclosure.[2] If this is impossible, use the "tare-and-seal" method:

    • Tare the vial with cap ON.[1][2]

    • Open vial inside hood, add solid.

    • Cap vial tightly inside hood.

    • Transfer to balance to weigh.[1][2]

Phase 2: Solubilization & Reaction
  • Solvent Choice: 6-Amino-2-methylquinoline is soluble in DMSO, Methanol, and dilute acids.[1][2] It is sparingly soluble in water.[1][2]

  • Inert Atmosphere: While not pyrophoric, aminoquinolines can oxidize over time, darkening in color. Flush reaction vessels with Nitrogen or Argon to maintain purity [3].[1][2]

  • Temperature Control: If heating is required, use a reflux condenser to prevent vapor escape.[2] Ensure the condenser is vented into the hood or a scrubber.[2]

Phase 3: Decontamination
  • Surface Cleaning: Wipe all surfaces with a mild acidic solution (e.g., 1% Acetic Acid) followed by ethanol.[1] The acid helps protonate the amine, making it more water-soluble and easier to remove from surfaces.[1][2]

  • Tool Cleaning: Rinse spatulas immediately with acetone/ethanol into a waste beaker.[1][2] Do not transport contaminated tools to a general sink.[1][2]

Visual Logic: Operational Workflow

Handling_Workflow Prep 1. Preparation (Check Hood Flow & PPE) Weigh 2. Weighing (Tare-and-Seal Method) Prep->Weigh Verify Static Solubilize 3. Solubilization (Add Solvent in Hood) Weigh->Solubilize Closed Transfer React 4. Reaction (Inert Gas Blanket) Solubilize->React N2/Ar Atmosphere Clean 5. Decontamination (Acid Wipe -> Ethanol) React->Clean Post-Process

Figure 2: Step-by-step operational workflow emphasizing containment and inert atmosphere.

Emergency Response
  • Inhalation: Move immediately to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.[2] Do not delay —respiratory irritation from amines can lead to delayed pulmonary edema.[1][2]

  • Skin Contact:

    • Brush off dry powder gently (avoid rubbing, which drives particles into pores).[1][2]

    • Rinse with copious water for 15 minutes.

    • Use soap only after initial rinsing.[1][2]

  • Eye Contact: Flush with water for minimum 15 minutes , holding eyelids open.[2][4] Contact lenses must be removed immediately if possible.[1][2] Seek medical attention; alkaline/amine burns can be deceptive.[1][2]

Waste Disposal Plan

Disposal must comply with local environmental regulations (RCRA in the US).[1][2]

  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must be bagged in a hazardous waste bag labeled "Toxic Solid - Organic." [2]

  • Liquid Waste:

    • Halogenated: If dissolved in DCM/Chloroform.[1][2]

    • Non-Halogenated: If dissolved in Methanol/DMSO/Acetone.[1][2]

    • Labeling: Clearly tag as "Contains 6-Amino-2-methylquinoline."

  • Destruction Method: Incineration is the preferred method for quinoline derivatives to ensure complete destruction of the aromatic ring system [4].[2] Do not drain dispose.

References
  • National Center for Biotechnology Information (2025).[1][2] PubChem Compound Summary for CID 103148, 2-Methylquinolin-6-amine. Retrieved from [Link][1]

  • European Chemicals Agency (ECHA).[1][2] Substance Information: 2-methylquinolin-6-amine.[1][2] Retrieved from [Link][1]

Sources

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Retrosynthesis Analysis

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6-Amino-2-methylquinoline
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